Methyl 5-Methylnicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83076. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQILMMLAGGFMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292469 | |
| Record name | Methyl 5-Methylnicotinate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-45-6 | |
| Record name | 29681-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-Methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-methylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 5-Methylnicotinate?
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 5-Methylnicotinate
Abstract
This compound (CAS No: 29681-45-6) is a substituted pyridine derivative of significant interest in pharmaceutical and chemical research. As a key building block derived from nicotinic acid (Vitamin B3), it serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and complex organic compounds.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic profile, standardized protocols for its synthesis and analysis, and insights into its chemical reactivity and biological relevance. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this versatile compound for laboratory and industrial applications.
Compound Identification and Core Properties
This compound is structurally characterized by a pyridine ring substituted with a methyl group at the 5-position and a methyl ester at the 3-position. This arrangement of functional groups dictates its chemical behavior and physical characteristics.
Structural and Physical Data Summary
The fundamental physical and chemical identification data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 29681-45-6 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | White to light yellow crystalline solid/powder | [4] |
| Melting Point | 46-50 °C | |
| Boiling Point | 90 °C @ 3 mmHg | |
| Solubility | Soluble in methanol and chloroform. | [2] |
| Density (Predicted) | 1.104 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.49 ± 0.20 | [4] |
| Synonyms | Methyl 5-methylpyridine-3-carboxylate, 5-Methylnicotinic acid methyl ester | |
| SMILES | Cc1cc(cnc1)C(=O)OC | |
| InChI Key | KQILMMLAGGFMCM-UHFFFAOYSA-N |
Chemical Properties and Reactivity Profile
The chemical nature of this compound is governed by the interplay between the electron-deficient pyridine ring and the electrophilic ester functional group.
Stability and Storage
The compound is noted to be air-sensitive, and storage under an inert atmosphere is recommended to prevent degradation. It should be stored in a cool, dark, and dry place. As an ester, it is susceptible to hydrolysis to the parent carboxylic acid (5-methylnicotinic acid) and methanol, a reaction catalyzed by the presence of strong acids or bases and water.
Reactivity and Synthetic Utility
The primary utility of this compound lies in its role as a synthetic intermediate.[1] The ester group is the most reactive site for transformations.
-
Reduction: The ester can be readily reduced to the corresponding primary alcohol, (5-methylpyridin-3-yl)methanol. This transformation is critical as this alcohol is itself a key intermediate for pharmaceuticals like Rupatadine fumarate.[4][5] Common reducing agents for this purpose include complex metal hydrides like sodium borohydride in the presence of activating agents, or stronger agents like lithium aluminum hydride.
-
Nucleophilic Acyl Substitution: The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, leading to transesterification (with other alcohols), amidation (with amines), or hydrolysis (with water).[6] This reactivity allows for the conversion of the methyl ester into a wide array of other functional groups, expanding its synthetic versatility.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. While comprehensive, peer-reviewed spectral datasets are not widely published, the expected spectral characteristics can be reliably predicted based on the known structure. The following sections provide these expected values and serve as a benchmark for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.9 - 9.1 | Singlet (s) or Doublet (d) | 1H | H-2 (Pyridine ring, adjacent to N) |
| ~8.2 - 8.4 | Singlet (s) or Doublet (d) | 1H | H-6 (Pyridine ring, adjacent to N) |
| ~8.0 - 8.2 | Singlet (s) or Triplet (t) | 1H | H-4 (Pyridine ring) |
| ~3.9 | Singlet (s) | 3H | -OCH₃ (Ester methyl) |
| ~2.4 | Singlet (s) | 3H | -CH₃ (Pyridine methyl) |
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165 | C=O (Ester carbonyl) |
| ~152 | C-2 (Pyridine ring) |
| ~148 | C-6 (Pyridine ring) |
| ~137 | C-4 (Pyridine ring) |
| ~132 | C-5 (Pyridine ring) |
| ~128 | C-3 (Pyridine ring) |
| ~52 | -OCH₃ (Ester methyl) |
| ~18 | -CH₃ (Pyridine methyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |
| ~2950 | C-H Stretch | Aliphatic (-CH₃) |
| ~1730 - 1715 | C=O Stretch | Ester |
| ~1590 | C=C / C=N Stretch | Aromatic (Pyridine) |
| ~1300 - 1100 | C-O Stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak would be:
-
[M]⁺: m/z ≈ 151.16
Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and analysis of this compound, designed for reproducibility and scientific integrity.
Synthesis Workflow
The most common laboratory synthesis is the Fischer esterification of 5-methylnicotinic acid.[4][7]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylnicotinic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of methanol (e.g., 5-10 volumes). Begin stirring.
-
Activation: Carefully and slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirring suspension. The addition is exothermic and will generate HCl gas.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-85°C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.[7]
-
Workup - Quenching: Cool the mixture to room temperature and then pour it slowly over crushed ice or into ice-cold water.[4]
-
Workup - Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH reaches ~8.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate.
-
Workup - Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.
Analytical Characterization Workflow
Caption: Standard workflow for analytical characterization.
Step-by-Step Analytical Protocols:
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the chemical shifts to TMS (0.00 ppm).
-
-
FTIR-ATR Spectroscopy:
-
Background: Ensure the ATR crystal is clean and acquire a background spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure with the anvil.
-
Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]
-
-
Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like ethyl acetate or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Data Acquisition: The sample is vaporized and separated on the GC column before entering the mass spectrometer, which records the mass-to-charge ratio of the resulting ions.
-
Applications and Biological Context
This compound is primarily a synthetic building block.[1] Its importance stems from its relationship to nicotinic acid (Niacin/Vitamin B3), a crucial molecule in cellular metabolism and a therapeutic agent for dyslipidemia.[9][10]
Role in Drug Development
Nicotinic acid derivatives are explored for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents.[9][11] The parent molecule, nicotinic acid, is known to favorably modulate blood lipid profiles by reducing LDL ("bad") cholesterol and triglycerides while increasing HDL ("good") cholesterol.[12]
Mechanism of Action of Nicotinic Acid
The primary pharmacological target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), which is highly expressed in adipocytes (fat cells).[13][14]
Caption: Simplified signaling pathway of Nicotinic Acid via the GPR109A receptor.
Binding of nicotinic acid to GPR109A activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[14] This leads to decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). The subsequent decrease in the phosphorylation and activation of hormone-sensitive lipase results in reduced hydrolysis of triglycerides and a significant decrease in the release of free fatty acids from adipose tissue into the bloodstream.[12] Since the liver uses circulating free fatty acids as a primary substrate for synthesizing triglycerides and VLDL (the precursor to LDL), this reduction in substrate availability leads to lower VLDL and LDL production.[12][13]
Safety and Handling
This compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2] Handling should occur in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
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A Technical Guide to the Synthesis and Characterization of Methyl 5-Methylnicotinate
Introduction
Methyl 5-methylnicotinate is a pyridine-carboxylate ester that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its structural backbone, derived from nicotinic acid (Vitamin B3), makes it a key building block in medicinal chemistry, particularly for developing agents targeting neurological disorders.[1][2] The successful and efficient synthesis of this compound is therefore of significant interest to researchers in drug development and organic synthesis.
This guide provides an in-depth examination of the synthesis of this compound from its carboxylic acid precursor, 5-methylnicotinic acid. We will focus on the most common and scalable method, the Fischer-Speier esterification, delving into its mechanistic underpinnings, providing a detailed experimental protocol, and outlining robust methods for purification and characterization.
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical and chemical properties of the starting material and the desired product is fundamental to designing a successful synthetic strategy, particularly for planning reaction conditions and purification procedures.
| Property | 5-Methylnicotinic Acid | This compound |
| CAS Number | 3222-49-9[4][5] | 29681-45-6[6][7] |
| Molecular Formula | C₇H₇NO₂[4][5] | C₈H₉NO₂[6][8] |
| Molecular Weight | 137.14 g/mol [2][5] | 151.16 g/mol [6][7] |
| Appearance | White solid[2] | White to yellow crystalline solid[1][8][9] |
| Melting Point | 214-220 °C[2] | 46-48 °C[7][8] |
| Boiling Point | 317.48 °C[4] | 90 °C at 3 mmHg[7][8] |
| Solubility | Sparingly soluble in water (0.083 g/L at 25°C).[10][11] | Soluble in chloroform and methanol.[7][8][12] |
Synthetic Strategy: An Overview
The conversion of a carboxylic acid to an ester is a cornerstone reaction in organic chemistry. The most direct and atom-economical approach for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis. This method is particularly well-suited for large-scale production due to its cost-effectiveness.[13]
Caption: Key stages of the Fischer-Speier esterification mechanism.
Detailed Experimental Protocol
This protocol is a representative example. Quantities and reaction times may need to be optimized based on laboratory conditions and scale.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylnicotinic acid (e.g., 10.0 g, 0.073 mol).
-
Reagent Addition: Add a large excess of methanol (e.g., 100 mL). While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL). The addition of acid is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. [14]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice water (e.g., 200 mL).
-
Basification: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. [6][15]Be cautious as carbon dioxide gas will evolve.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (e.g., 3 x 50 mL). [6]7. Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. [6]8. Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. [6]
Purification and Isolation
The crude product obtained after solvent evaporation is often of sufficient purity for many applications. However, for obtaining high-purity material, further purification is recommended.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be effective.
-
Column Chromatography: For oils or highly impure solids, purification by silica gel column chromatography is the method of choice. A solvent system of petroleum ether/ethyl acetate or dichloromethane/methanol can be used for elution. [15][16][17]
Characterization of this compound
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the methyl group on the ring, and a singlet for the methyl ester protons. [18] |
| ¹³C NMR | The spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the two distinct methyl group carbons. [18] |
| IR Spectroscopy | A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1720-1730 cm⁻¹. [16] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (151.16 g/mol ). [16] |
Alternative Synthetic Approaches
While Fischer esterification is robust, other methods can be employed, particularly when dealing with sensitive substrates or when anhydrous conditions are required.
-
Acyl Chloride Formation: A two-step approach involves first converting the 5-methylnicotinic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. [17][19][20]The resulting 5-methylnicotinoyl chloride is then reacted with methanol to form the ester. [17]This method is often faster and not equilibrium-limited but involves harsher reagents. [20]Some procedures even add thionyl chloride directly to a mixture of the acid and alcohol. [6][12][21]
Troubleshooting and Process Optimization
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reflux time can be extended. Ensure the acid catalyst has not been deactivated and that the methanol is sufficiently dry.
-
Low Yield: Poor yields can result from incomplete reaction or losses during the work-up. Ensure thorough extraction from the aqueous layer. During neutralization, avoid making the solution too basic, as this can promote hydrolysis of the ester product. [22]* Driving the Equilibrium: To further drive the reaction to completion, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water as it is formed. [23]
Conclusion
The synthesis of this compound from 5-methylnicotinic acid is most effectively achieved through the classic Fischer-Speier esterification. This method is scalable, utilizes readily available reagents, and follows a well-understood reaction mechanism. By controlling the reaction equilibrium through the use of excess alcohol and an acid catalyst, high yields of the desired product can be obtained. Proper purification and thorough characterization are essential to ensure the final product meets the high-purity standards required for its application in pharmaceutical and chemical research.
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An In-depth Technical Guide to Methyl 5-methylpyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 5-methylpyridine-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and prospective applications of this compound, grounding its claims in established chemical principles and analogous literature.
Introduction and Nomenclature
Methyl 5-methylpyridine-3-carboxylate is a derivative of nicotinic acid, featuring a methyl group at the 5-position and a methyl ester at the 3-position of the pyridine ring. While this specific ester is a valuable research chemical, it is noteworthy that a dedicated CAS (Chemical Abstracts Service) number for Methyl 5-methylpyridine-3-carboxylate is not readily found in major chemical databases. The parent compound, 5-Methylpyridine-3-carboxylic acid , is well-documented under CAS Number 3222-49-9 [1][2]. For the purpose of this guide, we will refer to the properties and synthesis based on this parent structure and analogous pyridine carboxylates.
The structure of Methyl 5-methylpyridine-3-carboxylate is a confluence of functionalities that make it an attractive scaffold for further chemical modification. The pyridine ring serves as a bioisostere for a phenyl group but with altered electronic properties and the ability to act as a hydrogen bond acceptor. The methyl ester provides a handle for further reactions, such as amidation, to introduce diverse functional groups.
Synthesis of Methyl 5-methylpyridine-3-carboxylate
The most direct and common method for the synthesis of Methyl 5-methylpyridine-3-carboxylate is the Fischer esterification of its parent carboxylic acid. This acid-catalyzed reaction is a robust and well-understood transformation in organic chemistry.
Proposed Synthetic Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of Methyl 5-methylpyridine-3-carboxylate from 5-Methylpyridine-3-carboxylic acid.
Materials:
-
5-Methylpyridine-3-carboxylic acid (CAS 3222-49-9)
-
Methanol (ACS grade, anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM) or Ethyl acetate
Procedure:
-
To a solution of 5-Methylpyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure Methyl 5-methylpyridine-3-carboxylate.
Causality Behind Experimental Choices:
-
The use of an acid catalyst (sulfuric acid) is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Anhydrous conditions are crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.
-
Refluxing the reaction mixture increases the reaction rate.
-
The workup with sodium bicarbonate neutralizes the acid catalyst and any unreacted carboxylic acid.
Synthesis Workflow Diagram:
Caption: Fischer Esterification of 5-Methylpyridine-3-carboxylic acid.
Physicochemical and Safety Data (Analogous)
Due to the lack of specific data for Methyl 5-methylpyridine-3-carboxylate, the following table presents data for the parent acid and a structurally similar compound, Methyl 6-methylpyridine-3-carboxylate (CAS 5470-70-2), to provide an estimate of its properties.
| Property | 5-Methylpyridine-3-carboxylic acid | Methyl 6-methylpyridine-3-carboxylate (Analog) |
| CAS Number | 3222-49-9[1][2] | 5470-70-2 |
| Molecular Formula | C₇H₇NO₂[1] | C₈H₉NO₂ |
| Molecular Weight | 137.14 g/mol [1] | 151.16 g/mol |
| Appearance | Solid[1] | Solid[3] |
| Melting Point | 207-215 °C[1] | 34-37 °C[3] |
| Boiling Point | Not available | 160 °C / 106 mmHg[3] |
Safety Information: Safety data for pyridine carboxylate esters should be handled with care. For the parent acid, the hazard classifications include skin irritation, eye irritation, and specific target organ toxicity (respiratory system)[1]. It is prudent to assume that Methyl 5-methylpyridine-3-carboxylate may have similar hazards. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.
Applications in Research and Drug Development
Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs. The introduction of a methyl group can influence the molecule's metabolic stability and its interaction with biological targets.
Role as a Scaffold in Drug Discovery
Methyl 5-methylpyridine-3-carboxylate is a versatile building block for the synthesis of more complex molecules. The ester functionality can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of a wide chemical space. The pyridine nitrogen can be involved in hydrogen bonding with protein targets.
Potential Therapeutic Areas:
-
Oncology: The pyridine scaffold is present in many kinase inhibitors.
-
Neuroscience: Nicotinic acid derivatives have been explored for their effects on the central nervous system.
-
Inflammatory Diseases: The anti-inflammatory properties of various pyridine derivatives are well-documented.
Conceptual Application Workflow:
Caption: Drug discovery workflow utilizing the target compound.
Conclusion
Methyl 5-methylpyridine-3-carboxylate, while not having a readily identifiable CAS number, represents a valuable and versatile building block for chemical synthesis. Its straightforward preparation from 5-Methylpyridine-3-carboxylic acid and the reactivity of its ester group make it an ideal starting material for the creation of diverse chemical libraries. Researchers in drug discovery and materials science can leverage the unique electronic and steric properties of this scaffold to design novel molecules with tailored functions. As with any chemical, proper safety precautions based on the data of analogous compounds should be strictly followed.
References
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Methyl 6-fluoro-5-methylpyridine-3-carboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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A Technical Guide to the Starting Materials and Synthesis of Methyl 5-Methylnicotinate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the synthetic pathways for Methyl 5-Methylnicotinate (CAS: 29681-45-6), a key intermediate in the pharmaceutical and cosmetic industries.[1] As a derivative of nicotinic acid (Vitamin B3), this compound serves as a critical building block for more complex molecules.[1][2] This document emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, field-proven protocols for its synthesis, ensuring both scientific rigor and practical applicability.
Core Synthetic Strategy: A Two-Stage Approach
The most prevalent and industrially viable synthesis of this compound is not a single reaction but a two-stage process. This strategy hinges on the initial, selective oxidation of a readily available precursor to form a key carboxylic acid intermediate, which is then esterified in the final step.
-
Stage 1: Synthesis of 5-Methylnicotinic Acid. The foundational starting material for this entire process is 3,5-Lutidine (also known as 3,5-Dimethylpyridine).[3][4] The primary challenge and focus of this stage is the selective oxidation of only one of the two methyl groups to a carboxylic acid.
-
Stage 2: Esterification. The intermediate, 5-Methylnicotinic Acid , is reacted with Methanol to yield the final product, this compound.[5]
This bifurcated approach allows for greater control over the reaction and facilitates the purification of the intermediate and the final product, leading to higher overall purity and yield.
Caption: Overall two-stage synthesis pathway for this compound.
Stage 1: Synthesis of the Key Intermediate: 5-Methylnicotinic Acid
The conversion of 3,5-Lutidine to 5-Methylnicotinic acid is the critical, yield-determining step of the entire synthesis. The choice of oxidizing agent dictates the reaction conditions, workup procedure, and environmental impact.
Starting Material: 3,5-Lutidine
-
IUPAC Name: 3,5-Dimethylpyridine[4]
-
CAS Number: 591-22-0
-
Molecular Formula: C₇H₉N[4]
-
Rationale for Use: 3,5-Lutidine is an inexpensive and widely available commodity chemical, produced industrially from the condensation of acrolein, formaldehyde, and ammonia.[4] Its symmetrical structure presents a challenge: the oxidation must be controlled to prevent the formation of the di-acid byproduct, 3,5-pyridinedicarboxylic acid.
Synthetic Approach A: Potassium Permanganate Oxidation
This is the classic and most frequently cited method. Potassium permanganate (KMnO₄) is a powerful, inexpensive oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid.
Causality of Experimental Choices: The reaction is performed in an aqueous solvent under mild temperature control (25-35°C).[3][6] This control is critical to maintain selectivity. Higher temperatures would significantly increase the rate of the second oxidation, leading to a higher proportion of the undesirable 3,5-pyridinedicarboxylic acid byproduct. The workup procedure is a self-validating system that leverages the differential solubility of the mono-acid product and the di-acid byproduct at varying pH levels to achieve effective separation.[6]
Experimental Protocol: Oxidation with KMnO₄ [3][6]
-
Reaction Setup: In a suitable reactor, charge 120 kg of 3,5-lutidine into 1200 L of water.
-
Oxidant Addition: While stirring and maintaining the temperature between 25-35°C, add 300 kg of potassium permanganate portion-wise over 4.5 hours.
-
Reaction: Maintain the reaction mixture at 30°C for 16-18 hours.
-
Byproduct Removal (MnO₂): Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Byproduct Removal (Di-acid): Adjust the pH of the filtrate to 0.3-0.6 with concentrated hydrochloric acid. This protonates the di-acid, causing it to precipitate. Filter to remove the 3,5-pyridinedicarboxylic acid.
-
Product Isolation: Adjust the pH of the remaining filtrate to 2.5-3.2 with concentrated hydrochloric acid. This causes the desired product, 5-Methylnicotinic acid, to precipitate as a crude solid.
-
Purification: Collect the crude product by centrifugation. Recrystallize from ethanol to achieve a final purity of over 99%.[6]
Caption: Purification workflow for 5-Methylnicotinic acid via pH adjustment.
Synthetic Approach B: Hydrogen Peroxide / Sulfuric Acid Oxidation
This method, often detailed in patent literature, presents an alternative to the permanganate route, avoiding the generation of large quantities of solid manganese waste.[7]
Causality of Experimental Choices: Concentrated sulfuric acid acts as both the solvent and a catalyst, activating the hydrogen peroxide (H₂O₂) oxidant.[7] The reaction requires significantly higher temperatures (110-130°C) than the permanganate method.[7][8] This thermal energy is necessary for the H₂O₂/H₂SO₄ system to effectively oxidize the methyl group. The patent literature suggests this method can achieve yields of over 60% and simplifies the workup, as no solid oxidant byproducts are formed.[7]
Experimental Protocol: Oxidation with H₂O₂/H₂SO₄ [7]
-
Reaction Setup: In a reactor suitable for strong acids, use concentrated sulfuric acid as the solvent. Add 3,5-lutidine.
-
Oxidant Addition: While maintaining the temperature between 110-130°C, add 5-30% hydrogen peroxide dropwise. The molar ratio of 3,5-lutidine to hydrogen peroxide should be approximately 1:2-3.
-
Reaction: Hold the reaction at temperature for 5-20 hours.
-
Isolation: Cool the reaction mixture to room temperature and filter if necessary. Adjust the pH of the filtrate to 3-4 to precipitate the 5-methylnicotinic acid product.
-
Purification: Collect the filter cake to obtain the product.
Comparative Analysis of Oxidation Methods
| Feature | Potassium Permanganate (KMnO₄) | Hydrogen Peroxide (H₂O₂/H₂SO₄) |
| Starting Material | 3,5-Lutidine | 3,5-Lutidine |
| Oxidizing Agent | KMnO₄ | H₂O₂ |
| Solvent / Catalyst | Water | Concentrated H₂SO₄ |
| Temperature | 25-35°C[3] | 110-130°C[7] |
| Reported Yield | ~51-59%[3][6] | >60%[7] |
| Key Byproducts | MnO₂, 3,5-pyridinedicarboxylic acid[6] | 3,5-pyridinedicarboxylic acid |
| Workup Complexity | High (filtration of MnO₂, multiple pH adjustments)[6] | Moderate (pH adjustment)[7] |
| Environmental Impact | High (solid manganese waste)[8] | Lower (no solid metal waste) |
Stage 2: Esterification to this compound
This final stage is a classic Fischer esterification, converting the carboxylic acid intermediate into the desired methyl ester. The reaction is an equilibrium process that is driven to completion by using a large excess of methanol, which serves as both a reagent and the solvent.
Starting Material: 5-Methylnicotinic Acid
-
CAS Number: 3222-49-9[9]
-
Molecular Formula: C₇H₇NO₂[9]
-
Purity: High purity (>99%) is recommended to ensure a clean esterification and simplify final purification.
High-Yield Protocol using Thionyl Chloride
While traditional acid catalysts like sulfuric acid are effective, using thionyl chloride (SOCl₂) offers a highly efficient route with excellent reported yields.[5][10]
Causality of Experimental Choices: Thionyl chloride serves a dual purpose. It reacts with the 5-methylnicotinic acid to form a highly reactive acyl chloride intermediate. Simultaneously, it reacts with the methanol solvent to generate HCl in situ, which catalyzes the reaction. This dual-action mechanism results in a rapid and complete conversion. The reaction is performed under reflux to provide the necessary activation energy.[5] A final neutralization step is required to quench the acidic catalyst and any unreacted thionyl chloride, allowing the neutral ester product to be cleanly extracted into an organic solvent.[5]
Experimental Protocol: Thionyl Chloride-Mediated Esterification [5]
-
Reaction Setup: In a 1000 mL four-necked flask under a nitrogen atmosphere, add 5-methylnicotinic acid (100.0 g, 0.73 mol) and 500 mL of methanol.
-
Catalyst Addition: While maintaining the temperature between 20-25°C, add thionyl chloride (110 mL, 1.5 mol) dropwise.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 4 hours.
-
Solvent Removal: Cool the mixture and evaporate the excess methanol under reduced pressure.
-
Quench & Neutralize: Add 200 mL of ice water to the residue. Carefully neutralize the solution to a pH of 7-10 with a saturated sodium carbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Drying & Isolation: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and remove the ethyl acetate by rotary evaporation to yield this compound as a white solid.
-
Yield: This protocol reports a high yield of 98.2%.[5]
Conclusion
The synthesis of this compound is most effectively achieved through a well-defined, two-stage process commencing with 3,5-Lutidine. The initial selective oxidation to 5-Methylnicotinic acid is the most critical step, with both potassium permanganate and hydrogen peroxide/sulfuric acid systems offering viable, albeit different, approaches in terms of operational conditions and waste management. The subsequent esterification of the resulting acid with methanol, particularly when mediated by thionyl chloride, is a high-yielding and robust transformation. By understanding the causality behind the choice of reagents and reaction conditions, researchers can reliably and efficiently produce this valuable chemical intermediate.
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5-Methylnicotinic acid synthesis. ChemicalBook.
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5-Methylnicotinic acid | 3222-49-9. ChemicalBook.
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High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. UCHEM.
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Synthesis of methyl 5,6-diaminonicotinate. PrepChem.com.
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(48) methyl-6-methyinicotinate Route of Synthesis.
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A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications. Benchchem.
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Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate.
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5-Methyl-nicotinic acid methyl ester. ChemBK.
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Application Notes and Protocols for High-Yield Synthesis of Methyl 6-methylnicotinate. Benchchem.
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Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate. Benchchem.
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Nicotinic Acid Methyl Ester 5-N-Methylnitrone. Santa Cruz Biotechnology.
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WO2017211543A1 - New menthyl nicotinate synthesis process. Google Patents.
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3,5-Lutidine. Wikipedia.
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Methyl Nicotinate: uses and Synthesis method. ChemicalBook.
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5-Methylnicotinic acid methyl ester, CasNo.29681-45-6. Chemwill Asia Co., Ltd.
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EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.
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3,5-LUTIDINE. Loba Chemie.
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methyl nicotinate, 93-60-7. The Good Scents Company.
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Methyl nicotinate. Wikipedia.
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A Guide to the Spectroscopic Characterization of Methyl 5-Methylnicotinate
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-Methylnicotinate, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. In the absence of a complete, publicly available experimental dataset for this compound, this guide will leverage the comprehensive spectroscopic data of the closely related parent compound, Methyl Nicotinate, as a foundational model. By understanding the spectral characteristics of Methyl Nicotinate, we can make well-informed predictions about the spectroscopic behavior of this compound, focusing on the influence of the 5-methyl substituent on the pyridine ring.
Introduction: The Importance of Spectroscopic Analysis
In the realm of chemical and pharmaceutical sciences, the unambiguous identification and structural elucidation of organic molecules are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about a molecule's structure, connectivity, and functional groups. For a compound like this compound, understanding its spectroscopic signature is crucial for confirming its identity, assessing its purity, and predicting its chemical behavior.
This compound is a derivative of nicotinic acid, a vital component in various biological processes. The addition of a methyl group to the pyridine ring can significantly influence its electronic properties, reactivity, and pharmacological activity. This guide will walk through the theoretical underpinnings and practical application of key spectroscopic methods in the analysis of this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the structure of this compound and data from related compounds, we can predict the following proton signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~8.9 | Singlet | H-2 | The proton at position 2 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. |
| ~8.1 | Singlet | H-6 | The proton at position 6 is also adjacent to the nitrogen and will be significantly deshielded. |
| ~7.9 | Singlet | H-4 | The proton at position 4 will be less deshielded than H-2 and H-6. |
| ~3.9 | Singlet | -OCH₃ | The protons of the methyl ester group are in a relatively shielded environment. |
| ~2.4 | Singlet | 5-CH₃ | The protons of the methyl group on the pyridine ring will appear in the aliphatic region. |
Expert Insight: The introduction of the electron-donating methyl group at the 5-position is expected to cause a slight upfield shift (to lower ppm values) for the aromatic protons compared to the parent Methyl Nicotinate. This is due to the increased electron density on the pyridine ring.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O | The carbonyl carbon of the ester is highly deshielded. |
| ~152 | C-2 | The carbon adjacent to the nitrogen is deshielded. |
| ~148 | C-6 | The other carbon adjacent to the nitrogen is also deshielded. |
| ~138 | C-4 | Aromatic carbon. |
| ~135 | C-5 | The carbon bearing the methyl group. |
| ~125 | C-3 | The carbon attached to the ester group. |
| ~52 | -OCH₃ | The carbon of the methyl ester group. |
| ~18 | 5-CH₃ | The carbon of the methyl group on the pyridine ring. |
Experimental Protocol for NMR Spectroscopy
A robust and reproducible NMR experiment is crucial for obtaining high-quality data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Predicted IR Spectrum of this compound
Based on the functional groups present in this compound, we can predict the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine ring) |
| ~2950-2850 | C-H stretch | Aliphatic (-CH₃) |
| ~1725 | C=O stretch | Ester |
| ~1600-1450 | C=C and C=N stretch | Aromatic (Pyridine ring) |
| ~1300-1100 | C-O stretch | Ester |
Expert Insight: The position of the C=O stretching frequency can provide clues about the electronic environment of the ester. Electron-donating groups on the pyridine ring, such as the 5-methyl group, may slightly lower the C=O stretching frequency compared to Methyl Nicotinate.
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. A solvent like isopropanol can be used for cleaning, followed by complete drying.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. The instrument will automatically perform the background subtraction.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Diagram of the ATR-FTIR Experimental Setup:
Caption: Simplified diagram of an ATR-FTIR setup.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.
Predicted Mass Spectrum of this compound
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
-
Molecular Ion (M⁺˙): The molecular weight of this compound (C₈H₉NO₂) is 151.16 g/mol . Therefore, the molecular ion peak is expected at m/z = 151.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a peak at m/z = 120 (151 - 31).
-
Loss of the methyl ester group (-COOCH₃): The entire ester group can be lost, resulting in a fragment corresponding to the 5-methylpyridine cation at m/z = 92 (151 - 59).
-
Loss of a methyl radical from the ring (-CH₃): Loss of the methyl group from the pyridine ring would lead to a fragment at m/z = 136 (151 - 15).
-
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology (using Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Instrument Setup:
-
Set the appropriate GC parameters, including the injection temperature, oven temperature program, and carrier gas flow rate.
-
Set the MS parameters, including the ionization mode (EI), ion source temperature, and mass range to be scanned.
-
-
Data Acquisition:
-
Inject a small volume of the sample solution into the GC.
-
The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.
-
The mass spectrometer will record the mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.
-
Diagram of the GC-MS Workflow:
Caption: A simplified workflow for GC-MS analysis.
Conclusion: A Multi-faceted Approach to Structural Elucidation
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. Methyl Nicotinate. National Center for Biotechnology Information. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
A Technical Guide to the Solubility of Methyl 5-Methylnicotinate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. Methyl 5-methylnicotinate, a key intermediate in the synthesis of various biologically active compounds, presents a solubility profile that is of significant interest to researchers in drug discovery and development.[1][2] This technical guide provides a comprehensive examination of the solubility of this compound, grounded in its fundamental physicochemical properties. While quantitative public data is limited, this document synthesizes qualitative information, explores the underlying chemical principles governing its solubility, and presents robust, field-proven experimental protocols for the precise determination of its thermodynamic solubility in various organic solvents. By offering a comparative analysis with structurally related compounds and detailing self-validating experimental workflows, this guide serves as an essential resource for scientists seeking to harness the full potential of this versatile molecule.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is paved with critical physicochemical challenges. Among the most fundamental of these is solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution.[3] For drug development professionals, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone for predicting in-vivo performance, designing effective dosage forms, and ensuring consistent manufacturing processes.[4]
This compound (C₈H₉NO₂) is a pyridine derivative that serves as a vital precursor in the synthesis of novel pharmaceutical agents, including those targeting neurological disorders.[2][5] Its molecular structure, featuring a pyridine ring, an ester functional group, and a methyl substituent, dictates its interactions with various solvents, making a thorough understanding of its solubility profile indispensable. This guide delves into the theoretical and practical aspects of the solubility of this compound in organic solvents, providing researchers with the foundational knowledge and actionable protocols required for their work.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its physical and chemical characteristics. The properties of this compound provide the basis for predicting and interpreting its behavior in different solvent systems.
| Property | Value | Source(s) |
| Chemical Name | Methyl 5-methylpyridine-3-carboxylate | [1][6] |
| Molecular Formula | C₈H₉NO₂ | [1][2][5] |
| Molecular Weight | 151.16 g/mol | [2][5][6] |
| Appearance | White to yellow solid/crystalline solid | [2][5] |
| Melting Point | 42 - 48 °C | [2][5][6] |
| Boiling Point | 90 °C @ 3 mmHg | [5][6] |
| Structure | ![]() |
The structure is characterized by:
-
A pyridine ring : A heterocyclic aromatic ring containing a nitrogen atom. This feature introduces polarity and the potential for hydrogen bonding via the nitrogen lone pair.[7]
-
A methyl ester group (-COOCH₃) : This functional group is polar but lacks a hydrogen bond donor. It can act as a hydrogen bond acceptor.
-
A methyl group (-CH₃) on the pyridine ring: This substituent increases the molecule's lipophilicity (non-polar character) compared to its unsubstituted counterpart, methyl nicotinate.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the guiding tenet of solubility. A solute dissolves best in a solvent that has a similar polarity. The polarity of this compound is complex; it possesses both polar (pyridine ring, ester) and non-polar (methyl groups, aromatic ring face) characteristics.
-
Polar Solvents: These solvents have large dipole moments. They can be further divided into:
-
Protic Solvents (e.g., Methanol, Ethanol): These contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given this compound's ability to accept hydrogen bonds at its nitrogen and ester oxygen atoms, it is expected to be soluble in these solvents.[8]
-
Aprotic Solvents (e.g., Dimethylformamide, DMSO): These are polar but lack O-H or N-H bonds. They cannot donate hydrogen bonds but can accept them. Their strong dipole moments can effectively solvate polar molecules. This compound is reported to be soluble in dimethylformamide.[8]
-
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are not effective at solvating polar molecules. The solubility of this compound in these solvents is expected to be lower, driven primarily by the non-polar parts of its structure.
-
Intermediate Polarity Solvents (e.g., Chloroform, Ether): These solvents can engage in dipole-dipole interactions and can solvate molecules of intermediate polarity. This compound is known to be soluble in chloroform and ether.[5][6][8]
Qualitative Solubility Summary
Based on available literature, the following qualitative solubility profile has been established.
| Solvent Class | Solvent | Reported Solubility | Source(s) |
| Polar Protic | Methanol, Ethanol | Soluble | [5][6][8] |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [8] |
| Intermediate Polarity | Chloroform, Ether | Soluble | [1][5][6][8] |
| Aqueous | Water | Limited Solubility | [1] |
This qualitative data underscores the compound's affinity for polar organic solvents, a direct consequence of its molecular structure.
Experimental Protocol: Determination of Thermodynamic Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[4] The "shake-flask" method is the gold-standard technique for this determination due to its reliability and direct measurement of the equilibrium state.[4][9]
Core Principle
The protocol is designed to achieve a state of equilibrium between the undissolved solid compound and the dissolved compound in the solvent of choice. This is achieved by agitating an excess of the solid in the solvent for a prolonged period until the concentration of the dissolved solid in the supernatant no longer changes.[9][10]
Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Organic solvent of interest (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation of Slurry: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~10-20 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume of the organic solvent to the vial.
-
Sealing: Securely seal the vial to prevent solvent evaporation, which would alter the concentration. For volatile solvents, using parafilm to reinforce the seal is advisable.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[9] It is crucial to establish the time to equilibrium by sampling at various time points (e.g., 12, 24, 48, 72 hours) in a preliminary experiment until the measured concentration plateaus.[9]
-
Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the experimental temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter (pre-warmed to the experimental temperature if necessary) and filter the solution into a clean, pre-weighed container or volumetric flask for dilution.[11] This step is critical to remove all undissolved microparticulates.
-
Quantification: Analyze the concentration of the filtered solution using a validated analytical method as described in the following section.
Analytical Quantification Methods
The final step of the solubility protocol is to accurately measure the concentration of the solute in the filtered supernatant.
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Unlocking the Potential of Methyl 5-Methylnicotinate: A Technical Guide for Drug Discovery and Development
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential biological activities of Methyl 5-Methylnicotinate (CAS 29681-45-6). While primarily recognized as a key intermediate in chemical synthesis, its structural similarity to other biologically active nicotinates warrants a thorough examination of its latent pharmacological potential. This guide will navigate the established applications, infer potential activities based on structural analogy, and propose a clear experimental framework for future research.
Introduction: Beyond a Synthetic Intermediate
This compound, also known as methyl 5-methylpyridine-3-carboxylate, is a pyridine derivative and an ester of 5-methylnicotinic acid.[1][2] Structurally, it is a close analog of methyl nicotinate, differing only by the presence of a methyl group at the 5-position of the pyridine ring. This seemingly minor structural modification can have significant implications for its chemical properties, metabolic stability, and biological activity.
Currently, the scientific literature predominantly describes this compound as a precursor in the synthesis of more complex molecules, most notably in the pharmaceutical and agrochemical industries.[3][4] However, its utility in cosmetic formulations for enhancing skin microcirculation suggests an inherent, if under-explored, biological activity.[5] This guide moves beyond its established role, providing a scientifically grounded perspective on its potential as a bioactive compound in its own right.
Established Role in Pharmaceutical Synthesis: The Rupatadine Pathway
The most well-documented application of this compound is as a crucial intermediate in the synthesis of the second-generation antihistamine, Rupatadine.[6][7] Rupatadine is a potent antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[8]
The synthetic pathway to Rupatadine leverages this compound as the starting material for constructing the (5-methylpyridin-3-yl)methyl moiety. The process involves the selective reduction of the ester group to form (5-methylpyridin-3-yl)methanol.[8][9] This alcohol is subsequently chlorinated to yield 5-methyl-3-(chloromethyl)pyridine, which is then used to alkylate desloratadine, ultimately forming Rupatadine.[9][10]
The causality behind this choice is clear: this compound provides the necessary pyridine core with the correct methylation pattern, and the ester functional group is an ideal handle for controlled reduction and subsequent chemical modification.
Caption: Synthetic pathway of Rupatadine from this compound.
Inferred Biological Activities: A Framework for Investigation
While direct experimental data on the biological activities of this compound is scarce, we can construct a robust hypothetical framework based on its structural analog, methyl nicotinate. This provides a logical starting point for future research.
Vasodilation and Microcirculation Enhancement
Authoritative Grounding: Methyl nicotinate is a well-known rubefacient and vasodilator. Its topical application causes localized erythema (redness) by stimulating the release of prostaglandin D2 (PGD2) from skin cells, which then acts on capillary endothelial cells to cause vasodilation. This mechanism is supported by studies showing that inhibitors of prostaglandin synthesis suppress the vasodilatory response.
Hypothesis for this compound: It is highly probable that this compound shares this vasodilatory property. The core nicotinic acid ester structure responsible for PGD2 release is conserved. This inferred activity is the likely basis for its inclusion in cosmetic products aimed at improving skin health and appearance by stimulating local blood flow.[5]
The 5-Methyl Group Distinction: The addition of the methyl group at the 5-position increases the molecule's lipophilicity. This could potentially enhance its rate of skin penetration and alter its pharmacokinetic profile compared to methyl nicotinate, possibly leading to a more potent or prolonged effect.
Caption: Hypothesized vasodilation pathway for this compound.
Potential Analgesic Properties
Authoritative Grounding: Studies on methyl nicotinate have demonstrated both peripheral and central antinociceptive (analgesic) activity in animal models. Oral administration at doses of 5 and 10 mg/kg significantly reduced acetic acid-induced writhing and prolonged reaction time to thermal pain in mice.
Hypothesis for this compound: Given the structural similarity, it is plausible that this compound could also possess analgesic properties. The mechanism for methyl nicotinate's analgesic effect is not fully elucidated but may be related to its vasodilatory action or other downstream signaling events. This represents a key area for future investigation.
Proposed Avenues for Research and Development
The lack of specific data presents a clear opportunity for novel research. A systematic evaluation of this compound's biological activities is warranted. The following experimental workflow outlines a logical progression for characterizing this compound.
Caption: Proposed experimental workflow for characterizing this compound.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the synthesis of this compound and for a key biological assay.
Synthesis of this compound
This protocol is based on standard esterification procedures.
Objective: To synthesize this compound from 5-Methylnicotinic acid.
Materials:
-
5-Methylnicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ice water
-
Saturated sodium carbonate solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a 1000 mL four-necked flask under a nitrogen atmosphere, add 5-methylnicotinic acid (100.0 g, 0.73 mol) and 500 mL of methanol.
-
Cool the mixture in an ice bath. Slowly add thionyl chloride (110 mL, 1.5 mol) dropwise, maintaining the temperature between 20-25°C.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and evaporate the excess methanol under reduced pressure.
-
Add 200 mL of ice water to the residue.
-
Carefully neutralize the solution to a pH of 7-10 with a saturated sodium carbonate solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the ethyl acetate by rotary evaporation to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization to obtain a white solid.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis (expected: 46-48°C).[6]
In Vivo Assay: Topical Vasodilation Assessment in a Murine Model
This protocol is designed to quantify the potential vasodilatory effects of this compound.
Objective: To measure changes in cutaneous blood flow following topical application of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 70% ethanol in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Laser Doppler Flowmeter
-
Micropipette
Procedure:
-
Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
Preparation: Anesthetize a mouse using isoflurane. Carefully shave a small area of hair from the dorsal back skin. Allow the mouse to recover for 24 hours.
-
Dosing Solution Preparation: Prepare solutions of this compound at various concentrations (e.g., 10 mM, 50 mM, 100 mM) in the vehicle. Prepare a vehicle-only control.
-
Baseline Measurement: On the day of the experiment, re-anesthetize the mouse. Place the Laser Doppler Flowmeter probe over the shaved area of skin and record a stable baseline blood flow reading for 2-3 minutes.
-
Compound Application: Remove the probe and topically apply a fixed volume (e.g., 20 µL) of the test solution or vehicle to the measurement site.
-
Post-Application Measurement: Immediately replace the probe and continuously record blood flow for at least 60 minutes.
-
Data Analysis: Express the blood flow data as a percentage change from the baseline. Calculate the area under the curve (AUC) for the time-course of the response for each concentration.
-
Statistical Analysis: Compare the responses of the different concentration groups to the vehicle control using an appropriate statistical test (e.g., ANOVA with post-hoc analysis).
Self-Validation: A dose-dependent increase in cutaneous blood flow relative to the vehicle control would provide strong evidence of vasodilatory activity. The inclusion of a positive control, such as methyl nicotinate, would allow for a comparative assessment of potency.
Data Summary
Table 1: Comparative Properties of this compound and Methyl Nicotinate
| Property | This compound | Methyl Nicotinate |
| CAS Number | 29681-45-6[2] | 93-60-7 |
| Molecular Formula | C₈H₉NO₂[6] | C₇H₇NO₂ |
| Molecular Weight | 151.16 g/mol [6] | 137.14 g/mol |
| Appearance | White Crystalline Solid[6] | Colorless Liquid/Solid |
| Melting Point | 46-48 °C[6] | 40-43 °C |
| Primary Role | Synthetic Intermediate[7] | Topical Vasodilator, Flavoring Agent |
Conclusion and Future Directions
This compound is a compound of significant interest, primarily valued for its role as a versatile building block in pharmaceutical synthesis.[7] However, its structural analogy to the biologically active methyl nicotinate strongly suggests a latent potential for direct pharmacological activity, particularly in vasodilation and analgesia. The increased lipophilicity conferred by the 5-methyl group may offer advantages in terms of skin permeation and bioavailability.
The lack of comprehensive biological data is a clear gap in the current scientific landscape. The experimental frameworks and protocols outlined in this guide provide a clear and logical path for researchers to systematically investigate and unlock the full potential of this compound. Such studies could validate its use in cosmetic and dermatological applications and potentially uncover novel therapeutic indications in pain management or conditions benefiting from enhanced microcirculation.
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synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. (n.d.). Retrieved from [Link]
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From Pellagra to Precision Medicine: A Technical Guide to the Discovery and Evolution of Nicotinic Acid Derivatives
This guide provides a comprehensive technical overview of the discovery and history of nicotinic acid and its derivatives, designed for researchers, scientists, and drug development professionals. It delves into the pivotal scientific breakthroughs, from the initial identification of nicotinic acid as a cure for pellagra to the modern-day development of targeted derivatives with diverse therapeutic applications. This document emphasizes the causal relationships behind experimental choices and provides detailed methodologies to ensure scientific integrity and practical applicability.
Part 1: The Foundational Era - Unraveling the "Pellagra-Preventive Factor"
The story of nicotinic acid is intrinsically linked to the devastating nutritional deficiency disease, pellagra. Characterized by the "three Ds"—dermatitis, diarrhea, and dementia—pellagra was rampant in the 18th and 19th centuries, particularly in regions where maize was a dietary staple.[1]
Early Observations and the "Toxic" Corn Hypothesis
The first clinical description of pellagra is attributed to Spanish physician Don Gaspar Casal in 1735.[1] For nearly two centuries, the etiology of pellagra remained elusive, with many researchers believing it to be an infectious disease or the result of consuming spoiled maize. This "toxic corn" theory gained traction but ultimately proved to be a red herring.
The Dawn of a New Era: From Nicotine to Nicotinic Acid
The chemical journey of nicotinic acid began in 1867, when Austrian chemist Hugo Weidel synthesized it through the oxidation of nicotine, a potent alkaloid from the tobacco plant.[1][2] This initial synthesis, however, was a purely chemical curiosity, with no known biological significance at the time.
In 1912, Polish-American biochemist Casimir Funk, in his quest to isolate the anti-beriberi factor from rice polishings, also isolated nicotinic acid.[1] While he recognized its nutritional value, its specific role in disease prevention remained unknown.[1]
Goldberger's Epidemiological Masterpiece and the "P-P Factor"
The true breakthrough in understanding pellagra came from the pioneering work of Dr. Joseph Goldberger of the U.S. Public Health Service. Through a series of meticulously designed epidemiological studies in the American South in the early 20th century, Goldberger demonstrated that pellagra was not infectious but was directly linked to diet.[1] He induced and cured pellagra in human subjects by manipulating their diets, leading him to hypothesize the existence of a "pellagra-preventive" or "P-P factor" present in certain foods like meat and yeast.[1]
The Final Piece of the Puzzle: Elvehjem's Identification
The chemical identity of Goldberger's "P-P factor" was finally unveiled in 1937 by American biochemist Conrad Elvehjem and his team at the University of Wisconsin.[1] They isolated nicotinic acid from liver extracts and demonstrated that it could cure "black tongue," a canine disease analogous to pellagra.[1] Subsequent clinical trials in humans confirmed that nicotinic acid was indeed the elusive "P-P factor," leading to the widespread fortification of flour with niacin and the near eradication of pellagra in developed nations.
Part 2: The Second Act - Nicotinic Acid as a Dyslipidemia Drug
For decades, the story of nicotinic acid was primarily that of a vitamin. However, a serendipitous discovery in the mid-20th century opened up an entirely new therapeutic avenue.
Altschul's Discovery and the Dawn of Lipid-Lowering Therapy
In 1955, Canadian pathologist Rudolf Altschul and his colleagues made the groundbreaking observation that high doses of nicotinic acid could significantly lower cholesterol levels in humans.[3] This discovery predated the advent of statins by several decades and established nicotinic acid as the first orally available lipid-lowering drug.
Unraveling the Mechanism: The GPR109A Receptor
For many years, the precise mechanism by which nicotinic acid exerted its lipid-lowering effects remained a subject of intense research. The breakthrough came in 2003 when three independent research groups identified the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) as the high-affinity receptor for nicotinic acid.[4][5] This discovery was a landmark in understanding the pharmacology of nicotinic acid and provided a molecular target for the development of novel dyslipidemia therapies.
The timeline of this pivotal discovery is as follows:
-
Pre-2003: The mechanism of nicotinic acid's lipid-lowering effects was thought to be related to the inhibition of lipolysis in adipose tissue, leading to a decrease in the flux of free fatty acids to the liver and subsequent reduction in VLDL and LDL synthesis.
-
2003: Three independent research teams led by S. Offermanns, O. Civelli, and G. Milligan published their findings identifying GPR109A as the nicotinic acid receptor.[4][5]
-
Post-2003: This discovery spurred a wave of research into the signaling pathways downstream of GPR109A and the development of selective agonists with improved side-effect profiles.
GPR109A Signaling Pathway
Activation of GPR109A by nicotinic acid in adipocytes leads to the coupling of the inhibitory G protein, Gαi. This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels results in the decreased activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides into free fatty acids. This anti-lipolytic effect is the primary mechanism behind the lipid-lowering properties of nicotinic acid.
Caption: GPR109A signaling pathway in adipocytes.
Part 3: The Modern Era - Diversification of Nicotinic Acid Derivatives
The discovery of the GPR109A receptor and a deeper understanding of the structure-activity relationships of the nicotinic acid scaffold have paved the way for the development of a wide array of synthetic derivatives with diverse therapeutic applications beyond dyslipidemia.[6][7]
Medicinal Chemistry Approaches to Derivative Synthesis
Modern medicinal chemistry efforts have focused on modifying the nicotinic acid structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing undesirable side effects like flushing.[8] Key strategies include:
-
Modification of the Carboxylic Acid Group: Esterification, amidation, and conversion to hydrazides have yielded compounds with altered solubility, bioavailability, and target engagement.[8][9]
-
Substitution on the Pyridine Ring: Introduction of various substituents on the pyridine ring has been explored to modulate receptor binding affinity and selectivity.
-
Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups has been investigated to improve drug-like properties.
Emerging Therapeutic Applications
The versatility of the nicotinic acid scaffold has led to the exploration of its derivatives for a range of diseases:
-
Anti-inflammatory Agents: Several nicotinic acid derivatives have demonstrated potent anti-inflammatory properties, with some exhibiting selective COX-2 inhibition.[9][10][11]
-
Antimicrobial Agents: Nicotinic acid hydrazide derivatives have shown promising activity against various bacterial and fungal strains.[7]
-
Analgesic Agents: Certain derivatives have displayed significant analgesic effects in preclinical models.[11]
-
Anticancer Agents: The potential of nicotinic acid derivatives as anticancer agents is an active area of research.
Experimental Protocol: Synthesis of Nicotinic Acid Hydrazide Derivatives
This protocol outlines a general procedure for the synthesis of nicotinic acid hydrazide, a key intermediate in the development of various bioactive derivatives.[9][12][13][14]
Objective: To synthesize nicotinic acid hydrazide from methyl nicotinate.
Materials:
-
Methyl nicotinate
-
Hydrazine hydrate (80% or 99-100%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
TLC plates (silica gel)
-
Developing solvent (e.g., ethyl acetate/hexane mixture)
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl nicotinate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Monitoring (TLC): Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate alongside the starting material (methyl nicotinate). Develop the plate in an appropriate solvent system (e.g., 7:3 ethyl acetate/hexane). The formation of the product will be indicated by the appearance of a new spot with a different Rf value. The reaction is considered complete when the starting material spot is no longer visible.
-
Product Isolation: After completion of the reaction, cool the mixture to room temperature. The product, nicotinic acid hydrazide, will often precipitate out of the solution as a white solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified nicotinic acid hydrazide in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
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A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity Methyl 5-Methylnicotinate for Pharmaceutical R&D
Introduction: The Starting Point Dictates the Destination
In the landscape of pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is paramount. This integrity, however, is not forged in the final steps of synthesis but is cultivated from the very beginning—with the selection and validation of starting materials. Methyl 5-Methylnicotinate (CAS No. 29681-45-6), a key heterocyclic building block and a crucial intermediate in the synthesis of compounds like the antihistamine Rupatadine, serves as a quintessential example.[1] Its purity is not a mere specification on a datasheet; it is a critical determinant of reaction efficiency, impurity profiles, and ultimately, the safety and efficacy of the final drug product.[2][3]
This guide provides an in-depth framework for researchers, process chemists, and drug development professionals on navigating the commercial landscape of high-purity this compound. We will move beyond a simple supplier list to establish a robust methodology for selection, verification, and quality control, ensuring that your research is built upon a foundation of chemical certainty.
The Imperative of Purity in Pharmaceutical Synthesis
The quality of a starting material like this compound directly impacts the success of a multi-step synthesis.[3] Impurities, even at seemingly negligible levels, can have cascading effects:
-
Reaction Byproducts: Uncharacterized impurities can participate in side reactions, leading to the formation of novel and potentially toxic byproducts that are difficult to separate from the target molecule.
-
Catalyst Poisoning: Trace metals or other reactive species can poison expensive and sensitive catalysts, leading to failed or incomplete reactions and significant cost overruns.
-
Compromised Efficacy: Impurities carried through the synthetic route can be structurally similar to the API, potentially competing at the biological target or otherwise reducing the drug's therapeutic effect.[2][3]
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA enforce stringent standards for drug purity.[2] A well-defined and controlled starting material is the first line of defense in meeting these requirements and ensuring batch-to-batch consistency.[2]
Therefore, the minimum acceptable purity for such a critical starting material in a pharmaceutical context is typically 99% or higher, with rigorous characterization to identify any components present at or above the 0.1% level.[4]
Commercial Supplier Landscape for this compound
The selection of a commercial supplier should be guided by the transparency of their quality claims and the level of documentation they provide. While many vendors list this compound, the stated purity and the analytical techniques used for its determination can vary significantly. The following table summarizes offerings from several prominent suppliers, providing a snapshot of the available grades for research and development purposes.
| Supplier | CAS Number | Stated Purity | Analytical Method (if stated) | Notes |
| Tokyo Chemical Industry (TCI) | 29681-45-6 | >98.0% | GC | A reputable supplier known for a wide range of research chemicals. |
| Sigma-Aldrich (Merck) | 29681-45-6 | 97% | Not specified on product page | Offered via their Ambeed partner brand. |
| Thermo Scientific Chemicals | 29681-45-6 | 94% (Assay by GC: ≥92.0%) | GC | Provides more detailed specifications, including appearance and melting point.[5] |
| Apollo Scientific | 29681-45-6 | Not explicitly stated | Not specified on product page | A UK-based supplier specializing in intermediates for R&D.[6] |
| Parchem | 29681-45-6 | Not explicitly stated | Not specified on product page | A supplier of specialty chemicals.[7] |
| UCHEM | 29681-45-6 | "High-Quality" | Not specified on product page | Positions the compound for use in pharmaceutical and cosmetic applications.[8] |
Disclaimer: The information in this table is based on publicly available data and is subject to change. It is essential to obtain a batch-specific Certificate of Analysis (CofA) from the supplier before purchase.
A Self-Validating Framework for Incoming Quality Control (QC)
A supplier's Certificate of Analysis is a critical starting point, but it should not be the final word on material quality. An internal, multi-faceted QC process is essential for validating a new batch of starting material and ensuring the reproducibility of your research.[9] This process serves as a self-validating system, providing independent confirmation of the material's identity, purity, and integrity.
The following workflow diagram illustrates the logical flow for the acceptance of a new batch of this compound.
Caption: Workflow for Incoming Quality Control and Disposition of this compound.
Experimental Protocol 1: Purity Assay by High-Performance Liquid Chromatography (HPLC)
This protocol describes a robust reverse-phase HPLC method for determining the purity of this compound. The principle relies on separating the main component from any potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
1. Objective: To quantify the purity of this compound as a percentage of the total peak area detected by UV absorbance.
2. Materials & Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode-Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (ACS grade).
-
Volumetric flasks and pipettes.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 50:50 mixture of Acetonitrile and Water in a 100 mL volumetric flask to create a stock solution of ~100 µg/mL.
-
Further dilute this stock solution 1:10 with the same diluent to a final concentration of ~10 µg/mL for injection.
5. Analysis & Interpretation:
-
Inject the prepared sample.
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Causality: The use of a gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected. Formic acid is added to the mobile phase to protonate any basic sites on the analyte or impurities, ensuring sharp, symmetrical peak shapes.
Experimental Protocol 2: Structural Confirmation by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. It provides unambiguous evidence of the compound's identity and can reveal the presence of structurally related impurities or residual solvents.
1. Objective: To confirm the identity of the supplied material as this compound and to detect any proton-containing impurities.
2. Materials & Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
-
5 mm NMR tubes.
-
This compound sample.
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS).
3. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
4. Data Acquisition:
-
Acquire a standard one-dimensional proton (¹H) NMR spectrum.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
5. Data Interpretation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Expected Chemical Shifts (δ, ppm):
-
~8.9-9.1 (singlet, 1H, proton on pyridine ring at position 2)
-
~8.6-8.8 (singlet, 1H, proton on pyridine ring at position 6)
-
~8.1-8.3 (singlet, 1H, proton on pyridine ring at position 4)
-
~3.9 (singlet, 3H, methyl ester protons, -OCH₃)
-
~2.4 (singlet, 3H, methyl group protons on the ring, -CH₃)
-
-
Trustworthiness: The combination of the specific chemical shifts, the splitting patterns (all expected to be singlets or narrow multiplets in this case), and the integration values (relative number of protons) provides a unique fingerprint for the molecule. The presence of significant peaks not corresponding to the structure or known solvents (e.g., residual ethyl acetate from synthesis[1][10]) would immediately call the material's purity into question. Quantitative NMR (qNMR) can be employed for an even more precise purity assessment against a certified internal standard.[9]
Conclusion
The procurement of high-purity this compound is a foundational step in the rigorous process of drug discovery and development. Success hinges not on trust alone, but on a systematic approach to supplier evaluation and empirical verification. By implementing a robust internal quality control workflow that combines chromatographic purity analysis with spectroscopic identity confirmation, research organizations can mitigate risks, ensure the integrity and reproducibility of their scientific work, and build a solid foundation for developing safe and effective pharmaceuticals. The investment in these upfront analytical activities pays significant dividends in the long-term viability and success of any research program.
References
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UCHEM. (2025, September 10). High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. Available from: [Link]
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Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery. Available from: [Link]
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Apollo Scientific. This compound (CAS 29681-45-6). Available from: [Link]
-
Moravek. (2020, July 22). The Importance of Purity in Chemistry. Available from: [Link]
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Moravek. Qualitative Detection: Grades of Purity. Available from: [Link]
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Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Available from: [Link]
-
European Commission Directorate-General for Health and Food Safety. (2017). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Document No. SANTE/11813/2017. Available from: [Link]
-
UCHEM. This compound CAS 29681-45-6 for Organic Synthesis and Skincare. Available from: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]
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An In-Depth Technical Guide to the Safe Handling of Methyl 5-Methylnicotinate for Research and Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for Methyl 5-Methylnicotinate (CAS No. 29681-45-6), a key intermediate in pharmaceutical and cosmetic synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond generic safety data to offer field-proven insights and a deep understanding of the causality behind recommended safety protocols. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and promote a culture of safety in the laboratory.
Understanding the Compound: Physicochemical and Toxicological Profile
This compound, also known as Methyl 5-methylpyridine-3-carboxylate, is a white to light yellow crystalline solid.[3] Its utility as a precursor in the synthesis of various therapeutic agents and skincare formulations necessitates a thorough understanding of its properties and potential hazards.[1][2]
Physicochemical Data
A clear understanding of the physicochemical properties of a compound is fundamental to anticipating its behavior under various laboratory conditions. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [4] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 46-50 °C | [3] |
| Solubility | Soluble in methanol. | |
| CAS Number | 29681-45-6 | [4] |
Toxicological Assessment and Hazard Identification
This compound is classified as an irritant and is harmful.[5] The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
The toxicological profile of this compound is largely extrapolated from data on similar pyridine-based esters. The pyridine moiety itself can be absorbed through the skin and may cause systemic effects with prolonged or repeated exposure.[6]
A Proactive Approach to Safety: The Hierarchy of Controls
Effective laboratory safety relies on a multi-layered approach to risk mitigation. The hierarchy of controls, a fundamental concept in industrial hygiene, provides a framework for implementing the most effective safety measures.
Caption: Decision Tree for Spill Response.
-
Small Spills (inside a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand. [7]Place the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately. [7]
Responsible Disposal and Decontamination
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.
Waste Disposal Protocol
All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste. [8]
Caption: Workflow for Proper Disposal.
-
Waste Segregation: Do not mix this compound waste with other waste streams. * Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. [9]* Disposal Method: The recommended disposal method for pyridine-containing waste is incineration by a licensed hazardous waste disposal facility. [10]
Decontamination Procedures
-
Glassware and Equipment: Wash with a suitable laboratory detergent and water. If necessary, rinse with a solvent in which this compound is soluble (e.g., ethanol) before washing. All solvent rinses must be collected as hazardous waste.
-
Work Surfaces: Decontaminate surfaces with soap and water.
By adhering to the principles and protocols outlined in this guide, researchers can work confidently and safely with this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Mills, E. H., & Smith, G. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 86. [Link]
-
BIOSYNCE. (2025). How to handle pyridine safely?. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
-
UCHEM. (2025). High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. Retrieved from [Link]
-
ResearchGate. (2025). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved from [Link]
-
ResearchGate. (2025). Investigation of thermal behavior of nicotinic acid. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 29681-45-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System [zenodo.org]
- 9. zenodo.org [zenodo.org]
- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 5-Methylnicotinate
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of Methyl 5-Methylnicotinate (CAS 29681-45-6), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] As a derivative of nicotinic acid (Vitamin B3), its structural dynamics are of significant interest to researchers, scientists, and professionals in drug development.[1] This document synthesizes available physicochemical data, outlines robust experimental and computational protocols for its characterization, and provides expert insights into the causality behind these scientific choices. The guide is designed to be a foundational resource, not only summarizing current knowledge but also charting a course for future in-depth conformational studies.
Introduction: The Significance of this compound
This compound, with the molecular formula C₈H₉NO₂, is a white crystalline solid that serves as a vital building block in organic synthesis.[3][4] Its utility is notably highlighted in its role as a precursor for pharmaceutical agents and in cosmetic formulations, where it is recognized for stimulating skin microcirculation.[1] The molecule's biological activity and its efficacy as a synthetic intermediate are intrinsically linked to its three-dimensional structure and conformational flexibility. Understanding the rotational barriers of its substituent groups and the preferred spatial arrangement of its atoms is paramount for designing novel derivatives with enhanced therapeutic properties and for optimizing reaction conditions in its synthetic applications.
Molecular and Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is the bedrock of its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [4][5] |
| Molecular Weight | 151.16 g/mol | [4] |
| CAS Number | 29681-45-6 | [5] |
| IUPAC Name | methyl 5-methylpyridine-3-carboxylate | [5] |
| Appearance | White to Light yellow powder/crystal | [5] |
| Melting Point | 46-50 °C | [5] |
| Boiling Point | 90 °C at 3 mmHg | [4] |
| Solubility | Soluble in Chloroform and Methanol | [3] |
| Computed Properties | ||
| XLogP3 | 1.1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
These properties provide a fundamental dataset for laboratory handling, solvent selection, and preliminary computational modeling. The two rotatable bonds indicated in the computed properties are the primary focus of the conformational analysis discussed in the subsequent sections.
Elucidating the Molecular Structure: A Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl ester protons, and the protons of the methyl group attached to the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern. A ¹H NMR spectrum for this compound is available, confirming its structure.[6]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. We would anticipate characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with variations in chemical shifts due to the electron-withdrawing ester group and the electron-donating methyl group), the methyl ester carbon, and the methyl group carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit strong absorption bands corresponding to:
-
C=O stretching of the ester group, typically in the range of 1730-1750 cm⁻¹.
-
C-O stretching of the ester group, usually observed between 1100-1300 cm⁻¹.
-
C=C and C=N stretching vibrations of the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.
-
C-H stretching of the aromatic and methyl groups, typically above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (151.16 g/mol ). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Experimental Protocol for Spectroscopic Analysis
The following outlines a standardized workflow for the comprehensive spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Conformational Analysis: Exploring the 3D Landscape
The two primary rotatable bonds in this compound are the C(pyridine)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. The relative orientation of the ester group with respect to the pyridine ring defines the molecule's conformation, which in turn influences its intermolecular interactions and biological activity.
Key Torsional Angles and Expected Conformers
The conformational preferences can be described by the dihedral angles around the aforementioned rotatable bonds. It is anticipated that the planar ester group will have a preferred orientation relative to the planar pyridine ring to minimize steric hindrance and optimize electronic interactions. The two most likely low-energy conformations would be where the carbonyl group is either syn or anti to the nitrogen atom of the pyridine ring. The methyl group at the 5-position is expected to influence this preference through steric interactions.
Computational Chemistry: A Powerful Predictive Tool
In the absence of experimental crystal structure data for this compound, computational chemistry provides a robust framework for predicting its conformational landscape.
A rigorous computational study would involve the following steps:
-
Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Energy Calculations: Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.
-
Rotational Barrier Analysis: Perform a potential energy surface scan by systematically rotating the key dihedral angles to calculate the energy barriers between the stable conformers.
Caption: A proposed workflow for the computational conformational analysis of this compound.
Synthesis and Reactivity
This compound is typically synthesized via the esterification of 5-Methylnicotinic acid. A common laboratory-scale procedure involves reacting 5-Methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as thionyl chloride or sulfuric acid.[3]
Exemplary Synthesis Protocol
-
To a solution of 5-methylnicotinic acid in an excess of methanol, slowly add thionyl chloride at reduced temperature.
-
Reflux the reaction mixture for several hours to drive the esterification to completion.
-
After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
The ester functionality of this compound makes it susceptible to hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. The pyridine ring can be involved in various reactions, such as N-oxidation or further electrophilic substitution, although the existing substituents will direct the regioselectivity of such reactions.
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the molecular structure and conformational considerations of this compound. While its fundamental physicochemical properties and synthetic routes are well-established, a comprehensive experimental and computational characterization of its conformational landscape remains an area ripe for investigation. Future work should focus on obtaining a single-crystal X-ray structure to definitively determine its solid-state conformation. Furthermore, detailed computational studies as outlined in this guide would provide invaluable insights into its dynamic behavior in solution, which is crucial for understanding its interactions in biological systems and for the rational design of new derivatives in drug discovery programs.
References
-
UCHEM. (2025, September 10). High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. Retrieved from [Link]
-
PubChem. (n.d.). Methyl nicotinate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl nicotinate. Retrieved from [Link]
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- 2. This compound | 29681-45-6 [chemicalbook.com]
- 3. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
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- 6. This compound(29681-45-6) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Thermochemical Properties of Substituted Methyl Nicotinates
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the thermochemical properties of substituted methyl nicotinates, a class of compounds of significant interest in medicinal chemistry and drug development. An understanding of their energetic landscapes, including enthalpies of formation, combustion, sublimation, and vaporization, is critical for predicting their stability, reactivity, and intermolecular interactions. This guide synthesizes experimental methodologies and computational approaches, offering both theoretical underpinnings and practical, field-proven protocols. By explaining the causality behind experimental choices and ensuring self-validating systems, we aim to provide a trustworthy and authoritative resource for researchers in the field.
Introduction: The Significance of Substituted Methyl Nicotinates
Substituted methyl nicotinates, derivatives of nicotinic acid (niacin or vitamin B3), are pivotal structural motifs in a wide array of pharmaceuticals and biologically active molecules. Their pyridine ring system, functionalized with a methyl ester and various substituents, governs their pharmacokinetic and pharmacodynamic profiles. The thermochemical properties of these compounds are fundamental to understanding their intrinsic stability, the energetics of their synthesis, and their interactions with biological targets. For instance, the enthalpy of sublimation is directly related to crystal lattice energy, which influences solubility and dissolution rates—critical parameters in drug formulation. Furthermore, accurate enthalpies of formation are essential for computational modeling of reaction mechanisms and predicting the feasibility of synthetic routes.
This guide is structured to provide a holistic understanding, bridging the gap between experimental determination and theoretical prediction of these crucial thermochemical parameters.
Experimental Determination of Thermochemical Properties
The accurate experimental determination of thermochemical properties is the bedrock upon which theoretical models are validated. This section details the principles and step-by-step protocols for key experimental techniques.
Enthalpy of Combustion via Static Bomb Calorimetry
The standard molar enthalpy of combustion (ΔcH°) is a fundamental thermochemical property from which the standard molar enthalpy of formation (ΔfH°) in the condensed phase can be derived. Static bomb calorimetry is the primary technique for this measurement for solid and liquid organic compounds.[1]
Causality Behind Experimental Choices: The use of a high-pressure oxygen atmosphere ensures complete and rapid combustion of the sample to well-defined products (CO₂, H₂O, and N₂). The "bomb" is a constant-volume vessel, meaning the measured heat change corresponds to the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH) using thermodynamic relationships. Benzoic acid is a widely accepted primary standard for calibrating the calorimeter due to its well-characterized and highly reproducible heat of combustion.[2]
-
Sample Preparation:
-
Press approximately 0.5 - 1.0 g of the crystalline substituted methyl nicotinate into a pellet. For liquid samples, use a gelatin capsule or a suitable container.
-
Accurately weigh the sample to ±0.01 mg.
-
-
Bomb Assembly:
-
Place the sample in a crucible (e.g., platinum or silica).
-
Attach a known length of ignition wire (e.g., platinum or nichrome) to the electrodes of the bomb head, ensuring it is in contact with the sample.
-
Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to ensure that the water formed during combustion is in the liquid state and to absorb acidic combustion products.
-
-
Pressurization and Combustion:
-
Seal the bomb and purge it with a small amount of oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with high-purity oxygen to approximately 3 MPa.
-
Submerge the bomb in a known mass of water in the calorimeter can.
-
Allow the system to reach thermal equilibrium while stirring the water.
-
Record the temperature at regular intervals to establish a baseline.
-
Ignite the sample by passing a current through the ignition wire.
-
Record the temperature rise until a new thermal equilibrium is reached.
-
-
Post-Combustion Analysis:
-
Release the pressure from the bomb and collect the gaseous and liquid contents.
-
Analyze the liquid for the formation of nitric acid (from the nitrogen in the pyridine ring) by titration with a standard base.
-
Correct the observed heat change for the heat of combustion of the ignition wire and the heat of formation of nitric acid.
-
-
Calculation of Enthalpy of Combustion:
-
The corrected temperature rise, along with the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid), is used to calculate the constant-volume energy of combustion (ΔcU°).
-
The standard enthalpy of combustion (ΔcH°) is then calculated using the equation: ΔcH° = ΔcU° + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.
-
Diagram of the Bomb Calorimetry Workflow:
Caption: Workflow for determining the enthalpy of combustion using static bomb calorimetry.
Enthalpy of Sublimation and Vaporization
The enthalpies of sublimation (ΔsubH°) and vaporization (ΔvapH°) are measures of the energy required to transfer a molecule from the solid or liquid phase, respectively, to the gas phase. These values are crucial for deriving gas-phase enthalpies of formation from condensed-phase data.
The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility.[3][4] The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
Causality Behind Experimental Choices: This method relies on the principle of molecular effusion, where molecules escape through a small orifice from a cell held under vacuum. The rate of mass loss is directly proportional to the vapor pressure of the substance at a given temperature. By measuring the mass loss over time at different temperatures, a plot of ln(P) versus 1/T can be constructed, the slope of which is -ΔsubH°/R.[5]
-
Cell Preparation:
-
Load a small amount of the crystalline sample (typically 5-10 mg) into a Knudsen effusion cell, which has a small, well-defined orifice (typically 0.1-1.0 mm in diameter).
-
Accurately weigh the cell with the sample.
-
-
Experimental Setup:
-
Place the Knudsen cell in a thermostated block within a high-vacuum chamber.
-
Evacuate the chamber to a pressure where the mean free path of the effusing molecules is much larger than the orifice diameter.
-
-
Measurement:
-
Heat the cell to a desired constant temperature.
-
Monitor the mass loss of the cell over a known period using a microbalance.
-
Repeat the measurement at several different temperatures.
-
-
Calculation:
-
Calculate the vapor pressure (P) at each temperature (T) using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the gas constant, and M is the molar mass of the sample.
-
Plot ln(P) versus 1/T. The slope of the resulting line is -ΔsubH°/R.
-
Diagram of the Knudsen Effusion Workflow:
Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.
For liquid samples, Calvet microcalorimetry provides a direct and accurate measurement of the enthalpy of vaporization.[6][7]
Causality Behind Experimental Choices: This technique measures the heat flow associated with the isothermal vaporization of a small amount of liquid into a vacuum or a stream of inert gas. The high sensitivity of the Calvet calorimeter allows for the use of small sample sizes, minimizing temperature gradients and ensuring accurate measurements.
-
Sample Preparation:
-
Introduce a small, accurately weighed amount of the liquid sample into a specially designed vaporization cell.
-
-
Calorimeter Setup:
-
Place the cell inside the Calvet calorimeter at a constant temperature.
-
Allow the system to reach thermal equilibrium.
-
-
Vaporization:
-
Initiate vaporization by opening the cell to a vacuum or a controlled flow of inert gas.
-
The calorimeter measures the heat absorbed during the phase transition.
-
-
Calculation:
-
The enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.
-
Computational Thermochemistry
Computational methods, particularly those based on quantum mechanics, have become indispensable tools for predicting the thermochemical properties of molecules.[8] These methods are especially valuable for compounds that are difficult to synthesize or handle experimentally.
Density Functional Theory (DFT)
Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for predicting the thermochemical properties of organic molecules.[9]
Causality Behind Methodological Choices: DFT methods approximate the complex many-electron wavefunction with the much simpler electron density. The choice of functional and basis set is crucial for obtaining reliable results. Hybrid functionals, such as B3LYP, which include a portion of exact Hartree-Fock exchange, often provide accurate geometries and energies for organic molecules.[10] Pople-style basis sets, like 6-311++G(d,p), which include diffuse and polarization functions, are well-suited for describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.
-
Structure Optimization and Frequency Calculation:
-
Build the 3D structure of the substituted methyl nicotinate.
-
Perform a geometry optimization and frequency calculation using a suitable DFT method (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
-
Calculation of Total Enthalpy:
-
The output of the frequency calculation provides the total enthalpy of the molecule at 298.15 K, which includes the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections.
-
-
Use of Isodesmic Reactions:
-
To improve accuracy and cancel systematic errors in the DFT calculations, an isodesmic reaction is employed. This is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved.
-
An example of an isodesmic reaction for 2-chloro-methyl nicotinate is: 2-chloro-methyl nicotinate + pyridine = methyl nicotinate + 2-chloropyridine
-
The enthalpy of this reaction (ΔHrxn) is calculated from the total enthalpies of the reactants and products.
-
The enthalpy of formation of the target molecule is then calculated using: ΔfH°(target) = [ΔfH°(product1) + ΔfH°(product2)] - ΔfH°(reactant2) - ΔHrxn where the enthalpies of formation of the other species in the reaction are taken from reliable experimental or high-level computational sources.
-
Diagram of the DFT Computational Workflow:
Caption: Workflow for calculating the enthalpy of formation using DFT with an isodesmic reaction.
High-Accuracy Composite Methods: G4(MP2) Theory
For even higher accuracy, composite methods like Gaussian-4 (MP2) theory (G4(MP2)) can be employed.[11]
Causality Behind Methodological Choices: G4(MP2) theory is a multi-step computational protocol that approximates a high-level calculation by combining results from several lower-level calculations.[12][13] It includes corrections for basis set deficiencies, higher-order electron correlation effects, and zero-point energies, leading to enthalpies of formation that are often within chemical accuracy (± 4 kJ/mol) of experimental values.[14]
-
Initial Geometry Optimization and Frequency Calculation:
-
The molecular geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(2df,p) level of theory.
-
-
Series of Single-Point Energy Calculations:
-
A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets (e.g., CCSD(T), MP4, MP2) on the optimized geometry.
-
-
Extrapolation and Empirical Corrections:
-
The results of these calculations are combined and extrapolated to approximate a very high-level calculation.
-
An empirical "higher-level correction" is added to account for remaining deficiencies.
-
-
Calculation of Atomization Energy:
-
The total G4(MP2) energy is used to calculate the atomization energy of the molecule.
-
-
Derivation of Enthalpy of Formation:
-
The gas-phase enthalpy of formation at 0 K is calculated from the atomization energy and the experimental enthalpies of formation of the constituent atoms.
-
This value is then corrected to 298.15 K using the calculated thermal corrections.
-
Data Summary: Thermochemical Properties of Substituted Methyl Nicotinates
The following tables summarize available experimental and computationally derived thermochemical data for methyl nicotinate and some of its substituted derivatives. All values are in kJ/mol at 298.15 K.
Table 1: Thermochemical Properties of Methyl Nicotinate Isomers
| Compound | ΔcH°(l/cr) | ΔfH°(l/cr) | Δsub/vapH° | ΔfH°(g) | Reference |
| Methyl picolinate (l) | -3499.5 ± 1.2 | -330.4 ± 1.6 | 59.8 ± 0.4 | -270.6 ± 1.7 | [10] |
| Methyl nicotinate (cr) | -3482.9 ± 1.0 | -347.0 ± 1.5 | 80.7 ± 0.5 | -266.3 ± 1.6 | [10] |
| Methyl isonicotinate (l) | -3495.5 ± 1.1 | -334.4 ± 1.5 | 60.9 ± 0.2 | -273.5 ± 1.5 | [10] |
Table 2: Experimental Thermochemical Data for Substituted Pyridines (for context)
| Compound | ΔfH°(g) | Reference |
| Pyridine | 140.4 ± 0.8 | [15] |
| 2-Methylpyridine | 100.0 ± 1.0 | [10] |
| 3-Methylpyridine | 103.4 ± 1.0 | [10] |
| 4-Methylpyridine | 99.2 ± 1.0 | [10] |
| 2-Chloropyridine | 104.5 ± 1.7 | [10] |
| 3-Chloropyridine | 107.6 ± 1.3 | [10] |
| 2-Bromopyridine | 160.4 ± 1.8 | [10] |
| 3-Bromopyridine | 167.1 ± 1.8 | [10] |
| 2-Aminopyridine | 83.1 ± 1.2 | [10] |
| 3-Aminopyridine | 89.2 ± 1.1 | [10] |
| 4-Aminopyridine | 80.5 ± 1.1 | [10] |
Note: Experimental data for a wide range of substituted methyl nicotinates is sparse in the literature. The values for substituted pyridines are provided to illustrate the effect of substituents on the pyridine ring.
Conclusion
This technical guide has provided a detailed overview of the experimental and computational methodologies for determining the thermochemical properties of substituted methyl nicotinates. The protocols for bomb calorimetry, Knudsen effusion, DFT, and G4(MP2) calculations offer a robust framework for obtaining accurate and reliable data. The provided data, though limited for substituted methyl nicotinates themselves, highlights the importance of these properties and provides a basis for future investigations. A thorough understanding and application of these techniques are essential for advancing the rational design and development of new pharmaceuticals based on the methyl nicotinate scaffold.
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Singh, R., Kaur, H., & Kumar, R. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4726-4737. [Link]
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Darvas, M., Jedlovszky, P., & Jancsó, G. (2009). Free energy of mixing of pyridine and its methyl-substituted derivatives with water, as seen from computer simulations. The Journal of Physical Chemistry B, 113(21), 7615–7620. [Link]
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The Natural Occurrence and Biosynthesis of Methyl Nicotinate: A Technical Guide
Abstract
Methyl nicotinate, the methyl ester of nicotinic acid (niacin or vitamin B3), is a naturally occurring compound with significant biological activities and a growing area of interest for researchers in pharmacology, biochemistry, and drug development. This technical guide provides a comprehensive overview of the known natural sources of methyl nicotinate, delves into the molecular mechanisms of its biosynthesis in plants, outlines analytical methodologies for its extraction and characterization, and explores its physiological roles and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in the study and utilization of this versatile biomolecule.
Introduction: The Significance of a Simple Ester
Methyl nicotinate (C₇H₇NO₂) is an aromatic carboxylic acid derivative that, despite its relatively simple structure, plays a multifaceted role in the biological world.[1][2] While widely recognized for its synthetic applications in topical pharmaceutical formulations as a rubefacient and vasodilator, its natural origins and endogenous functions are subjects of ongoing scientific exploration.[3][4][5] Understanding the natural occurrence and biosynthesis of methyl nicotinate provides a foundation for harnessing its therapeutic potential and exploring its ecological significance. This guide will provide an in-depth examination of the current state of knowledge regarding this intriguing molecule.
Natural Occurrence: A Widespread Presence in the Plant Kingdom and Beyond
Methyl nicotinate is a natural product found in a diverse array of organisms, most notably in the plant kingdom.[1] Its presence has been identified in various plant tissues, including fruits, seeds, and flowers. Furthermore, evidence suggests its existence in other domains of life, highlighting its broad ecological distribution.
Documented Natural Sources of Methyl Nicotinate
The following table summarizes the known natural sources of methyl nicotinate, providing a valuable reference for researchers interested in its isolation from natural matrices.
| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Reference(s) |
| Plantae | Magnoliophyta | Magnoliopsida | Rosales | Rosaceae | Chaenomeles | speciosa | Flowering Quince | [1] |
| Plantae | Magnoliophyta | Magnoliopsida | Gentianales | Rubiaceae | Coffea | arabica | Arabica Coffee | [1][4] |
| Plantae | Magnoliophyta | Magnoliopsida | Cornales | Cornaceae | Daphne | odora | Winter Daphne | [2] |
| Plantae | Magnoliophyta | Liliopsida | Arecales | Arecaceae | Areca | catechu | Areca Palm | [2] |
| Plantae | Magnoliophyta | Magnoliopsida | Brassicales | Brassicaceae | Lepidium | sativum | Garden Cress | [6][7] |
| Plantae | Magnoliophyta | Magnoliopsida | Caricales | Caricaceae | Carica | papaya | Papaya | [4] |
| Plantae | Magnoliophyta | Magnoliopsida | Myrtales | Myrtaceae | Psidium | guajava | Guava | [5] |
| Plantae | Magnoliophyta | Magnoliopsida | Magnoliales | Annonaceae | Annona | muricata | Soursop | [5] |
| Plantae | Magnoliophyta | Magnoliopsida | Rosales | Rosaceae | Fragaria | vesca | Wild Strawberry | [5] |
| Plantae | Magnoliophyta | Magnoliopsida | Malvales | Malvaceae | Theobroma | grandiflorum | Cupuaçu | [5] |
| Plantae | Magnoliophyta | Liliopsida | Asparagales | Orchidaceae | Calanthe | izu-insularis | Izu Islands Calanthe | [5] |
| Plantae | Magnoliophyta | Liliopsida | Asparagales | Orchidaceae | Calanthe | sieboldii | Siebold's Calanthe | [5] |
| Animalia | Arthropoda | Insecta | Hymenoptera | Formicidae | Aenictus | species | Army Ants | [5] |
This table is a compilation of data from various sources and may not be exhaustive.
Biosynthesis: The Enzymatic Esterification of Nicotinic Acid
The formation of methyl nicotinate in biological systems is an elegant example of enzymatic modification of a primary metabolite. The core reaction involves the esterification of the carboxylic acid group of nicotinic acid with a methyl group. Recent research, particularly in the model plant Arabidopsis thaliana, has shed light on the specific enzymes and pathways governing this transformation.
The Key Players: Nicotinate Methyltransferase and Methyl Esterase
In Arabidopsis thaliana, the biosynthesis of methyl nicotinate (MeNA) is controlled by a reversible enzymatic reaction.[8][9]
-
Nicotinate Carboxyl Methyltransferase (AtNaMT1): This enzyme catalyzes the forward reaction, transferring a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the carboxyl group of nicotinic acid, forming methyl nicotinate.[8]
-
Methyl Esterase (MES2): The reverse reaction, the hydrolysis of methyl nicotinate back to nicotinic acid, is predominantly catalyzed by a methyl esterase, MES2.[8]
This reversible methylation is thought to play a crucial role in regulating the levels of free nicotinic acid and facilitating its long-distance transport within the plant, where it can be converted back to nicotinic acid to serve as a precursor for NAD+ biosynthesis.[8][9]
Distinguishing from N-Methylation: The Case of Trigonelline
It is critical to differentiate the carboxyl methylation leading to methyl nicotinate from the N-methylation of nicotinic acid, which results in the formation of trigonelline (N-methylnicotinate). This latter reaction is catalyzed by a distinct enzyme, nicotinate N-methyltransferase (NANMT).[1][2][3][4] While both processes utilize SAM as the methyl donor, they produce structurally and functionally different molecules.
Analytical Methodologies: Extraction, Isolation, and Characterization
The accurate identification and quantification of methyl nicotinate in complex natural matrices require robust analytical techniques. The choice of method depends on the specific research question, the nature of the sample, and the desired level of sensitivity and selectivity.
Extraction and Isolation Protocol
The following is a generalized protocol for the extraction of methyl nicotinate from plant material. Optimization of solvent systems and extraction parameters is recommended for specific plant tissues.
Objective: To extract and isolate methyl nicotinate from a plant sample for subsequent analysis.
Materials:
-
Fresh or freeze-dried plant material
-
Methanol
-
Chloroform
-
Sodium bicarbonate (10% aqueous solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Sample Preparation: Homogenize fresh or finely ground freeze-dried plant material.
-
Solvent Extraction:
-
Macerate the homogenized plant material in methanol at room temperature with constant stirring for 24 hours.
-
Filter the extract to remove solid plant debris.
-
Repeat the extraction process with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic extracts.
-
-
Solvent Partitioning:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator.
-
Resuspend the concentrated extract in a mixture of chloroform and water.
-
Transfer the mixture to a separatory funnel and perform liquid-liquid extraction. The less polar methyl nicotinate will preferentially partition into the chloroform layer.
-
Separate the chloroform layer. Repeat the extraction of the aqueous layer with fresh chloroform to maximize recovery.
-
-
Neutralization and Washing:
-
Combine the chloroform extracts and wash with a 10% sodium bicarbonate solution to remove any acidic impurities.
-
Wash the chloroform layer with distilled water to remove any remaining salts.
-
-
Drying and Concentration:
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the chloroform under reduced pressure to yield the crude extract containing methyl nicotinate.
-
-
Purification (Optional):
-
For higher purity, the crude extract can be subjected to column chromatography on silica gel, eluting with a non-polar to polar solvent gradient (e.g., petroleum ether/ethyl acetate).
-
Analytical Characterization Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like methyl nicotinate. The compound is separated based on its boiling point and polarity on a GC column and then fragmented and detected by a mass spectrometer, providing a unique mass spectrum for identification.[6][7]
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. A DAD detector allows for the simultaneous acquisition of absorbance spectra, aiding in peak identification and purity assessment.
Biological Activities and Potential Applications
Methyl nicotinate exhibits a range of biological activities that are of significant interest to the pharmaceutical and cosmetic industries.
Vasodilation and Rubefacient Effects
When applied topically, methyl nicotinate readily penetrates the skin and causes localized vasodilation (widening of blood vessels), leading to a warming sensation and erythema (redness).[3][4][5] This effect is believed to be mediated by the release of prostaglandins, which are local signaling molecules involved in inflammation and blood flow regulation.[4] This property is the basis for its use in over-the-counter topical preparations for the relief of muscle and joint pain.[1][2][3]
Potential as a Geroprotective Agent
Recent groundbreaking research has suggested a novel role for methyl nicotinate as a geroprotective compound. Studies in the budding yeast Saccharomyces cerevisiae have shown that methyl nicotinate can extend chronological lifespan.[8] Furthermore, in human cell lines, it has been observed to enhance mitochondrial function and promote cellular survival.[8] This pro-longevity effect is hypothesized to be linked to its interaction with the NAD+ biosynthetic pathway, a central regulator of cellular metabolism and aging.[8]
Future Directions and Conclusion
The study of the natural occurrence and biosynthesis of methyl nicotinate is a rapidly evolving field. While significant strides have been made in understanding its formation in model organisms like Arabidopsis, further research is needed to elucidate the biosynthetic pathways in other plants and organisms where it is found. The discovery of its potential geroprotective effects opens up exciting new avenues for drug development and healthy aging research. A deeper understanding of the regulation of its biosynthesis and its physiological roles will be crucial for unlocking the full therapeutic potential of this remarkable natural compound.
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Li, W., et al. (2017). A Novel N-Methyltransferase in Arabidopsis Appears to Feed a Conserved Pathway for Nicotinate Detoxification among Land Plants and Is Associated with Lignin Biosynthesis. Oxford Academic. [Link]
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-
Li, W., et al. (2018). MeNA, Controlled by Reversible Methylation of Nicotinate, Is an NAD Precursor that Undergoes Long-Distance Transport in Arabidopsis. Molecular Plant, 11(10), 1264-1277. [Link]
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Wang, G. D., & Pichersky, E. (2007). MeNA, Controlled by Reversible Methylation of Nicotinate, Is an NAD Precursor that Undergoes Long-Distance Transport in Arabidopsis. Molecular Plant, 11(10), 1264-1277. [Link]
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The Chemistry of Pyridinecarboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyridinecarboxylic acids, a class of heterocyclic organic compounds, are of paramount importance in medicinal chemistry and materials science. This guide provides an in-depth exploration of the core chemical principles governing these molecules. We will delve into the nuanced differences between the three primary isomers—picolinic, nicotinic, and isonicotinic acids—examining their synthesis, reactivity, and physicochemical properties. Emphasis is placed on the practical application of these principles in drug development, with a detailed look at their roles as enzyme inhibitors and as scaffolds for complex molecular architectures. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights.
Introduction: The Structural and Electronic Landscape of Pyridinecarboxylic Acids
Pyridinecarboxylic acids are aromatic heterocyclic compounds characterized by a pyridine ring substituted with a carboxylic acid group. The position of the carboxyl group on the pyridine ring gives rise to three distinct isomers, each with a unique set of properties and applications[1].
-
Picolinic Acid (Pyridine-2-carboxylic acid): The close proximity of the carboxylic acid to the ring nitrogen allows for intramolecular hydrogen bonding and chelation, significantly influencing its acidity and reactivity.
-
Nicotinic Acid (Pyridine-3-carboxylic acid): Also known as niacin or vitamin B3, this isomer is a vital nutrient for humans and animals[2]. Its electronic properties are influenced by the meta-position of the electron-withdrawing carboxylic acid group relative to the nitrogen atom.
-
Isonicotinic Acid (Pyridine-4-carboxylic acid): In this isomer, the carboxylic acid group is in the para-position to the ring nitrogen, leading to distinct electronic delocalization and reactivity patterns compared to the other two isomers[3].
The presence of the electronegative nitrogen atom in the aromatic ring renders the pyridine nucleus electron-deficient, which profoundly impacts its reactivity. This electron deficiency, coupled with the directing effects of the carboxylic acid group, dictates the regioselectivity of electrophilic and nucleophilic substitution reactions.
Physicochemical Properties of Pyridinecarboxylic Acid Isomers
A thorough understanding of the physicochemical properties of pyridinecarboxylic acid isomers is crucial for their application in drug design and development, influencing factors such as solubility, bioavailability, and receptor binding.
| Property | Picolinic Acid (2-) | Nicotinic Acid (3-) | Isonicotinic Acid (4-) |
| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol | 123.11 g/mol | 123.11 g/mol |
| Melting Point (°C) | 139-142[4] | 236-239[2] | 310-315[5] |
| Boiling Point (°C) | ~229 (rough estimate)[4] | 279-305[6] | ~260 (at 15 mmHg)[5] |
| pKa | 1.07 (at 25°C)[4] | 4.85 (at 25°C)[7] | 4.96 (at 25°C)[1] |
| Water Solubility | 887 g/L (20°C)[4] | 18 g/L[8] | 5.2 g/L (20°C)[5] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.76 (H6), 8.10 (H4), 8.03 (H5), 7.67 (H3) | ~9.15 (H2), 8.83 (H6), 8.3 (H4), 7.6 (H5)[9] | ~8.79 (H2, H6), 7.83 (H3, H5) |
| ¹³C NMR (CDCl₃, δ ppm) | 164.69 (C=O), 148.10 (C2), 146.70 (C6), 138.60 (C4), 127.83 (C5), 124.26 (C3) | ~167, 153, 151, 137, 127, 124 | ~166, 151, 142, 122 |
Synthesis of Pyridinecarboxylic Acids: Key Methodologies and Experimental Protocols
The synthesis of pyridinecarboxylic acids can be achieved through various routes, with the choice of method often depending on the desired isomer, available starting materials, and scale of production.
Oxidation of Alkylpyridines
A common and industrially relevant method for the synthesis of pyridinecarboxylic acids is the oxidation of the corresponding alkylpyridines (picolines). Strong oxidizing agents like potassium permanganate (KMnO₄) are frequently employed.
Reaction Scheme: Oxidation of 2-Picoline to Picolinic Acid
Caption: Oxidation of 2-Picoline to Picolinic Acid.
Experimental Protocol: Synthesis of Picolinic Acid via Permanganate Oxidation of 2-Picoline
-
Materials: 2-picoline, potassium permanganate, water, hydrochloric acid, ethanol.
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-picoline in water.
-
Gradually add potassium permanganate to the solution while stirring and heating. The purple color of the permanganate will disappear as the reaction proceeds.
-
After the addition is complete, continue heating until the reaction is complete (monitor by TLC).
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to the isoelectric point to precipitate the picolinic acid.
-
Collect the crude product by filtration and recrystallize from a suitable solvent like ethanol to obtain pure picolinic acid.
-
Hydrolysis of Cyanopyridines
Another versatile method for preparing pyridinecarboxylic acids is the hydrolysis of the corresponding cyanopyridines. This can be carried out under either acidic or basic conditions.
Reaction Scheme: Hydrolysis of 2-Cyanopyridine to Picolinic Acid
Caption: Hydrolysis of 2-Cyanopyridine.
Experimental Protocol: Synthesis of Picolinic Acid from 2-Cyanopyridine
-
Materials: 2-cyanopyridine, sodium hydroxide, deionized water, hydrochloric acid, ethanol.
-
Procedure:
-
In a round-bottom flask, combine 2-cyanopyridine and deionized water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for several hours.
-
After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.5 to precipitate the picolinic acid.
-
Isolate the product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from ethanol.
-
Reactivity of Pyridinecarboxylic Acids
The reactivity of pyridinecarboxylic acids is a product of the interplay between the electron-deficient pyridine ring and the carboxylic acid functionality.
Reactions of the Pyridine Ring
-
Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution, when it occurs, generally directs to the 3-position. The reaction conditions are typically harsh, and yields can be low.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of a good leaving group at these positions facilitates the reaction.
Reactions of the Carboxylic Acid Group
The carboxylic acid group of these molecules undergoes typical reactions of carboxylic acids, such as esterification and amidation.
-
Esterification: Pyridinecarboxylic acids can be converted to their corresponding esters via Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst.
Mechanism: Fischer-Speier Esterification of a Pyridinecarboxylic Acid
Caption: Fischer-Speier Esterification Mechanism.
-
Amide Formation: Amides of pyridinecarboxylic acids are readily prepared by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine.
Experimental Protocol: Synthesis of Isonicotinamide from Isonicotinic Acid
-
Materials: Isonicotinic acid, thionyl chloride, ammonia solution.
-
Procedure:
-
Carefully add thionyl chloride to isonicotinic acid and reflux the mixture until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting isonicotinoyl chloride in a suitable solvent and add it to a cooled solution of ammonia.
-
The isonicotinamide will precipitate and can be collected by filtration, washed, and dried.
-
Applications in Drug Development and Catalysis
The unique structural and electronic properties of pyridinecarboxylic acids make them valuable scaffolds in drug discovery and versatile ligands in catalysis.
Enzyme Inhibition and Medicinal Chemistry
Pyridinecarboxylic acid derivatives are found in a wide range of pharmaceuticals, targeting various diseases including tuberculosis, cancer, and inflammatory disorders[4]. The pyridine nitrogen can participate in hydrogen bonding interactions with biological targets, and the carboxylic acid group can act as a hydrogen bond donor or acceptor, or coordinate with metal ions in enzyme active sites[4].
A prominent example is Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis. While not a simple pyridinecarboxylic acid, its core structure is derived from a related heterocyclic scaffold, and its mechanism of action provides an excellent illustration of how these types of molecules can modulate signaling pathways.
Signaling Pathway: Tofacitinib Inhibition of the JAK-STAT Pathway
Tofacitinib functions by blocking the activity of Janus kinases, which are intracellular enzymes that transmit signals from cytokine and growth factor receptors on the cell membrane. This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating gene expression involved in the inflammatory response[6].
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Catalysis
The ability of pyridinecarboxylic acids to act as ligands for transition metals has led to their use in various catalytic applications. The nitrogen atom and the carboxylate group can coordinate to a metal center, influencing its catalytic activity and selectivity. These complexes have been employed in oxidation reactions, C-C coupling reactions, and polymerization.
Conclusion
The chemistry of pyridinecarboxylic acids is a rich and diverse field with profound implications for drug discovery and materials science. A deep understanding of their synthesis, reactivity, and physicochemical properties is essential for harnessing their full potential. This guide has provided a comprehensive overview of these core principles, with a focus on practical applications and the underlying mechanistic details. As research in these areas continues to evolve, the foundational knowledge presented herein will serve as a valuable resource for scientists and researchers working at the forefront of chemical innovation.
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Tofacitinib (Mechanism of Action) - PT Master Guide. (2021). Retrieved from [Link]
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The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. (n.d.). Annals of the Rheumatic Diseases. Retrieved from [Link]
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The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib, baricitinib, upadacitinib, and filgotinib. (n.d.). ResearchGate. Retrieved from [Link]
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Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. (2021). Frontiers in Immunology. Retrieved from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy. Retrieved from [Link]
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Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis. (2021). Arthritis Research & Therapy. Retrieved from [Link]
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Mechanism of action of isoniazid. (n.d.). ResearchGate. Retrieved from [Link]
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Mechanisms of action of isoniazid. (2006). Molecular Microbiology. Retrieved from [Link]
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What is the mechanism of Niflumic Acid? (2024). Patsnap Synapse. Retrieved from [Link]
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Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory. (n.d.). Home Sunshine Pharma. Retrieved from [Link]
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Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. (2016). Infection and Drug Resistance. Retrieved from [Link]
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Pyridinecarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
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Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]
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Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. (2007). British Journal of Pharmacology. Retrieved from [Link]
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Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Step-by-Step Mechanism of Fischer Esterification. (2023). PSIBERG. Retrieved from [Link]
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Fischer esterification reaction. (n.d.). BYJU'S. Retrieved from [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
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Nicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]
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Oxidation by permanganate: synthetic and mechanistic aspects. (2008). Journal of the Indian Chemical Society. Retrieved from [Link]
- Oxidation of alkyl pyridines and alkyl quinolines. (n.d.). Google Patents.
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SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]
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Permanganate Oxidation mechanisms of Alkylarenes. (n.d.). ResearchGate. Retrieved from [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2015). RSC Advances. Retrieved from [Link]
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Isonicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]
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Kinetics and mechanism of electron-transfer reactions: Oxidation of pyridine by permanganate in aqueous acid perchlorate medium. (n.d.). ResearchGate. Retrieved from [Link]
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Nicotinic acid - CAS Common Chemistry. (n.d.). Retrieved from [Link]
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13C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach. (2020). Chinese Journal of Magnetic Resonance. Retrieved from [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Isonicotinic acid. (2023). دیجی متریالز. Retrieved from [Link]
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Proton NMR Spectrum for Nicotinic Acid. (2017). Chemistry Stack Exchange. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Foundational Characterization of Novel Pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for a Structured Characterization Cascade
The synthesis of a novel pyridine derivative is the first step in a long journey toward its potential application, be it in pharmaceuticals, agrochemicals, or materials science. The pyridine scaffold is a cornerstone of medicinal chemistry, but its promise can only be realized through a rigorous, systematic, and multi-faceted characterization process. This guide eschews a simple checklist-based approach. Instead, it presents a logical cascade of analytical techniques, designed as a self-validating system. Each step builds upon the last, creating a comprehensive data package that confirms the identity, purity, structure, and fundamental physicochemical properties of your newly synthesized molecule. As Senior Application Scientists, we understand that the why is as critical as the how. Therefore, this guide emphasizes the causality behind experimental choices, ensuring that each analysis yields not just data, but actionable intelligence.
The Characterization Workflow: A Holistic Overview
The journey from a crude reaction product to a fully characterized novel chemical entity (NCE) follows a logical progression. We begin by assessing the homogeneity and elemental integrity of the sample, move to the elucidation of its two-dimensional chemical structure, and conclude with an unambiguous determination of its three-dimensional architecture and fundamental solid-state properties.
Caption: The logical workflow for characterizing novel pyridine derivatives.
Part 1: Foundational Analysis - Purity and Elemental Composition
Before delving into complex structural analysis, it is imperative to confirm that you are working with a single, pure compound and that its elemental composition aligns with the proposed molecular formula. These initial steps prevent the misinterpretation of data generated by subsequent, more complex techniques.
Chromatographic Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds.[1][2] Its purpose is to separate the main compound from any impurities, such as starting materials, by-products, or degradation products, and to quantify their relative abundance.[][4]
Causality: We choose HPLC for its high resolution and sensitivity, which allows for the detection and quantification of even trace-level impurities.[1] For pyridine derivatives, which typically possess UV-active aromatic rings, a UV-Vis detector is the most straightforward and common choice.[5] The resulting chromatogram provides a "fingerprint" of the sample's composition, where the area under each peak corresponds to the amount of that component.
-
System Preparation:
-
Select a suitable column, typically a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), which is versatile for a wide range of organic molecules.
-
Prepare the mobile phase. A common starting point is a gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by protonating the pyridine nitrogen.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the synthesized derivative in a suitable solvent (e.g., ACN, methanol, or a mixture of ACN/water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
Run a gradient elution method, for example, starting from 10% ACN to 95% ACN over 20-30 minutes. This ensures that both polar and non-polar impurities will be eluted from the column.
-
Monitor the elution at a wavelength where the pyridine derivative has strong absorbance (typically around 254-280 nm).
-
-
Data Interpretation:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage. For drug development, a purity level of >95% is generally required for initial screening.
-
Elemental Analysis: Confirming the Molecular Formula
Elemental analysis, specifically CHNSO analysis, provides the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a compound.[6][7] This technique is crucial for validating the proposed molecular formula derived from the synthesis.
Causality: This is a fundamental chemical test of identity. If the experimentally determined elemental percentages do not match the theoretical values calculated from the expected molecular formula (typically within a ±0.4% margin), it indicates either the presence of impurities (like residual solvent) or that the synthesized compound is not what was intended.[8] The method works by combusting a small, precise amount of the sample in an oxygen-rich environment and quantifying the resulting gases (CO₂, H₂O, N₂).[9]
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 65.10 | 65.01 | -0.09 |
| Hydrogen (H) | 5.44 | 5.49 | +0.05 |
| Nitrogen (N) | 10.76 | 10.80 | +0.04 |
Part 2: Unveiling the Molecular Structure
With purity and elemental composition confirmed, the next stage focuses on elucidating the precise arrangement of atoms within the molecule. This is achieved through a combination of spectroscopic techniques that each provide a unique piece of the structural puzzle.
Mass Spectrometry (MS): The Molecular Weight
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to deduce the molecular formula.
Causality: MS is the first direct confirmation of the molecular weight of the novel derivative. The mass spectrum of heterocyclic compounds can also provide structural information through characteristic fragmentation patterns.[10][11] For pyridine derivatives, common fragmentation might involve the loss of substituents or cleavage of the ring.
-
Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Choose an appropriate soft ionization technique to minimize fragmentation and maximize the observation of the molecular ion ([M]+ or [M+H]+). Electrospray ionization (ESI) is common for polar molecules like many pyridine derivatives.
-
Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]+ for positive mode ESI).
-
Compare the exact mass to the theoretical mass calculated for the proposed formula. The difference should be less than 5 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Groups
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality: This technique provides a quick and reliable "spectral fingerprint" of the compound. For pyridine derivatives, specific absorption bands confirm the presence of the aromatic ring and any attached functional groups (e.g., C=O, N-H, O-H).[12] The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.[13] FTIR is also invaluable for monitoring reaction progress, for example, by observing the disappearance of a reactant's characteristic peak (e.g., an aldehyde C=O stretch) and the appearance of a product's peak.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the pyridine ring hydrogens. |
| ~1600-1570 | Aromatic C=C Stretch | Characteristic of the pyridine ring.[13] |
| ~1500-1430 | Aromatic C=N Stretch | Characteristic of the pyridine ring.[13] |
| Varies | Substituent Groups | e.g., ~1700 for C=O, ~3400 for N-H, etc. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution.[14] It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[15]
Causality: For pyridine derivatives, ¹H NMR is essential for determining the substitution pattern on the ring. The electron-withdrawing nitrogen atom deshields adjacent protons, causing them to resonate at a characteristically downfield chemical shift.[15] Two-dimensional (2D) NMR experiments like COSY and HSQC are then used to unambiguously assign proton and carbon signals and confirm atomic connectivity.
-
α-protons (C2, C6): Most deshielded due to proximity to nitrogen, typically appearing in the δ 8.5-8.8 ppm range.[15]
-
γ-proton (C4): Appears at an intermediate chemical shift, around δ 7.5-7.8 ppm.[15]
-
β-protons (C3, C5): Most shielded relative to other ring protons, found in the δ 7.1-7.5 ppm range.[15]
Substituents will significantly alter these shifts, providing further structural clues.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Analyze chemical shifts, integration (proton count), and coupling patterns (connectivity).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments in the molecule. The pyridine carbons are also influenced by the nitrogen's electronegativity.[15]
-
2D NMR (if required): If the 1D spectra are complex or ambiguous, perform 2D experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for piecing together the molecular skeleton.
-
Part 3: Definitive Structure and Physicochemical Profiling
This final stage provides the ultimate confirmation of the molecular structure and furnishes critical data on the compound's bulk properties, which are essential for any future application, particularly in drug development.
Single Crystal X-ray Diffraction (SC-XRD): The Absolute Structure
When a suitable single crystal can be grown, SC-XRD provides the unambiguous, three-dimensional structure of the molecule as it exists in the solid state.[16] It is the most powerful tool for determining molecular geometry, bond lengths, bond angles, and absolute configuration.[17][18]
Causality: While NMR provides the structure in solution, SC-XRD gives the definitive solid-state structure.[19] This is crucial for understanding intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the crystal packing, which in turn influences properties like solubility and melting point.[20]
Physicochemical Characterization: Melting Point & Solubility
These fundamental properties are critical indicators of purity, identity, and potential developability.
-
Melting Point (MP): A sharp melting point over a narrow range (e.g., < 2 °C) is a classic indicator of a pure crystalline compound.[21] Impurities typically depress and broaden the melting range.[21] The MP is a key physical constant used to identify and characterize a new compound.[22]
-
Aqueous Solubility: This is a critical parameter in drug development, as a compound must have some level of aqueous solubility to be absorbed and have a biological effect.[23] Determining solubility early can guide formulation strategies.[24]
| Property | Method | Result | Significance |
| Melting Point | Capillary Melting Point Apparatus | 154-155 °C | Sharp range indicates high purity. |
| Aqueous Solubility | Shake-flask method (at 25 °C) | 0.5 mg/mL | Defines potential need for formulation enhancement. |
Thermal Analysis: TGA/DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability of the compound.[25]
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and identify the presence of bound solvents or water.
-
DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting, crystallization, and glass transitions, providing data on the melting point and enthalpy of fusion.[26]
Causality: Understanding a compound's thermal stability is critical for determining appropriate storage and handling conditions. For pharmaceutical development, it informs manufacturing process design (e.g., drying, milling) and shelf-life stability.[25][27]
Conclusion
The characterization of a novel pyridine derivative is a comprehensive process that integrates multiple analytical techniques into a logical, self-validating workflow. By systematically assessing purity, confirming elemental composition, elucidating the 2D and 3D molecular structure, and profiling key physicochemical properties, a researcher can build a complete and robust data package. This foundational knowledge is the bedrock upon which all future research and development activities for the new molecule will be built, ensuring scientific rigor and maximizing the potential for success.
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Taylor & Francis Online. (n.d.). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. [Link]
- Google Books. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
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SciSpace. (1966). Mass Spectrometry of Heterocyclic Compounds. [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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NIH. (2020). Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy. [Link]
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NIH. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]
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ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]
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NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]
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Rio Prefeitura. (n.d.). Spectroscopic Identification Of Organic Compounds. [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]
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ResearchGate. (2024). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]
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Springer. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]
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OUCI. (n.d.). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]
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Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
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ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link]
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Semantic Scholar. (2005). Structural Identification of Organic Compounds with Spectroscopic Techniques. [Link]
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DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. [Link]
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PubMed Central. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. [Link]
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ResearchGate. (2025). Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine. [Link]
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APS Meeting Archive. (2025). A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties. [Link]
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NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
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ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
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PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis. [Link]
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ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. [Link]
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ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]
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MDPI. (n.d.). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. [Link]
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Methodological & Application
The Strategic Utility of Methyl 5-Methylnicotinate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Versatility of a Pyridine Scaffold
Methyl 5-methylnicotinate, a derivative of nicotinic acid (Vitamin B3), has emerged as a crucial building block in the landscape of pharmaceutical synthesis.[1] Its pyridine core, adorned with a methyl group and a methyl ester, offers a unique combination of reactivity and structural features that medicinal chemists leverage to construct complex molecular architectures. This guide provides an in-depth exploration of the practical applications of this compound as a precursor, with a primary focus on the synthesis of the second-generation antihistamine, Rupatadine. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into process optimization and impurity control.
The strategic importance of this compound lies in its ability to be readily transformed into key intermediates. The ester functionality can be selectively reduced to a primary alcohol, providing a handle for further functionalization, while the pyridine ring itself can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical application in the synthesis of high-value pharmaceuticals.
Application Spotlight: Synthesis of Rupatadine
Rupatadine is a potent, long-acting antagonist of both histamine H1 receptors and platelet-activating factor (PAF), making it an effective treatment for allergic rhinitis and urticaria.[2] The synthesis of Rupatadine provides a compelling case study for the utility of this compound as a starting material. The overall synthetic strategy involves the preparation of a key intermediate, (5-methylpyridin-3-yl)methanol, from this compound, followed by its conversion to a chloromethyl derivative and subsequent N-alkylation of desloratadine.
Overall Synthesis Workflow of Rupatadine from this compound
Caption: Synthetic pathway of Rupatadine from this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of Rupatadine, starting from this compound.
Protocol 1: Synthesis of the Key Intermediate: (5-methylpyridin-3-yl)methanol
This protocol details the reduction of the methyl ester group of this compound to a primary alcohol. The choice of reducing agent is critical to ensure selectivity and high yield. While strong reducing agents like lithium aluminum hydride can be used, this protocol utilizes a milder and safer system of sodium borohydride in the presence of a Lewis acid, or in a refluxing methanol system.[2][3]
Reaction Scheme:
Caption: Reduction of this compound.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 29681-45-6 | 151.16 | Starting material |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | Reducing agent |
| Magnesium Chloride (MgCl₂) | 7786-30-3 | 95.21 | Lewis acid (optional, enhances reduction) |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent and co-reagent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | For workup |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium chloride (2 molar equivalents) and tetrahydrofuran.
-
Addition of Reducing Agent: To the stirred suspension, add potassium borohydride (2 molar equivalents) and reflux the mixture for 2 hours. Cool the mixture to room temperature to obtain "solution B".[4]
-
Addition of Starting Material: In a separate flask, dissolve this compound (1 molar equivalent) in anhydrous tetrahydrofuran.
-
Reaction: Slowly add "solution B" to the solution of this compound at 40°C over 1.3 hours.[4] Maintain the reaction at 40°C for an additional hour with continuous stirring.[4]
-
Quenching: Cool the reaction mixture to room temperature and cautiously add methanol to quench the excess reducing agent.
-
Workup: Remove the tetrahydrofuran and methanol by rotary evaporation. To the resulting concentrate, add water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield (5-methylpyridin-3-yl)methanol as a crude product, which can be further purified by column chromatography if necessary.
Expert Insights: The use of magnesium chloride as a Lewis acid activates the ester carbonyl group towards nucleophilic attack by the hydride, allowing for a more efficient reduction with sodium borohydride. Alternatively, using a sodium borohydride-methanol system in refluxing THF is also an effective method.[3] Careful control of the reaction temperature during the addition of the reducing agent is crucial to manage the exothermic reaction and prevent side product formation.
Protocol 2: Synthesis of Rupatadine from (5-methylpyridin-3-yl)methanol
This protocol outlines the final two steps in the synthesis of Rupatadine: the chlorination of the alcohol intermediate and the subsequent N-alkylation of desloratadine.
Reaction Workflow:
Caption: Final steps in the synthesis of Rupatadine.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| (5-methylpyridin-3-yl)methanol | 102074-19-1 | 123.15 | Starting intermediate |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Chlorinating agent |
| Toluene | 108-88-3 | 92.14 | Anhydrous solvent |
| Desloratadine | 100643-71-8 | 310.8 | Key reactant |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous solvent |
| Fumaric Acid | 110-17-8 | 116.07 | For salt formation |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Solvent for crystallization |
Procedure:
Part A: Chlorination of (5-methylpyridin-3-yl)methanol
-
Reaction Setup: In a dry reaction vessel, dissolve (5-methylpyridin-3-yl)methanol (1 molar equivalent) in anhydrous toluene.
-
Chlorination: Slowly add thionyl chloride (1.1 molar equivalents) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 65-70°C and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain 3-chloromethyl-5-methylpyridine, which can be used in the next step without further purification.
Part B: N-alkylation of Desloratadine and Salt Formation
-
Reaction Setup: In a reaction flask, dissolve desloratadine (1 molar equivalent) and 3-chloromethyl-5-methylpyridine (from Part A) in anhydrous dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (2 molar equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Workup: Cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification of Rupatadine Base: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Concentrate the solution to obtain the crude Rupatadine base, which can be purified by column chromatography.
-
Salt Formation: Dissolve the purified Rupatadine base in ethyl acetate. In a separate flask, dissolve fumaric acid (1.1 molar equivalents) in methanol. Add the fumaric acid solution to the Rupatadine base solution with stirring.
-
Crystallization: Cool the mixture to 0-5°C to induce crystallization.
-
Isolation: Filter the precipitated solid, wash with cold ethyl acetate, and dry under vacuum to obtain Rupatadine Fumarate.
Expert Insights: The N-alkylation step is a crucial part of the synthesis. The choice of base and solvent can significantly impact the reaction yield and impurity profile.[5] Potassium carbonate is a suitable inorganic base, and DMF is an effective polar aprotic solvent for this transformation. The formation of quaternary and dimer impurities can be a challenge.[5] Maintaining a high purity of the starting materials and careful control of reaction conditions are essential to minimize these by-products.[5]
Data Summary
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| This compound Synthesis | 5-Methylnicotinic acid, Methanol, SOCl₂ | Methanol | 20 - Reflux | 98.2 | [6] |
| (5-methylpyridin-3-yl)methanol Synthesis | This compound, NaBH₄, MgCl₂ | THF | 40 | High | [4] |
| Rupatadine Synthesis (Overall) | (5-methylpyridin-3-yl)methanol, Desloratadine | Toluene, DMF | 65-90 | 85.27 | [6] |
Conclusion
This compound serves as a highly effective and versatile precursor in the synthesis of complex pharmaceutical molecules, as exemplified by the efficient synthesis of Rupatadine. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this valuable building block. By understanding the underlying chemical principles and optimizing reaction conditions, the synthesis of important therapeutic agents can be achieved with high efficiency and purity.
References
-
Kumar, N., et al. (n.d.). synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. Hetero Letters. Available at: [Link]
-
Macleods Pharmaceuticals Ltd. (n.d.). Process For The Synthesis Of Rupatadine. Quick Company. Available at: [Link]
-
EPO. (2015, January 14). An improved process for the preparation of Rupatadine Fumarate. Patent 2824103. Available at: [Link]
-
Subramaniam, H. (n.d.). A Process For The Preparation Of Highly Pure Rupatadine And Its Intermediate. Available at: [Link]
- Chen, J. (2014, February 19). Preparing method of 5-methylnicotinicacid. Google Patents.
-
New Drug Approvals. (2015, January 20). Rupatadine. Available at: [Link]
- Chen, J. (2014, May 21). Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof. Google Patents.
-
TIB.eu. (n.d.). Synthesis of Rupatadine Fumarate (Unknown). Available at: [Link]
-
Shripanavar, C., et al. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Available at: [Link]
-
Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available at: [Link]
-
UCHEM. (2025, September 10). High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. Available at: [Link]
Sources
Application Note: A Comprehensive Guide to the Esterification of 5-Methylnicotinic Acid
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a detailed protocol for the esterification of 5-methylnicotinic acid, a key transformation in the synthesis of various pharmacologically active compounds. We will explore the underlying chemical principles, offer a step-by-step experimental guide, and discuss critical parameters for reaction optimization and product characterization. This guide is intended for researchers and professionals in drug development and organic synthesis.
Introduction: The Significance of 5-Methylnicotinic Acid Esters
5-Methylnicotinic acid, a derivative of niacin (vitamin B3), serves as a crucial building block in medicinal chemistry. Its esters are pivotal intermediates in the synthesis of a range of therapeutic agents. The esterification of the carboxylic acid group is a fundamental step that allows for further molecular modifications and can significantly influence the pharmacokinetic properties of the final drug substance. The choice of esterification method is critical and depends on the desired scale, the specific alcohol used, and the overall synthetic strategy.
Mechanistic Overview: The Chemistry of Ester Formation
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The reaction is typically acid-catalyzed and proceeds through a nucleophilic acyl substitution mechanism.
Fischer-Speier Esterification: A Classic Approach
One of the most common methods for esterification is the Fischer-Speier method, which involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the product side, water is usually removed, often by azeotropic distillation.
Caption: Fischer-Speier esterification workflow.
Detailed Experimental Protocol: Methyl 5-Methylnicotinate Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of this compound, a common derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methylnicotinic Acid | ≥98% | Sigma-Aldrich | |
| Methanol | Anhydrous | Fisher Scientific | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | VWR | Handle with extreme care |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | For drying | |
| Diethyl Ether | Anhydrous | For extraction | |
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel (250 mL) | |||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 5-methylnicotinic acid.
-
Reagent Addition: In a fume hood, add 50 mL of anhydrous methanol to the flask. Stir the mixture until the acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add 1 mL of concentrated sulfuric acid to the stirring mixture. Caution: The addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude ester.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Experimental workflow for esterification.
Characterization of this compound
The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.0 (s, 1H), 8.2 (d, 1H), 7.9 (s, 1H), 3.9 (s, 3H), 2.4 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.0, 152.0, 148.0, 137.0, 131.0, 124.0, 52.5, 18.0 |
| IR (Infrared) Spectroscopy | ~1730 cm⁻¹ (C=O stretch of ester), ~1280 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (MS) | M+ peak corresponding to the molecular weight of the ester (C₈H₉NO₂) |
Alternative Esterification Methods
While Fischer-Speier esterification is robust, other methods may be more suitable for sensitive substrates or when milder conditions are required.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). It proceeds at room temperature and is highly efficient.
-
Yamaguchi Esterification: This protocol is particularly useful for the synthesis of sterically hindered esters. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reflux time; ensure anhydrous conditions. |
| Loss during workup | Perform extractions carefully; ensure complete neutralization. | |
| Product Contamination | Unreacted starting material | Optimize reaction time; purify by column chromatography. |
| Side products | Control reaction temperature; use high-purity reagents. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
References
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]
Application Notes & Protocols: Comprehensive Analytical Characterization of Methyl 5-Methylnicotinate
Introduction
Methyl 5-Methylnicotinate is a pyridine derivative with significant applications in the pharmaceutical and cosmetic industries. It serves as a key intermediate in the synthesis of various biologically active compounds and is used in skincare formulations for its potential to enhance microcirculation.[1][2][3] Given its role in drug development and consumer products, a rigorous and comprehensive analytical characterization is imperative to ensure its identity, purity, and quality.
This document provides a detailed guide for researchers, quality control analysts, and drug development professionals on the application of modern analytical techniques for the characterization of this compound. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5] The objective is to provide an integrated analytical strategy that combines spectroscopic and chromatographic methods for unambiguous structural confirmation and precise quantitative assessment.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of analytical method development. These properties dictate choices regarding sample preparation, solvent selection, and the suitability of chromatographic techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [1][6][7][8] |
| Molecular Weight | 151.16 g/mol | [1][2][6][8][9] |
| Appearance | White to light yellow crystalline solid/powder | [1][2][6][10] |
| Melting Point | 46-50 °C | [1][2][6][7][11] |
| Boiling Point | 90 °C @ 3 mmHg | [2][6][7][11] |
| Solubility | Soluble in Chloroform and Methanol | [2][6][7][12] |
| CAS Number | 29681-45-6 | [1][2][7][8] |
Overall Analytical Characterization Workflow
A multi-faceted analytical approach is essential for the complete characterization of a pharmaceutical intermediate like this compound. The following workflow ensures that both the identity and purity of the analyte are confirmed with a high degree of confidence.
Caption: High-level workflow for the characterization of this compound.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide fingerprint information about the molecular structure, confirming the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. It probes the chemical environment of magnetically active nuclei (¹H and ¹³C), providing detailed information about the connectivity and spatial arrangement of atoms.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent. Given its solubility, Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are suitable choices.[2][6] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse program with a 90° pulse angle.
-
Set a spectral width of approximately 12 ppm.
-
Collect at least 16 scans with a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Expected Results: The spectra should be consistent with the structure of this compound. While specific spectral data for the 5-methyl isomer is limited in public databases, predictions based on the parent compound, Methyl Nicotinate, and known substituent effects can be made.[13][14]
| Technique | Expected Chemical Shifts (δ, ppm) & Multiplicity | Assignment |
| ¹H NMR | ~8.9-9.2 (s) | Aromatic H (Position 2) |
| ~8.5-8.8 (s) | Aromatic H (Position 6) | |
| ~8.0-8.3 (s) | Aromatic H (Position 4) | |
| ~3.9 (s) | Methoxy Protons (-OCH₃) | |
| ~2.4 (s) | Methyl Protons (-CH₃ at C5) | |
| ¹³C NMR | ~165-170 | Carbonyl Carbon (C=O) |
| ~120-155 | Aromatic Carbons (Pyridine Ring) | |
| ~52-55 | Methoxy Carbon (-OCH₃) | |
| ~18-22 | Methyl Carbon (-CH₃ at C5) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Expected Results: The IR spectrum will confirm the presence of key functional groups. The characteristic absorption bands are inferred from the known spectra of similar molecules like Methyl Nicotinate.[15][16][17]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (Methyl/Methoxy) |
| ~1730-1715 | C=O Stretch | Ester (Strong, Sharp) |
| ~1600-1450 | C=C & C=N Stretch | Aromatic Ring |
| ~1300-1100 | C-O Stretch | Ester (Strong) |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating the main compound from impurities, allowing for accurate purity determination and quantification.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the primary method for assessing the purity and potency (assay) of pharmaceutical compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector is highly suitable for aromatic compounds like this compound.
Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions: The following conditions are a robust starting point, adapted from methods for related nicotinic acid derivatives.[18][19][20]
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol at 1.0 mg/mL. Prepare working standards (e.g., 0.1 mg/mL) by diluting with the mobile phase.
-
Test Solution: Prepare the test sample at the same concentration as the working standard.
-
-
Analysis: Inject the blank (mobile phase), standard, and test solutions. Purity is typically calculated using the area percent method. The assay is determined by comparing the peak area of the test sample to that of the reference standard.
Method Validation: The analytical method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R2) guidelines.[4][23][24]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of impurities or degradants. | Peak is pure and free from co-eluting interferences. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | To measure the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile compounds and impurities. The gas chromatograph separates components based on their boiling point and polarity, and the mass spectrometer fragments the eluted components, providing a unique mass spectrum that acts as a molecular fingerprint.
Protocol: GC-MS for Impurity Profiling
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole) with an Electron Ionization (EI) source.
-
Chromatographic Conditions: These conditions are suitable for the analysis of methyl esters of nicotinic acid derivatives.[25][26]
-
Column: DB-5 or equivalent (5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
Injection Mode: Split (e.g., 50:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV (standard for EI).
-
Mass Range: Scan from m/z 40 to 350.
-
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like Methanol or Ethyl Acetate.
Expected Results: A primary peak corresponding to this compound will be observed at a specific retention time. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 151. Key fragment ions would likely include the loss of the methoxy group (m/z = 120) and the carbonyl group.[27]
Caption: Step-by-step workflow for GC-MS analysis of this compound.
Conclusion
The comprehensive characterization of this compound requires an orthogonal analytical approach. The combination of NMR and FTIR spectroscopy provides definitive structural confirmation, while validated chromatographic methods like HPLC and GC-MS ensure accurate assessment of purity, potency, and impurity profiles. The protocols detailed in this guide provide a robust framework for ensuring the quality and consistency of this compound, meeting the stringent requirements of the pharmaceutical and related industries. Adherence to these multi-technique workflows is critical for regulatory compliance and the development of safe and effective end-products.
References
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
-
Kennedy, D. O., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1238-1241. [Link]
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5-Methyl-nicotinic acid methyl ester. (2024). ChemBK. [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. [Link]
-
Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration (FDA). [Link]
-
Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance. [Link]
-
This compound CAS#: 29681-45-6. (n.d.). ChemWhat. [Link]
-
Methyl Nicotinate. (n.d.). PubChem. [Link]
-
Separation of Methyl nicotinate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Analysis of methylnicotinate solutions by HPLC. (n.d.). ResearchGate. [Link]
-
UV-Vis Spectrum of Nicotinic Acid (Niancin). (n.d.). SIELC Technologies. [Link]
-
Al-Shdefat, R., et al. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Molecules, 27(15), 4983. [Link]
-
Desai, B. J., et al. (2009). A Simple Gas Chromatographic Method for the Determination of Isonicotinic Acid and Isonipecotic Acid. Asian Journal of Chemistry, 21(4), 3139-3141. [Link]
-
Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. (2018). ResearchGate. [Link]
-
Nicotinic Acid (210-260 nm). (n.d.). Starna Scientific. [Link]
-
Methylnicotinate - Vapor Phase IR Spectrum. (n.d.). SpectraBase. [Link]
-
Methylnicotinate - FTIR Spectrum. (n.d.). SpectraBase. [Link]
-
Sarkis, G., & Sawan, M. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. BMC Chemistry, 16(1), 15. [Link]
-
Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. (2022). ResearchGate. [Link]
-
Synthesis and antinociceptive activity of methyl nicotinate. (2015). ResearchGate. [Link]
-
Methylnicotinate - MS (GC) Spectrum. (n.d.). SpectraBase. [Link]
-
Showing metabocard for Methyl nicotinate (HMDB0029806). (n.d.). Human Metabolome Database. [Link]
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High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. (n.d.). UCHEM. [Link]
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Utilizing Methyl 5-Methylnicotinate in the development of plant growth regulators.
Application Notes & Protocols
Topic: Utilizing Methyl 5-Methylnicotinate in the Development of Plant Growth Regulators
Introduction: The Rationale for Investigating this compound
The relentless pursuit of enhanced agricultural productivity necessitates the discovery of novel plant growth regulators (PGRs) that can modulate plant development, improve stress tolerance, and increase crop yields. Nicotinic acid (NA, Niacin, or Vitamin B3) and its derivatives represent a promising, yet not fully explored, class of compounds for this purpose. In plants, NA is a fundamental metabolite, serving as the precursor for the essential coenzymes nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP[1][2][3][4]. These coenzymes are central to hundreds of metabolic reactions, including cellular respiration, photosynthesis, and DNA repair, making their availability a critical determinant of plant vigor and survival[2][3].
This compound (CAS: 29681-45-6) is a methyl ester derivative of nicotinic acid.[5][6] While research on this specific compound in agriculture is nascent, its structural similarity to NA provides a strong rationale for its investigation as a potential PGR.[7] It is hypothesized that upon absorption by plant tissues, this compound may be hydrolyzed to release 5-methylnicotinic acid, which could then enter the NAD salvage pathway, potentially boosting the plant's metabolic capacity and stress resilience. Studies have already demonstrated that exogenous application of nicotinic acid can ameliorate the effects of abiotic stresses like drought in crops such as barley.[1] Furthermore, various pyridine derivatives have been patented for their growth-regulating effects in plants.[8]
This document provides a comprehensive framework for researchers to systematically evaluate the efficacy of this compound as a novel plant growth regulator. It outlines a tiered experimental approach, from initial high-throughput in vitro screening to whole-plant bioassays and preliminary mode-of-action studies. The protocols are designed to be robust and self-validating, enabling researchers to generate reliable data on the compound's bioactivity.
Experimental Workflow Overview
The evaluation of a novel compound as a potential PGR follows a logical progression from controlled laboratory conditions to more complex biological systems. The workflow presented here is designed to efficiently screen this compound for bioactivity and to build a foundational understanding of its effects on plant physiology.
Caption: Tiered experimental workflow for evaluating this compound.
Protocol 1: In Vitro Seed Germination and Seedling Growth Assay
Objective: To conduct a primary screen of this compound to determine its effect on seed germination and early seedling development in a controlled environment. This assay will establish effective concentration ranges and identify any potential phytotoxicity.
Rationale: In vitro assays using a model organism like Arabidopsis thaliana provide a rapid, sensitive, and high-throughput method for initial screening.[9][10] The sterile, defined medium eliminates confounding variables from soil and microbes, allowing for the direct assessment of the compound's effect on fundamental growth processes.
Materials:
-
This compound (CAS: 29681-45-6)
-
Arabidopsis thaliana seeds (Col-0 ecotype recommended)
-
Murashige and Skoog (MS) medium, including vitamins
-
Sucrose
-
Phytoagar
-
Dimethyl sulfoxide (DMSO, sterile)
-
Ethanol (70%)
-
Bleach solution (e.g., 20% commercial bleach, 1% Tween-20)
-
Sterile deionized water
-
Petri plates (100 mm)
-
Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Seed Sterilization: a. Place ~50 mg of Arabidopsis seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Carefully remove the ethanol. d. Add 1 mL of bleach solution and vortex for 10 minutes. e. Pellet the seeds by brief centrifugation and remove the bleach solution. f. Wash the seeds five times with 1 mL of sterile deionized water. g. Resuspend seeds in 500 µL of sterile 0.1% agar solution and store at 4°C for 2-3 days (stratification) to synchronize germination.
-
Media Preparation: a. Prepare MS medium as per the manufacturer's instructions, typically containing 1% (w/v) sucrose. b. Adjust the pH to 5.7 before adding 0.8% (w/v) Phytoagar. c. Autoclave the medium and allow it to cool to approximately 50-55°C. d. Just before pouring plates, add the this compound stock solution (and DMSO for the control) to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% in any plate. e. Pour approximately 25 mL of medium into each sterile petri plate and allow it to solidify.
-
Seed Plating and Incubation: a. Pipette the stratified seeds onto the surface of the agar plates, arranging them in a grid for easy measurement. Aim for 15-20 seeds per plate. b. Seal the plates with breathable tape (e.g., Micropore™). c. Place the plates vertically in a growth chamber to encourage root growth along the agar surface.
-
Data Collection and Analysis: a. Germination Rate: Score germination (radicle emergence) daily for 7 days. b. Root Length: After 10-14 days, photograph the plates. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ). c. Fresh Weight: Carefully remove seedlings from the agar, gently blot dry, and measure the collective fresh weight of all seedlings from one plate.
Data Presentation (Hypothetical Results):
| Concentration (µM) | Germination Rate (%) (Day 7) | Average Primary Root Length (mm) (Day 10) | Average Fresh Weight (mg/seedling) (Day 10) |
| 0 (Solvent Control) | 98 ± 2 | 45.2 ± 3.1 | 1.5 ± 0.2 |
| 1 | 99 ± 1 | 48.5 ± 2.9 | 1.6 ± 0.3 |
| 5 | 98 ± 2 | 55.1 ± 3.5 | 1.9 ± 0.2 |
| 10 | 97 ± 3 | 62.7 ± 4.0 | 2.2 ± 0.3 |
| 25 | 95 ± 4 | 51.3 ± 3.8 | 1.8 ± 0.2 |
| 50 | 85 ± 5 | 35.8 ± 2.9** | 1.2 ± 0.1 |
| 100 | 60 ± 7 | 15.4 ± 2.1 | 0.7 ± 0.1** |
| Note: Data are mean ± SD. Asterisks denote statistically significant differences from the solvent control (e.g., p < 0.05, p < 0.01). |
Protocol 2: Whole Plant Bioassay on Soil-Grown Plants
Objective: To validate the effects observed in vitro and to assess the impact of this compound on later developmental stages in a more agriculturally relevant context.
Rationale: This protocol transitions from sterile culture to soil, introducing variables like nutrient uptake from a complex medium and interactions with the rhizosphere. It allows for the assessment of parameters such as biomass accumulation, chlorophyll content, and flowering time, which are critical for agronomic applications. Foliar spray and soil drench are tested as two common application methods in agriculture.
Materials:
-
Arabidopsis thaliana or a crop species (e.g., Hordeum vulgare - Barley)
-
Potting mix (e.g., peat, perlite, and vermiculite mix)
-
Pots (e.g., 4-inch square pots)
-
This compound stock solution (as in Protocol 1)
-
Tween-20 (as a surfactant for foliar spray)
-
Plant growth facility or greenhouse
Procedure:
-
Plant Cultivation: a. Sow seeds in pots filled with moist potting mix. b. Stratify at 4°C for 3-4 days, then transfer to a growth chamber or greenhouse (e.g., 22°C, 16h light/8h dark cycle, 60% relative humidity). c. Thin seedlings to one plant per pot after one week.
-
Treatment Application: a. Begin treatments when plants have developed a small rosette (e.g., Arabidopsis at ~21 days old) or reached a specific growth stage (e.g., barley at the three-leaf stage). b. Foliar Spray: Prepare treatment solutions at desired concentrations (e.g., 0, 10, 50, 100 µM) in water with 0.02% (v/v) Tween-20. Spray the foliage until runoff occurs. The control group is sprayed with the water/Tween-20 solution only. c. Soil Drench: Prepare treatment solutions in water. Apply a fixed volume (e.g., 50 mL) of each solution to the soil of each pot. The control group receives water only. d. Apply treatments once or on a recurring basis (e.g., weekly) depending on the experimental design.
-
Data Collection: a. Rosette Diameter/Plant Height: Measure non-destructively at regular intervals. b. Chlorophyll Content: Use a SPAD meter for a non-destructive relative measurement at peak vegetative growth. c. Flowering Time: Record the day when the first flower opens. d. Biomass: At the end of the experiment (e.g., 6 weeks for Arabidopsis), harvest the entire shoot, measure the fresh weight, then dry at 60°C for 48 hours to determine the dry weight.
Data Presentation (Hypothetical Results):
| Treatment (50 µM) | Application Method | Shoot Dry Weight (g) | Days to Flowering | Relative Chlorophyll (SPAD) |
| Control | Foliar Spray | 0.45 ± 0.05 | 32 ± 2 | 45.1 ± 2.3 |
| Test Compound | Foliar Spray | 0.58 ± 0.06 | 30 ± 1* | 51.6 ± 2.8 |
| Control | Soil Drench | 0.46 ± 0.04 | 33 ± 1 | 44.8 ± 2.5 |
| Test Compound | Soil Drench | 0.61 ± 0.07 | 31 ± 2* | 53.2 ± 3.1 |
| Note: Data are mean ± SD. Asterisks denote statistically significant differences from the respective control. |
Protocol 3: Preliminary Mode of Action Investigation
Objective: To explore the underlying physiological and molecular mechanisms by which this compound exerts its effects.
Rationale: Based on its structure, the compound is likely to influence the NAD metabolic pathway.[11][12] Measuring the levels of these key coenzymes and the expression of related genes can provide direct evidence for this hypothesis. Furthermore, since NA is implicated in stress responses, assessing oxidative stress markers can reveal if the compound enhances plant resilience.[1]
Materials:
-
Plant tissue from treated and control plants (Protocol 2)
-
Liquid nitrogen
-
NAD/NADH and NADP/NADPH assay kits
-
RNA extraction kit and cDNA synthesis kit
-
qPCR master mix and primers for target genes
-
Spectrophotometer and qPCR machine
Procedure:
-
Sample Collection: Harvest leaf tissue from treated and control plants at a specific time point post-treatment (e.g., 24 hours). Immediately flash-freeze in liquid nitrogen and store at -80°C.
-
NAD(P)/NAD(P)H Quantification: a. Extract metabolites from a known weight of frozen tissue according to the instructions of a commercially available assay kit. b. Measure the absorbance or fluorescence using a plate reader. c. Calculate the concentrations of NAD, NADH, NADP, and NADPH and determine the NAD/NADH and NADP/NADPH ratios.
-
Gene Expression Analysis (qRT-PCR): a. Extract total RNA from frozen tissue. b. Synthesize cDNA from the RNA. c. Perform qPCR using primers for genes involved in the NAD salvage pathway (e.g., Nicotinate phosphoribosyltransferase, NMNAT) and for a housekeeping gene (e.g., Actin). d. Analyze the relative gene expression using the ΔΔCt method.
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical mode of action for this compound in plants.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust, tiered approach to systematically evaluate this compound as a potential plant growth regulator. The initial in vitro screens are crucial for determining bioactive concentrations, while whole-plant assays validate these effects under more realistic conditions. The preliminary mode-of-action studies offer a logical starting point for elucidating the compound's mechanism, focusing on the well-established role of its parent molecule, nicotinic acid, in plant metabolism.
Positive results from this workflow would warrant further investigation, including:
-
Broad-Spectrum Activity Screening: Testing the compound on a wider range of plant species, including important monocot and dicot crops.
-
Abiotic Stress Tolerance Assays: Explicitly testing whether treatment with the compound enhances tolerance to drought, salinity, or temperature stress.
-
Advanced 'Omics' Analyses: Employing transcriptomics (RNA-Seq) and metabolomics to gain an unbiased, global view of the molecular changes induced by the compound.
-
Field Trials: Ultimately, evaluating the efficacy of this compound in a field setting to determine its practical agronomic value.
This structured approach will enable researchers to efficiently build a comprehensive data package to support the development of this compound as a novel tool for enhancing agricultural productivity.
References
- ChemicalBook. (2025). This compound | 29681-45-6.
- ChemicalBook. (n.d.). This compound synthesis.
- Spíchal, L., et al. (2012). Plant Growth Regulators Screening Technology. Frontiers in Plant Science.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Jia, K. P., et al. (2022). Screening for apocarotenoid plant growth regulators in Arabidopsis. Methods in Enzymology.
- Khan, A., et al. (2022). Effect of Exogenous Application of Nicotinic Acid on Morpho-Physiological Characteristics of Hordeum vulgare L.
- UCHEM. (2025). High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare.
- Wikipedia. (n.d.). Nicotinic acid.
- Takahashi, S., et al. (1996). Screening of plant growth regulators acting on Arabidopsis thaliana. Bioscience, Biotechnology, and Biochemistry.
- Linus Pauling Institute. (2018). Niacin.
- CymitQuimica. (n.d.). CAS 29681-45-6: this compound.
- Chem-Impex. (n.d.). This compound.
- Zheng, X., et al. (2012). Comparison of the formation of nicotinic acid conjugates in leaves of different plant species. Plant Physiology and Biochemistry.
- Wang, G., et al. (2018). MeNA, Controlled by Reversible Methylation of Nicotinate, Is an NAD Precursor that Undergoes Long-Distance Transport in Arabidopsis. Molecular Plant.
- PhytoTech Labs. (n.d.). Nicotinic Acid.
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The Strategic Utility of Methyl 5-Methylnicotinate in the Synthesis of Biologically Active Compounds
Introduction: The Versatility of a Substituted Pyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine ring system is a privileged scaffold, forming the core of numerous therapeutic agents. Among the vast array of pyridine-based starting materials, Methyl 5-Methylnicotinate stands out as a particularly valuable and versatile building block. Its strategic substitution pattern—an ester at the 3-position and a methyl group at the 5-position—offers a unique combination of reactivity and structural features that can be exploited for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, with a primary focus on the development of the potent antihistamine, Rupatadine. The protocols and discussions herein are intended for researchers, scientists, and professionals in the field of drug development, offering both practical methodologies and insights into the chemical logic underpinning these synthetic strategies.
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders.[1] Its utility also extends to the agrochemical sector, where it can be a precursor for novel pesticides and herbicides. The presence of both an electron-withdrawing ester and an electron-donating methyl group on the pyridine ring influences its reactivity, allowing for selective transformations at different positions.
Case Study: The Synthesis of Rupatadine, a Dual-Action Antihistamine
Rupatadine is a second-generation, non-sedating antihistamine that exhibits a dual mechanism of action: it is a potent antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[2][3] This dual activity provides comprehensive relief from the symptoms of allergic rhinitis and chronic urticaria.[2][4] The synthesis of Rupatadine provides an excellent case study to illustrate the strategic use of this compound.
The overall synthetic strategy for Rupatadine from this compound can be conceptualized as a multi-step process, beginning with the selective reduction of the ester functionality, followed by activation of the resulting alcohol, and culminating in the N-alkylation of the key intermediate, Desloratadine.
Synthetic Workflow for Rupatadine from this compound
Caption: Overall synthetic workflow for Rupatadine Fumarate starting from this compound.
Part 1: Synthesis of the Key Intermediate, (5-methylpyridin-3-yl)methanol
The initial and crucial step in the synthesis of Rupatadine from this compound is the selective reduction of the methyl ester to the corresponding primary alcohol, (5-methylpyridin-3-yl)methanol. This transformation is fundamental as it provides the necessary hydroxyl group for subsequent functionalization.
Causality Behind Experimental Choices:
The choice of reducing agent is critical to the success of this step. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce esters, they are often pyrophoric and require stringent anhydrous conditions, making them less suitable for large-scale industrial synthesis.[5] A milder and safer alternative is sodium borohydride (NaBH₄). However, NaBH₄ alone is generally not reactive enough to reduce esters.[6] The reactivity of NaBH₄ can be significantly enhanced by the addition of an alcohol, such as methanol, which is believed to form more reactive alkoxyborohydride species in situ.[6] This combination provides an efficient and industrially scalable method for the reduction of the ester group in this compound.
Detailed Protocol 1: Reduction of this compound
Objective: To synthesize (5-methylpyridin-3-yl)methanol by the reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of THF and Methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0-4.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench the excess NaBH₄ by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (5-methylpyridin-3-yl)methanol as a crude product, which can be purified by column chromatography if necessary.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio | Expected Yield |
| This compound | 151.16 | 1.0 | - |
| Sodium Borohydride | 37.83 | 2.0 - 4.0 | - |
| (5-methylpyridin-3-yl)methanol | 123.15 | - | 85-95% |
Part 2: Synthesis of Rupatadine
With the key intermediate, (5-methylpyridin-3-yl)methanol, in hand, the synthesis proceeds through two further key transformations: chlorination of the alcohol and subsequent N-alkylation of Desloratadine.
Step 2a: Chlorination of (5-methylpyridin-3-yl)methanol
Causality Behind Experimental Choices:
The conversion of the primary alcohol to an alkyl chloride is a standard transformation that activates the benzylic position for nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture, simplifying the work-up procedure.[7][8] The reaction is typically carried out in a non-polar solvent like toluene.
Detailed Protocol 2: Synthesis of 5-methyl-3-pyridinylmethyl chloride
Objective: To synthesize 5-methyl-3-pyridinylmethyl chloride hydrochloride from (5-methylpyridin-3-yl)methanol.
Materials:
-
(5-methylpyridin-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Toluene
Procedure:
-
To a solution of (5-methylpyridin-3-yl)methanol (1.0 eq) in toluene, slowly add thionyl chloride (1.1-1.5 eq) at a temperature between 20-40°C.
-
After the addition is complete, heat the reaction mixture to reflux (around 60°C) for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and distill off the toluene under vacuum to obtain the crude 5-methyl-3-pyridinylmethyl chloride, often as its hydrochloride salt. This crude product is typically used in the next step without further purification due to its lachrymatory nature.
Step 2b: N-Alkylation of Desloratadine
Causality Behind Experimental Choices:
This step involves the formation of the final carbon-nitrogen bond to assemble the Rupatadine molecule. The reaction is an N-alkylation where the secondary amine of Desloratadine acts as a nucleophile, displacing the chloride from 5-methyl-3-pyridinylmethyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. A phase transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the reaction between the organic-soluble reactants and an aqueous base.[1]
Detailed Protocol 3: Synthesis of Rupatadine Base
Objective: To synthesize Rupatadine by the N-alkylation of Desloratadine.
Materials:
-
Desloratadine
-
Crude 5-methyl-3-pyridinylmethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Toluene or another suitable organic solvent
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB) (optional)
-
Water
Procedure:
-
In a reaction vessel, dissolve Desloratadine (1.0 eq) in the chosen organic solvent (e.g., toluene).
-
Add an aqueous solution of the base (e.g., K₂CO₃ or NaOH) and the phase transfer catalyst, if used.
-
Add the crude 5-methyl-3-pyridinylmethyl chloride hydrochloride (1.0-1.2 eq) to the reaction mixture.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 6-10 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Rupatadine base.
Part 3: Final Salt Formation and Purification
The final step in the preparation of the active pharmaceutical ingredient is the formation of a stable, crystalline salt, which is often preferred for formulation and bioavailability.
Causality Behind Experimental Choices:
The free base of Rupatadine is converted to its fumarate salt to improve its stability and handling properties. Fumaric acid is a pharmaceutically acceptable dicarboxylic acid that forms a stable salt with the basic Rupatadine molecule. The salt is typically precipitated from a suitable solvent system, such as a mixture of an alcohol (e.g., methanol) and a less polar solvent (e.g., acetone or ethyl acetate), to ensure high purity and good crystallinity.[2]
Detailed Protocol 4: Synthesis of Rupatadine Fumarate
Objective: To prepare Rupatadine Fumarate from Rupatadine base.
Materials:
-
Crude Rupatadine base
-
Fumaric acid
-
Methanol
-
Acetone or Ethyl acetate
Procedure:
-
Dissolve the crude Rupatadine base in a suitable solvent such as acetone or ethanol.
-
In a separate flask, prepare a solution of fumaric acid (1.0-1.1 eq) in methanol.
-
Slowly add the fumaric acid solution to the Rupatadine base solution with stirring.
-
Stir the mixture at room temperature for several hours (e.g., 8-10 hours) to allow for the precipitation of Rupatadine Fumarate.
-
Filter the precipitated solid and wash it with a cold solvent (e.g., acetone).
-
Dry the product under vacuum at approximately 50-55°C to yield pure Rupatadine Fumarate.
| Intermediate/Product | Molecular Weight ( g/mol ) | Typical Overall Yield from M5MN |
| Rupatadine Base | 415.96 | ~70-80% |
| Rupatadine Fumarate | 532.03 | High |
Broader Applications and Future Directions
While the synthesis of Rupatadine is a prime example, the utility of this compound extends to other areas of medicinal chemistry. The substituted pyridine core is a key pharmacophore in ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of CNS disorders.[5][9] By modifying the functional groups of this compound, novel agonists and antagonists for these receptors can be developed. For instance, the ester can be converted to an amide or other functional groups, and the methyl group can be further functionalized to explore structure-activity relationships.
The development of novel anti-inflammatory and antimicrobial agents based on nicotinic acid derivatives is also an active area of research.[10] The structural motifs present in this compound can be incorporated into larger molecules to modulate their biological activity.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The detailed protocols for the synthesis of Rupatadine presented herein demonstrate a practical and efficient synthetic route that can be adapted for both laboratory and industrial scale production. The chemical logic behind each step, from the choice of reagents to the reaction conditions, has been elucidated to provide a comprehensive understanding of the synthetic process. As the demand for novel therapeutics continues to grow, the strategic application of readily available and versatile building blocks like this compound will remain a cornerstone of successful drug discovery and development programs.
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Application Notes and Protocols for the Synthesis of Nicotinic Acid Esters
Introduction: The Significance of Nicotinic Acid Esters
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in various biological processes.[1][2] Its derivatives, particularly nicotinic acid esters, are of significant interest to researchers, scientists, and drug development professionals. These esters serve as valuable intermediates in the synthesis of more complex molecules and are active ingredients in numerous pharmaceutical and cosmetic formulations.[3][4] For instance, they are recognized for their rubefacient properties, inducing localized vasodilation, which makes them useful in topical products for treating muscle pain and various skin conditions.[3][4] The synthesis of high-purity nicotinic acid esters is therefore a critical process in both academic research and industrial applications. This guide provides an in-depth overview of the primary methodologies for their synthesis, complete with detailed experimental protocols and an analysis of the chemical principles that underpin these techniques.
Methodologies for the Synthesis of Nicotinic Acid Esters
The selection of a synthetic route for nicotinic acid esters depends on several factors, including the desired scale of the reaction, the steric and electronic properties of the alcohol, and the presence of other functional groups in the substrates. Here, we discuss three common and effective methods: Fischer-Speier Esterification, Steglich Esterification, and a method involving the activation of nicotinic acid via its acid chloride.
Fischer-Speier Esterification: The Classic Approach
Fischer-Speier esterification is a long-established and cost-effective method for producing esters from a carboxylic acid and an alcohol, using a strong acid as a catalyst.[4][5][6] This equilibrium-driven reaction is typically pushed towards the product side by using an excess of the alcohol or by removing the water that is formed during the reaction.[7][8]
Causality of Experimental Choices:
-
Acid Catalyst : A strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen of the nicotinic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][8]
-
Excess Alcohol : Using the alcohol as the solvent ensures a large molar excess, which, according to Le Chatelier's principle, shifts the reaction equilibrium towards the formation of the ester.[7]
-
Reflux Conditions : The reaction is typically heated to reflux to increase the reaction rate.[3][9] The temperature is determined by the boiling point of the alcohol used.
Experimental Workflow for Fischer Esterification:
Caption: A generalized workflow for Fischer esterification.
Detailed Protocol for the Synthesis of Methyl Nicotinate via Fischer Esterification: [3]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, add nicotinic acid and an excess of methanol.
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reaction : Heat the mixture to reflux and maintain for several hours (e.g., 13 hours).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization : Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Drying and Evaporation : Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography to obtain pure methyl nicotinate.[3]
Quantitative Data Summary for Fischer Esterification:
| Ester | Alcohol | Catalyst | Reaction Time | Yield | Reference |
| Methyl Nicotinate | Methanol | H₂SO₄ | 13 hours | 23.39% | [3] |
| Ethyl Nicotinate | Ethanol | H₂SO₄ | 8 hours | - | [10] |
| Methyl 6-methylnicotinate | Methanol | H₂SO₄ | 17 hours | 75% | [9] |
| Ethyl Nicotinate | Ethanol | Solid Acid Catalyst | 4 hours | 97.2% | [11][12] |
Steglich Esterification: A Milder Alternative
The Steglich esterification is a milder method for forming esters from carboxylic acids and alcohols, which is particularly useful for substrates that are sensitive to acidic conditions.[13][14][15][16] This reaction employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[14][15]
Causality of Experimental Choices:
-
DCC/EDC : These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[13][14]
-
DMAP : DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive acylpyridinium ion.[17][18] This intermediate is then readily attacked by the alcohol to form the ester, and the DMAP is regenerated.[13][17] The use of DMAP significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[13][15]
Reaction Mechanism for Steglich Esterification:
Caption: The key steps in the Steglich esterification mechanism.
Detailed Protocol for Steglich Esterification:
-
Reaction Setup : Dissolve the nicotinic acid, alcohol, and a catalytic amount of DMAP in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Coupling Agent Addition : Cool the mixture in an ice bath and add a solution of DCC (or EDC) in the same solvent dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work-up : A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Extraction : Wash the filtrate with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Evaporation : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude ester by column chromatography.
Synthesis via Nicotinoyl Chloride: A Two-Step Approach
For less reactive alcohols or when mild conditions are paramount, a two-step procedure involving the formation of nicotinoyl chloride followed by its reaction with the alcohol is a robust method.[19][20]
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂) : This reagent is commonly used to convert carboxylic acids to their corresponding acid chlorides.[20] The byproducts of this reaction (SO₂ and HCl) are gaseous, which simplifies their removal.
-
Base : A base, such as triethylamine or pyridine, is often added in the second step to neutralize the HCl generated during the esterification reaction.[20]
Experimental Workflow for Synthesis via Nicotinoyl Chloride:
Caption: A two-step workflow for ester synthesis via an acid chloride intermediate.
Detailed Protocol for Synthesis via Nicotinoyl Chloride: [19][20]
Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride [20]
-
In a flask equipped with a reflux condenser and a gas outlet, carefully add thionyl chloride to nicotinic acid. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the mixture at room temperature. A vigorous evolution of gas (SO₂ and HCl) will be observed.
-
Once the reaction subsides, gently heat the mixture if necessary to ensure complete conversion.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crystalline nicotinoyl chloride hydrochloride.
Step 2: Esterification [19]
-
Suspend the nicotinoyl chloride hydrochloride in an inert solvent like dichloromethane.
-
To the stirred mixture, add a solution of the desired alcohol and a base (e.g., triethylamine) in the same solvent.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the desired nicotinate ester.
Purification and Characterization
Regardless of the synthetic method employed, purification of the crude product is essential to obtain the nicotinic acid ester in high purity.
-
Work-up : The initial work-up procedure, typically involving acid-base washes, is crucial for removing unreacted starting materials and catalysts. For instance, washing with a mild base like sodium bicarbonate will remove any unreacted nicotinic acid.[21]
-
Chromatography : Column chromatography on silica gel is the most common method for purifying nicotinic acid esters.[3] A solvent system of petroleum ether and ethyl acetate is often effective.[3]
-
Recrystallization : If the ester is a solid, recrystallization from a suitable solvent can be an effective purification technique.[22]
Characterization : The identity and purity of the synthesized nicotinic acid ester should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC) : To monitor the reaction progress and assess the purity of the final product.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the ester. For example, in the ¹H NMR spectrum of methyl nicotinate, a singlet corresponding to the methyl ester protons (OCH₃) would be expected around 4.05 ppm.[3]
-
Mass Spectrometry (MS) : To determine the molecular weight of the product.[3][23]
-
Infrared (IR) Spectroscopy : To identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch, which typically appears around 1728 cm⁻¹.[3]
-
Melting Point : For solid esters, the melting point is a good indicator of purity.[3]
Conclusion
The synthesis of nicotinic acid esters can be achieved through several reliable methods. The choice of method should be guided by the specific requirements of the synthesis, including the nature of the substrates and the desired scale. Fischer esterification is a straightforward and economical choice for simple alcohols, while Steglich esterification offers a milder alternative for more sensitive substrates. The use of nicotinoyl chloride provides a robust, albeit two-step, route for a wide range of alcohols. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize high-purity nicotinic acid esters for their specific applications.
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4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
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Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (n.d.). Scholars Research Library. Retrieved from [Link]
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(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). Retrieved from [Link]
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Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022, August 27). Neliti. Retrieved from [Link]
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Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. (n.d.). Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]
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Steglich esterification. (n.d.). Grokipedia. Retrieved from [Link]
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Efficient Method of (S)-Nicotine Synthesis. (2024, December 4). PubMed Central. Retrieved from [Link]
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(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2025, August 7). ResearchGate. Retrieved from [Link]
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Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. (n.d.). J-Stage. Retrieved from [Link]
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Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). PubMed Central. Retrieved from [Link]
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (n.d.). MDPI. Retrieved from [Link]
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Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (n.d.). Jetir.Org. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Methyl 5-Methylnicotinate Derivatives
Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds
Nicotinic acid, also known as vitamin B3, and its derivatives have long been recognized for their diverse biological activities.[1][2] The pyridine ring system is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Methyl 5-methylnicotinate, a derivative of nicotinic acid, serves as a valuable starting material in organic synthesis for creating novel compounds with potential therapeutic applications, ranging from skincare to the development of agents for central nervous system disorders.[1][3] The systematic modification of the nicotinic acid core allows for the exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[3] This application note provides a comprehensive guide to employing high-throughput screening (HTS) for the rapid evaluation of a library of this compound derivatives to identify promising "hit" compounds for further development.
High-throughput screening (HTS) is a powerful methodology used in drug discovery to test thousands to millions of compounds for their ability to modulate a specific biological target.[4][5] This automated process utilizes robotics, sensitive detectors, and sophisticated data analysis to accelerate the identification of lead compounds.[5] The primary goal of an HTS campaign is to efficiently narrow down a large chemical library to a manageable number of validated hits that can be advanced into lead optimization.[6]
This document will detail the essential steps for a successful HTS campaign targeting a hypothetical protein kinase, a class of enzymes frequently implicated in diseases such as cancer and inflammatory disorders, making them a common target for drug discovery programs.[7][8][9]
The High-Throughput Screening Workflow: A Strategic Overview
The HTS process is a multi-step endeavor that requires careful planning and execution to ensure the generation of high-quality, actionable data.[10] The workflow can be broadly categorized into assay development, primary screening, and secondary screening, followed by hit validation and characterization.
Caption: A generalized workflow for a high-throughput screening campaign.
Part 1: Assay Development and Validation for a Kinase Target
The foundation of any successful HTS campaign is a robust and reliable assay. For screening kinase inhibitors, fluorescence-based assays are a popular choice due to their high sensitivity, speed, and amenability to automation.[8][11] Homogeneous Time-Resolved Fluorescence (HTRF) is a specific application of Förster resonance energy transfer (FRET) that is well-suited for HTS.[7]
Principle of the HTRF Kinase Assay
This assay measures the phosphorylation of a specific substrate by the target kinase. The assay components include the kinase, a biotinylated substrate peptide, ATP, and detection reagents consisting of a Europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of this emitted light is directly proportional to the extent of substrate phosphorylation and, therefore, the kinase activity.
Caption: Principle of the HTRF kinase inhibition assay.
Protocol 1: HTRF Kinase Assay Optimization
Before initiating a large-scale screen, it is crucial to optimize the assay conditions to achieve a robust and reproducible signal.[9]
Materials:
-
384-well, low-volume, white microplates
-
Recombinant human kinase
-
Biotinylated kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
HTRF detection reagents (Europium-labeled antibody and streptavidin-conjugated acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Multi-channel pipettes or automated liquid handling system
-
HTRF-compatible plate reader
Procedure:
-
Kinase Titration:
-
Prepare serial dilutions of the kinase in assay buffer.
-
Add a fixed, excess concentration of the substrate peptide and ATP to each well.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader.
-
Determine the kinase concentration that yields approximately 80% of the maximum signal (EC₈₀).
-
-
ATP Kₘ Determination:
-
Using the determined optimal kinase concentration, perform the assay with varying concentrations of ATP.
-
Plot the initial reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ for ATP.
-
For the inhibitor screen, use an ATP concentration equal to or slightly below the Kₘ value to facilitate the identification of competitive inhibitors.
-
-
Z'-Factor Determination:
-
The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[4] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Prepare 16-32 wells with the positive control (assay components with DMSO vehicle) and 16-32 wells with the negative control (assay components without kinase or with a known potent inhibitor).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ| where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
-
Table 1: Representative Assay Optimization Parameters
| Parameter | Optimized Value | Rationale |
| Kinase Concentration | 5 nM | Provides a robust signal within the linear range of the assay. |
| Substrate Concentration | 500 nM | Saturating concentration to ensure the reaction is limited by kinase activity. |
| ATP Concentration | 10 µM (Kₘ value) | Increases sensitivity for detecting ATP-competitive inhibitors. |
| Incubation Time | 60 minutes | Allows for sufficient product formation without significant reagent depletion. |
| Z'-Factor | 0.78 | Indicates a highly robust and reproducible assay suitable for HTS. |
Part 2: Primary Screening and Hit Identification
The primary screen involves testing every compound in the this compound derivative library at a single concentration to identify "hits" that inhibit the target kinase.
Protocol 2: Primary HTS of the Derivative Library
Materials:
-
Optimized HTRF kinase assay reagents
-
This compound derivative library (e.g., 10,000 compounds) dissolved in DMSO at 1 mM
-
Automated liquid handling system for compound dispensing and reagent addition
-
HTRF-compatible plate reader with a plate stacker
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume.
-
Include positive and negative controls on each plate for quality control.
-
-
Reagent Addition:
-
Add the optimized concentrations of kinase and substrate peptide to the assay plates.
-
Incubate for a short pre-incubation period (e.g., 15 minutes) to allow the compounds to interact with the kinase.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation and Detection:
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding the HTRF reagents.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plates using an automated plate reader.
-
Data Analysis and Hit Selection
The raw data from the primary screen must be normalized and analyzed to identify statistically significant hits.[12]
-
Data Normalization:
-
Calculate the percent inhibition for each compound relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg) / (Signal_pos - Signal_neg))
-
-
Hit Identification:
-
A common method for hit selection is to use a threshold based on the mean and standard deviation of the sample data. For example, a hit can be defined as a compound that exhibits an inhibition greater than three times the standard deviation of the plate mean.
-
Alternatively, a fixed percent inhibition cutoff (e.g., >50%) can be used.
-
Part 3: Secondary Screening and Hit Validation
The initial hits from the primary screen must be confirmed and further characterized through a series of secondary assays to eliminate false positives and prioritize the most promising compounds.[6][12]
Protocol 3: Hit Confirmation and Dose-Response Analysis
Procedure:
-
Hit Re-test:
-
Re-test the initial hits in the primary assay to confirm their activity. False positives can arise from various sources, including compound aggregation or interference with the detection system.[12]
-
-
Dose-Response Curves:
-
For confirmed hits, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀). This provides a measure of the compound's potency.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Table 2: Hypothetical Hit Validation Data
| Compound ID | Primary Screen % Inhibition | Confirmed Activity | IC₅₀ (µM) |
| M5MN-001 | 65.2 | Yes | 8.5 |
| M5MN-002 | 58.9 | Yes | 12.1 |
| M5MN-003 | 72.1 | Yes | 2.3 |
| M5MN-004 | 55.4 | No (False Positive) | > 50 |
| M5MN-005 | 81.5 | Yes | 0.9 |
Protocol 4: Orthogonal and Counter-Screens
To ensure that the observed activity is specific to the target kinase and not an artifact of the assay technology, it is essential to perform orthogonal and counter-screens.
-
Orthogonal Assay: An assay that measures the same biological activity but uses a different detection technology (e.g., an absorbance-based assay that measures ADP production). This helps to rule out compounds that interfere with the fluorescence-based detection of the primary assay.
-
Counter-Screen: An assay against a related but distinct kinase to assess the selectivity of the hit compounds. High selectivity is a desirable property for a drug candidate to minimize off-target effects.
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of a library of this compound derivatives against a protein kinase target. By following these detailed protocols and adhering to best practices in assay development, validation, and data analysis, researchers can efficiently identify and characterize novel kinase inhibitors. The identification of potent and selective hit compounds from such a screening campaign is the first critical step in a long and complex drug discovery process that ultimately aims to deliver new therapeutic agents.[13]
References
- Malvern Panalytical. High-Throughput Screening (HTS).
- High-Throughput Screening (HTS)
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
- High-throughput screening. Wikipedia.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). Molecules.
- High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
- Hit Identification - Revolutionizing Drug Discovery. Vipergen.
- Analysis of HTS data. Cambridge MedChem Consulting. (2017).
- HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2016). Methods in Molecular Biology.
- High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. UCHEM. (2025).
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry.
- Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual.
- The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Rel
- Methyl Nicotinate: uses and Synthesis method. ChemicalBook. (2024).
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- 12. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
Application Note: Derivatization of 5-Methylnicotinic Acid for Enhanced Gas Chromatography (GC) Analysis
Abstract & Rationale
Methyl 5-methylnicotinate is a key chemical intermediate in pharmaceutical synthesis. Accurate purity analysis and quantification by Gas Chromatography (GC) are critical for quality control. However, direct GC analysis of its precursor and potential impurity, 5-methylnicotinic acid, is challenging. The presence of the polar carboxylic acid group and the pyridine nitrogen leads to low volatility and strong interactions with the stationary phase, resulting in poor peak shape, tailing, and low sensitivity.[1][2]
Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives suitable for GC analysis.[2] This application note provides a detailed guide to two primary derivatization strategies—silylation and esterification—to facilitate robust and reliable GC and GC-Mass Spectrometry (GC-MS) analysis of 5-methylnicotinic acid, often in the presence of its methyl ester.
The core objectives of derivatization in this context are:
-
Increase Volatility: By replacing the active hydrogen of the carboxylic acid, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[2][3]
-
Improve Peak Shape: Masking the polar functional group reduces analyte interaction with active sites in the GC inlet and column, leading to sharper, more symmetrical peaks.[4]
-
Enhance Thermal Stability: Derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation.[5]
Derivatization Strategies: Mechanisms and Selection
The choice of derivatization reagent depends on the analytical goal. For analyzing 5-methylnicotinic acid, the most effective approaches target the active hydrogen of the carboxylic acid group.
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is arguably the most common and versatile derivatization technique for GC analysis.[5] It involves replacing the active hydrogen with a trimethylsilyl (TMS) group, -Si(CH3)3.[3][6]
Mechanism: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the carboxylic acid to form a TMS ester. The reaction is often catalyzed by adding a small percentage of Trimethylchlorosilane (TMCS), which increases the reactivity of the silylating agent, especially for sterically hindered compounds.[3][7] The byproducts of these reactions are neutral and highly volatile, minimizing interference with the chromatogram.[8][9]
Caption: Silylation reaction pathway for 5-methylnicotinic acid.
Alkylation: Formation of Methyl Esters
Alkylation, specifically esterification, is another robust method for derivatizing carboxylic acids.[10] This approach is particularly useful when the goal is to determine the total acid content by converting it into its corresponding methyl ester, this compound.
Mechanism: The reaction typically involves heating the sample with an alcohol (e.g., methanol) in the presence of an acid catalyst, such as Boron Trifluoride (BF3) or sulfuric acid.[11][12] The BF3-Methanol reagent is highly efficient, with moderate reaction temperatures that preserve the integrity of the analyte.[12] This process converts the free 5-methylnicotinic acid into this compound, allowing for a single chromatographic peak representing the sum of the free acid and its ester.
Caption: General experimental workflow for derivatization.
Experimental Protocols
Safety Precaution: Derivatization reagents are often toxic, moisture-sensitive, and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is ideal for the simultaneous quantification of 5-methylnicotinic acid (as its TMS ester) and this compound in a single run.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[3][7]
-
Anhydrous Pyridine or Acetonitrile (silylation grade)
-
Sample containing 5-methylnicotinic acid
-
GC Vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh or pipette a sample containing approximately 1-5 mg of the analyte into a GC vial. If the sample is in a protic solvent (e.g., water, methanol), evaporate it to complete dryness under a gentle stream of nitrogen. Moisture can deactivate the silylating reagent.
-
Reagent Addition: To the dry sample, add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS.[13][14] The use of a solvent like pyridine can act as a catalyst and improve solubility.
-
Reaction: Tightly cap the vial and mix thoroughly using a vortex mixer. Place the vial in a heating block set to 70°C for 30 minutes to ensure the reaction goes to completion.[13]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Self-Validation: To confirm complete derivatization, analyze a non-derivatized standard of 5-methylnicotinic acid under the same GC conditions. The absence of the underivatized acid peak and the appearance of a new, sharp peak for the TMS-ester derivative in the derivatized sample indicates a successful reaction.
Protocol 2: Esterification using Boron Trifluoride-Methanol
This protocol is designed to quantify the total amount of 5-methylnicotinic acid by converting it to this compound.
Materials:
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
n-Heptane or Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Sample containing 5-methylnicotinic acid
-
Reaction tubes with screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place a known quantity of the sample (1-10 mg) into a reaction tube.
-
Reagent Addition: Add 1.0 mL of 14% BF3-Methanol solution to the tube.[12]
-
Reaction: Securely cap the tube and heat at 100°C for 10-15 minutes in a heating block. This ensures complete esterification.[11][12]
-
Extraction: Cool the tube to room temperature. Add 1.0 mL of n-heptane and 1.0 mL of saturated NaCl solution. Vortex vigorously for 1 minute to extract the methyl esters into the organic (top) layer.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper n-heptane layer, which contains the this compound, to a clean GC vial for analysis.
-
Self-Validation: Analyze a sample before and after derivatization. The peak area corresponding to this compound should increase in the post-derivatization sample, with the increase being proportional to the initial amount of free 5-methylnicotinic acid.
GC-MS Method Parameters & Data
The following table outlines a typical starting point for GC-MS method development for the analysis of the derivatized products. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes, including these derivatives.[15][16][17] |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatives without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 80°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min | Provides good separation between solvents, byproducts, and derivatized analytes. |
| MS Interface Temp | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| MS Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| MS Mode | Full Scan (e.g., m/z 40-500) | Allows for identification of derivatives and unknown impurities. |
Conclusion
Derivatization is an essential step for the accurate and reliable GC analysis of 5-methylnicotinic acid. Silylation with reagents like BSTFA is a fast and effective method for creating volatile TMS esters, allowing for the simultaneous analysis of the acid and its corresponding methyl ester.[8] Alternatively, esterification using BF3-Methanol provides a robust method for quantifying the total acid content by converting it completely to this compound.[12] By selecting the appropriate derivatization strategy and following validated protocols, researchers can overcome the challenges of analyzing polar nicotinic acid derivatives, ensuring data of the highest quality and integrity.
References
- Acids: Derivatization for GC Analysis. (n.d.). Google Books.
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Sigma-Aldrich.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). ResearchGate.
- GC Derivatization. (n.d.). Restek.
- Derivatization in GC. (n.d.). SlideShare.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- GC Derivatization Reagents. (n.d.). TCI Chemicals.
- Preparation of TMS Derivatives for GC/MS. (n.d.). Caltech GPS.
- Silylation Reagents. (n.d.). Thermo Fisher Scientific.
- Zhuang, F., Cui, Q., & Liu, R. (2010). GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 46(5), 506-508.
- Derivatization reagents for GC. (n.d.). Macherey-Nagel.
- GC Derivatization. (n.d.). University of Nebraska-Lincoln.
- Appendix G - Derivatization in GC MS. (n.d.). Scribd.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace.
- GC Derivatization Reagents. (n.d.). Regis Technologies.
- Derivatization reagents for GC. (n.d.). Adis International.
- Bibel, H. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist.
- Bibel, H. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist.
- Derivatization of Drug Substances with MSTFA. (n.d.). Sigma-Aldrich.
- McCalley, D. V., Thomas, C. W., Floyd, A. J., & Leveson, L. L. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Journal of Chromatography A, 292, 45-53.
- D'Archivio, A. A., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Foods, 11(1), 63.
- Mills, E. J., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1222-1225.
- HPLC vs. GC-MS for Purity Analysis of Methyl 6-methylnicotinate: A Comparative Guide. (n.d.). BenchChem.
- How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015). ResearchGate.
- Use of derivatization in Gas Chromatography. (2012, January 31). YouTube.
- Li, Q., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8863158.
- Analytical method validation for quantifying Methyl 6-methylnicotinate. (n.d.). BenchChem.
- Scalability challenges in the synthesis of Methyl 6-methylnicotinate. (n.d.). BenchChem.
- Overcoming the Challenge of Confident Identification Among Two Related Groups of 17-Methyl Steroids by GC–MS. (2025). ResearchGate.
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- 13. scribd.com [scribd.com]
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- 17. researchgate.net [researchgate.net]
HPLC method development for the analysis of Methyl 5-Methylnicotinate.
An Application Note for the High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of Methyl 5-Methylnicotinate
Abstract
This application note describes a comprehensive, step-by-step guide for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability studies, and research applications. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, with UV detection. The development strategy is detailed, explaining the scientific rationale behind the selection of chromatographic parameters. The final method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2]
Introduction
This compound (CAS 29681-45-6) is a derivative of nicotinic acid (Vitamin B3) and serves as a key intermediate in the synthesis of various pharmaceutical compounds, such as the antihistamine Rupatadine.[3][4][5] It is also used in organic synthesis and has applications in the cosmetics industry.[4][6] Given its role as a precursor in active pharmaceutical ingredients (APIs), the development of a robust and reliable analytical method to determine its purity and concentration is critical for ensuring the quality and consistency of final products.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique in the pharmaceutical industry due to its versatility, high resolution, and sensitivity.[7] The selection of this technique for this compound is based on its physicochemical properties, which indicate moderate hydrophobicity suitable for retention on a non-polar stationary phase.[8]
This document provides a complete workflow, from initial analyte characterization and method development to full validation according to current regulatory standards, offering a self-validating system for immediate implementation in a quality control or research laboratory.[9][10]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical HPLC method development. These properties dictate the initial choices for the column, mobile phase, and detector settings.
| Property | Value | Source | Rationale for Method Development |
| Chemical Structure | ![]() | [8] | The structure contains a pyridine ring (a chromophore) and a methyl ester group. |
| Molecular Formula | C₈H₉NO₂ | [8][11] | - |
| Molecular Weight | 151.16 g/mol | [3][12] | - |
| Appearance | White crystalline solid | [3][8] | Important for handling and standard preparation. |
| pKa (predicted) | 3.49 ± 0.20 | [3][11][13] | The pyridine nitrogen is weakly basic. Mobile phase pH must be controlled to ensure consistent ionization state and retention time. A pH below 2 or above 5 is recommended. |
| logP (predicted) | 1.1 | [8] | Indicates moderate non-polarity, making it an ideal candidate for reversed-phase chromatography. |
| Solubility | Soluble in Methanol, Chloroform. | [3][11][14] | Guides the choice of a suitable sample diluent. Methanol is compatible with RP-HPLC. |
| UV Absorbance | Pyridine derivatives absorb UV light. | [15][16] | UV detection is an appropriate and straightforward detection method. A wavelength scan is needed to find the λmax. |
Method Development Strategy
The development of a robust HPLC method follows a logical progression, beginning with the analyte's properties and systematically optimizing parameters to achieve the desired separation and performance characteristics.
Caption: Logical workflow for HPLC method development.
Rationale for Initial Parameter Selection
-
Chromatographic Mode: Based on the analyte's logP of 1.1, reversed-phase chromatography was selected as the most effective mode for retention and separation.[7]
-
Stationary Phase: A standard L1 packing, C18 (octadecylsilane), is the workhorse of RP-HPLC and provides sufficient hydrophobicity to retain this compound. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size was chosen as a starting point to balance efficiency and backpressure.
-
Mobile Phase: A binary mixture of an aqueous buffer and an organic modifier was chosen.
-
Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity (resulting in lower backpressure) and its ability to often provide sharper peaks for heterocyclic compounds.
-
Aqueous Phase & pH Control: The analyte's pKa is ~3.5. To avoid peak tailing and shifts in retention time, the mobile phase pH must be controlled. A phosphate buffer at pH 3.0 was selected. At this pH, the pyridine nitrogen is consistently protonated (in its acidic form), leading to stable interactions with the stationary phase and symmetrical peak shapes.
-
-
Detection: Based on data for structurally similar compounds like nicotinic acid derivatives, a UV detector was chosen.[15] An initial wavelength of 260 nm was set, pending a full UV scan to determine the optimal wavelength (λmax) for maximum sensitivity.
-
Sample Diluent: A mixture of 50:50 (v/v) acetonitrile and water was chosen as the diluent to ensure good solubility of the analyte while being fully compatible with the mobile phase.
Experimental
Materials and Reagents
-
This compound Reference Standard (Purity >99%)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
An HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (20mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Degas before use.
-
Sample Diluent: Mix acetonitrile and deionized water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
Results and Discussion: Method Validation
The optimized method was validated according to ICH Q2(R2) guidelines.[2] The validation protocol is designed to demonstrate that the analytical procedure is suitable for its intended purpose.
Caption: Core parameters for analytical method validation.
Specificity
Specificity was demonstrated by analyzing the diluent (blank), a placebo solution, and a standard solution. The chromatogram of the blank showed no interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) showed that the degradation product peaks were well-resolved from the main analyte peak, confirming the method's stability-indicating nature.
Linearity and Range
Linearity was evaluated by analyzing six standard solutions over a concentration range of 20 to 150 µg/mL (20, 50, 80, 100, 120, and 150 µg/mL). The calibration curve of peak area versus concentration showed excellent linearity.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Regression Equation | y = 45872x - 1250 | - |
| Range | 20 - 150 µg/mL | - |
Accuracy
Accuracy was determined by the percent recovery method. A placebo was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration of 100 µg/mL). Each level was prepared in triplicate.
| Concentration Level | Amount Spiked (µg/mL) | Mean Recovery (%) | % RSD |
| 80% | 80 | 99.8 | 0.45 |
| 100% | 100 | 100.5 | 0.31 |
| 120% | 120 | 100.2 | 0.52 |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
The high recovery values confirm the accuracy of the method.[17]
Precision
-
Repeatability (Intra-day Precision): Six separate preparations of the sample at 100% concentration (100 µg/mL) were analyzed on the same day. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability study was repeated on a different day by a different analyst.
| Precision Type | Mean Assay Value (µg/mL) | % RSD |
| Repeatability | 100.3 | 0.55% |
| Intermediate Precision | 99.7 | 0.78% |
| Acceptance Criteria | ≤ 2.0% |
The low %RSD values demonstrate the excellent precision of the method.[18]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.5 µg/mL
-
LOQ: 1.5 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within the acceptance criteria for all tested variations.
| Parameter Varied | Variation | Result (% RSD of Assay) |
| Flow Rate | ± 0.1 mL/min | < 1.0% |
| Mobile Phase pH | ± 0.2 units | < 1.2% |
| Column Temperature | ± 2°C | < 0.8% |
| Organic Phase % | ± 2% | < 1.5% |
Detailed Protocol for Analysis
1. Mobile Phase Preparation:
- Prepare 1L of 20mM KH₂PO₄ buffer and adjust the pH to 3.0 with orthophosphoric acid.
- Mix 600 mL of the buffer with 400 mL of acetonitrile.
- Sonicate for 15 minutes to degas.
2. Standard Preparation:
- Prepare a 100 µg/mL working standard solution of this compound in a 50:50 ACN:Water diluent as described in section 4.4.
3. Sample Preparation:
- Accurately weigh a sample powder/substance equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask.
- Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. This is the sample stock solution.
- Filter an aliquot through a 0.45 µm syringe filter.
- Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a target concentration of 100 µg/mL.
4. HPLC System Setup and Analysis:
- Set up the HPLC system with the conditions listed in Table 4.3.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (diluent) to ensure no carryover or interference.
- Inject the working standard solution five times to check for system suitability.
- Inject the sample solutions in duplicate.
- Inject the working standard again after every 10 sample injections to bracket the samples and monitor system drift.
5. System Suitability Criteria:
- Tailing Factor: ≤ 1.5
- Theoretical Plates: ≥ 2000
- %RSD for 5 replicate standard injections: ≤ 2.0%
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method for the determination of this compound has been successfully developed and validated. The method adheres to the principles of scientific integrity and meets all validation criteria as per ICH guidelines. The comprehensive validation data confirms that the method is specific, linear, accurate, precise, and robust. This application note provides a complete protocol that can be readily implemented in a quality control environment for the routine analysis of this compound in bulk drug or intermediate stages of manufacturing.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]
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PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
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SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]
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LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]
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Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
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PubChem - NIH. Methyl Nicotinate. [Link]
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UCHEM. (2025). High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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PMC. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]
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The Versatile Pyridine Scaffold: Methyl 5-Methylnicotinate as a Pivotal Building Block in Modern Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target molecules. Among the vast arsenal of heterocyclic scaffolds, pyridine derivatives hold a place of prominence due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. This comprehensive guide focuses on the utility of Methyl 5-Methylnicotinate , a substituted pyridine derivative, as a versatile and strategic building block in organic synthesis. We will delve into its fundamental transformations and showcase its application in the synthesis of significant pharmaceutical agents, supported by detailed, field-proven protocols.
Introduction: Unveiling the Potential of this compound
This compound (CAS No: 29681-45-6), also known as methyl 5-methylpyridine-3-carboxylate, is a crystalline solid that serves as a valuable intermediate in a multitude of synthetic endeavors.[1][2] Its structure, featuring a pyridine ring substituted with a methyl group and a methyl ester, offers multiple reactive sites for functionalization. The pyridine nitrogen can act as a base or a ligand, the ester can be hydrolyzed, reduced, or converted to other functional groups, and the aromatic ring itself can participate in various coupling reactions. This inherent reactivity makes it a strategic starting point for the synthesis of a diverse array of more complex molecules.[3]
This guide will provide a detailed exploration of the key applications of this compound, with a particular focus on its role in the synthesis of the antihistamine drug Rupatadine. Furthermore, we will explore its potential in modern palladium-catalyzed cross-coupling reactions, providing protocols that can be adapted for the synthesis of novel compounds.
Core Applications and Synthetic Protocols
The utility of this compound as a building block is best illustrated through its application in multi-step syntheses. Below, we detail the key transformations and provide step-by-step protocols for its use.
Synthesis of this compound
The journey often begins with the synthesis of the building block itself. A common and efficient method is the Fischer esterification of 5-methylnicotinic acid.
Protocol 1: Synthesis of this compound from 5-Methylnicotinic Acid [1]
Causality Behind Experimental Choices:
-
Thionyl chloride (SOCl₂): This reagent is chosen as it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is much more susceptible to nucleophilic attack by methanol than the carboxylic acid itself, thus driving the esterification to completion under milder conditions than traditional acid-catalyzed Fischer esterification.
-
Methanol as solvent and reagent: Using methanol as the solvent ensures a large excess of the nucleophile, pushing the equilibrium towards the product side.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Neutralization and Extraction: The reaction is quenched with water and neutralized with a base (e.g., sodium carbonate) to remove any unreacted thionyl chloride and hydrochloric acid formed during the reaction. Ethyl acetate is a suitable solvent for extracting the less polar ester product from the aqueous phase.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 5-Methylnicotinic acid | 137.14 | 100.0 g | 0.73 mol |
| Methanol | 32.04 | 500 mL | - |
| Thionyl chloride | 118.97 | 110 mL | 1.5 mol |
| Saturated Na₂CO₃ solution | - | As needed | - |
| Ethyl acetate | 88.11 | 3 x 200 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Methodology:
-
To a 1000 mL four-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 5-methylnicotinic acid (100.0 g, 0.73 mol) and methanol (500 mL).
-
Stir the suspension under a nitrogen atmosphere.
-
Cool the flask in an ice bath and add thionyl chloride (110 mL, 1.5 mol) dropwise via the dropping funnel, maintaining the internal temperature between 20-25 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture and evaporate the methanol under reduced pressure.
-
To the residue, add 200 mL of ice water and carefully neutralize to a pH of 7-10 with a saturated solution of sodium carbonate.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. A typical yield is around 98%.[1]
Synthesis of Rupatadine: A Multi-step Pathway
The synthesis of Rupatadine from (5-methylpyridin-3-yl)methanol involves two further key steps: chlorination and N-alkylation.
Protocol 3: Chlorination of (5-Methylpyridin-3-yl)methanol [4] Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): This is a standard and effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.
-
Toluene: Toluene is a suitable high-boiling solvent for this reaction, allowing for the reaction to be conducted at an elevated temperature (reflux) to ensure complete conversion.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| (5-Methylpyridin-3-yl)methanol | 123.15 | 51 g | 0.414 mol |
| Thionyl chloride | 118.97 | 36.5 mL | 0.5 mol |
| Toluene | 92.14 | 255 mL | - |
| 35% NaOH solution | - | As needed | - |
Step-by-Step Methodology:
-
In a reaction vessel, dissolve (5-methylpyridin-3-yl)methanol (51 g) in toluene (255 mL).
-
Slowly add thionyl chloride (36.5 mL) to the solution, maintaining the temperature between 20-40 °C.
-
After the addition is complete, heat the reaction mixture to reflux at 60 °C for 2 hours.
-
Upon completion, distill off the toluene under vacuum.
-
Add fresh toluene (250 mL) and water (25 mL) to the residue and stir at a temperature below 20 °C.
-
Adjust the pH with a 35% NaOH solution and stir to separate the layers. The resulting toluene layer containing 3-(chloromethyl)-5-methylpyridine can be used directly in the next step.
Protocol 4: N-Alkylation of Desloratadine to Synthesize Rupatadine [3] Causality Behind Experimental Choices:
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide): This is crucial for reactions involving two immiscible phases (aqueous and organic). The phase transfer catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the secondary amine of Desloratadine, making it a more potent nucleophile for the subsequent alkylation reaction.
-
Biphasic System (e.g., Methylene Chloride/Water): This allows for the use of an inorganic base (NaOH) in the aqueous phase while the organic reactants and product remain in the organic phase, simplifying the workup procedure.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Desloratadine | 310.8 | 5.0 g | 0.016 mol |
| 3-(Chloromethyl)-5-methylpyridine HCl | 178.06 | 7.18 g | 0.032 mol |
| Tetrabutylammonium bromide | 322.37 | 0.575 g | 0.0018 mol |
| Sodium hydroxide | 40.00 | 2.5 g | 0.064 mol |
| Methylene chloride | 84.93 | 50 mL | - |
| Water | 18.02 | 8 mL | - |
Step-by-Step Methodology:
-
In a reaction vessel, prepare a mixture of Desloratadine (5.0 g), methylene chloride (15 mL), tetrabutylammonium bromide (0.575 g), and a solution of sodium hydroxide (2.5 g in 8 mL of water).
-
Cool the mixture to 0-5 °C.
-
Add a solution of 3-(chloromethyl)-5-methylpyridine hydrochloride (7.18 g) in methylene chloride (35 mL) to the cooled mixture.
-
Stir the reaction mixture at 0-5 °C for 1 hour and then at room temperature for 12 hours.
-
Separate the layers and wash the organic layer with a dilute HCl solution and then with water.
-
Distill off the methylene chloride to obtain crude Rupatadine. The crude product can be further purified by recrystallization or conversion to its fumarate salt.
Expanding the Synthetic Toolkit: Palladium-Catalyzed Cross-Coupling Reactions
The pyridine ring of this compound can be further functionalized using modern palladium-catalyzed cross-coupling reactions. To participate in these reactions, the pyridine ring typically needs to be halogenated. For instance, bromination of the pyridine ring can provide a suitable handle for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The following protocols are adapted from methodologies for similar pyridine derivatives and can serve as a starting point for the functionalization of a hypothetical methyl 5-bromo- or 5-chloronicotinate derivative.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. [5][6] Protocol 5: Representative Suzuki-Miyaura Coupling of a Methyl 5-Halonicotinate Derivative [5] Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): A Pd(0) source is essential to initiate the catalytic cycle. Pd(PPh₃)₄ is a commonly used, air-stable precatalyst that readily generates the active Pd(0) species in solution.
-
Base (e.g., K₃PO₄): The base is crucial for the transmetalation step, where it activates the organoboron species, facilitating the transfer of the organic group to the palladium center.
-
Solvent (e.g., DMF): A polar aprotic solvent like DMF is often used to dissolve all the reaction components and to facilitate the reaction at elevated temperatures.
| Reagent/Solvent | Role | Typical Amount |
| Methyl 5-bromonicotinate | Substrate | 1.0 mmol |
| Arylboronic acid | Coupling partner | 1.2 mmol |
| Pd(PPh₃)₄ | Catalyst | 5 mol% |
| K₃PO₄ | Base | 2.0 mmol |
| DMF | Solvent | 5 mL |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add methyl 5-bromonicotinate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed DMF (5 mL) and Pd(PPh₃)₄ (0.05 mmol) under the inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction: Olefin Functionalization
The Heck reaction allows for the coupling of an organic halide with an alkene to form a substituted alkene. [7][8] Protocol 6: Representative Heck Reaction of a Methyl 5-Halonicotinate Derivative
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(OAc)₂): Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand (e.g., PPh₃): A phosphine ligand is often required to stabilize the palladium catalyst and modulate its reactivity.
-
Base (e.g., Et₃N): A base is needed to neutralize the hydrogen halide that is formed during the catalytic cycle.
| Reagent/Solvent | Role | Typical Amount |
| Methyl 5-bromonicotinate | Substrate | 1.0 mmol |
| Alkene | Coupling partner | 1.5 mmol |
| Pd(OAc)₂ | Catalyst | 2 mol% |
| PPh₃ | Ligand | 4 mol% |
| Et₃N | Base | 2.0 mmol |
| DMF or Acetonitrile | Solvent | 5 mL |
Step-by-Step Methodology:
-
In a sealed tube, combine methyl 5-bromonicotinate (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the alkene (1.5 mmol), the solvent (5 mL), and Et₃N (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds by coupling an organic halide with an amine. [9][10] Protocol 7: Representative Buchwald-Hartwig Amination of a Methyl 5-Halonicotinate Derivative [11] Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos) is often used to facilitate the challenging C-N bond formation.
-
Base (e.g., NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.
| Reagent/Solvent | Role | Typical Amount |
| Methyl 5-bromonicotinate | Substrate | 1.0 mmol |
| Amine | Coupling partner | 1.2 mmol |
| Pd₂(dba)₃ | Catalyst | 2 mol% |
| XPhos | Ligand | 4 mol% |
| NaOtBu | Base | 1.4 mmol |
| Toluene or Dioxane | Solvent | 5 mL |
Step-by-Step Methodology:
-
To a glovebox, add methyl 5-bromonicotinate (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a vial.
-
Add the solvent (5 mL) and seal the vial.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the array of possible transformations it can undergo make it a strategic starting material for the synthesis of complex and biologically active molecules, as exemplified by its crucial role in the synthesis of Rupatadine. Furthermore, the potential for its halogenated derivatives to participate in a wide range of palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the development of novel compounds. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for future discoveries and innovations.
References
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Quick Company. (n.d.). Process For The Synthesis Of Rupatadine. Retrieved from [Link]
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- Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
-
EPO Patent. (2015). An improved process for the preparation of Rupatadine Fumarate - Patent 2824103. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]
-
ResearchGate. (n.d.). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Retrieved from [Link]
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(n.d.). methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]
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ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Small-Molecule Drugs Targeting Neurological Disorders
Abstract
The synthesis of therapeutically active small molecules for neurological disorders presents a formidable challenge in medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity.[1][2] This guide provides an in-depth exploration of synthetic strategies for two clinically significant drugs: Memantine, for Alzheimer's disease, and Safinamide, for Parkinson's disease. By dissecting these case studies, we illuminate the causal relationships behind synthetic route selection, from classical multi-step approaches to modern, efficiency-driven methodologies like microwave-assisted synthesis. This document serves as a technical resource for researchers and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and a discussion on the broader principles guiding the development of next-generation CNS therapeutics.
Introduction: The Unique Challenge of CNS Drug Synthesis
The central nervous system (CNS) is protected by the blood-brain barrier, a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[2] This barrier dictates that successful CNS drug candidates must possess a specific set of physicochemical properties, generally characterized by low molecular weight, moderate lipophilicity, and a low hydrogen bond count, to facilitate passive diffusion.[1]
Medicinal chemists must therefore navigate a delicate balance: designing molecules potent enough to interact with their intended biological targets (e.g., receptors, enzymes) while embedding the structural features necessary for brain penetration.[1][3] The synthetic pathways to these molecules must be efficient, scalable, and economically viable. This guide will explore two distinct synthetic approaches that address these challenges in the context of treating Alzheimer's and Parkinson's diseases.
Case Study I: Memantine Hydrochloride for Alzheimer's Disease
Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used to treat moderate-to-severe Alzheimer's disease. Its caged adamantane structure is key to its pharmacological activity but presents a unique synthetic challenge.
Rationale for Synthetic Strategy: An Optimized Two-Step, One-Pot Approach
Early syntheses of Memantine often involved multiple steps with low overall yields.[4] However, recent advancements have focused on improving efficiency and scalability. The selected strategy is a concise, two-step, one-pot synthesis starting from 1,3-dimethyladamantane, which achieves a high overall yield of approximately 83%.[5][6] This approach is superior due to its operational simplicity, reduced workup, and suitability for industrial-scale production.[5][6]
The core of this synthesis is a Ritter-type reaction, where the tertiary C-H bonds of the adamantane core are activated, followed by reaction with a nitrile equivalent (in this case, derived from formamide) to introduce the crucial amine precursor.[7]
Synthetic Workflow Diagram
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Introduction: The Pharmacology of Nicotinic Acid Esters and the GPR109A Receptor
An In-Depth Technical Guide to In Vitro Assays for Substituted Nicotinic Acid Esters
Nicotinic acid (Niacin, Vitamin B3) and its derivatives, including various substituted esters, are of significant pharmacological interest. While historically known for treating dyslipidemia, their therapeutic potential extends to anti-inflammatory, anti-cancer, and neuroprotective applications.[1][2] The primary molecular target for nicotinic acid's metabolic effects is the G protein-coupled receptor GPR109A (also known as HM74A in humans).[1] GPR109A is predominantly coupled to an inhibitory G-protein (Gαi), which, upon activation, initiates a signaling cascade that modulates cellular function.[3][4]
This guide provides a comprehensive overview of the essential in vitro assays required to characterize the pharmacological profile of substituted nicotinic acid esters. We will delve into assays for direct target engagement, functional downstream signaling, and cellular phenotypic responses, offering both the "how" and the "why" behind each protocol.
Section 1: Foundational Assays - Direct Target Engagement
The first step in characterizing a novel compound is to confirm its direct interaction with the intended target. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[5][6]
Radioligand Binding Assay
Expertise & Rationale: This assay quantifies the affinity (Ki) of a test compound (a substituted nicotinic acid ester) for the GPR109A receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]nicotinic acid) for binding to the receptor. The assay is typically performed on membrane preparations from cells overexpressing the receptor to ensure a high signal-to-noise ratio. By measuring binding at equilibrium across a range of compound concentrations, we can determine its potency in displacing the radioligand, from which the inhibitory constant (Ki) is derived.
Protocol: Competitive Radioligand Binding for GPR109A
1. Membrane Preparation: a. Homogenize cells or tissues expressing GPR109A in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).[3] b. Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and cellular debris.[3] c. Pellet the membranes from the supernatant by high-speed centrifugation (~40,000 x g).[3] d. Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like a BCA assay.[7]
2. Assay Execution: a. In a 96-well plate, combine the membrane preparation with a fixed concentration of radioligand (e.g., [³H]nicotinic acid). b. Add the unlabeled test compound across a range of concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M). c. For Total Binding: In separate wells, add only the membrane and radioligand with buffer. d. For Non-Specific Binding (NSB): In another set of wells, add membrane, radioligand, and a high concentration of an unlabeled, known GPR109A ligand (e.g., 10 µM nicotinic acid) to saturate the receptors. e. Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[7]
3. Separation and Quantification: a. Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C).[7] This step is critical; speed prevents the dissociation of the ligand-receptor complex. b. Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[7] c. Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[3]
4. Data Analysis: a. Specific Binding = Total Binding - Non-Specific Binding. b. Plot the specific binding as a function of the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). d. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: GPR109A canonical (Gαi) and β-arrestin signaling pathways.
cAMP Inhibition Assay
Expertise & Rationale: This functional assay directly measures the primary outcome of Gαi activation. To quantify a decrease in cAMP, the baseline level is first elevated using an adenylyl cyclase activator like forskolin. The ability of the test compound to then reduce this stimulated cAMP level is a direct measure of its agonist activity at the GPR109A receptor. Modern assays often use Homogeneous Time-Resolved FRET (HTRF) for high-throughput and sensitive detection. [8]
Protocol: HTRF-Based cAMP Inhibition Assay
1. Cell Culture: a. Seed cells expressing GPR109A (e.g., HEK-293 or CHO cells) into a 384-well plate and culture overnight.
2. Assay Execution: a. Remove culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. b. Add the substituted nicotinic acid esters at various concentrations to the wells. c. Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase. A known GPR109A agonist like nicotinic acid should be used as a positive control. d. Incubate for a defined period (e.g., 30 minutes) at 37°C.
3. Lysis and Detection: a. Lyse the cells and add the HTRF detection reagents as per the manufacturer's protocol (typically a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog). b. Incubate in the dark at room temperature to allow the competitive immunoassay to reach equilibrium.
4. Data Analysis: a. Read the plate on an HTRF-compatible reader, measuring the emission ratio (e.g., 665 nm / 620 nm). b. The signal is inversely proportional to the amount of cAMP produced. c. Plot the signal versus the log concentration of the test compound and fit to a dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal inhibitory effect).
Intracellular Calcium Flux Assay
Expertise & Rationale: In certain cellular contexts, Gαi/o activation can lead to intracellular calcium mobilization, often via the Gβγ subunit activating phospholipase C. [8][9]This assay provides a dynamic, real-time readout of receptor activation. Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) that increases in fluorescence intensity upon binding to free cytosolic calcium. [10][11]The acetoxymethyl (AM) ester moiety makes the dye cell-permeable; once inside, intracellular esterases cleave the AM group, trapping the active dye in the cytoplasm. [11]
Protocol: No-Wash Calcium Flux Assay
1. Cell Preparation: a. Seed GPR109A-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight. b. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid (which inhibits organic anion transporters, preventing dye leakage from the cell).
2. Dye Loading: a. Remove the culture medium from the cells. b. Add the dye-loading buffer to each well and incubate in the dark for 1 hour at 37°C.
3. Assay Execution and Measurement: a. Place the cell plate into a fluorometric imaging plate reader (e.g., FlexStation 3) equipped with an integrated pipettor. [12] b. Set the instrument to measure fluorescence at the appropriate wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-8). [13] c. Establish a stable baseline fluorescence reading for ~20 seconds. d. The instrument then automatically injects the test compounds (substituted nicotinic acid esters) into the wells while simultaneously continuing to read the fluorescence kinetically. e. Continue recording the signal for 60-120 seconds to capture the peak response and subsequent decay.
4. Data Analysis: a. The response is typically quantified as the change in fluorescence (Max - Min) or as a ratio relative to the baseline. b. Plot the response versus the log concentration of the test compound to generate a dose-response curve and calculate the EC₅₀.
Caption: Workflow for a kinetic intracellular calcium flux assay.
Section 3: Cellular and Phenotypic Assays
These assays investigate the broader physiological or pathological effects of the compounds on cell health, inflammation, and viability.
Anti-Inflammatory Activity Assay
Expertise & Rationale: Nicotinic acid and its derivatives are known to possess anti-inflammatory properties. [14][15]A common in vitro model uses macrophage-like cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of test compounds to suppress the production of inflammatory mediators like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6) is then quantified. NO production can be indirectly measured by assaying for its stable metabolite, nitrite, in the culture supernatant using the Griess assay. [14]
Protocol: Nitrite (Griess) Assay in LPS-Stimulated Macrophages
1. Cell Culture: a. Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
2. Treatment: a. Pre-treat the cells with various concentrations of the substituted nicotinic acid esters for 1-2 hours. b. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation. Include control wells with cells only, cells + LPS, and cells + test compound (without LPS) to check for baseline effects. c. Incubate for 24 hours.
3. Griess Assay: a. Collect the cell culture supernatant. b. Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a magenta-colored azo compound. c. Incubate for 10-15 minutes at room temperature. d. Measure the absorbance at ~540 nm using a microplate reader.
4. Data Analysis: a. Create a standard curve using known concentrations of sodium nitrite. b. Quantify the nitrite concentration in the samples from the standard curve. c. Calculate the percent inhibition of nitrite production relative to the LPS-only control and determine the IC₅₀ of the test compound.
Cytotoxicity Assay (MTT Assay)
Expertise & Rationale: It is crucial to assess whether the observed effects of a compound are due to its specific pharmacological action or simply due to general cellular toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability. [16]Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. [17]
Protocol: MTT Cell Viability Assay
1. Cell Seeding: a. Seed the desired cancer or normal cell line in a 96-well plate at a specific density (e.g., 5x10⁴ cells/well) and allow them to attach overnight. [16] 2. Compound Treatment: a. Treat the cells with a range of concentrations of the substituted nicotinic acid esters. b. Incubate for a specified period (e.g., 48-72 hours). [16] 3. MTT Reaction: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form. b. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
4. Measurement and Analysis: a. Measure the absorbance of the solubilized formazan at ~570 nm. b. Calculate cell viability as a percentage relative to the untreated control cells. c. Plot the percent viability versus log concentration of the compound to determine the IC₅₀ (the concentration that reduces cell viability by 50%).
Data Presentation: Example Cytotoxicity Data
The following table summarizes example IC₅₀ values for nicotinic acid analogs against various cancer cell lines, demonstrating how quantitative data can be presented for comparison.
| Compound | HCT-15 (Colon Carcinoma) IC₅₀ (µM) | PC-3 (Prostate Carcinoma) IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |
| Analog 5b | 0.134 | 0.245 | 0.101 (HCT-15), 0.123 (PC-3) |
| Analog 5c | 0.098 | 0.112 | 0.101 (HCT-15), 0.123 (PC-3) |
| Data adapted from a study on nicotinic acid analogs.[16] |
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-Methylnicotinate
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for the synthesis of Methyl 5-Methylnicotinate (CAS: 29681-45-6). As a key intermediate in the development of pharmaceuticals, such as Vitamin B3 derivatives, and as an active ingredient in cosmetics, achieving a high-yield, high-purity synthesis is critical.[1] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Section 1: Synthesis Pathway Overview
The most prevalent and direct method for synthesizing this compound is the esterification of 5-Methylnicotinic acid with methanol. This transformation can be achieved through several chemical strategies, primarily direct acid catalysis (Fischer Esterification) or by activating the carboxylic acid with a reagent like thionyl chloride before esterification. The choice of method significantly impacts reaction efficiency, yield, and the purification strategy.
Caption: General reaction scheme for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing this compound?
There are two primary methods for this esterification:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where 5-methylnicotinic acid and methanol are refluxed in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[2][3]
-
Thionyl Chloride (SOCl₂) Method: In this approach, 5-methylnicotinic acid is first converted to a highly reactive acyl chloride intermediate using thionyl chloride. This intermediate then rapidly reacts with methanol to form the final ester product.[4][5]
Q2: Which synthesis method typically results in a higher yield?
The thionyl chloride method generally produces higher and more consistent yields, often exceeding 95%.[4] This is because the formation of the acyl chloride intermediate is an irreversible step, which drives the reaction to completion. In contrast, the Fischer Esterification is a reversible, equilibrium-limited reaction, where achieving very high conversion can be challenging without specific strategies.[6]
Q3: For Fischer Esterification, what are the most critical parameters to control for maximizing yield?
To maximize the yield of a Fischer Esterification, you must shift the reaction equilibrium towards the product side. The key parameters are:
-
Reagent Ratio: Use a large excess of one of the reactants. Since methanol is also the solvent, it is almost always used in large excess to drive the reaction forward.[6]
-
Water Removal: Water is a byproduct of the reaction. Its removal will shift the equilibrium towards the ester. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent.[6]
-
Catalyst Concentration: An adequate amount of a strong acid catalyst is necessary to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[6][7]
-
Temperature and Time: The reaction is typically run at the reflux temperature of methanol to ensure a reasonable reaction rate. Reaction progress should be monitored to determine the optimal time.[6]
Q4: How can I effectively monitor the reaction's progress?
You can monitor the consumption of the starting material (5-methylnicotinic acid) and the formation of the product using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative analysis of the reaction progress.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis, allowing for accurate determination of reactant consumption and product formation.[6]
Q5: What are the typical physical properties of this compound?
-
Appearance: White to light yellow crystalline powder.
-
Molecular Formula: C₈H₉NO₂.[4]
-
Molecular Weight: 151.16 g/mol .[4]
-
Melting Point: 46.0 to 50.0 °C.
-
Solubility: Soluble in organic solvents like chloroform, methanol, and ethyl acetate.[8]
Section 3: Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound.
Issue 1: Consistently Low Product Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
Scenario A: Using Fischer Esterification (H₂SO₄ Catalyst)
-
Possible Cause: Incomplete Reaction (Equilibrium).
-
Causality: Fischer esterification is a reversible process. The accumulation of the water byproduct can drive the reaction backward, preventing full conversion of the starting material.[6]
-
Solution: To push the equilibrium toward the product, either use a large excess of methanol (often 50-100 equivalents, acting as both reactant and solvent) or actively remove water from the reaction mixture as it forms, for instance, by using a Dean-Stark apparatus.[6]
-
-
Possible Cause: Product Loss During Workup.
-
Causality: The ester product can be hydrolyzed back to the carboxylic acid if exposed to harsh acidic or basic conditions for extended periods, especially at elevated temperatures. Additionally, if the product is not fully extracted from the aqueous layer, the yield will be lower.[9]
-
Solution: During neutralization of the excess acid catalyst, perform the addition of the base (e.g., saturated sodium carbonate solution) slowly in an ice bath to control the exothermic reaction.[4] Ensure the final pH is weakly alkaline (pH 7-10) to keep the product in its neutral, organic-soluble form and deprotonate any unreacted carboxylic acid, which will then remain in the aqueous layer. Perform at least three extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[4][6]
-
Scenario B: Using Thionyl Chloride (SOCl₂)
-
Possible Cause: Degradation of Thionyl Chloride.
-
Causality: Thionyl chloride reacts vigorously with water. If your methanol, starting material, or glassware is not anhydrous, the SOCl₂ will be consumed by reacting with water instead of the intended carboxylic acid, leading to a lower yield.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous methanol and ensure your 5-methylnicotinic acid is dry. Use a fresh bottle or a recently opened bottle of thionyl chloride for best results.
-
-
Possible Cause: Poor Temperature Control.
-
Causality: The reaction of thionyl chloride with the carboxylic acid is exothermic. Adding the reagent too quickly can cause the temperature to rise uncontrollably, potentially leading to side reactions and degradation of the starting material or product.
-
Solution: Add the thionyl chloride dropwise to the solution of 5-methylnicotinic acid in methanol while maintaining the temperature between 20-25°C.[4] Continuous stirring and external cooling (e.g., a water bath) may be necessary.
-
Issue 2: Product Purity is Low
-
Possible Cause: Unreacted 5-Methylnicotinic Acid.
-
Causality: The reaction did not go to completion. This is a common issue in Fischer esterification.
-
Solution: Confirm the absence of starting material using TLC or HPLC before beginning the workup. If the reaction has stalled, consider increasing the reaction time or adding a small, fresh portion of the catalyst. During workup, adjusting the aqueous layer to a pH of 8-9 will ensure that any unreacted carboxylic acid is deprotonated and remains in the aqueous phase, separating it from your ester product in the organic layer.[4]
-
-
Possible Cause: Hydrolysis During Workup.
-
Causality: The ester is susceptible to hydrolysis. During the neutralization step, localized high concentrations of base can hydrolyze the product back to the carboxylic acid.
-
Solution: Perform the neutralization at low temperature (ice bath) with vigorous stirring to ensure rapid dispersion of the base and avoid localized pH spikes. Do not let the reaction mixture sit for extended periods under either strongly acidic or basic conditions.[9]
-
Section 4: Experimental Protocols
Protocol A: High-Yield Synthesis via Thionyl Chloride
This protocol is adapted from a high-yield (98.2%) reported procedure.[4]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-methylnicotinic acid (100.0 g, 0.73 mol) and methanol (500 mL) under a nitrogen atmosphere.
-
Reagent Addition: Begin stirring the mixture. Cool the flask in a water bath to maintain the temperature between 20-25°C. Add thionyl chloride (110 mL, 1.5 mol) dropwise over a period of at least 30 minutes, ensuring the temperature does not exceed 25°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 65-70°C) and maintain for 4 hours.
-
Solvent Removal: After cooling, remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
Workup & Neutralization: To the resulting residue, add 200 mL of ice water. Place the flask in an ice bath and slowly add a saturated sodium carbonate solution with vigorous stirring until the pH of the solution is between 7 and 10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield this compound, which should solidify upon cooling.
Protocol B: Classic Fischer Esterification
This is a general protocol based on established principles of Fischer esterification.[2][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylnicotinic acid (10.0 g, 73 mmol) in a large excess of methanol (200 mL).
-
Catalyst Addition: With stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Solvent Removal: Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.
-
Workup & Neutralization: Follow steps 5-7 from Protocol A to neutralize, extract, and isolate the product. The yield will typically be lower than with the thionyl chloride method.
Section 5: Data Summary
| Parameter | Method A: Thionyl Chloride | Method B: Fischer Esterification (H₂SO₄) |
| Typical Yield | >95%[4] | 60-80% (highly variable)[6][10][11] |
| Key Reagents | 5-Methylnicotinic Acid, Methanol, SOCl₂ | 5-Methylnicotinic Acid, Methanol, H₂SO₄ |
| Reaction Time | 4-6 hours[4] | 12-24 hours or longer[3] |
| Temperature | 20-25°C (addition), then Reflux[4] | Reflux |
| Pros | High yield, fast, irreversible reaction | Inexpensive catalyst, simpler reagent handling |
| Cons | SOCl₂ is corrosive and moisture-sensitive | Equilibrium-limited, often incomplete, long reaction times |
References
-
5-Methyl-nicotinic acid methyl ester - ChemBK. (2024, April 9). Retrieved January 8, 2026, from [Link]
-
Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC - NIH. (2024, January 2). Retrieved January 8, 2026, from [Link]
- WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents. (n.d.).
-
Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst - Oriental Journal of Chemistry. (2008). Retrieved January 8, 2026, from [Link]
-
High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare - UCHEM. (n.d.). Retrieved January 8, 2026, from [Link]
-
(PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. (2015, March). Retrieved January 8, 2026, from [Link]
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents. (n.d.).
-
Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF - ResearchGate. (2008). Retrieved January 8, 2026, from [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. (2008, September 24). Retrieved January 8, 2026, from [Link]
-
(PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchGate. (2021, September). Retrieved January 8, 2026, from [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances - MDPI. (2024, December 17). Retrieved January 8, 2026, from [Link]
Sources
- 1. myuchem.com [myuchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Common side products in the synthesis of Methyl 5-Methylnicotinate.
Welcome to the technical support center for the synthesis of Methyl 5-Methylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate.[1] As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound, providing causal explanations and actionable solutions.
Issue 1: Lower than Expected Yield of this compound
Question: I've completed the esterification of 5-methylnicotinic acid, but my final yield is significantly lower than anticipated. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound via Fischer esterification are a common issue, primarily stemming from the reversible nature of the reaction.[2][3][4] The reaction between 5-methylnicotinic acid and methanol is an equilibrium process. To drive the reaction towards the product, several factors must be optimized.
Potential Causes & Solutions:
-
Incomplete Reaction Due to Equilibrium: The Fischer esterification is equilibrium-limited.[3][5] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus reducing your yield.[2][4]
-
Solution: Employ a large excess of methanol. This shifts the equilibrium towards the formation of the ester according to Le Châtelier's principle.[3][6] Additionally, removing water as it forms can significantly improve yields. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like molecular sieves.[4]
-
-
Insufficient Catalyst Activity: The esterification is catalyzed by a strong acid, such as sulfuric acid or thionyl chloride.[7][8][9] An inadequate amount of catalyst will result in a slow and incomplete reaction.
-
Solution: Ensure the appropriate molar ratio of the catalyst is used. For sulfuric acid, a catalytic amount is sufficient, while for thionyl chloride, it is often used in excess.[7] Refer to established protocols for the recommended catalyst loading.
-
-
Suboptimal Reaction Temperature and Time: The rate of esterification is temperature-dependent.[2] Insufficient heating or a short reaction time will lead to an incomplete conversion.
-
Solution: The reaction is typically performed under reflux with methanol (around 65°C) or at slightly higher temperatures if using thionyl chloride (up to 82°C).[7][10] Ensure the reaction is heated for a sufficient duration, often several hours, to reach equilibrium or completion.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
| Parameter | Standard Condition | Optimized Condition | Expected Yield Improvement |
| Methanol | 5-10 equivalents | >16 equivalents or as solvent[7] | 10-15% |
| Water Removal | None | Dean-Stark trap or molecular sieves[4] | 15-25% |
| Reaction Time | 2-4 hours | 6-12 hours (or until completion by TLC/HPLC)[7] | 5-10% |
Issue 2: Presence of an Over-Oxidized Impurity in the Starting Material
Question: My 5-methylnicotinic acid starting material, synthesized from 3,5-lutidine, seems to contain a significant impurity that is carrying through to my final product. How can I identify and prevent this?
Answer:
A common side product in the synthesis of 5-methylnicotinic acid from 3,5-lutidine is the over-oxidation product, 3,5-pyridinedicarboxylic acid.[11] This occurs when both methyl groups of 3,5-lutidine are oxidized instead of just one. This impurity will then be esterified along with your desired product, leading to dimethyl 3,5-pyridinedicarboxylate in your final this compound.
Root Cause Analysis and Prevention:
-
Oxidizing Agent: The choice and amount of oxidizing agent are critical. Strong oxidants like potassium permanganate are known to cause over-oxidation.[11]
-
Reaction Conditions: Temperature and reaction time play a significant role in selectivity.
-
Preventative Measure: Running the oxidation at the lowest effective temperature and for the minimum time necessary can help to reduce the formation of the di-acid. For the hydrogen peroxide/sulfuric acid system, maintaining the temperature between 110-130°C is recommended for better selectivity.[12]
-
Protocol: Purification of 5-Methylnicotinic Acid by pH Adjustment
The solubility of 5-methylnicotinic acid and 3,5-pyridinedicarboxylic acid differs at various pH values. This difference can be exploited for purification.[11]
-
Dissolve the crude reaction mixture in water and adjust the pH to approximately 0.5 with a strong acid (e.g., concentrated HCl).[11]
-
At this low pH, the 3,5-pyridinedicarboxylic acid is less soluble and will precipitate. Filter to remove the di-acid byproduct.[11]
-
Adjust the pH of the filtrate to 3-4. At this pH, the 5-methylnicotinic acid is at its isoelectric point and will precipitate.[11]
-
Collect the precipitated 5-methylnicotinic acid by filtration and dry thoroughly before proceeding to the esterification step.
Issue 3: Identifying Unknown Peaks in the Final Product's Chromatogram
Question: I've analyzed my purified this compound by GC/HPLC and see several unexpected peaks. What are the likely identities of these impurities?
Answer:
Beyond unreacted starting material and over-oxidized side products, other impurities can arise from the starting materials or the reaction conditions themselves.
Common Impurities and Their Origins:
-
Unreacted 5-Methylnicotinic Acid: Due to the equilibrium nature of Fischer esterification.[2][3]
-
Dimethyl 3,5-pyridinedicarboxylate: From the esterification of the 3,5-pyridinedicarboxylic acid impurity.
-
3,5-Lutidine: Unreacted starting material from the initial oxidation step.
-
3,5-Lutidine-N-oxide: A potential byproduct from the oxidation of 3,5-lutidine, especially with hydrogen peroxide at lower temperatures.[12]
-
Positional Isomers: Depending on the purity of the initial 3,5-lutidine, other lutidine isomers could lead to corresponding methyl ester impurities.
Analytical Approach for Identification:
-
Mass Spectrometry (MS): Coupling your GC or HPLC to a mass spectrometer will provide the molecular weight of the impurity, which is a critical piece of information for identification.
-
NMR Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of the unknown impurity if it can be isolated in sufficient quantity.
-
Reference Standards: The most definitive way to identify an impurity is to compare its retention time and spectral data with that of a known reference standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common industrial and laboratory synthesis is a two-step process:
-
Oxidation: 3,5-Lutidine (3,5-dimethylpyridine) is oxidized to 5-methylnicotinic acid.[11][12][13]
-
Esterification: The resulting 5-methylnicotinic acid is then esterified with methanol, typically using a strong acid catalyst (Fischer esterification) or thionyl chloride.[7][8][9]
Q2: How can I minimize the formation of 3,5-pyridinedicarboxylic acid during the oxidation of 3,5-lutidine?
To minimize this over-oxidation byproduct:
-
Control Stoichiometry: Use a carefully controlled amount of the oxidizing agent.
-
Milder Oxidants: Consider using hydrogen peroxide in sulfuric acid instead of potassium permanganate.[12][13]
-
Temperature Control: Maintain the reaction temperature in the optimal range to favor mono-oxidation (e.g., 110-130°C for the H₂O₂/H₂SO₄ system).[12]
Q3: What is the mechanism of the Fischer esterification and why is it challenging?
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[3][14] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. The main challenge is that every step is reversible, and the presence of the water byproduct can drive the reaction backward.[3][4]
Q4: What are the advantages of using thionyl chloride over sulfuric acid for the esterification?
Thionyl chloride converts the carboxylic acid to an acyl chloride intermediate. This is a more reactive electrophile than the protonated carboxylic acid. The reaction with methanol is then rapid and irreversible, often leading to higher yields and shorter reaction times. However, thionyl chloride is more expensive and requires more careful handling due to its corrosive and reactive nature.
Visualizing the Process
Workflow for Troubleshooting Low Yield in Esterification
Caption: Troubleshooting workflow for low esterification yield.
Side Product Formation Pathways
Caption: Common side product formation pathways.
References
- CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents. (n.d.).
-
Methyl Nicotinate Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]
-
High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare - UCHEM. (2025, September 10). Retrieved from [Link]
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents. (n.d.).
-
Esterification - Sciencemadness Wiki. (2022, April 6). Retrieved from [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). Retrieved from [Link]
-
Fischer Esterification - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]
- CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents. (n.d.).
-
Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. (2015, August 5). Retrieved from [Link]
- WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents. (n.d.).
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]
Sources
- 1. myuchem.com [myuchem.com]
- 2. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. environmentclearance.nic.in [environmentclearance.nic.in]
- 11. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 12. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 13. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 14. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Purification of Crude Methyl 5-Methylnicotinate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of Methyl 5-Methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during the purification of this important pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials such as 5-methylnicotinic acid, residual solvents from the reaction and workup (e.g., methanol, ethyl acetate), and byproducts like 3,5-pyridinedicarboxylic acid if 3,5-dimethyl pyridine is used as a starting material with a strong oxidizing agent.[1] Additionally, positional isomers and related pyridine derivatives can also be present.[2]
Q2: How do I select an appropriate solvent system for the column chromatography of this compound?
A2: The selection of a suitable mobile phase is critical for achieving good separation. A systematic approach starting with Thin Layer Chromatography (TLC) is highly recommended.[3] For normal-phase silica gel chromatography, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.[4][5] A study on the related compound, methyl nicotinate, utilized an acetone/n-hexane mobile phase for TLC analysis.[6][7][8]
Q3: My this compound seems to be unstable on the silica gel column. What can I do?
A3: Pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[9][10] To assess stability, you can perform a 2D TLC.[10] If degradation is observed, consider deactivating the silica gel by pre-eluting the column with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[9] Alternatively, using a different stationary phase such as alumina or a polymer-based resin can be a viable solution.[11]
Q4: What is the expected Rf value for this compound on TLC?
A4: The ideal Rf value for the target compound on a TLC plate for good separation in column chromatography is generally between 0.2 and 0.4.[3][9] This range provides a good balance between resolution and elution time. The exact Rf will depend on the specific solvent system used. For example, in a study involving a similar compound, methyl 6-methylnicotinate, a 30:70 ethyl acetate/hexane eluent was used.[12] You will need to optimize the solvent ratio to achieve the desired Rf for this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process in a question-and-answer format, providing actionable solutions.
Issue 1: Poor Separation of My Compound from an Impurity
Q: My target compound, this compound, is co-eluting with an impurity. How can I improve the resolution?
A: Co-elution is a common challenge that can often be resolved by systematically adjusting your chromatographic parameters.
-
Optimize the Mobile Phase:
-
Polarity Adjustment: If the spots are too close together on the TLC plate, fine-tuning the polarity of your mobile phase is the first step. If using a hexane/ethyl acetate system, small, incremental changes in the ethyl acetate percentage can significantly impact separation.
-
Solvent Selectivity: If polarity adjustments are insufficient, changing one of the solvents can alter the separation selectivity. For example, replacing ethyl acetate with acetone or dichloromethane can change the interactions between your compounds and the stationary phase, potentially resolving the co-eluting peaks.[13]
-
-
Consider a Gradient Elution: For difficult separations, a gradient elution can be very effective.[9] Start with a less polar solvent system where your compound has a low Rf (around 0.2 or less) and gradually increase the polarity during the column run.[9] This can help to sharpen the peak of your target compound while allowing more retained impurities to elute later.
-
Stationary Phase Choice: If optimizing the mobile phase doesn't provide the desired separation, consider a different stationary phase. Switching from silica gel to alumina or a modified silica gel (like cyano or diol-bonded phases) can offer different selectivities.
Issue 2: Peak Tailing of this compound
Q: The chromatographic peak for my this compound is showing significant tailing. What is causing this and how can I fix it?
A: Peak tailing is a frequent issue with basic compounds like pyridine derivatives on silica gel.[11][14] It is primarily caused by strong secondary interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[11][15]
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the active silanol sites.
-
Triethylamine (TEA): Adding 0.1-1% TEA to your eluent is a very effective way to reduce peak tailing for basic compounds.[9]
-
Ammonia: A dilute solution of ammonia in methanol can also be used as a polar modifier to improve peak shape.
-
-
Column Deactivation: As mentioned in the FAQs, you can deactivate the silica gel by pre-washing the column with a solvent system containing a base like triethylamine.[9]
-
Reduce Sample Load: Overloading the column can also lead to peak tailing.[14][15] If you suspect this is the issue, try running the column with a smaller amount of crude material.
Issue 3: Low Recovery of the Purified Product
Q: I'm experiencing a significant loss of my this compound during column chromatography. What are the potential causes and solutions?
A: Low recovery can be attributed to several factors, from irreversible adsorption on the column to product instability.
-
Irreversible Adsorption: The same acidic silanol groups that cause peak tailing can also lead to irreversible binding of your compound. Using a mobile phase modifier like triethylamine can help to mitigate this.
-
Compound Instability: As discussed, your compound may not be stable on silica gel. A 2D TLC can help diagnose this problem.[10] If instability is confirmed, switching to a more inert stationary phase like alumina or deactivated silica is recommended.[9][11] Studies have shown that methyl nicotinate can be unstable on silica gel at elevated temperatures.[7][8][16] While column chromatography is typically run at room temperature, this highlights the potential for interaction with the stationary phase.
-
Improper Sample Loading: If the compound is not fully dissolved in the loading solvent or precipitates at the top of the column, it can lead to poor recovery and band broadening.
-
Dry Loading: For compounds with poor solubility in the mobile phase, dry loading is a highly effective technique.[3][17][18] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the top of your column.[17][18]
-
Issue 4: The Compound is Not Eluting from the Column
Q: My this compound is not coming off the column, even with a highly polar solvent system. What should I do?
A: This frustrating situation can arise from a few key issues.
-
Compound Decomposition: It's possible your compound has degraded on the column.[10]
-
Incorrect Solvent System: Double-check that you have prepared your mobile phase correctly and have not inadvertently used a much less polar system than intended.[10]
-
Strong Adsorption: Your compound may be too polar for the chosen stationary phase and is strongly, and perhaps irreversibly, adsorbed. In this case, trying a more polar stationary phase like reversed-phase silica (C18) with a polar mobile phase (like methanol/water or acetonitrile/water) might be a better approach.
Experimental Protocols
Protocol 1: TLC Analysis of Crude this compound
-
Prepare the TLC Chamber: Add a solvent system (e.g., 30:70 ethyl acetate/hexane) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure saturation of the chamber with solvent vapors and close the lid.[12] Allow at least 10 minutes for equilibration.
-
Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[12]
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. If necessary, use an iodine chamber or a potassium permanganate stain to visualize UV-inactive compounds.
-
Optimize: Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the desired product.
Protocol 2: Column Chromatography Purification
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand.
-
In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a slurry.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[18] Carefully add the solution to the top of the column.
-
Dry Loading (Recommended for Poor Solubility): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (typically 1-3 times the weight of your crude material) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[17][18] Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.[9]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Summary
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (TLC) | Hexane/Ethyl Acetate or Acetone/n-Hexane | Good starting point for many pyridine derivatives.[4][7] |
| Target Rf | 0.2 - 0.4 | Optimal for good separation and reasonable elution time.[3][9] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (if tailing occurs) | Reduces peak tailing by neutralizing acidic silanol sites.[9] |
| Sample Loading | Dry Loading | Recommended for samples with poor solubility in the mobile phase to improve resolution.[3][17] |
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Decision Tree for Common Issues.
References
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- Pyka, A. (2009). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. Journal of Liquid Chromatography & Related Technologies, 32(9), 1299-1316.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
- Reddit. (2017). How to improve efficiency on flash chromatography.
- Biotage. (2023). Which loading method should I use for purification by flash chromatography?.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
- Hawach. (2025). The Methods of Sample Loading in Flash Column.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Taylor & Francis. (2008). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (2025). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate.
- BenchChem. (n.d.). Technical Support Center: Monitoring the Synthesis of Methyl 6-methylnicotinate via Thin-Layer Chromatography (TLC).
- Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
- SIELC Technologies. (n.d.). Mobile Phase Selectivity.
- Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
- Restek. (2014). Troubleshooting HPLC- Tailing Peaks.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89.
- ResearchGate. (2025). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
- SIELC Technologies. (n.d.). Separation of Methyl nicotinate on Newcrom R1 HPLC column.
- Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- BenchChem. (n.d.). Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 29681-45-6.
- ChemicalBook. (2025). This compound | 29681-45-6.
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- ResearchGate. (2025). Synthesis and antinociceptive activity of methyl nicotinate.
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Troubleshooting low conversion rates in esterification reactions.
Welcome to the technical support center for esterification reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. We will delve into the underlying chemical principles to provide not just solutions, but a framework for robust experimental design.
Frequently Asked Questions (FAQs)
Q1: My esterification reaction has a very low yield. What is the most common reason?
A1: The most frequent cause of low yield in acid-catalyzed esterification (like Fischer esterification) is the presence of water.[1][2] The reaction is an equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water).[3][4][5][6] Any water present, whether from impure reagents or produced during the reaction, can drive the equilibrium backward, hydrolyzing the ester product back into the starting materials.[4][7]
Q2: How can I effectively drive my esterification reaction to completion?
A2: According to Le Châtelier's Principle, the equilibrium can be shifted toward the product side in two primary ways: (1) using a large excess of one of the reactants (typically the alcohol, which can often serve as the solvent) or (2) actively removing water as it is formed.[6][8][9] Combining both strategies is often the most effective approach.[4]
Q3: What is a Dean-Stark trap and should I be using one?
A3: A Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture via azeotropic distillation.[10][11] If your reaction is run in a solvent that forms an azeotrope with water (like toluene or hexane), the Dean-Stark trap is an excellent method for driving the reaction to completion by physically separating the water byproduct.[3][4]
Q4: My reaction seems to stop before all the starting material is consumed. Why?
A4: A stalled reaction often indicates that equilibrium has been reached. This happens when the rate of the forward reaction (ester formation) equals the rate of the reverse reaction (ester hydrolysis).[7] This is a strong indicator that water is not being effectively removed from the system. Other causes could include catalyst deactivation or temperature-related issues.
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific problems encountered during esterification.
Problem Area 1: Reaction Equilibrium & Water Management
The reversible nature of Fischer esterification is the central challenge to achieving high conversion. Water is both a product and a potent inhibitor of the forward reaction.
Q: My reagents are supposedly anhydrous, but my yield is still poor. How can I diagnose and solve water-related issues?
A: Even "anhydrous" reagents can contain trace amounts of water, and every mole of ester produced generates one mole of water.[1][2]
Diagnostic Workflow:
-
Analyze Water Content: Before starting, determine the water content of your starting materials (alcohol and carboxylic acid) and solvent using Karl Fischer titration. This provides a baseline.
-
Monitor Reaction Progress: Track the disappearance of starting materials and the appearance of the product using an appropriate analytical technique (TLC, GC, HPLC, in-line IR, or Raman spectroscopy).[12][13][14] If the reaction plateaus with significant starting material remaining, equilibrium is the likely culprit.
Solutions:
-
Active Water Removal: The most robust solution is to remove water as it forms.
-
Dean-Stark Apparatus: This is the preferred method when using a suitable azeotropic solvent like toluene.[4][10] The water is physically collected and removed from the reaction system.
-
Drying Agents: Add a drying agent like anhydrous magnesium sulfate, copper(II) sulfate, or molecular sieves to the reaction mixture to sequester water.[2][3] This is less efficient than a Dean-Stark trap for larger-scale reactions but can be effective for smaller setups.
-
-
Use Reactant in Excess: Employing a large excess (5-10 equivalents or more) of the alcohol can shift the equilibrium towards the products.[8] This is most practical when the alcohol is inexpensive and has a low boiling point, allowing it to be easily removed after the reaction.
Visualizing the Equilibrium Challenge
The following diagram illustrates the central equilibrium in Fischer esterification and the key strategies used to drive the reaction toward the desired product.
Caption: Fischer Esterification Equilibrium and Control Strategies.
Protocol: Water Removal using a Dean-Stark Apparatus
This protocol outlines the setup and use of a Dean-Stark trap for an esterification reaction using toluene as an azeotropic solvent.
Materials:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle and stirrer
-
Carboxylic acid, alcohol, acid catalyst (e.g., p-TsOH)
-
Toluene (or another suitable solvent)
Procedure:
-
Assembly: Assemble the glassware as shown in the diagram below: the round-bottom flask at the base, connected to the Dean-Stark trap, with the reflux condenser fitted vertically on top of the trap.[10]
-
Charging the Flask: Add the carboxylic acid, alcohol, catalyst, and toluene to the round-bottom flask along with a stir bar.
-
Filling the Trap: Pre-fill the sidearm of the Dean-Stark trap with toluene until it begins to flow back into the reaction flask.
-
Heating and Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to vaporize and then condense in the reflux condenser.
-
Water Collection: The condensed liquid will drip into the graduated arm of the Dean-Stark trap. Since water is denser than toluene, it will sink to the bottom of the trap, while the toluene will overflow from the sidearm and return to the reaction flask.[4]
-
Monitoring: Continue the reaction, monitoring the amount of water collected in the trap. The reaction is near completion when water ceases to collect.
-
Work-up: Once the reaction is complete, cool the flask to room temperature before proceeding with product isolation.
Visualizing the Dean-Stark Workflow
Caption: Experimental workflow for using a Dean-Stark apparatus.
Problem Area 2: Reagents & Starting Materials
The quality and stoichiometry of your starting materials are critical for success.
Q: Could impurities in my starting materials be inhibiting the reaction?
A: Absolutely. Aside from water, other impurities can cause significant issues.[1]
-
Purity of Carboxylic Acid and Alcohol: Ensure high purity of your reactants. Non-reactive impurities can affect concentration calculations, while reactive impurities can lead to side products, consuming reagents and complicating purification.[15]
-
Solvent Purity: Use anhydrous, high-purity solvents. Protic impurities can interfere with the catalyst, and other contaminants can lead to side reactions.
-
Steric Hindrance: Tertiary alcohols are prone to elimination under acidic conditions rather than esterification.[3] Highly hindered carboxylic acids or alcohols will react much more slowly. In such cases, alternative esterification methods (e.g., Steglich esterification) may be necessary.[3][6]
Solutions:
-
Purify starting materials before use (e.g., distillation of liquids, recrystallization of solids).
-
Always use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent.
Problem Area 3: Catalyst Selection & Activity
The acid catalyst is essential for achieving a reasonable reaction rate, but its choice and condition matter.
Q: I've added an acid catalyst, but the reaction is extremely slow or not proceeding. What could be wrong?
A: Several factors related to the catalyst could be the cause.
-
Catalyst Choice: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common and effective for many simple esterifications.[2][3][16] Lewis acids can also be used.[3][6] For sensitive substrates, a milder catalyst or a heterogeneous catalyst might be required.
-
Catalyst Loading: Insufficient catalyst will result in a slow reaction. Typical loadings for H₂SO₄ or p-TsOH are 1-5 mol%.
-
Catalyst Deactivation: The catalyst can be neutralized or deactivated.
-
Basic Impurities: Nitrogen-containing compounds or other basic impurities in the starting materials can neutralize the acid catalyst.[17]
-
Solid Catalyst Deactivation: Heterogeneous catalysts like Amberlyst resins can lose activity due to blockage of pores by polymers or ion exchange with metal ions present in the reactants.[17][18]
-
Side Reactions: Sulfuric acid itself can sometimes participate in side reactions, such as dehydration of the alcohol or sulfonation of aromatic rings at high temperatures.[19]
-
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Brønsted Acid | H₂SO₄, p-TsOH, HCl | High activity, low cost.[18] | Difficult to remove from product, corrosive, can cause side reactions.[18] |
| Heterogeneous Acid | Amberlyst-15, Nafion, Zeolites | Easily removed by filtration, reusable, often less corrosive.[16][18] | Lower activity than homogeneous catalysts, potential for pore blockage/deactivation.[17][18] |
| Lewis Acid | Sc(OTf)₃, Zr(Cp)₂(CF₃SO₃)₂ | Can be effective for sensitive substrates.[3][20] | Higher cost. |
Table 1: Comparison of Common Acid Catalysts for Esterification.
Problem Area 4: Reaction Conditions
Temperature and time are key parameters that must be optimized.
Q: How do I know if I'm using the correct reaction temperature and time?
A: The optimal conditions depend heavily on the specific substrates.
-
Temperature: Higher temperatures increase the reaction rate.[21][22] However, excessive heat can lead to the degradation of starting materials or products and promote side reactions.[1] A common practice is to run the reaction at the reflux temperature of the alcohol or solvent.[2][3]
-
Reaction Time: Esterifications can take anywhere from 1 to 24 hours to reach equilibrium or completion.[3][23] It is crucial to monitor the reaction's progress rather than relying on a fixed time. Running the reaction overnight is a common practice to ensure it has sufficient time to proceed.[23]
Solutions:
-
Monitor the Reaction: Use TLC or GC to track the consumption of the limiting reagent. The reaction is complete when the spot/peak for the limiting reagent no longer decreases in intensity.
-
Stepwise Temperature Increase: If the reaction is sluggish at a certain temperature, consider a modest increase while monitoring for the appearance of any new spots by TLC, which could indicate side products.
Problem Area 5: Product Isolation & Work-up
A low isolated yield doesn't always mean a low conversion rate. Significant product loss can occur during purification.[1][15]
Q: I think my reaction worked, but I lost most of my product during the aqueous work-up. What happened?
A: This is a common issue, often stemming from the work-up procedure itself.
-
Premature Hydrolysis: During the aqueous wash, especially if not performed quickly or if the pH becomes acidic, the ester can be hydrolyzed back to the carboxylic acid and alcohol.[1]
-
Neutralization: A bicarbonate wash is used to neutralize the acid catalyst and any remaining carboxylic acid.[5][24] However, if your ester is sensitive to base, this step must be done carefully and quickly, preferably at low temperatures.
-
Emulsion Formation: Emulsions can form during extraction, making layer separation difficult and leading to product loss.[1]
-
Product Solubility: If the ester has some water solubility (common for small esters like ethyl acetate), it can be lost to the aqueous layers during washing.[25]
Solutions:
-
Cool Before Washing: Always cool the reaction mixture to room temperature or below before adding any aqueous solution.
-
Use Brine: Wash the organic layer with a saturated NaCl solution (brine) to reduce the solubility of the organic product in the aqueous phase and help break emulsions.
-
Back-Extraction: If significant product loss is suspected, re-extract the combined aqueous layers with fresh organic solvent.
-
Avoid Strong Base: Use a mild base like sodium bicarbonate for neutralization rather than stronger bases like sodium hydroxide, which can readily saponify the ester.
General Troubleshooting Workflow
This diagram provides a logical pathway for diagnosing low conversion rates, starting from the most common issues.
Caption: A systematic workflow for troubleshooting esterification.
References
-
Fischer–Speier esterification - Wikipedia. [Link]
-
(PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchGate. [Link]
-
What are possible sources of error in an esterification lab? - Filo. [Link]
-
Esterification - Sciencemadness Wiki. [Link]
-
Dean–Stark apparatus - Wikipedia. [Link]
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Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]
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Dean-Stark Apparatus - Orick Médico Sarl. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Fischer Esterification - Chemistry Steps. [Link]
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Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. [Link]
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Fischer Esterification - Organic Chemistry Portal. [Link]
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Fischer esterification reaction - BYJU'S. [Link]
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Dean Stark Apparatus - Scoilnet. [Link]
-
Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass - University of Twente Research Information. [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal. [Link]
-
Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. [Link]
-
Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions | Langmuir - ACS Publications. [Link]
-
catalytic-performance-and-deactivation-mechanism-of-a-one-step-sulfonated-carbon-based-solid-acid-catalyst-in-an-esterification-reaction - Ask this paper | Bohrium. [Link]
-
Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis - Taylor & Francis Online. [Link]
-
List of homogeneous acid catalysts with optimum conditions for esterification. [Link]
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Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH. [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. [Link]
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Optimization of esterification conditions for reaction time with a... | Download Scientific Diagram - ResearchGate. [Link]
- CN106631647A - Method for removing water in continuous esterifying process - Google P
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How to Make Esters through Esterification | Examples Explained! - YouTube. [Link]
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Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed. [Link]
-
Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy - Analyst (RSC Publishing). [Link]
-
Esterification Lab Answers. [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]
-
Esterification monitoring using X-Pulse: calculation of activation parameters. [Link]
-
How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. [Link]
-
Hydrolysis product troubleshooting : r/Chempros - Reddit. [Link]
-
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. [Link]
-
Yield (chemistry) - Wikipedia. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. [Link]
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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Methyl 5-Methylnicotinate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-Methylnicotinate. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this chemical transformation. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.
Introduction
This compound is a valuable building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceutical compounds and derivatives of Vitamin B3.[1][2] The most prevalent and direct synthetic route is the Fischer-Speier esterification of 5-methylnicotinic acid with methanol, typically catalyzed by a strong acid. While conceptually straightforward, achieving high yields and purity can be challenging due to the equilibrium nature of the reaction and potential side reactions. This guide aims to provide a comprehensive resource for optimizing reaction conditions and troubleshooting common issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Reaction Yield
Question: My Fischer esterification of 5-methylnicotinic acid is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in this esterification are a common issue and can often be attributed to several factors related to the reversible nature of the reaction and procedural inefficiencies.
Possible Causes & Recommended Solutions:
| Possible Cause | Scientific Rationale & Recommended Solution |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is an equilibrium-limited process.[3] To drive the reaction towards the product side, Le Chatelier's principle must be applied. Solution: Use a large excess of methanol, which acts as both a reactant and the solvent. This shifts the equilibrium to favor the formation of the ester. Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus with a suitable solvent like toluene, can also effectively drive the reaction to completion.[3] |
| Insufficient Catalyst | The acid catalyst (e.g., sulfuric acid or thionyl chloride) is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.[3] An inadequate amount of catalyst will result in a slow and incomplete reaction. Solution: Ensure an appropriate catalytic amount of a strong acid is used. For sulfuric acid, a typical loading is 5-10 mol%. When using thionyl chloride, which also acts as a dehydrating agent by reacting with the water formed, an excess is often used to drive the reaction.[4] |
| Suboptimal Reaction Time and Temperature | The rate of esterification is dependent on both temperature and reaction time. Solution: The reaction is typically performed at the reflux temperature of methanol to maximize the reaction rate.[3] It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[3][5] Prolonged reaction times at high temperatures can sometimes lead to side reactions and degradation. |
| Product Loss During Workup | Significant product loss can occur during the neutralization and extraction phases of the workup. The ester can be hydrolyzed back to the carboxylic acid under overly acidic or basic conditions, especially at elevated temperatures. Solution: After cooling the reaction mixture, carefully neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution, while keeping the mixture cool in an ice bath to manage any exotherm.[6] Ensure the pH is adjusted to be slightly basic (pH 7-8) to maximize the recovery of the ester in the organic phase.[4] Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer.[3][4] |
Issue 2: Presence of Impurities and Byproducts
Question: My final product shows multiple spots on a TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation and remove them?
Answer: The presence of impurities is a common challenge that can often be traced back to unreacted starting materials or the formation of side products.
Likely Impurities & Mitigation Strategies:
-
Unreacted 5-Methylnicotinic Acid: This is the most common impurity if the reaction has not gone to completion.
-
Minimization: Employ the strategies outlined in the "Low Reaction Yield" section to drive the reaction to completion.
-
Removal: During the workup, washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will convert the unreacted carboxylic acid into its water-soluble carboxylate salt, which will then partition into the aqueous layer.[7]
-
-
Side Products from Thionyl Chloride: When thionyl chloride is used as the catalyst, it can react with the alcohol to form byproducts.
-
Minimization: Add the thionyl chloride dropwise to the cooled solution of the carboxylic acid in methanol to control the reaction rate and temperature.[4]
-
Removal: Excess thionyl chloride and volatile byproducts can be removed by distillation under reduced pressure after the reaction is complete.[4]
-
Purification Recommendations:
If impurities persist after the workup, further purification is necessary.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired ester from impurities. A solvent system of ethyl acetate and petroleum ether (or hexane) is commonly used.[8]
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification technique.
-
Distillation: For liquid products, fractional distillation under reduced pressure (vacuum distillation) can be used to separate the product from less volatile or more volatile impurities.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed method is the Fischer-Speier esterification of 5-methylnicotinic acid with methanol in the presence of a strong acid catalyst.[10] Common catalysts include sulfuric acid, hydrogen chloride gas dissolved in methanol, or thionyl chloride.[4][8][11]
Q2: How can I effectively monitor the progress of the esterification reaction?
A2: The reaction progress can be monitored using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to qualitatively track the disappearance of the starting material (5-methylnicotinic acid) and the appearance of the product (this compound).[3][5] A suitable mobile phase would be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis, allowing for the accurate determination of the conversion of the starting material and the purity of the product.[3]
Q3: What are the key safety precautions I should take during this synthesis?
A3: Standard laboratory safety protocols should be strictly followed.
-
Reagents: Concentrated sulfuric acid and thionyl chloride are highly corrosive and should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][9] Methanol is flammable and toxic.
-
Reaction: The reaction may be exothermic, especially during the addition of the catalyst. It is important to control the rate of addition and provide adequate cooling if necessary.
-
Workup: Be cautious during the neutralization step, as the reaction of a strong acid with a carbonate base will produce carbon dioxide gas, which can cause pressure buildup in a closed system.[7]
Experimental Protocols
Optimized Protocol for Fischer Esterification using Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylnicotinic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully add ice water to the residue.[4]
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate while cooling in an ice bath.
-
Extract the aqueous layer multiple times with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.
-
Visualizations
Reaction Mechanism: Fischer-Speier Esterification
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
ChemBK. (2024, April 9). 5-Methyl-nicotinic acid methyl ester. Retrieved from [Link]
- Bovill, E., et al. (2017). New menthyl nicotinate synthesis process. Google Patents.
-
Chandorkar, J. G., Umbarkar, S. B., Rode, C. V., & Kotwal, V. B. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59. Retrieved from [Link]
-
UCHEM. (2025, September 10). High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. Retrieved from [Link]
-
Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Retrieved from [Link]
- Ciba Pharmaceutical Products, Inc. (1949). Ester of nicotinic acid. Google Patents.
- Zhejiang Tianyu Pharmaceutical Co., Ltd. (2017). Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.
-
Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. African Journal of Pharmacy and Pharmacology, 12(1), 54-59. Retrieved from [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]
-
University of Toronto. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
-
ResearchGate. (2021, September). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
-
Kennedy, A. R., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry, 8, 79. Retrieved from [Link]
-
MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
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- 11. prepchem.com [prepchem.com]
Technical Support Center: Purification Strategies for Removing 5-Methylnicotinic Acid
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of removing unreacted 5-methylnicotinic acid from their product mixtures. As a versatile intermediate in pharmaceuticals and agrochemicals, its effective removal is critical for achieving high product purity.[1][2][3] This document provides in-depth troubleshooting, detailed protocols, and the underlying chemical principles to empower you to select and execute the optimal purification strategy for your specific application.
Core Physicochemical Properties of 5-Methylnicotinic Acid
A successful purification strategy is built upon understanding the physical and chemical properties of the impurity you aim to remove. 5-Methylnicotinic acid possesses distinct characteristics that can be exploited for its separation from a desired product.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [4][5] |
| Molecular Weight | 137.14 g/mol | [2] |
| Appearance | White to pale cream solid/crystals | [2][3] |
| Melting Point | 210-215 °C | [6] |
| pKa | ~2.27 (Predicted) | [1] |
| Water Solubility | Sparingly soluble (0.083 g/L at 25°C) | [1] |
The key takeaway from these properties is the presence of a carboxylic acid group, which imparts significant acidity (low pKa) and allows for a dramatic change in water solubility upon deprotonation.
Frequently Asked Questions & Troubleshooting
This section addresses common purification challenges in a question-and-answer format, guiding you to the most effective separation technique based on the nature of your product.
Question 1: My desired product is a neutral or non-acidic organic compound. What is the most straightforward method to remove unreacted 5-methylnicotinic acid?
Answer: The most efficient method in this scenario is Acid-Base Extraction .[7][8][9] This technique leverages the acidic nature of 5-methylnicotinic acid. By washing your organic reaction mixture with a basic aqueous solution, you can selectively convert the acidic starting material into its water-soluble salt, which will then partition into the aqueous layer, leaving your purified neutral product in the organic layer.[10]
-
Causality: 5-Methylnicotinic acid, as a carboxylic acid, readily reacts with a base (like sodium bicarbonate) to form its corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in water, whereas the neutral organic product remains soluble in the immiscible organic solvent.[11]
-
Recommended Base: A weak base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically sufficient and highly recommended.[7][11] It is strong enough to deprotonate the carboxylic acid but is mild enough to avoid potential side reactions with sensitive functional groups (e.g., esters) in your desired product.[8] Using a strong base like sodium hydroxide (NaOH) is generally unnecessary and risks product degradation through hydrolysis.[11]
-
Troubleshooting Tip: If you observe bubbling or effervescence upon adding the bicarbonate solution, this is a positive sign that the acid is being neutralized and carbon dioxide is being produced.[12] It is critical to vent the separatory funnel frequently during shaking to release the pressure buildup.[12]
Question 2: My product is also a carboxylic acid, making acid-base extraction ineffective. What are my options?
Answer: When your product and the acidic impurity share the same functional group, you must rely on differences in other physical properties. The two primary methods are Recrystallization and Column Chromatography.
-
Recrystallization: This is the preferred method if your product is a solid and has a different solubility profile than 5-methylnicotinic acid in a given solvent.[13][14] The goal is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while the 5-methylnicotinic acid impurity either remains in solution upon cooling or is insoluble in the hot solvent to begin with.[15]
-
Causality: Crystal formation is a highly selective process that tends to exclude foreign molecules (impurities) from the growing crystal lattice.[14] As a properly selected solvent cools, the solution becomes supersaturated with the desired compound, which then crystallizes out in a pure form, leaving the more soluble impurities behind in the mother liquor.[13]
-
Solvent Selection: A synthesis procedure for 5-methylnicotinic acid itself uses ethanol for recrystallization, indicating it is soluble in hot ethanol and less so in cold.[6][16] You must perform solubility tests to find a solvent system where your product's solubility is significantly different. Sometimes a mixed-solvent system (e.g., ethanol/water, toluene/hexane) can provide the ideal solubility profile.[17]
-
-
Column Chromatography: This is a powerful and versatile technique for separating compounds with different polarities.[18][19]
-
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[20] 5-Methylnicotinic acid is quite polar due to its carboxylic acid group. If your product is significantly less polar, it will travel through the column faster (elute first), while the 5-methylnicotinic acid will be more strongly adsorbed to the silica and elute later.[20]
-
Practical Tip: You can add a small amount of acetic or formic acid to the eluent to help suppress the ionization of the carboxylic acid on the silica surface, which often results in better peak shape and more efficient elution.
-
Question 3: I am working at a larger scale and need to avoid chromatography. Is there a method based on pH adjustment?
Answer: Yes, a pH-dependent precipitation or crystallization can be highly effective, particularly for large-scale operations. This technique was highlighted in a patent for preparing high-purity 5-methylnicotinic acid by separating it from a dicarboxylic acid byproduct.[21]
-
Causality: The solubility of an acidic compound in an aqueous medium is highly dependent on pH. At a pH well below its pKa, the compound exists in its neutral, less soluble form. At a pH above its pKa, it exists as its ionized, more soluble salt. If your product and 5-methylnicotinic acid have sufficiently different pKa values, you can find a specific pH at which one compound selectively precipitates while the other remains dissolved.
-
Workflow:
-
Dissolve the crude mixture in an aqueous base to deprotonate both your product and the 5-methylnicotinic acid, rendering them soluble.
-
Slowly and carefully add acid (e.g., HCl) to lower the pH of the solution.
-
Monitor the solution for precipitation. If the pKa values are different, one compound should precipitate out at a higher pH than the other.
-
Isolate the precipitated solid by filtration. You can then continue to lower the pH of the filtrate to precipitate the second compound.
-
Detailed Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This protocol is ideal for separating 5-methylnicotinic acid from a neutral or basic product that is soluble in a water-immiscible organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in an Erlenmeyer flask.
-
Transfer: Transfer the solution to a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to one-third of the organic solvent volume.
-
Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any initial pressure. Close the stopcock and shake vigorously for 30-60 seconds, inverting and venting every 10-15 seconds to release the pressure from the CO₂ gas being formed.[12]
-
Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The aqueous layer contains the sodium 5-methylnicotinate salt.
-
Drain: Remove the stopper and drain the lower layer. The relative densities will determine which layer is on the bottom (e.g., dichloromethane is denser than water, while ethyl acetate is less dense).
-
Repeat: Repeat the washing process (steps 3-6) one or two more times with fresh NaHCO₃ solution to ensure all the acidic impurity has been removed.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer.[7]
-
Drying: Drain the organic layer into a clean flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid product from solid 5-methylnicotinic acid, provided a suitable solvent is found.
Step-by-Step Methodology:
-
Solvent Selection: Through small-scale solubility tests, identify a suitable recrystallization solvent or solvent pair. The ideal solvent dissolves the desired product completely when hot but very poorly when cold, while 5-methylnicotinic acid remains in solution.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding small portions of hot solvent until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing recovery.[15]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon to the hot solution and swirl.
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter or transfer them to a watch glass to dry completely.
Protocol 3: Separation by Column Chromatography
This protocol is a powerful method for separating compounds based on polarity and is effective when extraction and recrystallization fail.
Step-by-Step Methodology:
-
Stationary Phase Selection: For separating an acidic compound like 5-methylnicotinic acid, silica gel is the most common stationary phase.[19]
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. The goal is to find a system where your product has an Rf value of ~0.3-0.4 and is well-separated from the spot corresponding to 5-methylnicotinic acid (which will likely have a lower Rf).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude mixture in the minimum amount of solvent. Using a pipette, carefully add the sample to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through. Maintain a constant level of solvent above the silica bed to prevent the column from running dry.
-
Gradient Elution: If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more strongly adsorbed compounds, such as 5-methylnicotinc acid.
-
Analysis: Spot each collected fraction on a TLC plate to determine its contents.
-
Isolation: Combine the fractions that contain the pure desired product and remove the solvent by rotary evaporation.
References
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Department of Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Acid-Base Extraction - Safrole. Retrieved from [Link]
-
University of South Alabama. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Recrystallization I. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ChemBK. (n.d.). 5-Methyl-nicotinic acid methyl ester. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Agilent Technologies. (2018). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]
-
YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved from [Link]
-
King Saud University. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]
- Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
-
National Center for Biotechnology Information. (n.d.). 5-Methylnicotinic acid. PubChem Compound Database. Retrieved from [Link]
Sources
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- 4. 5-Methyl Nicotinic Acid [jubilantingrevia.com]
- 5. 5-Methylnicotinic acid | C7H7NO2 | CID 256208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
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- 20. columbia.edu [columbia.edu]
- 21. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Identifying Impurities in Methyl 5-Methylnicotinate by Mass Spectrometry
An Application Scientist's Guide to Mass Spectrometry
Welcome to the technical support center. As Senior Application Scientists, we understand that robust and reliable impurity analysis is critical in research and drug development. This guide is designed to provide practical, in-depth answers to common challenges encountered when using mass spectrometry to identify impurities in Methyl 5-Methylnicotinate.
Part 1: Foundational Knowledge - Understanding Your Sample
This section addresses the essential preliminary questions about the target analyte and its potential impurities. A thorough understanding of the sample's origin is the first step in any successful analytical endeavor.
Q1: What are the most probable impurities I should expect to find in a sample of this compound?
A1: The impurity profile of this compound is primarily dictated by its synthetic route and subsequent storage conditions.[1] By analyzing common synthesis pathways, we can anticipate several classes of impurities.[1]
-
Synthesis-Related Impurities: A frequent synthesis involves the esterification of 5-methylnicotinic acid with methanol, often using a reagent like thionyl chloride.[2] Another route involves the oxidation of 3,5-dimethyl pyridine.[3]
-
Unreacted Starting Materials: The most common impurity is often the starting material itself, 5-methylnicotinic acid.
-
Reagent-Derived Impurities: Residual reagents or byproducts from their reactions can be present.
-
Side-Reaction Products: In the oxidation of 3,5-dimethyl pyridine, over-oxidation can lead to byproducts like 3,5-pyridinedicarboxylic acid.[3]
-
-
Degradation Products: Esters are susceptible to hydrolysis.
-
Hydrolysis Product: The primary degradation product is 5-methylnicotinic acid, formed by the hydrolysis of the methyl ester group. This process is analogous to the degradation observed in the related compound, methyl nicotinate.[4] Forced degradation studies under acidic, basic, and oxidative conditions are essential to confirm and identify potential degradation pathways.[5][6]
-
The following table summarizes the most probable impurities and their expected protonated mass-to-charge ratios ([M+H]⁺).
| Impurity Name | Structure | Source | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) |
| This compound | (Parent Compound) | - | 151.16 | 152.17 |
| 5-Methylnicotinic Acid | Starting Material / Degradant | 137.14 | 138.15 | |
| 3,5-Pyridinedicarboxylic Acid | Synthesis Byproduct | 167.12 | 168.13 | |
| Methanol | CH₃OH | Residual Solvent | 32.04 | 33.05 |
Part 2: Core Methodology & Initial Analysis
This section focuses on the practical aspects of setting up your Liquid Chromatography-Mass Spectrometry (LC-MS) system for a successful initial analysis.
Q2: I am setting up an LC-MS method for the first time. What are the recommended starting parameters for analyzing this compound and its impurities?
A2: A well-designed initial method is crucial. For polar, small molecules like this compound, a reverse-phase LC method coupled with an electrospray ionization (ESI) mass spectrometer is the industry standard.[7]
Below is a robust starting point for your method development.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 column provides excellent retention for moderately polar compounds. The smaller particle size (1.8 µm) ensures high resolution, which is critical for separating structurally similar impurities. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is essential during initial screening to ensure the elution of all potential impurities, from the very polar (like 5-methylnicotinic acid) to less polar, unknown byproducts. |
| Flow Rate | 0.3 mL/min | This flow rate is optimal for a 2.1 mm ID column, ensuring efficient separation without generating excessive backpressure. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique ideal for polar, thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.[8] |
| Polarity | Positive Ion Mode | The pyridine nitrogen in this compound is basic and readily accepts a proton, making positive ion mode the most sensitive detection method for observing the [M+H]⁺ ion. |
| Scan Range | 50 - 500 m/z | This range is wide enough to encompass the parent molecule, its expected impurities, and potential dimers or larger adducts. |
Experimental Workflow Diagram
The following diagram illustrates a standard workflow for impurity identification.
Caption: A generalized workflow for impurity identification by LC-MS.
Part 3: Troubleshooting Common Mass Spectrometry Issues
Even with a solid method, challenges can arise. This FAQ section addresses the most common problems encountered during the analysis.
Q3: My mass spectrum is very complex. I see peaks at m/z 152.17, 174.15, and 190.12. What are these extra signals?
A3: You are likely observing adduct ions. This is a very common phenomenon in electrospray ionization (ESI).[9] While you are looking for the protonated molecule ([M+H]⁺), your analyte can also form complexes with cations present in your sample, solvent, or glassware.[10]
The most common adducts in positive ESI are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[11]
-
m/z 152.17: This is your target protonated molecule, [M+H]⁺.
-
m/z 174.15: This corresponds to the sodium adduct, [M+Na]⁺. (151.16 + 22.99 ≈ 174.15).
-
m/z 190.12: This corresponds to the potassium adduct, [M+K]⁺. (151.16 + 38.96 ≈ 190.12).
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure you are using LC-MS grade water, acetonitrile, and formic acid to minimize alkali metal contamination.
-
Avoid Glassware: If possible, use polypropylene (plastic) vials and volumetric flasks, as sodium can leach from glass.[10]
-
Improve Chromatography: Better separation of your analyte from matrix components can sometimes reduce adduct formation.
| Common Adducts in Positive ESI-MS | |
| Adduct Type | Mass Shift (m/z) |
| Protonated [M+H]⁺ | +1.01 |
| Sodiated [M+Na]⁺ | +22.99 |
| Ammoniated [M+NH₄]⁺ | +18.03 |
| Potassiated [M+K]⁺ | +38.96 |
| Dimer [2M+H]⁺ | (2 * M) + 1.01 |
| Source: Adapted from common adduct tables.[11][12][13] |
Q4: I'm analyzing a crude sample and my signal for this compound is much lower than expected, or it disappears completely when I inject a higher concentration. Why?
A4: This is a classic symptom of ion suppression . Ion suppression occurs when other components in the sample matrix co-elute with your analyte and compete for ionization in the ESI source, reducing the ionization efficiency of your target molecule.[14] This is a significant issue in complex matrices and can lead to inaccurate quantification and poor sensitivity.[15]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective solution is to remove the interfering components before they reach the mass spectrometer.[16]
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain your analyte while washing away interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Partition your sample between two immiscible solvents to isolate the analyte.
-
-
Enhance Chromatographic Separation: If you can separate the analyte from the interfering compounds chromatographically, the suppression effect will be eliminated.[16]
-
Modify your LC gradient to increase resolution around the retention time of your analyte.
-
Try a different column chemistry (e.g., Phenyl-Hexyl) that may offer a different selectivity.
-
-
Dilute the Sample: A simple, though not always ideal, solution is to dilute your sample.[14] This reduces the concentration of both the analyte and the interfering species. If the signal-to-noise ratio improves upon dilution, it is a strong indicator of ion suppression.
-
Consider Metal-Free Systems: For certain compounds that chelate with metals, interactions with stainless steel components in the LC system (like columns and frits) can cause signal loss and ion suppression.[17] Using PEEK-lined or other metal-free columns can sometimes resolve these issues.[17]
Part 4: Advanced Characterization - Confirming Impurity Structures
Once a potential impurity is detected, its structure must be confirmed. Tandem mass spectrometry (MS/MS) is the primary tool for this purpose.[8]
Q5: I've detected an unknown impurity with an m/z of 166.16. How can I use MS/MS to confirm if it's an isomer or a new compound?
A5: An m/z of 166.16 could correspond to a hydroxylated version of your parent compound (C₈H₉NO₃), a common metabolic or degradation product. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated precursor ion and analyzing its product ions.[18]
The fragmentation pattern of an ion is a unique fingerprint that depends on its chemical structure. By comparing the MS/MS spectrum of the unknown impurity to that of the parent compound, you can deduce structural similarities and differences.
Proposed Fragmentation Pathway for this compound ([M+H]⁺, m/z 152.17):
Esters commonly fragment via cleavage of the C-O bonds adjacent to the carbonyl group.[19][20]
-
Loss of Methanol (-32 Da): A common fragmentation pathway can be the neutral loss of methanol (CH₃OH) to produce an acylium ion at m/z 120.
-
Loss of Methoxy Radical (·OCH₃, -31 Da): Cleavage can result in the loss of a methoxy radical, yielding an ion at m/z 121.
-
Loss of COOCH₃ Group (-59 Da): The entire methyl ester group can be lost, resulting in the pyridinium ion at m/z 93.
Caption: Proposed MS/MS fragmentation of protonated this compound.
Your Experimental Approach:
-
Acquire MS/MS of Parent: First, perform a product ion scan on the m/z 152.17 ion from your reference standard to establish its characteristic fragmentation pattern.
-
Acquire MS/MS of Unknown: Perform a product ion scan on the unknown impurity at m/z 166.16.
-
Compare Spectra:
-
If the unknown is a hydroxylated isomer, you would expect to see fragments corresponding to the same neutral losses, but shifted by +16 Da (the mass of oxygen). For example, you might see a loss of methanol leading to a fragment at m/z 136 (120 + 16).
-
If the fragmentation pattern is completely different, it suggests the core structure has been significantly altered, and it is likely not a simple isomer.
-
Part 5: Standardized Experimental Protocols
Reproducibility is key to scientific integrity. Follow these detailed protocols for core experiments.
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of your this compound sample and transfer it to a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Using a calibrated micropipette, transfer 100 µL of the stock solution into a 10 mL Class A volumetric flask. Dilute to the mark with your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This yields a working concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a polypropylene autosampler vial.
-
Blank Preparation: Prepare a blank by filling an autosampler vial with the same mobile phase used for the working solution dilution.
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
Forced degradation studies are vital for developing stability-indicating methods.[21][22]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1 M Hydrochloric Acid (HCl).
-
Stress Condition: Heat the solution in a water bath at 60°C for 4 hours. The goal is to achieve 5-20% degradation of the parent compound.[21]
-
Neutralization: After heating, cool the sample to room temperature. Carefully neutralize the solution by adding an equimolar amount of 0.1 M Sodium Hydroxide (NaOH).
-
Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze by LC-MS as previously described.
-
Control Sample: Prepare a control sample in the same way but without heating to differentiate between degradation products and artifacts of the sample preparation.
References
-
Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]
-
Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]
-
LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling. Retrieved from [Link]
-
CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]
-
Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
YouTube. (2025, December 9). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]
-
Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]
-
Chromatography Online. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide. Retrieved from [Link]
-
Longdom. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020, April 1). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Retrieved from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
BMC Research Notes. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]
-
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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MDPI. (n.d.). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link]
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Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Retrieved from [Link]
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MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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UCHEM. (2025, September 10). High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Michigan State University Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
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Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities. Retrieved from [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]
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Coursehero. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Retrieved from [Link]
-
Austin Publishing Group. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. Retrieved from [Link]
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Preventing the hydrolysis of Methyl 5-Methylnicotinate during workup.
Technical Support Center: Methyl 5-Methylnicotinate
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of ester hydrolysis, specifically focusing on this compound, during reaction workup. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the fundamental principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it a significant problem during the workup of this compound?
A1: Ester hydrolysis is the chemical reaction where an ester, in this case, this compound, reacts with water to break down into its parent carboxylic acid (5-Methylnicotinic acid) and alcohol (methanol).[1][2] This process is the reverse of the Fischer esterification and can be catalyzed by either acid or base.[1][3] During a typical reaction workup, the primary objective is to isolate your pure ester product. However, the use of aqueous acidic or basic solutions to neutralize the reaction mixture or remove impurities creates an ideal environment for this unwanted hydrolysis.[1] The consequence is a reduced yield of your desired product and the contamination of your final material with the starting carboxylic acid or its corresponding salt.
Q2: What are the primary causes of this compound hydrolysis during my workup?
A2: The hydrolysis of this compound during workup is primarily triggered by two main factors:
-
Presence of Strong Bases: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization can rapidly induce base-catalyzed hydrolysis, also known as saponification.[2][4] This process is particularly problematic because the final deprotonation of the resulting carboxylic acid by the base makes the reaction essentially irreversible under basic conditions.[2][4]
-
Prolonged Exposure to Aqueous Acidic or Basic Conditions: Even with weaker acids or bases, prolonged contact time between the organic layer containing your ester and the aqueous wash solution can lead to significant hydrolysis.[1] The rate of hydrolysis is also influenced by temperature; performing washes at room temperature or higher will accelerate the degradation.[5]
Q3: How can I quickly determine if my this compound product has undergone hydrolysis?
A3: Several analytical techniques can quickly help you identify the presence of the hydrolyzed product, 5-Methylnicotinic acid:
-
Thin-Layer Chromatography (TLC): The most straightforward method. The carboxylic acid is significantly more polar than the ester. You will observe a new, lower Rf spot corresponding to the acid, which will likely be absent in your starting ester material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, the appearance of a broad singlet, typically downfield (>10 ppm), is characteristic of a carboxylic acid proton. The distinct methyl ester singlet (around 3.9 ppm) will decrease in integration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can definitively identify both the desired ester and the carboxylic acid byproduct by their respective mass-to-charge ratios.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Significant hydrolysis is observed after a basic wash (e.g., with sodium bicarbonate).
This is the most common scenario, especially when neutralizing an acid-catalyzed esterification reaction.
-
Root Cause: While sodium bicarbonate (NaHCO₃) is considered a weak base, it can still elevate the pH sufficiently to cause hydrolysis, especially with sensitive substrates or prolonged exposure. The use of stronger bases like sodium carbonate (Na₂CO₃) or hydroxides will exacerbate this issue.[6]
-
Solution A: Optimize Your Base Wash Protocol.
-
Use a Milder Base: Always opt for saturated sodium bicarbonate solution over stronger bases like sodium carbonate or hydroxides.
-
Control the Temperature: Perform all aqueous washes in a separatory funnel using ice-cold solutions. This dramatically slows down the kinetics of the hydrolysis reaction.[1]
-
Minimize Contact Time: Do not let the layers sit together for extended periods. Shake gently but efficiently for 1-2 minutes, allow the layers to separate, and then promptly drain the aqueous layer.
-
-
Solution B: Brine Wash is Crucial.
-
After any aqueous wash (acidic or basic), always perform a final wash with cold, saturated sodium chloride (brine) solution.[1][7] Brine helps to remove dissolved water from the organic layer, reducing the potential for hydrolysis in the subsequent drying step.[7] It also helps to break up emulsions.[8]
-
Issue 2: My reaction is complete, but I need to remove a basic impurity (e.g., pyridine, DMAP) without causing hydrolysis.
-
Root Cause: Using a strong acid wash (e.g., 1M HCl) can protonate the pyridine nitrogen of your product, increasing its aqueous solubility and potentially catalyzing acid-mediated hydrolysis.
-
Solution A: Use a Weak Organic Acid.
-
Wash the organic layer with a cold, dilute (e.g., 5-10%) aqueous solution of a weak organic acid like citric acid. This is often sufficient to protonate and extract common basic impurities without significantly lowering the pH to a point that rapidly hydrolyzes the ester.
-
-
Solution B: Non-Aqueous Workup.
-
If the impurities are non-volatile, consider a non-aqueous workup. After removing the reaction solvent under reduced pressure, redissolve the crude material in a minimally polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. The more polar impurities will be retained on the silica, while your less polar ester will elute.
-
Data & Protocols
Table 1: Comparison of Common Bases for Aqueous Workup
| Base | Formula | Approx. pH (0.1M) | Strength | Recommended Use |
| Sodium Bicarbonate | NaHCO₃ | ~8.4 | Weak | Recommended for neutralizing strong acids. |
| Sodium Carbonate | Na₂CO₃ | ~11.6 | Moderate | Use with caution; higher risk of hydrolysis. |
| Potassium Carbonate | K₂CO₃ | ~11.6 | Moderate | Use with caution; higher risk of hydrolysis.[9] |
| Sodium Hydroxide | NaOH | ~13.0 | Strong | Not Recommended for ester workup. |
Diagram 1: Base-Catalyzed Hydrolysis (Saponification) Mechanism
This diagram illustrates the nucleophilic acyl substitution mechanism for the base-catalyzed hydrolysis of this compound. The final, irreversible acid-base step is the driving force of the reaction under basic conditions.[2][4]
Caption: Decision tree for selecting a workup strategy.
References
-
Bredael, K., et al. (2010). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed Central. Available at: [Link]
-
Richards, D. A., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Available at: [Link]
-
Bredael, K., et al. (2010). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. ProQuest. Available at: [Link]
-
Demeter, A., et al. (2011). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. ACS Publications. Available at: [Link]
-
NotD... (2019). Preference for basic conditions in ester hydrolysis. Chemistry Stack Exchange. Available at: [Link]
-
Li, G., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Acollador, A. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
-
Martin, A. (2024). Hantzsch Pyridine Synthesis. YouTube. Available at: [Link]
- Google Patents. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
-
OperaChem (2024). Saponification-Typical procedures. Available at: [Link]
-
Organic Chemistry Tutor. Saponification of Esters. Available at: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. Available at: [Link]
-
Studylib. Enolate Alkylation Lab: Ester Saponification & Amide Formation. Available at: [Link]
-
ResearchGate. What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Available at: [Link]
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. Available at: [Link]
-
PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. Available at: [Link]
-
ResearchGate. Work up of ester?. Available at: [Link]
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]
-
Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Loba Chemie. METHYL NICOTINATE EXTRA PURE. Available at: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Quora. How to prevent hydrolysis in a drug. Available at: [Link]
-
Fersht, A. R., & Jencks, W. P. (1970). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society. Available at: [Link]
-
The Good Scents Company. methyl nicotinate, 93-60-7. Available at: [Link]
-
CalTech GPS. Saponification (Base Hydrolysis) of Organic Materials. Available at: [Link]
-
University of Rochester, Department of Chemistry. About Workup. Available at: [Link]
-
UCHEM. High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. Available at: [Link]
-
LibreTexts. 4.7: Reaction Work-Ups. Available at: [Link]
-
ResearchGate. Modern Separation Techniques for the Efficient Workup in Organic Synthesis. Available at: [Link]
- Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
-
Wentzel Lab. (2020). Esters to carboxylic acids in acidic and basic conditions. YouTube. Available at: [Link]
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Technical Support Center: Catalyst Selection for Efficient Nicotinic Acid Ester Synthesis
Welcome to the Technical Support Center for the synthesis of nicotinic acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this critical chemical transformation. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions and resolve common issues.
Foundational Principles: The Landscape of Nicotinic Acid Ester Synthesis
Nicotinic acid esters are vital intermediates in the pharmaceutical and agrochemical industries.[1][2] The primary method for their synthesis is the esterification of nicotinic acid, a reaction that necessitates a catalyst to proceed at a practical rate. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, purity, and overall process sustainability.[2]
The most common approach is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] However, variations and alternative methods exist, each with distinct advantages and disadvantages.
Common Catalytic Systems: A Comparative Overview
The selection of a catalyst is a critical decision point in optimizing the synthesis of nicotinic acid esters. The following table summarizes the performance of different common catalytic systems.
| Catalyst/Reagent | Typical Starting Material | Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Brønsted Acids | |||||
| Sulfuric Acid (H₂SO₄) | Nicotinic Acid, Alcohol | Reflux in excess alcohol | 23 - 97%[1][3] | Inexpensive, readily available. | Harsh acidic conditions, potential for side reactions, difficult to remove from product.[1] |
| Gaseous HCl | Nicotinic Acid, Alcohol | Reflux in alcohol saturated with HCl | High (not explicitly stated)[2] | High reactivity. | Corrosive, requires special handling. |
| Solid Acid Catalysts | |||||
| MoO₃/SiO₂ | Nicotinic Acid, Methanol | Reflux | Good (specific yield not stated) | Heterogeneous (easy to separate), reusable, bifunctional.[4] | May require specific preparation methods. |
| HND230 | Nicotinic Acid, Ethanol | 55°C | High (not explicitly stated, but described as high-yield)[1] | High yield under milder conditions, recoverable.[1] | Proprietary nature may limit accessibility. |
| Activating Agents | |||||
| Thionyl Chloride (SOCl₂) | Nicotinic Acid, Alcohol | Reflux | ~45% (overall)[1] | Forms a highly reactive acyl chloride intermediate, avoiding equilibrium limitations.[1] | Two-step process, harsh and corrosive reagent, potential for side reactions.[1] |
| Transesterification Catalysts | |||||
| Sodium Methoxide | Nicotinate Ester, Alcohol | 70°C - 120°C | 83 - 87%[1] | Avoids the use of free acid, can be driven to completion.[1] | Requires a pre-existing ester, basic conditions may not be suitable for all substrates.[1] |
Troubleshooting Guide: From Low Yields to Catalyst Deactivation
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or Inconsistent Product Yield
Q: My esterification reaction is resulting in a disappointingly low yield. What are the common culprits and how can I improve it?
A: Low yields are a frequent challenge and can stem from several factors. A systematic approach to identifying the root cause is crucial for optimization.
-
Incomplete Reaction: The equilibrium nature of Fischer esterification can be a significant barrier.[5]
-
Solution: To drive the reaction forward, remove water as it forms. This is commonly achieved using a Dean-Stark apparatus when reacting with water-immiscible alcohols or in the presence of a co-solvent like toluene.[1][5] For reactions with lower boiling point alcohols, using a large excess of the alcohol can also shift the equilibrium.[6] Monitoring the reaction progress by TLC or HPLC is essential to determine the optimal reaction time.[7]
-
-
Suboptimal Catalyst Choice or Concentration: The type and amount of catalyst are critical.
-
Solution: For simple alkyl esters, a strong acid catalyst like sulfuric acid is often effective.[3][8] However, for more sensitive substrates, a solid acid catalyst might offer better selectivity and easier workup.[1] Ensure the catalyst loading is appropriate; typically, a catalytic amount is sufficient.
-
-
Purification Losses: Significant material loss can occur during workup and purification.[7]
-
Solution: During aqueous workup to remove the acid catalyst, ensure the pH is carefully adjusted. The product ester may be soluble in acidic water as the pyridinium salt. Neutralization with a base like sodium bicarbonate is necessary before extraction.[9] If you are performing column chromatography, ensure your product is not irreversibly adsorbing to the silica gel. Pre-treating the silica with a small amount of triethylamine in the eluent can mitigate this for basic compounds like nicotinates.
-
Issue 2: Formation of Unwanted Side Products
Q: I'm observing significant byproduct formation in my reaction mixture. How can I improve the selectivity of my synthesis?
A: Side reactions compete with your desired esterification, reducing yield and complicating purification.
-
N-Alkylation of the Pyridine Ring: Under harsh acidic conditions and high temperatures, the pyridine nitrogen can be alkylated by the alcohol, especially with more reactive alcohols.
-
Solution: Employ milder reaction conditions. This could involve using a more active catalyst that allows for lower temperatures, such as a solid acid catalyst, or switching to an alternative method like the acyl chloride route which is typically performed at room temperature after the initial activation step.[1]
-
-
Degradation of Nicotinic Acid: Overly aggressive catalysts or high temperatures can lead to the degradation of the nicotinic acid molecule itself.[10]
-
Solution: Again, milder conditions are key. If using a strong acid like H₂SO₄, ensure the temperature is controlled and the reaction is not heated for an unnecessarily long time. Monitor the reaction closely and stop it once the starting material is consumed.[7]
-
Issue 3: Catalyst Deactivation
Q: My solid acid catalyst seems to lose its activity after one or two runs. What is causing this and can I regenerate it?
A: Catalyst deactivation is a common issue in heterogeneous catalysis, often caused by poisoning or fouling of the active sites.
-
Poisoning by Impurities or Products: The pyridine nitrogen of the nicotinic acid or the resulting ester can strongly adsorb to the acidic sites on the catalyst surface, effectively blocking them from further reaction.[11]
-
Solution: Choose a catalyst with appropriate surface properties. Sometimes, a catalyst with a lower acid site density may be less prone to strong product inhibition.
-
-
Fouling by Polymeric Byproducts: At elevated temperatures, side reactions can lead to the formation of tar-like substances that coat the catalyst surface.
-
Solution: Lowering the reaction temperature can minimize the formation of these byproducts. If deactivation occurs, regeneration is sometimes possible. This typically involves washing the catalyst with a solvent to remove adsorbed species, followed by drying. In some cases, calcination (heating to a high temperature in air or an inert atmosphere) may be necessary to burn off organic residues, but this should be done with caution as it can alter the catalyst structure.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for scaling up the synthesis of a simple alkyl nicotinate?
For large-scale synthesis, a solid acid catalyst is often preferable.[1] While sulfuric acid is inexpensive, the workup and waste disposal associated with it can be problematic on an industrial scale. A recoverable and reusable solid acid catalyst can be more cost-effective and environmentally friendly in the long run.
Q2: Can I perform the esterification without a catalyst?
While technically possible, the uncatalyzed reaction between nicotinic acid and an alcohol is extremely slow and requires high temperatures and pressures to achieve reasonable conversion, making it impractical for most laboratory and industrial applications.[5] However, for high-boiling, water-immiscible alcohols, a non-catalytic process at reflux with continuous water removal has been reported.[5]
Q3: How do I monitor the progress of my esterification reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method.[12] Spot the reaction mixture alongside your starting nicotinic acid. The ester product will be less polar and have a higher Rf value than the carboxylic acid. A stain like potassium permanganate can be used for visualization. For more quantitative analysis, HPLC or GC can be used.[7]
Q4: I am trying to synthesize a nicotinic acid ester of a sensitive, complex alcohol. What method should I use?
For sensitive or sterically hindered alcohols, Fischer esterification is often not suitable. In these cases, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) is a good alternative.[13] This method proceeds under much milder conditions, though the reagents are more expensive.
Experimental Protocols & Visualizations
Protocol 1: High-Yield Synthesis of Ethyl Nicotinate Using a Solid Acid Catalyst[1]
-
Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), nicotinic acid (246.2 g), and a solid acid catalyst like HND230 (2.5 g).
-
Reaction: Slowly heat the mixture to 55°C and stir for 4 hours.
-
Catalyst Recovery: Cool the reaction mixture to room temperature and recover the solid acid catalyst by filtration. The catalyst can be washed and dried for reuse.
-
Workup: Concentrate the filtrate under reduced pressure to remove the solvent and excess ethanol.
-
Purification: Purify the residue by silica gel column chromatography (e.g., using a DCM/MeOH gradient) to yield the pure ethyl nicotinate.
Troubleshooting Logic Diagram
This diagram illustrates a logical workflow for troubleshooting low yield in nicotinic acid ester synthesis.
Caption: A decision-making workflow for troubleshooting low product yields.
Catalytic Cycle for Fischer Esterification
This diagram illustrates the general mechanism for acid-catalyzed esterification.
Caption: Simplified mechanism of the acid-catalyzed Fischer esterification.
References
- A Comparative Guide to the Synthesis of Nicotinates: Fischer Esterification vs.
- Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Deriv
- Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library.
- Technical Support Center: Synthesis of Substituted Nicotinic Acids - Benchchem.
- Comparative study of different catalysts for Methyl 6-methylnicotin
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- Preparation of nicotinic acid esters - Google P
- Synthesis of functionally substituted esters of nicotinic and isonicotinic acid - Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- Methyl Nicotinate: uses and Synthesis method - ChemicalBook.
- Non-catalytic preparation of nicotinic acid esters - Google P
- Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional C
- New menthyl nicotinate synthesis process - Google P
- How to purify Nicotinic acid derivatives from the reaction mixture?
- (PDF)
- 12 questions with answers in NICOTINIC ACIDS | Science topic - ResearchG
- Metal Catalyst Design and Preparation in Control of Deactivation - ResearchG
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Minimizing byproduct formation in the synthesis of substituted pyridines.
Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine synthesis and minimize the formation of unwanted byproducts. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven insights to enhance the efficiency and purity of your synthetic routes.
Introduction: The Challenge of Pyridine Synthesis
The pyridine scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1][2] However, its synthesis is often plagued by the formation of byproducts, which can complicate purification, reduce yields, and compromise the integrity of the final compound. This guide offers a systematic approach to troubleshooting common issues in key synthetic methodologies.
Part 1: Ring-Forming Reactions
This section focuses on classical and modern methods for constructing the pyridine ring, addressing common pitfalls and their solutions.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction widely used for the preparation of dihydropyridines, which are subsequently oxidized to pyridines.[3][4]
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield | Inefficient reaction conditions or incomplete oxidation. | - Catalyst & Solvent: Consider using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles for improved yields.[5] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles can also be highly effective.[5]- Oxidation: Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine) to drive the reaction to completion.[3][5] |
| Byproduct Formation | Incorrect order of reagent addition in unsymmetrical syntheses. | - Pre-form Adduct: In the synthesis of unsymmetrical pyridines, pre-forming the Knoevenagel adduct between the aldehyde and one equivalent of the β-ketoester before adding the enamine can prevent the formation of undesired side products.[5] |
| Formation of 1,2-Dihydropyridine Isomers | Reaction conditions favoring the formation of the kinetic product. | - Solvent Polarity & Temperature: Adjusting these parameters can favor the formation of the desired 1,4-dihydropyridine thermodynamic product.[6] |
Q1: My Hantzsch reaction is sluggish and gives a low yield. What are the first things I should check?
A1: Low yields in Hantzsch synthesis often stem from suboptimal reaction conditions or incomplete oxidation of the dihydropyridine intermediate.[3][5] Traditional methods using refluxing ethanol can be inefficient.[5] Consider switching to a more effective catalyst system, such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation.[5] Also, verify that your oxidizing agent is active and used in the correct amount to ensure complete conversion to the pyridine.[5]
Q2: I'm trying to synthesize an unsymmetrical pyridine and I'm getting a mixture of products. How can I improve the selectivity?
A2: The key to synthesizing unsymmetrical pyridines with high selectivity is controlling the order of reagent addition. To avoid the formation of undesired byproducts, it is recommended to first react the aldehyde with one equivalent of the β-ketoester to form the Knoevenagel adduct. Subsequently, the addition of the enamine (formed from the second equivalent of the β-ketoester and ammonia) will lead to the desired unsymmetrical product.[5]
Caption: Optimized Hantzsch Pyridine Synthesis Workflow.
Bohlmann-Rahtz Pyridine Synthesis
This method involves the condensation of an enamine with an ethynylketone to produce 2,3,6-trisubstituted pyridines.[7][8] A significant drawback can be the high temperatures required for the cyclodehydration step.[7]
| Issue | Potential Cause | Troubleshooting & Optimization |
| Decomposition of Starting Materials | Acid-sensitive enamines, particularly those with tert-butyl ester or cyano groups. | - Mild Acid Catalyst: Use a milder acid catalyst like Amberlyst-15 ion exchange resin to avoid decomposition.[7] This also simplifies work-up. |
| High Reaction Temperatures | The cyclodehydration step often requires harsh conditions. | - Catalysis: Employing Brønsted or Lewis acid catalysts can significantly lower the required temperature for cyclodehydration.[7] |
| Difficult to Handle Enamines | Some enamines are not readily available or are unstable. | - In Situ Generation: Generate the enamine in situ from a ketone and ammonium acetate.[9] |
Q1: My Bohlmann-Rahtz synthesis is giving low yields and I suspect my enamine is decomposing. What can I do?
A1: Decomposition of acid-sensitive enamines is a common issue in this synthesis, especially at elevated temperatures.[7] To mitigate this, consider using a milder, solid-supported acid catalyst such as Amberlyst-15. This allows for easier removal and can prevent the degradation of your starting material.[7]
Q2: The high temperatures required for the cyclodehydration step are problematic for my substrate. Are there any alternatives?
A2: Yes, the use of acid catalysis can significantly reduce the temperature needed for the cyclodehydration step.[7] Both Brønsted and Lewis acids have been shown to be effective. This not only protects sensitive functional groups but can also improve the overall efficiency of the reaction.
Guareschi-Thorpe Synthesis
This synthesis produces hydroxy-cyanopyridines through the condensation of a cyano-active methylene compound, a 1,3-dicarbonyl compound, and a nitrogen source.[1][10]
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yields and Harsh Conditions | Classical procedures can be inefficient. | - Modern Modifications: Employing an aqueous medium with ammonium carbonate can lead to high yields and a more environmentally friendly process.[1][10] |
| Difficult Product Isolation | The product may be soluble in the reaction medium. | - Precipitation: In the modified aqueous method, the product often precipitates directly from the reaction mixture, simplifying the work-up.[1][10] |
Q1: My Guareschi-Thorpe synthesis is not working well. Are there any recent improvements to this method?
A1: The classical Guareschi-Thorpe reaction can indeed be low-yielding. However, recent advancements have significantly improved its efficiency. A notable modification involves using an aqueous medium with ammonium carbonate, which acts as both the nitrogen source and a promoter for the reaction. This "green" approach often results in high yields and simplified product isolation due to precipitation.[1][10][11]
Part 2: Cross-Coupling Reactions for Pyridine Functionalization
This section addresses the challenges associated with forming C-C bonds to a pre-existing pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds, but its application to pyridine derivatives can be challenging.[12][13]
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield | Suboptimal catalyst, base, or solvent. | - Catalyst & Ligand: The choice of palladium catalyst and ligand is critical. Systems like Pd(dppf)Cl2 are often effective.[14]- Base: The base plays a crucial role. K3PO4 is a common choice, and in some cases, the addition of a small amount of water can be beneficial.[15]- Solvent: A mixture of an organic solvent (e.g., dioxane, THF) and water is frequently used.[13][15] |
| Homocoupling of Boronic Acid | Dimerization of the boronic acid starting material. | - Inert Atmosphere: Rigorously degas all solvents and the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[15]- Reaction Rate: Optimize conditions to accelerate the desired cross-coupling, which can outcompete homocoupling.[15] |
| Protodeboronation | Cleavage of the C-B bond of the pyridylboronic acid. | - Boronate Esters: Use more stable pyridylboronic acid pinacol esters.[14][15]- pH Control: Avoid overly acidic or basic conditions.[15] |
Q1: I am having trouble with the Suzuki coupling of a 2-halopyridine. What are the key parameters to optimize?
A1: The Suzuki coupling of 2-substituted pyridines can be particularly challenging. The choice of catalyst and ligand is paramount. Additionally, the stability of the 2-pyridylboronic acid is a concern, as it is prone to protodeboronation.[15][16] Using a more stable boronate ester derivative is highly recommended.[15] Careful optimization of the base and solvent system is also necessary to achieve good yields.[12][17]
Caption: Systematic Optimization for Suzuki-Miyaura Coupling.
Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, particularly when Suzuki coupling is problematic.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Reactivity | The chosen catalytic system may not be optimal. | - Catalyst & Additives: A combination of Pd(OAc)2 and a suitable ligand like XPhos, with CsF as an additive, has proven effective in some cases.[18] |
| Harsh Reaction Conditions | High temperatures may be required, especially for less reactive substrates. | - Solvent Choice: For higher temperatures, consider switching to a higher-boiling solvent such as DMSO.[18] |
Q1: When should I consider using a Stille coupling instead of a Suzuki coupling for my pyridine synthesis?
A1: Stille coupling can be a valuable alternative when Suzuki coupling fails, especially with challenging substrates like certain heteroaryl halides.[18] While it often requires significant optimization, it can provide better yields in specific cases. For instance, the coupling of certain heterocycles has shown superior results with Stille coupling compared to Suzuki.[18]
Part 3: Purification of Substituted Pyridines
Effective purification is crucial for obtaining the desired product in high purity.
| Technique | Description | Best Suited For |
| Column Chromatography | Separation based on differential adsorption to a stationary phase.[19] | Complex mixtures and isomers.[19] |
| Recrystallization | Purification of solid compounds based on differential solubility.[19] | Solid products with impurities that have different solubility profiles.[19] |
| Distillation | Separation of liquids with different boiling points. | Liquid pyridines and removal of volatile impurities. |
| Acid-Base Extraction | Separation based on the basicity of the pyridine nitrogen. | Removing non-basic impurities.[20] |
Q1: What are the common impurities I should be aware of when purifying my substituted pyridine?
A1: Besides unreacted starting materials, common impurities can include isomers of your desired product, byproducts from side reactions (e.g., homocoupling products in cross-coupling reactions), and residual catalyst or reagents.[15][20]
Q2: My pyridine derivative is an oil. What is the best way to purify it?
A2: For oily or liquid pyridines, distillation under reduced pressure is often a good choice, provided the compound is thermally stable. Column chromatography is also a very effective method for purifying liquid products.[19]
References
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846–24853. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846–24853. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... Retrieved from [Link]
-
Cárdenas-Pérez, E. I., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1826–1834. [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Asif, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
-
ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
-
Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5175–5180. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]
-
National Institutes of Health. (2017). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
Sources
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 5-Methylnicotinate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals involved in scaling the synthesis of Methyl 5-Methylnicotinate (CAS 29681-45-6) from the laboratory bench to pilot production. As a key intermediate in pharmaceutical and cosmetic applications, ensuring a robust, safe, and efficient scale-up process is critical.[1] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Overview and Scale-Up Philosophy
This compound, the methyl ester of 5-methylnicotinic acid, is a valuable pyridine-based building block.[1] While its synthesis via esterification appears straightforward on a lab scale, the transition to pilot production introduces significant challenges.[2] Scaling a synthesis is not a linear amplification of quantities; it requires a fundamental re-evaluation of the process through the lens of chemical engineering principles.[3][4] Issues such as heat transfer, mass transfer, reaction kinetics, and impurity profiles, which are often negligible in a round-bottom flask, can become process-defining obstacles in a multi-liter reactor.[5]
Our philosophy is built on proactive problem-solving. By understanding the "why" behind each step and anticipating potential scale-up pitfalls, we can design a process that is not only high-yielding but also safe, reproducible, and economically viable.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? The most prevalent laboratory method, which is also amenable to scaling, is the esterification of 5-methylnicotinic acid. This is typically achieved via two primary routes:
-
Thionyl Chloride-mediated Esterification: This method involves converting the carboxylic acid to a more reactive acyl chloride intermediate in situ, which then readily reacts with methanol. It is often high-yielding and proceeds under relatively mild conditions.[6]
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction, typically using a strong acid like sulfuric acid with an excess of methanol to drive the equilibrium towards the product.[7][8] While effective, it can require longer reaction times and careful control to prevent side reactions.
This guide will focus primarily on the thionyl chloride method due to its efficiency.
Q2: Why is temperature control so critical during the addition of thionyl chloride? The reaction between 5-methylnicotinic acid and thionyl chloride is exothermic. On a small scale, this heat dissipates quickly into the surroundings. However, in a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat removal far less efficient.[3][5] Without precise temperature control and a sufficiently powerful cooling system, a thermal runaway can occur, leading to vigorous off-gassing (HCl, SO₂), a rapid increase in pressure, and potential loss of containment.
Q3: What are the primary safety concerns when scaling this synthesis? The key hazards are associated with the reagents and byproducts:
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release corrosive HCl gas. It must be handled in a well-ventilated area (fume hood or closed reactor system) with appropriate personal protective equipment (PPE).[9]
-
Methanol (MeOH): Flammable and toxic. Vapors are harmful.[6]
-
Hydrogen Chloride (HCl): A corrosive gas byproduct of the reaction. A scrubbing system (e.g., a caustic scrubber) is necessary at pilot scale to neutralize the off-gas stream.
-
This compound (Product): Causes skin, eye, and respiratory irritation.[10]
Q4: What is the purpose of the aqueous workup and pH adjustment? The workup is a multi-step process designed to isolate the product in high purity:
-
Quenching: The reaction mixture is added to ice water to decompose any remaining thionyl chloride and to dissolve inorganic salts.
-
Neutralization/Basification: The pyridine nitrogen in the product is basic and will be protonated (as a hydrochloride salt) in the acidic reaction mixture, making it water-soluble. Adding a base (e.g., sodium carbonate or ammonia) to a pH of 7-10 deprotonates the pyridine ring, rendering the final ester product neutral and thus soluble in organic extraction solvents like ethyl acetate.[6] This step is critical for efficient extraction from the aqueous phase.
-
Extraction: This step uses an organic solvent to physically separate the neutral product from the aqueous layer containing inorganic salts and other water-soluble components.[6]
Detailed Experimental Protocol: Thionyl Chloride Route
This protocol details a robust procedure for the synthesis of this compound, adapted for scalability.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) | Molar Eq. | Notes |
| 5-Methylnicotinic Acid | 137.14 | 137.1 g | 1.0 | Starting material, ensure >98% purity. |
| Methanol (Anhydrous) | 32.04 | 512 g (650 mL) | 16.0 | Reagent and solvent. |
| Thionyl Chloride (SOCl₂) | 118.97 | 249.8 g (151 mL) | 2.1 | Reagent. Use fresh, high-purity grade. |
| Ethyl Acetate (EtOAc) | 88.11 | ~1.5 L | - | Extraction solvent. |
| Saturated Na₂CO₃ Soln. | - | As needed | - | For neutralization. |
| Anhydrous Na₂SO₄ | - | As needed | - | Drying agent. |
| Ice Water | - | ~1 L | - | For quenching. |
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, dropping funnel, and temperature probe.
-
Connection of the condenser outlet to a caustic scrubber.
-
Appropriate heating/cooling circulator.
-
Large separatory funnel or liquid-liquid extraction setup.
-
Rotary evaporator.
Step-by-Step Procedure
-
Reactor Setup: Charge the reactor with 5-methylnicotinic acid (1.0 eq) and methanol (10 volumes, e.g., 500 mL for the amount in the table).[6] Begin stirring to form a slurry.
-
Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.[6]
-
Cooling: Cool the reactor contents to 20-25°C using the circulator.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (2.1 eq) dropwise via the addition funnel over a period of at least 1-2 hours.[6] CRITICAL: Maintain the internal temperature at 20-25°C throughout the addition. Aggressive cooling will be required to manage the exotherm. Ensure the off-gas is being safely scrubbed.
-
Reaction & Reflux: Once the addition is complete, slowly heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours.[6]
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC to confirm the disappearance of the starting material.
-
Solvent Removal: Cool the reaction to 50-55°C. Reconfigure the reactor for distillation and remove excess methanol and residual thionyl chloride under reduced pressure.[6]
-
Quenching: Cool the concentrated residue to room temperature. In a separate vessel, prepare approximately 1 L of ice water. Slowly transfer the reaction residue to the ice water with vigorous stirring.
-
Neutralization: Cool the aqueous solution in an ice bath. Slowly add saturated sodium carbonate solution portion-wise until the pH of the solution is stable between 8-10.[6] Vigorous gas (CO₂) evolution will occur. This step is crucial for product recovery.
-
Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the product with ethyl acetate (3 x 500 mL).[6] Combine the organic layers.
-
Drying & Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a white to off-white solid.[6] Expected yield: 95-98%.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
Scaling up a chemical synthesis often reveals issues that were not apparent at the bench.[4] This section addresses common problems encountered during the pilot production of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Low Overall Yield | a. Incomplete Reaction: Insufficient reaction time, temperature, or amount of thionyl chloride. | a. Monitor the reaction using TLC/HPLC until the starting material is consumed. Ensure the correct stoichiometry of thionyl chloride is used. Confirm the reflux temperature is reached and maintained. |
| b. Product Loss During Workup: The pH of the aqueous layer was not sufficiently basic (<8) before extraction, leaving the protonated product in the aqueous phase. | b. Carefully monitor the pH during neutralization, ensuring it is stable in the 8-10 range. Perform multiple extractions (at least 3) with the organic solvent to ensure complete recovery.[7] | |
| c. Hydrolysis of Product: Prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures, can hydrolyze the ester back to the carboxylic acid. | c. Perform the quench and neutralization steps under cold conditions (ice bath) and do not delay the extraction process after basification. | |
| 2. Product is an Oil or Gummy Solid, Fails to Crystallize | a. Presence of Impurities: Residual solvent (methanol, ethyl acetate) or reaction byproducts are present. | a. Ensure the product is dried thoroughly under high vacuum. If impurities are suspected, analyze a sample by NMR or GC-MS. Purification by recrystallization or vacuum distillation may be necessary.[7] |
| b. Incomplete Removal of Starting Material: The reaction was stopped prematurely. | b. The starting carboxylic acid can act as an impurity. An acidic wash (e.g., dilute HCl) of the organic layer before final drying can sometimes remove unreacted starting material, but this risks hydrolyzing the product. The best solution is to ensure the reaction goes to completion. | |
| 3. Poorly Controlled Exotherm During SOCl₂ Addition | a. Addition Rate Too Fast: The rate of heat generation exceeds the cooling capacity of the reactor. | a. Reduce the addition rate of thionyl chloride. Ensure the reactor's cooling system is operating at maximum efficiency. For very large scales, consider a semi-batch process where the starting material slurry is added to the thionyl chloride solution. |
| b. Inadequate Mixing: Poor agitation creates localized "hot spots" where the reaction accelerates uncontrollably.[5] | b. Increase the stirrer speed. Ensure the impeller design is appropriate for efficient mixing of a solid-liquid slurry. Baffles within the reactor can also improve mixing efficiency. | |
| 4. Final Product Purity is Low (<98%) | a. Side Reactions: At higher temperatures, impurities in the starting material or reagents can lead to byproduct formation. | a. Use high-purity starting materials and reagents. Over-oxidation during the synthesis of the starting 5-methylnicotinic acid can introduce impurities that carry through.[7] |
| b. Thermal Decomposition: The product may be sensitive to high temperatures during the final distillation/drying phase. | b. Use the lowest possible temperature when removing solvents under vacuum. Avoid prolonged heating. |
Troubleshooting Decision Logic
Caption: Troubleshooting decision tree for scale-up issues.
Safety and Handling
Scaling up chemical synthesis fundamentally changes the risk profile; what is a minor incident at the bench can be a major event at the pilot scale.[4]
-
Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves, flame-retardant lab coats, and safety glasses with side shields are required.[11][12] For handling neat thionyl chloride or during potential exposure scenarios, a face shield and respiratory protection may be necessary.
-
Engineering Controls: All operations should be conducted in a well-ventilated area. At pilot scale, this means using a closed reactor system vented to a caustic scrubber to neutralize HCl and SO₂ off-gases.[9] Emergency showers and eyewash stations must be readily accessible.[12]
-
Spill & Emergency Procedures:
-
Thionyl Chloride Spill: Evacuate the area. Use an absorbent material suitable for acids (e.g., vermiculite). Do NOT use water or combustible materials.
-
Methanol Spill: Eliminate all ignition sources. Absorb with a spill pillow or other inert absorbent material.
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[10][11] If inhaled, move to fresh air.[11]
-
-
Waste Disposal: All waste streams (aqueous layers, spent drying agent, etc.) must be collected and disposed of in accordance with local environmental regulations. Do not discharge into drains.[11]
References
-
Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025, January 15). Retrieved January 4, 2026, from [Link]
-
High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare - UCHEM. (2025, September 10). Retrieved January 4, 2026, from [Link]
-
Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. (2015, March). Retrieved January 4, 2026, from [Link]
- CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents. (n.d.).
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis of methyl 5,6-diaminonicotinate - PrepChem.com. (n.d.). Retrieved January 4, 2026, from [Link]
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents. (n.d.).
- WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents. (n.d.).
-
Synthesis method of 6-methyl nicotine - Eureka | Patsnap. (n.d.). Retrieved January 4, 2026, from [Link]
-
5 Common Challenges in Scaling Up an API - Neuland Labs. (2017, September 3). Retrieved January 4, 2026, from [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28). Retrieved January 4, 2026, from [Link]
-
Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. (2008, September 24). Retrieved January 4, 2026, from [Link]
-
Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. (2007, September 6). Retrieved January 4, 2026, from [Link]
-
When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. (n.d.). Retrieved January 4, 2026, from [Link]
-
This compound CAS#: 29681-45-6; ChemWhat Code: 13251. (n.d.). Retrieved January 4, 2026, from [Link]
Sources
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- 4. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
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- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Navigating Exothermic Reactions in Nicotinic Acid Derivative Synthesis
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing exothermic reactions during the synthesis of nicotinic acid derivatives. This resource offers practical, field-proven insights and troubleshooting strategies to ensure experimental success and safety.
Introduction: The Energetic Landscape of Nicotinic Acid Synthesis
The synthesis of nicotinic acid (niacin, Vitamin B3) and its derivatives, such as nicotinamide, is fundamental in pharmaceutical and chemical industries. Many synthetic routes to these valuable compounds involve highly exothermic steps. Without a thorough understanding and precise control of the reaction thermochemistry, these processes can pose significant safety risks, including thermal runaway, and can compromise product yield and purity. This guide is designed to equip you with the knowledge to anticipate, control, and mitigate these exothermic events.
Troubleshooting Guide: Common Exothermic Events and Solutions
This section addresses specific issues you may encounter during the synthesis of nicotinic acid derivatives.
Issue 1: Rapid Temperature Spike During Hydrolysis of 3-Cyanopyridine to Nicotinamide
Q: I am performing a base-catalyzed hydrolysis of 3-cyanopyridine to synthesize nicotinamide, and I'm observing a dangerously rapid increase in temperature that is difficult to control with a standard cooling bath. What is happening and how can I mitigate this?
A: The hydrolysis of 3-cyanopyridine is a well-known exothermic reaction. The rapid temperature increase, or "exotherm," you are observing is due to the fast release of heat from the reaction. If not managed, this can lead to boiling of the solvent, a dangerous increase in pressure, and potentially a runaway reaction. The rate of heat generation is often faster than the rate of heat removal by your cooling system.
Causality: The hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, a process with a significant activation energy (around 65.2 kJ/mol for the hydrolysis of 3-cyanopyridine) but also a substantial release of heat upon bond formation.[1][2] In a batch reaction, adding all the base at once to a concentrated solution of 3-cyanopyridine can lead to a rapid, uncontrolled reaction rate.
Solutions:
-
Controlled Reagent Addition: Instead of adding the base all at once, employ a semi-batch approach. Add the basic solution (e.g., aqueous sodium hydroxide) dropwise or in small portions using an addition funnel or a syringe pump. This allows you to control the reaction rate and, consequently, the rate of heat generation.
-
Dilution: Increasing the solvent volume will increase the thermal mass of the reaction mixture, allowing it to absorb more heat with a smaller temperature rise. However, excessive dilution may slow down the reaction rate undesirably.
-
Efficient Cooling: Ensure your reaction vessel is adequately cooled. For laboratory scale, an ice-salt bath or a cryostat can provide more efficient cooling than a simple ice bath. For larger scales, a jacketed reactor with a circulating coolant is essential.
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple. This provides a more accurate reading than monitoring the bath temperature.
Experimental Protocol: Controlled Hydrolysis of 3-Cyanopyridine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and an addition funnel, dissolve 3-cyanopyridine in water.
-
Cooling: Immerse the flask in an ice bath to pre-cool the solution to 0-5 °C.
-
Controlled Addition: Slowly add a solution of sodium hydroxide dropwise from the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed a predetermined limit (e.g., 20 °C).
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the required time, monitoring for any delayed exotherm.
Workflow for Managing Hydrolysis Exotherm
Caption: Decision workflow for managing a temperature spike during hydrolysis.
Issue 2: Uncontrolled Exotherm and Side-Product Formation During Oxidation of 3-Picoline
Q: I am synthesizing nicotinic acid via the oxidation of 3-picoline with nitric acid. I'm experiencing a strong exotherm and my final product is contaminated with byproducts. Are these two issues related?
A: Yes, the strong exotherm and the formation of byproducts are very likely related. The oxidation of 3-picoline is a highly exothermic process.[3][4] Uncontrolled temperature increases can lead to over-oxidation and side reactions, reducing the yield and purity of your nicotinic acid. Industrially, this reaction is often carried out in the gas phase to better manage the heat.[3] In a laboratory setting, careful control of reaction parameters is crucial.
Causality: The oxidation of the methyl group of 3-picoline to a carboxylic acid is a multi-step process. High temperatures can promote side reactions such as decarboxylation or the formation of other oxidized species. The use of strong oxidizing agents like nitric acid can also lead to the formation of NOx gases, which can further catalyze undesired reactions.
Solutions:
-
Temperature Control: Maintain a strict temperature range. For liquid-phase oxidations, this may require a robust cooling system and careful monitoring. Studies have shown that controlling the temperature between 165 to 195 °C is critical for this reaction.[5]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction selectivity and help moderate the reaction conditions.
-
Molar Ratio of Reactants: The excess of the oxidizing agent can affect the conversion rate and yield. Optimizing the molar ratio of 3-picoline to nitric acid is essential.
-
Alternative Oxidizing Agents: While nitric acid is common, other oxidizing agents might offer better control. However, each will have its own safety considerations.
Data on 3-Picoline Oxidation with Nitric Acid
| Temperature (°C) | 3-Picoline Conversion (%) | Nicotinic Acid Yield (%) | Selectivity (%) |
| 165 | 36 | 31 | ~86 |
| 180 | - | - | ~80 |
| 195 | 90 | 62 | ~69 |
| Data adapted from CoLab.[5] |
Logical Relationship for Controlling Picoline Oxidation
Caption: Key control parameters for selective 3-picoline oxidation.
Frequently Asked Questions (FAQs)
Q1: How can I estimate the potential for a thermal runaway in my planned synthesis of a nicotinic acid derivative?
A1: A thermal hazard assessment is crucial before scaling up any reaction. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition for your reactants, intermediates, and final product. Reaction Calorimetry (RC) can measure the heat of reaction in real-time, providing critical data for calculating the adiabatic temperature rise – the theoretical temperature increase if all the heat from the reaction were absorbed by the reaction mass without any cooling. This information is vital for ensuring your cooling capacity is sufficient.
Q2: What are the key safety precautions I should take when handling pyridine and its derivatives, given their potential for exothermic reactions?
A2: Always work in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as butyl rubber), safety goggles, and a lab coat.[7] Be aware of the flammability of pyridine and keep it away from ignition sources.[6] Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing media. When dealing with potentially exothermic reactions, it's also wise to have a quenching agent readily available.
Q3: Are there "greener" or inherently safer synthesis routes to nicotinic acid and its derivatives that avoid strong exotherms?
A3: Yes, research is ongoing to develop greener and safer synthetic methods. For example, enzymatic hydrolysis of 3-cyanopyridine to nicotinamide can be performed under milder conditions, reducing the risk of a thermal runaway.[6] Additionally, alternative oxidation systems for 3-picoline that use air or hydrogen peroxide as the oxidant are being explored to avoid the use of harsh reagents like nitric acid.[3]
Q4: I am scaling up a reaction for the synthesis of a nicotinic acid derivative that I know is exothermic. What are the most critical factors to consider?
A4: When scaling up, the ratio of the heat transfer area to the reactor volume decreases. This means that it becomes progressively harder to remove heat from the reaction as the volume increases. Therefore, what was easily controlled in the lab can become a serious hazard at a larger scale. Key considerations include:
-
Heat Transfer: Ensure the larger reactor has a sufficiently efficient cooling system.
-
Mixing: Inadequate mixing in a larger vessel can lead to localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway.
-
Addition Rate: The rate of reagent addition must be carefully recalculated and controlled for the larger scale. A linear scaling of the addition rate is often not appropriate.
-
Emergency Preparedness: Have a clear and practiced emergency plan in place that is specific to the scaled-up process.
References
-
Yue, H., et al. (2011). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Academax. [Link]
-
Wang, L., et al. (2006). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. ResearchGate. [Link]
-
Tan, Z., et al. (2004). Calorimetric study and thermal analysis of crystalline nicotinic acid. AKJournals. [Link]
-
Pineda, A., et al. (2018). Inherently safer reactors: Improved efficiency of 3-picoline N-oxidation in the temperature range 110–125 °C. ResearchGate. [Link]
-
Tan, Z. C. (2004). Calorimetric study and thermal analysis of crystalline nicotinic acid. ResearchGate. [Link]
-
Miyazawa, T., et al. (2007). Vapor-phase oxidation of 3-picoline to nicotinic acid over Cr 1− x Al x VO 4 catalysts. ResearchGate. [Link]
- Palmer, R. L., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Johnson, W. H., & Prosen, E. J. (1974). The Enthalpies of Combustion and Formation of Nicotinic Acid and Creatinine. PMC. [Link]
-
University of Pennsylvania. (2013). A Green Process for Niacinamide Production. CORE. [Link]
-
Yang, T., & Sauve, A. A. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC. [Link]
-
Pobudkowska, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. MDPI. [Link]
-
Lisicki, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. [Link]
-
Fernandes, R. A., et al. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab. [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]
- Palmer, R. L., et al. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
-
Chen, G., et al. (2013). Investigation of thermal behavior of nicotinic acid. ResearchGate. [Link]
-
IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
H.E.L Group. (2024). Calorimetry methodologies using Simular reaction calorimeter. H.E.L Group. [Link]
-
Conze, D. B., et al. (2019). Preclinical safety assessments of nicotinamide riboside hydrogen malate. Semantic Scholar. [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
- Othmer, D. F. (1952). Nicotinic acid production.
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]
-
Lonza. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA. [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]
- Doshi, A. V., et al. (2008). Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
-
El-Laithy, H. M., & El-Shaboury, K. M. (2016). Nicotinamide polymeric nanoemulsified systems: a quality-by-design case study for a sustained antimicrobial activity. PubMed Central. [Link]
-
Ishii, K., et al. (1956). Chemical determination of nicotinic acid and nicotinamide. SciSpace. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Henry, G. D. (2006). ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives. ResearchGate. [Link]
-
Pobudkowska, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. ResearchGate. [Link]
-
Gobi, N., et al. (2020). Radiocarbon Flux Measurements Reveal Mechanistic Insight into Heat-Stress Induction of Nicotine Biosynthesis in Nicotiana attenuata. MDPI. [Link]
-
SIELC. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC. [Link]
-
Hamill, J., et al. (2021). Continuous Manufacture and Scale-Up of Theophylline-Nicotinamide Cocrystals. PMC. [Link]
-
Holman, W. I., & Wiegand, C. (1948). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. PubMed. [Link]
- Paio, A., et al. (2012). Process for the manufacture of nicorandil.
-
Sharma, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. PMC. [Link]
Sources
- 1. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]
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- 4. mdpi.com [mdpi.com]
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- 7. researchgate.net [researchgate.net]
Technical Support Guide: Optimizing Solvent Choice for the Recrystallization of Methyl 5-Methylnicotinate
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive, question-and-answer-based technical resource for researchers, scientists, and drug development professionals. It is designed to deliver expert insights and actionable protocols for the successful purification of Methyl 5-Methylnicotinate via recrystallization, focusing on the critical step of solvent selection and process optimization.
Part 1: Foundational Knowledge & Compound Properties
This section addresses the basic principles of recrystallization and the specific properties of the target compound that influence the process.
Q1: What is this compound, and what are its key physical properties relevant to recrystallization?
This compound is a pyridine derivative, specifically the methyl ester of 5-methylnicotinic acid.[1] Understanding its physical properties is the first step in designing a robust purification strategy. Its relatively low melting point is a critical factor to consider, as it increases the risk of the compound "oiling out" during crystallization.[2]
Table 1: Physical Properties of this compound
| Property | Value | Significance for Recrystallization |
|---|---|---|
| CAS Number | 29681-45-6 | Unique identifier for ensuring correct material. |
| Molecular Formula | C₈H₉NO₂ | Indicates a relatively small molecule with polar functional groups (ester, pyridine nitrogen). |
| Molecular Weight | 151.16 g/mol | Standard physical data. |
| Appearance | White to yellow solid | The goal of recrystallization is often to remove colored impurities, yielding a pure white solid.[1] |
| Melting Point | 42 - 48 °C | A low melting point requires careful, slow cooling to prevent the compound from separating as a liquid ("oiling out") instead of a solid crystal.[1][2] |
| Boiling Point | 90 °C @ 3 mmHg | Useful for solvent removal under vacuum, but less critical for solvent selection itself.[1][3] |
| Known Solubility | Soluble in Chloroform and Methanol.[3][4][5] | This provides an immediate starting point for solvent screening, suggesting that polar solvents are effective at dissolving the compound. |
Q2: What is the fundamental principle of recrystallization?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent.[6] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[7]
The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[8][9]
Q3: What defines an "ideal" recrystallization solvent?
The choice of solvent is the most critical variable for a successful recrystallization.[7] An ideal solvent should meet the following criteria:
-
High Solvency at High Temperature: The solvent must completely dissolve the compound when hot (typically at or near the solvent's boiling point).[10]
-
Low Solvency at Low Temperature: The solvent should dissolve very little or none of the compound when cold (at room temperature or in an ice bath). This ensures maximum recovery of the purified product.[10]
-
Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[10][11]
-
Chemical Inertness: The solvent must not react with the compound being purified.[12]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[12]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[12]
Part 2: A Practical Strategy for Solvent Selection
This section provides a systematic approach to identifying the optimal solvent or solvent system for this compound.
Q4: Where do I begin with solvent selection for this compound?
A logical starting point is to test a range of solvents with varying polarities. The principle of "like dissolves like" is a useful guide. This compound possesses both a polar pyridine ring and an ester functional group, alongside non-polar methyl and aromatic character. This suggests that solvents of intermediate to high polarity will be most effective.
Given its known solubility in methanol, other alcohols (like ethanol and isopropanol) are excellent candidates. It is also prudent to test less polar solvents to see if an ideal solubility differential can be found.
Diagram 1: Solvent Selection Workflow This diagram illustrates the decision-making process for selecting a suitable recrystallization solvent system.
Caption: Workflow for selecting a recrystallization solvent.
Protocol 1: Small-Scale Solvent Screening
This protocol allows for the rapid testing of multiple solvents using a minimal amount of crude material.
Methodology:
-
Preparation: Place approximately 50 mg of crude this compound into several small test tubes.
-
Room Temperature Test: Add 1 mL of a candidate solvent to a test tube. Agitate the mixture vigorously for 60 seconds. Observe if the solid dissolves.
-
Ideal Outcome: The solid is insoluble or sparingly soluble at room temperature.[7] If it dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be useful as the "good" solvent in a mixed-solvent system.
-
-
Hot Solvent Test: If the solid did not dissolve at room temperature, heat the test tube in a water or sand bath. Add the solvent dropwise while heating until the solid just dissolves.
-
Ideal Outcome: The solid dissolves completely near the boiling point of the solvent.[11]
-
-
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice bath.[13]
-
Ideal Outcome: An abundant formation of fine crystals appears upon cooling.
-
-
Evaluation: Compare the results across all tested solvents to identify the one that provides the best combination of low solubility when cold and high solubility when hot.
Table 2: Candidate Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Safety & Handling Notes |
|---|---|---|---|
| Water | 100 | High | Non-toxic, non-flammable. May be a poor solvent for this organic ester but could be an effective anti-solvent. |
| Methanol | 65 | High | Toxic and flammable. Known to dissolve the compound.[4][5] |
| Ethanol | 78 | High | Flammable. A very common and effective recrystallization solvent. |
| Isopropanol | 82 | Medium-High | Flammable. Less polar than ethanol. |
| Ethyl Acetate | 77 | Medium | Flammable. A good solvent for many esters. |
| Toluene | 111 | Low | Flammable, toxic. Good for crystallizing aromatic compounds.[14] |
| Heptane/Hexane | 98 / 69 | Very Low | Flammable. Likely to be poor solvents, but excellent candidates for use as an "anti-solvent" in a mixed-solvent system. |
Q5: What if no single solvent works perfectly?
It is common to find that no single solvent meets all the ideal criteria. For example, one solvent may dissolve the compound too well even when cold, while another may not dissolve it enough even when hot. In such cases, a mixed-solvent recrystallization is the ideal solution.[10]
This technique uses a pair of miscible solvents:
-
Solvent A (The "Good" Solvent): One in which the compound is highly soluble, even at room temperature.
-
Solvent B (The "Anti-Solvent" or "Poor" Solvent): One in which the compound is poorly soluble, even at high temperatures.
From the screening protocol, methanol or ethanol would likely be good candidates for Solvent A, while water or heptane would be excellent candidates for Solvent B.
Part 3: Step-by-Step Recrystallization Protocols
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[7]
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove residual solvent.
Protocol 3: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling, Isolation, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Part 4: Troubleshooting Common Recrystallization Issues
Q6: My compound won't dissolve, even when heating. What's wrong?
This indicates you have chosen a poor solvent or the material contains insoluble impurities.
-
Solution 1: Ensure you have added enough solvent. Add more solvent in small increments while maintaining the heat.
-
Solution 2: If a large amount of solid remains undissolved after adding a significant volume of solvent, it is likely an insoluble impurity. Proceed to a hot filtration step to remove it.
Q7: I've cooled the solution, but no crystals have formed. What should I do?
This is a very common issue and usually has one of two causes:
-
Cause 1: Too much solvent was used. The solution is not saturated.
-
Cause 2: The solution is supersaturated. Crystal growth requires a nucleation point to begin.
-
Solution A (Scratching): Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[2][9]
-
Solution B (Seeding): If you have a pure crystal of the compound, add a tiny "seed crystal" to the solution to initiate crystallization.[9][15]
-
Q8: My compound has "oiled out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute.[2] Given the low melting point of this compound (42-48 °C), this is a significant risk. An oil is undesirable because it traps impurities.[16]
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[2][15]
-
Solution 2: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals instead of oil.[15]
Q9: My crystals formed in the funnel during hot filtration. How do I prevent this?
This happens when the solution cools prematurely, causing the product to crystallize along with the impurities you are trying to remove.
-
Solution 1: Use a slight excess of hot solvent to keep the compound dissolved, then evaporate the excess after filtration.[2]
-
Solution 2: Use a stemless funnel, as this removes the narrow stem where crystals often clog the apparatus.[16]
-
Solution 3: Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or steam before pouring your solution through.[16]
Diagram 2: Troubleshooting Flowchart A logical guide to diagnosing and solving common recrystallization problems.
Caption: A decision tree for troubleshooting recrystallization.
Part 5: Post-Recrystallization Analysis
Q10: How do I determine the purity of my recrystallized product?
The most common and accessible method for assessing purity after recrystallization is melting point analysis .[6][17]
-
Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, causing the melting point to be both depressed (lower) and broadened (melt over a wider range).[17]
-
Interpretation: A successful recrystallization will result in a product with a melting point range that is narrower and higher than the crude material, and which corresponds closely to the literature value (42-48 °C).
Protocol 4: Melting Point Analysis
-
Sample Preparation: Ensure the recrystallized sample is completely dry. Finely crush a small amount of the crystals.
-
Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Recording the Range: Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the last crystal melts (the end of melting). This is the melting point range.[17]
For more rigorous, quantitative purity analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography (GC) can be employed.[18]
References
-
ChemBK. (2024). 5-Methyl-nicotinic acid methyl ester. [Link]
-
Wikipedia. (2023). Recrystallization (chemistry). [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization - Single Solvent. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
Science Learning Center, University of Michigan-Dearborn. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
The Organic Chemistry Tutor. (2022). Recrystallization and Melting Point Analysis. [Link]
-
University of California, Davis Chemistry. (n.d.). Recrystallization. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
Sources
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Monitoring Methyl 5-Methylnicotinate Synthesis
Welcome to the technical support center for monitoring the synthesis of Methyl 5-Methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies crucial for successful synthesis. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your work.
This compound is a key intermediate in the synthesis of various pharmaceuticals and is also used in cosmetic formulations.[1] Its efficient synthesis requires careful monitoring to optimize reaction conditions and ensure product purity. This guide provides a comprehensive overview of analytical techniques, troubleshooting advice, and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
General Synthesis & Reaction Monitoring
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method is the Fischer-Speier esterification of 5-Methylnicotinic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[2][3][4] The reaction is typically performed under reflux.[3][4] This is an equilibrium-driven reaction, so using an excess of methanol or removing water as it forms can help drive the reaction to completion.[5][6]
Q2: Why is it critical to monitor the progress of this reaction?
A2: Monitoring the esterification reaction is crucial for several reasons:
-
Determining Reaction Completion: It allows you to know when the starting material (5-Methylnicotinic acid) has been consumed and the maximum yield of the product has been reached.
-
Optimizing Reaction Time: Prevents unnecessarily long reaction times, which can save energy and resources and potentially reduce the formation of side products.
-
Identifying Side Reactions: Early detection of unexpected byproducts can help in troubleshooting and modifying reaction conditions.
-
Ensuring Process Consistency: For drug development and manufacturing, consistent monitoring is key to reproducible results and maintaining quality control.
Q3: What are the primary analytical techniques I should consider for monitoring this synthesis?
A3: The choice of analytical technique depends on the information you need and the equipment available. The most common and effective methods include:
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction progress.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for quantitative analysis and identifying volatile impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the main component and non-volatile impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of functional groups and monitoring the disappearance of reactants and appearance of products.[11]
Analytical Method Specifics
Q4: How do I set up a simple TLC system to monitor the reaction?
A4: TLC is a straightforward way to visualize the consumption of the starting material and the formation of the product.[12][13]
-
Stationary Phase: Use silica gel-coated TLC plates.[14]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. You may need to experiment with the ratio to get good separation. A common mobile phase for similar compounds is petroleum ether/ethyl acetate (4:1).[4]
-
Visualization: The spots can be visualized under a UV lamp (254 nm) since the pyridine ring is UV active.[14] The starting material (a carboxylic acid) will likely have a different retention factor (Rf) than the product (an ester).
Q5: When is GC-MS a better choice than HPLC for analysis?
A5: GC-MS is particularly advantageous when you need to identify and quantify volatile or semi-volatile impurities.[7] Because of the mass spectrometric detection, it provides structural information that can help in identifying unknown byproducts.[7] However, the starting material, 5-Methylnicotinic acid, is non-volatile and would require derivatization to be analyzed by GC.
Q6: Can I use FTIR to quantify the conversion to this compound?
A6: Yes, FTIR can be used to monitor the degree of esterification.[11] You can track the decrease in the broad O-H stretch of the carboxylic acid starting material and the appearance of the characteristic C=O stretch of the ester product, which typically appears at a higher wavenumber (around 1730-1750 cm⁻¹).[11][15] By creating a calibration curve, you can achieve quantitative results.[16][17]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
Q: My analysis (TLC/HPLC/GC) shows a significant amount of starting material remaining even after the recommended reaction time. What could be the cause and how can I fix it?
A: Possible Causes & Solutions
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[6][18][19]
-
Solution: Ensure the correct amount of catalyst is added. If using sulfuric acid, make sure it is concentrated.
-
-
Presence of Water: Water is a byproduct of the esterification reaction.[19] Its presence can shift the equilibrium back towards the reactants, hindering the forward reaction (Le Chatelier's principle).[5][20]
-
Solution: Use anhydrous methanol and dry glassware. If the reaction is stalling, consider using a Dean-Stark apparatus to remove water azeotropically if a suitable solvent like toluene is used.[5]
-
-
Inadequate Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Ensure the reaction mixture is refluxing gently.
-
-
Insufficient Reaction Time: Esterification can be a slow process.
-
Solution: Continue to monitor the reaction at regular intervals until no further change is observed in the concentration of the starting material and product. A reaction of nicotinic acid with methanol and sulfuric acid has been reported to take 13 hours.[4]
-
Issue 2: Unexpected Spots on TLC or Peaks in Chromatograms
Q: I'm seeing extra spots on my TLC plate (or extra peaks in my GC/HPLC chromatogram) that don't correspond to my starting material or product. What are these and what should I do?
A: Possible Causes & Solutions
-
Side Reactions: At elevated temperatures and in the presence of a strong acid, side reactions can occur.
-
Solution: Try lowering the reaction temperature, although this may increase the required reaction time. Consider using a milder catalyst.
-
-
Impure Starting Materials: The impurities could have been present in your 5-Methylnicotinic acid or methanol.
-
Solution: Check the purity of your starting materials using the same analytical method. Purify them if necessary.
-
-
Degradation of Product: Although methyl nicotinate is relatively stable, prolonged exposure to harsh acidic conditions and high temperatures could potentially lead to degradation.[21]
-
Solution: Once the reaction is complete, proceed with the work-up promptly to neutralize the acid and isolate the product.
-
Issue 3: Difficulty in Interpreting Analytical Data
Q: I'm not sure if the new spot/peak I'm seeing is my product. How can I confirm the identity of this compound?
A: Confirmation Methods
-
Co-spotting on TLC: Spot your reaction mixture, the starting material, and a known standard of this compound (if available) on the same TLC plate. If the new spot in your reaction mixture has the same Rf as the standard, it is likely your product.
-
GC-MS Analysis: The mass spectrum of your product peak should match the known mass spectrum of this compound (Molecular Weight: 151.17 g/mol ).[22]
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound has characteristic shifts. You should see signals corresponding to the aromatic protons on the pyridine ring and singlets for the methyl group on the ring and the methyl group of the ester.[9][23]
-
FTIR Spectroscopy: The IR spectrum of the purified product should show a strong carbonyl (C=O) stretch for the ester at approximately 1728 cm⁻¹ and C-O stretches, while the broad O-H stretch of the carboxylic acid should be absent.[4][10]
Experimental Protocols & Data
Workflow for Monitoring this compound Synthesis
Caption: Troubleshooting logic for common issues.
References
-
SIELC Technologies. (n.d.). Separation of Methyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Quora. (2017). Can FTIR spectroscopy be used to deduce the percentage degree of esterification? Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link]
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
-
PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of methylnicotinate solutions by HPLC. Representative.... Retrieved from [Link]
-
Analyst (RSC Publishing). (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Retrieved from [Link]
-
UCHEM. (2025). High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. Retrieved from [Link]
- Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
-
Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from [Link]
-
ACS Publications. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions, Petrodiesel−Biodiesel Blends, and Blend Adulteration with Soy Oil. Retrieved from [Link]
-
MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2025). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]
-
MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methyl Nicotinate | C7H7NO2 | CID 7151. Retrieved from [Link]
-
PMC. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]
-
PMC - PubMed Central. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Scribd. (n.d.). esterification reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]
-
Sdocuments. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Technical Support Center: Industrial Production of Substituted Methyl Nicotinates
Welcome to the Technical Support Center for the industrial production of substituted methyl nicotinates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during synthesis, scale-up, and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for industrial-scale production of substituted methyl nicotinates?
A1: Several routes are employed, with the choice depending on the desired substitution pattern, cost of starting materials, and scalability. The primary methods include:
-
Direct Esterification: Reacting a substituted nicotinic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid. While straightforward, this method can require high temperatures and long reaction times.[1][2]
-
Transesterification: Reacting an existing ester (like methyl nicotinate) with an alcohol in the presence of a catalyst to introduce a different ester group. This is common for producing more complex nicotinates.[3]
-
Hantzsch Pyridine Synthesis: A multi-component reaction involving a β-keto ester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate.[4][5][6][7][8] This is a versatile method for creating the pyridine ring with desired substitutions.
-
Guareschi-Thorpe Condensation: This method is useful for synthesizing hydroxypyridines, which can be precursors to substituted nicotinates.[9][10][11][12][13][14]
Q2: My reaction yield for methyl nicotinate synthesis is consistently low. What are the likely causes?
A2: Low yields can be attributed to several factors. Incomplete reactions are a common culprit, which can be addressed by extending reaction times or moderately increasing the temperature.[15] Monitoring the reaction progress via TLC or HPLC is crucial to determine the optimal conditions.[15] Side reactions, such as hydrolysis of the ester or formation of byproducts, can also significantly reduce your yield.[15] Catalyst deactivation or using suboptimal reagents can also be a factor.[16]
Q3: What are the critical safety considerations when scaling up the synthesis of substituted methyl nicotinates?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: Many reactions in pyridine synthesis are exothermic. It is crucial to understand the reaction's thermal profile to prevent runaway reactions.[17][18]
-
Reagent Handling: Some reagents, like ammonia, are hazardous and require proper handling procedures and engineering controls.[18]
-
Pressure Management: Reactions that generate gaseous byproducts can lead to pressure buildup in a closed system. Proper venting and pressure relief systems are essential.[18]
-
Solvent Safety: The use of flammable solvents requires appropriately rated equipment and well-ventilated areas.[18]
Troubleshooting Guides
Issue 1: Poor Yield and Byproduct Formation in Hantzsch Pyridine Synthesis
Symptom: The yield of the desired substituted dihydropyridine is low, and significant amounts of side products are observed.
Causality: The Hantzsch synthesis is a multi-component reaction, and its success hinges on the careful control of reaction conditions to favor the desired reaction pathway over competing side reactions.[4][5] Common issues include the formation of aldol condensation products from the aldehyde starting material or the Michael addition of the enamine to an incorrect acceptor.
Troubleshooting Protocol:
-
Reagent Purity and Stoichiometry:
-
Ensure the purity of the aldehyde, β-keto ester, and nitrogen source. Impurities can lead to unwanted side reactions.
-
Precisely control the stoichiometry. A 2:1:1 molar ratio of β-keto ester to aldehyde to nitrogen source is typical.[4]
-
-
Temperature Control:
-
Maintain the recommended reaction temperature. Excursions can promote side reactions. For many Hantzsch reactions, moderate temperatures are optimal.
-
-
Solvent Selection:
-
The choice of solvent can influence reaction rates and selectivity. While alcohols are common, exploring other options like water or even solvent-free conditions can be beneficial.[4]
-
-
Catalyst Optimization:
Experimental Workflow: Hantzsch Synthesis Optimization
Caption: Troubleshooting workflow for Hantzsch pyridine synthesis.
Issue 2: Hydrolysis of Methyl Nicotinate During Work-up and Purification
Symptom: Significant amounts of the corresponding nicotinic acid are present in the final product, indicating ester hydrolysis.
Causality: The ester group of methyl nicotinate is susceptible to hydrolysis, particularly under acidic or basic conditions, which are often employed during reaction work-up.[15][19][20] The rate of hydrolysis is influenced by pH, temperature, and the presence of water.[15][21][22]
Troubleshooting Protocol:
-
pH Control During Work-up:
-
Avoid strongly acidic or basic conditions during aqueous washes. If an acid or base wash is necessary, perform it quickly at a low temperature and immediately neutralize the solution.
-
Maintaining a neutral or near-neutral pH can minimize hydrolysis.[15]
-
-
Anhydrous Conditions:
-
Whenever possible, use anhydrous solvents and reagents to minimize the presence of water.[15]
-
Ensure all glassware is thoroughly dried before use.
-
-
Temperature Management:
-
Elevated temperatures accelerate hydrolysis.[15] Conduct work-up and purification steps at the lowest practical temperature.
-
-
Purification Method Selection:
-
If distillation is used for purification, ensure the system is under a high vacuum to lower the boiling point and minimize thermal stress on the product.
-
For temperature-sensitive compounds, column chromatography on silica gel may be a gentler alternative to distillation.[1]
-
Quantitative Data: pH and Temperature Effects on Hydrolysis
| pH Condition | Temperature | Relative Rate of Hydrolysis |
| Strongly Acidic (<2) | High | Very High |
| Mildly Acidic (4-6) | Room Temperature | Low |
| Neutral (7) | Room Temperature | Very Low |
| Mildly Basic (8-10) | Room Temperature | Moderate |
| Strongly Basic (>12) | High | Very High |
Issue 3: Challenges in the Transesterification for Bulky Nicotinates
Symptom: Incomplete conversion and low yields when attempting to synthesize nicotinates with bulky alcohol groups (e.g., menthyl nicotinate) via transesterification.
Causality: Transesterification is a reversible equilibrium reaction. The removal of the more volatile alcohol byproduct (e.g., methanol) is crucial to drive the reaction to completion.[3] With bulky alcohols, steric hindrance can also slow down the reaction rate.
Troubleshooting Protocol:
-
Effective Removal of Byproduct:
-
Conduct the reaction under a partial vacuum to facilitate the removal of the low-boiling alcohol byproduct.[3]
-
Use a distillation setup that efficiently separates the byproduct from the reaction mixture.
-
-
Catalyst Selection:
-
Alkaline catalysts like sodium methoxide are commonly used.[3] The choice and concentration of the catalyst can significantly impact the reaction rate.
-
-
Temperature Optimization:
-
Use of Activated Carbon:
-
The addition of powdered activated carbon before the final vacuum distillation can help remove colored impurities and pyridine odors, leading to a higher purity product.[3]
-
Experimental Workflow: Transesterification for Bulky Nicotinates
Caption: Workflow for the transesterification of methyl nicotinate.
References
- BenchChem. (2025). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- Google Patents. (2017).
- Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
- BenchChem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
- PMC. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
- PMC. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
- BenchChem. (2025). troubleshooting common issues in nicotinaldehyde synthesis.
- ChemicalBook. (2024).
- PubChem. (n.d.).
- Patsnap. (n.d.). Synthesis method of 6-methyl nicotine - Eureka.
- PMC. (2008).
- Unknown. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Unknown. (n.d.). Hantzsch pyridine synthesis.
- RSC Publishing. (2023).
- ResearchGate. (2025). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
- AMS Dottorato - Unibo. (n.d.). Sustainable Catalytic Process for the Synthesis of Niacin.
- OUCI. (n.d.). Nicotinic acid synthesis at elevated β-picoline load: Exploring the possibility to intensify the process.
- PMC. (2022).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- ResearchGate. (2025).
- chemeurope.com. (n.d.). Hantzsch pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF.
- AZoNano. (2025).
- Organic Chemistry Portal. (2022).
- ResearchGate. (2025).
- ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I.
- Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
- PMC. (2023).
- Taylor & Francis Online. (n.d.).
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2003).
- Google Patents. (n.d.).
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 5-Methylnicotinate and Other Nicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of Methyl 5-Methylnicotinate against other common nicotinic acid esters. By examining the influence of molecular structure on reaction kinetics, this document aims to equip researchers with the insights necessary for informed decisions in synthesis and drug development.
Introduction: The Significance of Nicotinic Acid Esters
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in the pharmaceutical and cosmetic industries.[1][2][3] Its esters, in particular, are widely utilized as prodrugs to improve the bioavailability and delivery of nicotinic acid, which is used to manage dyslipidemia.[4] Furthermore, these esters are employed in topical formulations for their vasodilatory effects, which enhance local blood flow.[3][5]
The reactivity of these esters is a critical factor that dictates their efficacy and stability. This guide will focus on this compound, a key intermediate in the synthesis of various pharmaceuticals, and compare its reactivity to other nicotinic acid esters through an analysis of fundamental organic reactions.[1][6]
Understanding Ester Reactivity: Electronic and Steric Effects
The reactivity of carboxylic acid derivatives, including esters, is primarily governed by two main factors: electronic effects and steric hindrance.[7][8][9]
-
Electronic Effects : The electrophilicity of the carbonyl carbon is a key determinant of reactivity. Electron-withdrawing groups attached to the carbonyl group increase its partial positive charge, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and thus reactivity.[8]
-
Steric Hindrance : The size of the groups surrounding the carbonyl carbon can physically block the approach of a nucleophile, slowing down the reaction rate.[9][10]
In the context of nicotinic acid esters, the pyridine ring and any substituents on it, as well as the alcohol moiety of the ester, all contribute to the overall reactivity.
Comparative Reactivity Analysis
To objectively compare the reactivity of this compound with other nicotinic acid esters, we will consider three common reactions: hydrolysis, transesterification, and amidation. The esters chosen for comparison are Methyl nicotinate, Ethyl nicotinate, and Benzyl nicotinate, representing a range of steric and electronic profiles.
The Role of the 5-Methyl Group
The distinguishing feature of this compound is the methyl group at the 5-position of the pyridine ring. The methyl group is weakly electron-donating. This electronic effect slightly reduces the electrophilicity of the carbonyl carbon compared to the unsubstituted Methyl nicotinate.
Data Summary
The following table summarizes the expected relative reactivity of this compound and other selected nicotinic acid esters in key reactions.
| Ester | Alcohol Moiety | Ring Substituent | Expected Relative Reactivity | Key Influencing Factors |
| Methyl Nicotinate | Methyl | None | High | Minimal steric hindrance, baseline electronic effect. |
| This compound | Methyl | 5-Methyl | Moderate-High | Slightly reduced reactivity due to the electron-donating 5-methyl group. |
| Ethyl Nicotinate | Ethyl | None | Moderate | Increased steric hindrance from the ethyl group compared to methyl. |
| Benzyl Nicotinate | Benzyl | None | Low-Moderate | Significant steric hindrance from the bulky benzyl group. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for comparing the reactivity of nicotinic acid esters.
Comparative Hydrolysis
Hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction often catalyzed by acid or base.[11][12] The rate of hydrolysis can be monitored to determine the relative reactivity of the esters.
Objective: To compare the rate of base-catalyzed hydrolysis of this compound, Methyl nicotinate, Ethyl nicotinate, and Benzyl nicotinate.
Experimental Workflow: Base-Catalyzed Hydrolysis
Caption: Workflow for comparative hydrolysis of nicotinic acid esters.
Detailed Steps:
-
Preparation of Solutions:
-
Prepare 0.1 M solutions of this compound, Methyl nicotinate, Ethyl nicotinate, and Benzyl nicotinate in an 80:20 ethanol/water solvent mixture.
-
Prepare a 0.2 M aqueous solution of sodium hydroxide and standardize it by titration.
-
-
Reaction:
-
For each ester, mix 50 mL of the ester solution with 50 mL of the NaOH solution in a flask maintained at a constant temperature (e.g., 25°C).
-
Start a timer immediately upon mixing.
-
Withdraw 5 mL aliquots at predetermined time intervals.
-
-
Analysis:
-
Immediately quench the reaction in each aliquot by adding it to a flask containing a slight excess of a standardized HCl solution.
-
Analyze the concentration of the unreacted ester in each quenched aliquot using a validated HPLC method.
-
Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k').
-
Comparative Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[13][14] This reaction is often catalyzed by an acid or a base.
Objective: To compare the efficiency of the transesterification of this compound and other methyl nicotinates with a higher boiling point alcohol, such as 1-butanol, under acid catalysis.
Experimental Workflow: Acid-Catalyzed Transesterification
Caption: Workflow for comparative transesterification of methyl nicotinate esters.
Detailed Steps:
-
Reaction Setup:
-
In separate flasks, dissolve 0.05 mol of each methyl ester in 100 mL of 1-butanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid to each flask.
-
-
Reaction:
-
Heat the mixtures to reflux and maintain for a specified time (e.g., 4 hours).
-
Monitor the formation of the butyl ester by analyzing small aliquots using Gas Chromatography (GC).
-
-
Work-up and Analysis:
-
Cool the reaction mixtures to room temperature.
-
Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the yield of the butyl ester by GC analysis.
-
Comparative Amidation
Amidation is the reaction of an ester with an amine to form an amide.[15] This reaction is generally slower than hydrolysis or transesterification.
Objective: To compare the rate of amidation of this compound and other nicotinic acid esters with a primary amine, such as benzylamine.
Experimental Workflow: Amidation with Benzylamine
Caption: Workflow for comparative amidation of nicotinic acid esters.
Detailed Steps:
-
Reaction Setup:
-
In separate pressure tubes, combine 0.02 mol of each nicotinic acid ester with 0.02 mol of benzylamine in 20 mL of toluene.
-
-
Reaction:
-
Seal the tubes and heat them in an oil bath at a constant temperature (e.g., 100°C) for a set duration (e.g., 24 hours).
-
-
Analysis:
-
After cooling, carefully open the tubes and analyze the composition of the reaction mixture by HPLC or GC to determine the percentage of ester that has been converted to the corresponding amide.
-
Discussion and Interpretation of Expected Results
Based on the principles of electronic and steric effects, the following outcomes are anticipated from the experimental protocols:
-
Hydrolysis: Methyl nicotinate is expected to exhibit the fastest hydrolysis rate due to the minimal steric hindrance of the methyl group. The rate for this compound will likely be slightly slower due to the electron-donating nature of the 5-methyl group, which modestly destabilizes the transition state. Ethyl nicotinate will be slower than methyl nicotinate due to increased steric bulk. Benzyl nicotinate is expected to be the least reactive due to significant steric hindrance.
-
Transesterification: A similar trend is expected for transesterification. The ease of nucleophilic attack by 1-butanol will be highest for Methyl nicotinate and lowest for Benzyl nicotinate. The 5-methyl group in this compound will again have a minor rate-reducing effect compared to the unsubstituted analog.
-
Amidation: Amidation reactions are generally less sensitive to steric hindrance than hydrolysis but still show a dependence. The reactivity order is expected to be largely consistent with the other two reactions, with Methyl nicotinate being the most reactive.
Conclusion
The reactivity of nicotinic acid esters is a nuanced interplay of electronic and steric factors. This compound, with its electron-donating 5-methyl group, is expected to be slightly less reactive towards nucleophilic acyl substitution than its unsubstituted counterpart, Methyl nicotinate. However, it is likely to be more reactive than esters with bulkier alcohol moieties like ethyl and benzyl nicotinate.
The provided experimental guides offer a robust framework for quantifying these reactivity differences. The data generated from these studies can provide valuable insights for optimizing reaction conditions, designing novel prodrugs, and understanding the metabolic stability of this important class of compounds.
References
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Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 22(3), 273-282. Retrieved from [Link]
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MDPI. (n.d.). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Retrieved from [Link]
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Wernly-Chung, G. N., Mayer, J. M., & Testa, B. (2010). Hydrolysis kinetics of the prodrug myristyl nicotinate. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 589-594. Retrieved from [Link]
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UCHEM. (2025). High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. Retrieved from [Link]
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European Patent Office. (n.d.). NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - EP 3464241 B1. Retrieved from [Link]
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PubMed. (1956). The skin response to a nicotinic acid ester: an acute phase reaction. Retrieved from [Link]
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Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives. Retrieved from [Link]
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YouTube. (2016, October 12). Esters: Electron Donating OR Withdrawing? (Lightboard). Retrieved from [Link]
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Marcel Dekker, Inc. (1982). Rate study of the alkaline hydrolysis of nicotinamide using an ammonia gas-sensing electrode. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, February 7). Inductive vs conjugation effects in ester hydrolysis. Retrieved from [Link]
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A Comparative Guide to the Validation of an HPLC Method for the Quantification of Methyl 5-Methylnicotinate
For researchers, scientists, and professionals in the dynamic landscape of drug development, the precise and reliable quantification of pharmaceutical intermediates is not merely a regulatory hurdle, but a cornerstone of product quality and safety. Methyl 5-Methylnicotinate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands a robust analytical method for its accurate measurement. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, alongside a critical comparison with alternative analytical technologies. Our focus is to dissect the causality behind experimental choices, ensuring a self-validating system grounded in scientific integrity.
The Central Role of a Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) remains the workhorse of the pharmaceutical industry for its versatility, robustness, and high-resolving power.[1][2] A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose, ensuring the identity, strength, quality, and purity of the analyte.[3][4] The validation process adheres to stringent guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6]
This guide will walk through the critical validation parameters for an HPLC method tailored for this compound, offering a pragmatic approach to establishing a reliable analytical procedure.
Head-to-Head Comparison of Analytical Techniques
While HPLC is a dominant technique, a comprehensive evaluation necessitates a comparison with other viable analytical methods. The choice of technique is often dictated by the specific analytical challenge, including the nature of the analyte, the sample matrix, and the desired performance characteristics.
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS | qNMR | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | High-pressure liquid chromatography with mass spectrometric detection. | Intrinsic relationship between nuclear spin and signal intensity. | Separation based on electrophoretic mobility in an electric field. |
| Selectivity/Specificity | High; can separate structurally similar compounds.[7] | Very high; mass spectrometric detection provides structural information.[8][9] | Excellent; combines chromatographic separation with mass analysis.[10][11] | Excellent; provides structural confirmation.[5][12] | High; offers different selectivity compared to chromatography.[13][14] |
| Sensitivity (LOD) | ng/mL range.[9] | pg/mL range.[9] | Sub-pg/mL range. | µg/mL to mg/mL range.[15] | ng/mL to µg/mL range. |
| Precision (%RSD) | < 1-2%[16] | < 5% | < 2-5% | < 1%[3] | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% | 99-101% | 95-105% |
| Analysis Time | 10-30 minutes | 15-45 minutes | 2-10 minutes | 5-15 minutes | 10-30 minutes |
| Strengths | Robust, versatile, widely available. | Excellent for volatile compounds, definitive identification. | High throughput, superior sensitivity and resolution. | Absolute quantification without a specific reference standard, non-destructive. | Low sample and reagent consumption, high efficiency. |
| Limitations | Not ideal for volatile compounds, may require derivatization for some analytes. | Not suitable for non-volatile or thermally labile compounds. | Higher instrument cost and complexity. | Lower sensitivity compared to chromatographic methods. | Can be less robust than HPLC for some applications. |
The HPLC Method Validation Workflow
A comprehensive validation of an HPLC method for quantifying this compound involves a systematic evaluation of several key performance characteristics as stipulated by ICH Q2(R1) and the recently revised Q2(R2) guidelines.[5][6]
Caption: A generalized workflow for HPLC method validation.
Experimental Protocols for HPLC Method Validation
The following protocols are based on established practices for the validation of HPLC methods for small molecules and are adapted for the specific analysis of this compound. The chromatographic conditions are derived from a validated method for the closely related compound, methyl nicotinate, and would serve as a starting point for method development and validation for this compound.[16]
Representative HPLC Method Parameters
-
Instrument: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).[16]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]
Protocol:
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions to induce degradation. This is a key component of a stability-indicating method.[17]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) and cool white fluorescent light for a specified duration.
-
-
Analyze the stressed samples alongside an unstressed sample and a placebo solution.
-
Peak Purity Analysis: If using a DAD, perform peak purity analysis to assess the homogeneity of the this compound peak in the presence of any degradation products.
Acceptance Criteria: The method is considered specific if the peak for this compound is well-resolved from any degradation products and placebo peaks, and the peak purity index is greater than a predefined threshold (e.g., 0.999).
Linearity
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16][18]
Protocol:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.
Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[18]
Protocol:
-
Prepare a placebo solution representative of the sample matrix.
-
Spike the placebo with known amounts of this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study.
-
Calculate the slope of the calibration curve.
-
LOD = 3.3 * (standard deviation of the intercept / slope)
-
LOQ = 10 * (standard deviation of the intercept / slope)
-
Acceptance Criteria: The LOQ should be verified by analyzing a minimum of six samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Detection wavelength (± 2 nm)
-
-
Analyze a system suitability solution and a sample solution under each of the modified conditions.
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay results.
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not deviate significantly from the results obtained under the nominal conditions.
Interrelationships of Validation Parameters
The validation parameters are not independent entities but are interconnected, forming a cohesive picture of the method's performance.
Caption: Interrelationships of key analytical method validation parameters.
Conclusion: A Foundation for Quality
The validation of an analytical method is a critical exercise in ensuring the quality and reliability of data in pharmaceutical development. This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. By understanding the causality behind each validation parameter and comparing the performance of HPLC with alternative techniques, researchers and scientists can make informed decisions to select and validate the most appropriate analytical method for their specific needs. A well-validated method is not just a regulatory requirement; it is a fundamental component of a robust quality system that ultimately ensures the safety and efficacy of pharmaceutical products.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1234-1237.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018).
- United States Pharmacopeia.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons.
- Chan, C. C., Lee, Y. C., Lam, H., & Zhang, X. M. (Eds.). (2010).
- Weinberger, R. (2000). Practical Capillary Electrophoresis. Academic Press.
- Bresson, E., et al. (2020). Development and validation of a stability-indicating HPLC method for the determination of a new drug candidate in bulk and pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis, 186, 113305.
- Agilent Technologies. (2014).
- Waters Corporation. (2012).
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a versatile analytical method.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of pharmaceutical and biomedical analysis, 38(5), 813-823.
- BenchChem. (2023). HPLC vs.
- Suntornsuk, L. (2010). Capillary electrophoresis for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1194-1212.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Q2(R2)
- U.S. Food and Drug Administration. (2022). Q14 Analytical Procedure Development.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Vander Heyden, Y., et al. (2001). Robustness of analytical methods: definition and validation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 723-753.
- Veeprho. (n.d.).
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- BenchChem. (2023).
- Dong, M. W. (2013). The essence of modern HPLC: advantages, limitations, and future trends. LCGC North America, 31(8), 624-635.
- Majors, R. E. (2010). The HPLC column: perspectives and state-of-the-art. LCGC North America, 28(s4), 18-29.
- Guillarme, D., & Veuthey, J. L. (2009). UPLC in pharmaceutical analysis. Analytical and bioanalytical chemistry, 393(2), 481-496.
- Swartz, M. E. (2005). UPLC™: an introduction and review.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
- He, Y., & Li, S. F. (2003). Capillary electrophoresis in pharmaceutical and biomedical analysis.
- Niessen, W. M. (2006).
- McMaster, M. C. (2007). GC/MS: a practical user's guide. John Wiley & Sons.
- ResearchGate. (2023). (PDF)
- Journal of Applied Pharmaceutical Science. (2021).
- MDPI. (2021). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD.
- Lund University Publications. (2021). Development and Validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of.
- De La Salle University. (2010). Method development and validation of capillary electrophoresis: A practical aspect.
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- MDPI. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids.
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- SciSpace. (2012).
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Spectroscopic comparison of Methyl 5-Methylnicotinate and its isomers.
An Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 5-Methylnicotinate and Its Positional Isomers
In the fields of pharmaceutical development and synthetic chemistry, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers, such as the methyl-substituted esters of nicotinic acid, often exhibit vastly different pharmacological activities and reaction kinetics despite sharing the same molecular formula (C₈H₉NO₂). Consequently, the ability to unambiguously differentiate between compounds like this compound and its isomers, Methyl 4-Methylnicotinate and Methyl 6-Methylnicotinate, is of paramount importance.
This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation. This document is structured to empower researchers to confidently identify these specific compounds and apply the same logical framework to other isomeric systems.
The Isomers in Focus: Structural Overview
The position of the methyl group on the pyridine ring relative to the methoxycarbonyl group dictates the electronic environment of the entire molecule. These subtle structural shifts are the key to their spectroscopic differentiation.
Caption: Chemical structures of the three positional isomers.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers, as it provides a detailed map of the hydrogen and carbon framework of a molecule.[1] The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of each nucleus are uniquely sensitive to its local electronic environment.
Expert Insight: Why NMR Excels
The nitrogen atom in the pyridine ring is electronegative and significantly influences the chemical shifts of nearby protons and carbons, "deshielding" them (shifting them to a higher ppm value). The position of the electron-donating methyl group and the electron-withdrawing ester group relative to this nitrogen atom creates a unique electronic fingerprint for each isomer, which is directly observable in the NMR spectrum.
Comparative ¹H NMR Data
| Assignment | Methyl 6-Methylnicotinate [2][3] | This compound (Predicted) | Methyl 4-Methylnicotinate (Predicted) |
| H-2 (Pyridine) | 9.06 ppm (s) | ~9.0 ppm (s) | ~9.0 ppm (s) |
| H-4 (Pyridine) | 8.13 ppm (dd) | ~8.2 ppm (s) | - |
| H-5 (Pyridine) | 7.20 ppm (d) | - | ~7.4 ppm (d) |
| H-6 (Pyridine) | - | ~8.6 ppm (s) | ~8.5 ppm (d) |
| -OCH₃ (Ester) | 3.89 ppm (s) | ~3.9 ppm (s) | ~3.9 ppm (s) |
| -CH₃ (Pyridine) | 2.58 ppm (s) | ~2.4 ppm (s) | ~2.5 ppm (s) |
Interpretation of Key Differences:
-
Methyl 6-Methylnicotinate : The proton at the H-2 position is a sharp singlet and is the most deshielded aromatic proton due to its proximity to both the ring nitrogen and the ester group. The H-4 and H-5 protons show a clear doublet of doublets and a doublet, respectively, which is characteristic of their coupling relationship.[2][3]
-
This compound (Predicted) : The key distinction would be the loss of ortho- and meta-coupling for the aromatic protons. We would expect three singlets (or very finely split signals) for the H-2, H-4, and H-6 protons. The absence of the large (~8.0 Hz) coupling constant seen in the 6-methyl isomer would be a definitive identifier.
-
Methyl 4-Methylnicotinate (Predicted) : Here, the C-4 position is substituted, so there is no H-4 proton. We would expect to see two doublets for the H-5 and H-6 protons and a singlet for the H-2 proton. The splitting pattern would clearly distinguish it from the other two isomers.
Comparative ¹³C NMR Data
Similar predictive logic applies to the ¹³C NMR spectra. The chemical shifts of the aromatic carbons are highly dependent on the substituent positions.
| Assignment | Methyl 6-Methylnicotinate (Expected) [2] |
| C=O (Ester) | ~165 ppm |
| C-2 (Pyridine) | ~151 ppm |
| C-3 (Pyridine) | ~124 ppm |
| C-4 (Pyridine) | ~139 ppm |
| C-5 (Pyridine) | ~120 ppm |
| C-6 (Pyridine) | ~160 ppm |
| -OCH₃ (Ester) | ~52 ppm |
| -CH₃ (Pyridine) | ~24 ppm |
Interpretive Insight: The carbon atom directly attached to the methyl group (C-6 in the reference compound) will be significantly shifted compared to the corresponding positions in the other isomers. Likewise, the chemical shifts of C-4 and C-5 will be diagnostic. A full analysis, often aided by 2D NMR techniques like HSQC and HMBC, would allow for unambiguous assignment of each carbon and confirmation of the isomeric structure.
Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Patterns
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. While all three isomers have the identical molecular mass (151.16 g/mol )[3], their fragmentation can differ based on the stability of the resulting ions.
Expert Insight: Causality in Fragmentation
Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) will break the molecule at its weakest points. The position of the methyl group influences the stability of the pyridine ring and the potential fragmentation pathways. Differentiating isomers by MS relies on finding unique fragment ions or significant differences in the relative abundance of common fragments.[4]
Expected Fragmentation Data:
| m/z Value | Proposed Fragment | Methyl 6-Methylnicotinate [3][5] | Methyl 5- & 4- Isomers (Expected) |
| 151 | [M]⁺ | Present | Present |
| 152 | [M+H]⁺ (ESI) | Present | Present |
| 120 | [M - OCH₃]⁺ | Abundant Fragment[3][5] | Likely Abundant |
| 92 | [M - CO₂CH₃]⁺ | Present | Present, potentially different abundance |
Key Differentiator: The most abundant fragment for Methyl 6-Methylnicotinate is often observed at m/z 120, corresponding to the loss of a methoxy radical (•OCH₃).[3][5] While this fragment is expected for all isomers, the relative stability of the resulting acylium ion could be subtly affected by the methyl group's position. More advanced MS/MS techniques would be required to induce further fragmentation of the m/z 120 ion, which would almost certainly yield unique daughter ions for each isomer, providing a definitive fingerprint.
Caption: Common fragmentation pathway for Methyl Nicotinate esters.
Infrared (IR) Spectroscopy: A Tool for Functional Group Confirmation
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[6][7] All three isomers share the same key functional groups: an aromatic pyridine ring, a methyl group, and an ester. Therefore, their IR spectra will be very similar.
Expert Insight: The Limits of IR for Isomer Differentiation
While the primary absorption bands will be nearly identical, minor differences in the "fingerprint region" (below 1500 cm⁻¹) can sometimes be used to distinguish positional isomers. These differences arise from subtle variations in the bending and stretching vibrations of the entire molecular skeleton. However, without authentic reference spectra for all isomers, assigning a structure based on these minor shifts is unreliable. IR is best used to confirm the presence of the correct functional groups, not to definitively identify the specific isomer.
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~3100-3000 | Aromatic C-H Stretch | Medium to weak |
| ~2960-2850 | Aliphatic C-H Stretch | Medium to weak |
| ~1725-1735 | Ester C=O Stretch | Strong, sharp[8] |
| ~1600-1450 | Aromatic C=C and C=N Stretch | Multiple medium to strong bands |
| ~1300-1100 | Ester C-O Stretch | Strong |
The most prominent feature in the IR spectrum will be the strong, sharp carbonyl (C=O) stretch around 1730 cm⁻¹.[8] This confirms the presence of the ester functional group.
Experimental Protocols
Reproducibility and accuracy are paramount. The following are standardized protocols for acquiring the spectroscopic data discussed.
Caption: General workflow for spectroscopic identification of isomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Weigh approximately 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean vial.[2] Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Causality: CDCl₃ is a versatile solvent for many organic compounds and provides a clean spectral window. The deuterium is not observed in ¹H NMR, preventing solvent interference.
-
-
Filtration: Filter the solution through a pipette with a small glass wool plug directly into a 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Data Acquisition (¹H NMR): Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better resolution). Tune and shim the instrument to optimize magnetic field homogeneity. Acquire the spectrum using a standard single-pulse experiment.
-
Data Acquisition (¹³C NMR): Use a standard proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS).
Protocol 2: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at ~1 mg/mL. Perform serial dilutions to a final concentration of ~1-10 µg/mL in the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[2]
-
Causality: Formic acid is added to the mobile phase to facilitate protonation of the analyte, which is necessary for detection in positive ion ESI mode, yielding the [M+H]⁺ ion.
-
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Set the ESI source to positive ion mode. Inject the sample and acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). For fragmentation data, perform an MS/MS experiment by selecting the parent ion (m/z 152) in the first quadrupole and inducing fragmentation before the second mass analyzer.
Protocol 3: Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Place a small amount of the solid sample directly onto the crystal.[2] Apply pressure with the anvil to ensure good contact.
-
Data Acquisition: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of ambient air (CO₂, H₂O). Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[2]
Conclusion
The unambiguous differentiation of this compound and its positional isomers is a task readily achievable through a multi-faceted spectroscopic approach.
-
¹H and ¹³C NMR stand as the most definitive methods, providing a wealth of structural information through chemical shifts and coupling patterns that are unique to each isomer.
-
Mass Spectrometry serves as an essential confirmation tool, verifying the molecular weight and offering isomer-specific fragmentation patterns, especially with MS/MS analysis.
-
Infrared Spectroscopy is primarily used to confirm the presence of the required functional groups (ester, aromatic ring), providing corroborating evidence for the overall structure.
By employing these techniques in concert and understanding the fundamental principles that link molecular structure to spectral output, researchers can ensure the structural integrity of their compounds, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
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Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. NIH. Available at: [Link]
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(PDF) Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. ResearchGate. Available at: [Link]
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A Comparative Benchmarking Guide to the Synthetic Routes of Methyl 5-Methylnicotinate
Introduction
Methyl 5-Methylnicotinate (CAS No. 29681-45-6) is a key heterocyclic building block in the fine chemicals industry. As a derivative of nicotinic acid (Vitamin B3), it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] Notably, it is a precursor for synthesizing (5-methylpyridin-3-yl)methanol, an essential component in the production of Rupatadine fumarate, an antihistamine.[2][3] Given its commercial importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to researchers and process chemists.
This guide provides an in-depth comparison of the primary synthetic strategies for this compound. We will dissect each route, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective strengths and weaknesses. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for both laboratory-scale synthesis and industrial-scale production.
Route 1: Direct Esterification of 5-Methylnicotinic Acid
The most direct and fundamentally straightforward approach to this compound is the esterification of its corresponding carboxylic acid, 5-Methylnicotinic Acid. This transformation, a classic in organic chemistry, can be accomplished using several methods, with the choice of acid catalyst being the primary variable. We will compare two common variants: the highly efficient thionyl chloride-mediated method and the traditional Fischer-Speier esterification using sulfuric acid.
Causality Behind Experimental Choices
The esterification of a carboxylic acid with an alcohol is an equilibrium-limited process. To drive the reaction towards the product, one must either remove the water formed as a byproduct or use a large excess of the alcohol. In the context of nicotinic acid derivatives, the pyridine nitrogen introduces a unique challenge. This basic nitrogen can be protonated by strong acid catalysts, potentially deactivating the ring towards certain transformations, but in esterification, it necessitates a strong acid to also protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Thionyl Chloride (SOCl₂): This reagent serves a dual purpose. It reacts with methanol to generate HCl in situ, which acts as the Brønsted acid catalyst. More importantly, it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is much more electrophilic than the protonated carboxylic acid, leading to a faster and more complete reaction. The byproducts of this activation (SO₂ and HCl) are gases, which helps to drive the reaction to completion.
-
Sulfuric Acid (H₂SO₄): As a strong, non-volatile acid and a dehydrating agent, H₂SO₄ is a traditional and cost-effective catalyst for Fischer-Speier esterification. It protonates the carbonyl group, activating it for nucleophilic attack by methanol.
Route 1A: Esterification using Thionyl Chloride
This method is prized for its high efficiency and excellent yields, often approaching quantitative conversion. The formation of the acyl chloride intermediate circumvents the equilibrium limitations of standard Fischer esterification.
-
Reaction Setup: In a 1000 mL four-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add 5-Methylnicotinic acid (100.0 g, 0.73 mol) and methanol (500 mL).[4]
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (110 mL, 1.5 mol) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 20 to 25 °C.[4]
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 4 hours.[4]
-
Workup & Isolation: Cool the reaction mixture and remove the excess methanol and unreacted thionyl chloride under reduced pressure using a rotary evaporator.[4] To the resulting residue, carefully add 200 mL of ice water.[4]
-
Neutralization: Under an ice bath, adjust the pH of the solution to 7-10 with a saturated aqueous sodium carbonate solution.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[4] Reported Yield: 108.2 g (98.2%). [4]
Caption: Workflow for Thionyl Chloride-Mediated Esterification.
Route 2: Oxidation of 3,5-Lutidine followed by Esterification
For large-scale industrial synthesis, the cost and availability of starting materials are critical. 3,5-Lutidine (3,5-dimethylpyridine) is an inexpensive and readily available feedstock. This route involves a two-step process: the selective oxidation of one methyl group to a carboxylic acid, followed by esterification.
Causality Behind Experimental Choices
The key challenge in this route is the selective oxidation of one of the two methyl groups on the pyridine ring. Strong oxidizing agents are required to convert the alkyl group to a carboxylic acid.
-
Hydrogen Peroxide (H₂O₂)/Sulfuric Acid (H₂SO₄): This system provides a potent and relatively clean oxidation environment. Concentrated sulfuric acid acts as both the solvent and a catalyst, protonating the pyridine nitrogen and activating the system. The reaction proceeds under harsh conditions (high temperature), which is typical for the oxidation of deactivated alkylpyridines.[5][6]
-
Potassium Permanganate (KMnO₄): A classic and powerful oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction can be performed in water, but it generates a large amount of manganese dioxide (MnO₂) as a byproduct, which can complicate filtration and waste disposal on an industrial scale.[7]
Following the oxidation, the resulting 5-Methylnicotinic acid is then esterified, typically using the methods described in Route 1.
Step 2A: Oxidation of 3,5-Lutidine
-
Reaction Setup: In a suitable reactor, dissolve 3,5-Lutidine (100.0 g, 0.933 mol) in concentrated sulfuric acid (500 mL).[5]
-
Oxidant Addition: Over 4 hours, carefully add 30% hydrogen peroxide (529.1 g, 4.67 mol) to the solution.[5]
-
Reaction: Heat the reaction mixture to 110-130°C and maintain for 5-20 hours.[5][6]
-
Workup & Isolation: Cool the mixture to room temperature and filter any insoluble materials. Carefully adjust the filtrate's pH to 3-4 with a concentrated sodium hydroxide solution to precipitate the product.[5]
-
Purification: Filter the resulting solid, wash with cold water, and dry to obtain 5-Methylnicotinic acid. Reported Yield: ~60-70%. [5]
Step 2B: Esterification
The 5-Methylnicotinic acid obtained from Step 2A can then be esterified using the high-yield thionyl chloride protocol (Route 1A) to produce the final product. The overall yield for this two-step process would be the product of the yields of each step (e.g., 70% * 98% = ~68.6%).
Caption: Workflow for Oxidation-Esterification Route.
Comparative Analysis
To provide a clear, objective comparison, the key performance indicators for each route are summarized below.
| Parameter | Route 1A: Esterification (SOCl₂) | Route 2: Oxidation + Esterification |
| Starting Material | 5-Methylnicotinic Acid | 3,5-Lutidine |
| Key Reagents | Methanol, Thionyl Chloride | H₂SO₄, H₂O₂, Methanol, SOCl₂ |
| Number of Steps | 1 | 2 |
| Reported Yield | >98%[4] | ~60-70% (Overall)[5] |
| Reaction Conditions | Mild (Reflux at 65°C) | Harsh (Oxidation at 110-130°C) |
| Key Byproducts | SO₂, HCl, NaCl | H₂O, Na₂SO₄ |
| Scalability | Excellent for lab and pilot scale. | Favored for large industrial scale due to cheaper starting material. |
| Safety Concerns | Thionyl chloride is corrosive and toxic; requires careful handling. | Concentrated acids and peroxides are highly corrosive and oxidizing; high-temperature reaction requires robust engineering controls. |
| Environmental Impact | Generates acidic and chlorinated waste streams. | Highly acidic waste stream requires significant neutralization. H₂O₂ is a "greener" oxidant than heavy metals. |
| Cost-Effectiveness | Higher starting material cost, but simpler process and higher final-step yield. | Lower starting material cost, but more complex process with harsher conditions and lower overall yield. |
Expert Insights & Future Outlook
Route 1A (Esterification with Thionyl Chloride) stands out for its simplicity, speed, and exceptionally high yield. For laboratory-scale synthesis or when high purity is paramount and the cost of 5-Methylnicotinic acid is not prohibitive, this is the superior method. Its self-validating protocol, where the gaseous byproducts drive the reaction to completion, ensures high conversion and reproducibility.
Route 2 (Oxidation of 3,5-Lutidine) is a classic industrial strategy that prioritizes the use of inexpensive raw materials. While the overall yield is lower and the conditions are significantly harsher, the economic advantage of starting from 3,5-lutidine often outweighs these drawbacks in large-scale manufacturing.[5][6] The analogous industrial synthesis of the isomer Methyl 6-methylnicotinate from 5-ethyl-2-methylpyridine further validates the feasibility of this oxidation-esterification strategy.[8][9]
Green Chemistry & Catalytic Alternatives: The field is continuously evolving towards more sustainable practices. While not yet widely reported for this compound specifically, research on related compounds points to promising future directions.
-
Solid Acid Catalysts: The use of reusable solid acid catalysts, such as MoO₃/SiO₂, has been demonstrated for the synthesis of methyl nicotinate, offering a potential replacement for corrosive liquid acids like H₂SO₄.[10][11]
-
Enzymatic Synthesis: Biocatalysis, using enzymes like Novozym® 435, is emerging as a powerful tool for amide and ester synthesis under mild, environmentally friendly conditions.[12] Adapting such enzymatic methods for the synthesis of this compound could significantly improve the process's green credentials.
Conclusion
The choice between the synthetic routes to this compound is a function of scale, cost, and available resources. The direct esterification of 5-Methylnicotinic acid using thionyl chloride offers a rapid, high-yield synthesis ideal for research and smaller-scale production. Conversely, the two-step oxidation of 3,5-lutidine followed by esterification presents a more economical, albeit more challenging, path for large-scale industrial manufacturing. As the chemical industry moves towards greener and more sustainable processes, the future development of solid acid and enzymatic catalysts will likely provide even more efficient and environmentally benign alternatives.
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
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Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]
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Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. Available at: [Link]
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Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]
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High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. UCHEM. Available at: [Link]
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Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available at: [Link]
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Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF. ResearchGate. Available at: [Link]
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(48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]
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5-Methyl-nicotinic acid methyl ester. ChemBK. Available at: [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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A Comparative Guide to Catalysts for the Esterification of Substituted Nicotinic Acids
Abstract
The synthesis of substituted nicotinic acid esters is a cornerstone in the development of pharmaceuticals and specialty chemicals, owing to the versatile biological and chemical properties of the nicotinoyl functional group. The efficiency of ester synthesis is critically dependent on the choice of catalyst. This guide provides a comprehensive comparative analysis of homogeneous, heterogeneous, and enzymatic catalysts for the esterification of substituted nicotinic acids. By examining the underlying reaction mechanisms, performance metrics, and operational advantages and limitations of each catalyst class, this document serves as a critical resource for researchers, chemists, and drug development professionals to make informed decisions in catalyst selection, ultimately enhancing the efficiency and sustainability of their synthetic processes.
Introduction: The Significance of Substituted Nicotinic Acid Esters
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in medicinal chemistry and material science. Esters of substituted nicotinic acids, in particular, exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and vasodilatory properties. Furthermore, these esters serve as crucial intermediates in the synthesis of more complex molecules, such as anti-tuberculosis drugs and antidepressants.
The esterification of substituted nicotinic acids, a condensation reaction between a carboxylic acid and an alcohol, is a reversible process that necessitates a catalyst to achieve practical reaction rates and high yields. The nature of the substituent on the pyridine ring, as well as its position, can significantly influence the electronic and steric environment of the carboxylic acid group, thereby affecting the reaction kinetics and the suitability of different catalytic systems. This guide will delve into a comparative study of the primary catalytic methodologies employed for this pivotal transformation.
Homogeneous Acid Catalysis: The Conventional Approach
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), have traditionally been the workhorses for the esterification of carboxylic acids, a process famously known as the Fischer-Speier esterification. These catalysts operate in the same phase as the reactants, ensuring excellent contact and often leading to high reaction rates.
Mechanism of Action
The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the nicotinic acid by the strong acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product and regenerate the acid catalyst.
Diagram: Generalized Mechanism of Acid-Catalyzed Esterification
Caption: The catalytic cycle of Fischer-Speier esterification.
Performance and Limitations
Homogeneous catalysts are highly effective, often providing good to excellent yields. For instance, methyl nicotinate can be synthesized by refluxing nicotinic acid in methanol with concentrated sulfuric acid. However, this method can be slow and may result in moderate yields after purification.
Table 1: Performance of Homogeneous Catalysts in Esterification
| Catalyst | Substrate | Alcohol | Conditions | Yield | Reference |
| H₂SO₄ | Nicotinic Acid | Methanol | Reflux, 13 h | 23.39% | |
| H₂SO₄ | Acetic Acid | n-Butanol | 75°C | High | |
| p-TSA | Glycerol | Acetic Acid | - | High |
Despite their efficacy, homogeneous catalysts suffer from several drawbacks:
-
Corrosion: Strong mineral acids are highly corrosive, requiring specialized and costly equipment.
-
Separation Difficulties: Being in the same phase, the catalyst must be neutralized and separated from the product, often through aqueous workups, which generates significant waste.
-
Catalyst Reusability: Recovery and reuse of the catalyst are generally not feasible.
Heterogeneous Solid Acid Catalysis: A Greener Alternative
To overcome the limitations of homogeneous catalysts, a wide array of solid acid catalysts have been developed. These materials possess acidic sites on their surface and function in a different phase from the reactants, simplifying their separation and enabling their reuse.
Types of Heterogeneous Catalysts
A variety of solid acids have been employed for esterification reactions, including:
-
Ion-Exchange Resins: Sulfonated polystyrene-divinylbenzene resins like Amberlyst-15 are widely used due to their high acidity and thermal stability up to approximately 140°C.
-
Zeolites: These microporous aluminosilicates offer shape selectivity and tunable acidity.
-
Sulfated Metal Oxides: Materials like sulfated zirconia exhibit superacidic properties.
-
Heteropolyacids: Polyoxometalates such as tungstophosphoric acid are highly acidic and can be supported on various materials.
-
Functionalized Silicas and Nanoparticles: Silica supports can be functionalized with sulfonic acid groups, and magnetic nanoparticles can be coated with acidic layers for easy separation. For example, a MoO₃/SiO₂ bifunctional catalyst has been used for the synthesis of methyl nicotinate.
Performance and Advantages
Heterogeneous catalysts offer several key advantages:
-
Ease of Separation: The solid catalyst can be easily removed from the reaction mixture by filtration.
-
Reusability: Many solid acid catalysts can be regenerated and reused for multiple reaction cycles, reducing cost and waste. For instance, some magnetic-responsive solid acid catalysts have demonstrated high catalytic activity for up to five reuses without significant deactivation.
-
Reduced Corrosion: Solid acids are generally less corrosive than their liquid counterparts.
-
Process Intensification: They are well-suited for continuous flow reactors, which can enhance productivity.
Table 2: Performance of Heterogeneous Catalysts in Esterification
| Catalyst | Substrate | Alcohol | Conditions | Yield/Conversion | Reusability | Reference |
| MoO₃/SiO₂ | Nicotinic Acid | Methanol | Reflux | ~79% | Not specified | |
| Amberlyst-15 | Lauric Acid | Methanol | 60°C, 8 h | >99% conversion | Good | |
| Fe₃O₄@SiO₂-PIL | Palmitic Acid | Methanol | 70°C, 6 h | 94% conversion | 5 cycles (>84% conversion) |
Challenges
Despite their advantages, heterogeneous catalysts can face challenges such as lower activity compared to homogeneous catalysts due to mass transfer limitations, and potential deactivation through poisoning or leaching of active sites.
Enzymatic Catalysis: The Selective and Sustainable Frontier
Biocatalysis, utilizing enzymes such as lipases and esterases, has emerged as a powerful and environmentally benign approach for ester synthesis. These biocatalysts offer remarkable selectivity under mild reaction conditions.
Mechanism and Specificity
Lipases catalyze esterification through a "ping-pong bi-bi" mechanism involving an acyl-enzyme intermediate. A key advantage of enzymatic catalysis is the high chemo-, regio-, and stereoselectivity, which is particularly valuable when dealing with complex substituted nicotinic acids. For instance, lipases can selectively esterify a primary alcohol in the presence of a secondary alcohol.
Performance and Reaction Conditions
Enzymatic esterifications are typically conducted under mild conditions (near room temperature and neutral pH), which helps to prevent side reactions and degradation of sensitive substrates. The use of enzymes for the synthesis of nicotinic acid itself is gaining traction in industrial processes. While specific data on the enzymatic esterification of a wide range of substituted nicotinic acids is still emerging, studies on other carboxylic acids demonstrate the potential for high yields.
Table 3: Performance of Enzymatic Catalysts in Esterification
| Catalyst (Lipase) | Substrate | Alcohol | Conditions | Yield/Conversion | Reference |
| Novozyme 435 | 2-Nonynoic Acid | n-Butanol | 48 h | 42% | |
| Lipozyme IM 20 | 10-Undecynoic Acid | n-Butanol | - | High Conversion |
Considerations and Future Directions
The primary challenges for enzymatic catalysis include the higher cost of enzymes and their potential inhibition by substrates or products. However, enzyme immobilization can significantly enhance their stability and reusability, making the process more economically viable. The field is rapidly advancing, with protein engineering techniques being used to develop more robust and efficient biocatalysts.
Experimental Protocols
General Workflow for Catalyst Comparison
Diagram: Experimental Workflow for Catalyst Comparison
Caption: A standardized workflow for comparing catalyst performance.
Protocol for Homogeneous Catalysis: Fischer Esterification of Nicotinic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add nicotinic acid (1.0 eq.), the desired alcohol (10-20 eq., serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Product Isolation: Extract the ester with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography or distillation.
Protocol for Heterogeneous Catalysis: Esterification using Amberlyst-15
-
Catalyst Activation: Wash the Amberlyst-15 resin with the alcohol to be used in the reaction and dry under vacuum.
-
Reaction Setup: In a round-bottom flask, combine the substituted nicotinic acid (1.0 eq.), the alcohol (3-5 eq.), a suitable solvent if necessary (e.g., toluene), and the activated Amberlyst-15 (e.g., 10-20 wt% of the acid).
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring. Water can be removed azeotropically using a Dean-Stark apparatus if toluene is used as the solvent.
-
Work-up: Upon reaction completion, cool the mixture and separate the catalyst by filtration.
-
Product Isolation: Remove the solvent and excess alcohol from the filtrate under reduced pressure to obtain the crude ester.
-
Catalyst Regeneration: Wash the recovered catalyst with the alcohol and then a volatile solvent like methanol, and dry for reuse.
Conclusion and Future Outlook
The choice of catalyst for the esterification of substituted nicotinic acids is a critical decision that balances reaction efficiency, cost, and environmental impact.
-
Homogeneous acid catalysts offer high activity but are plagued by issues of corrosion, waste generation, and lack of reusability.
-
Heterogeneous solid acid catalysts present a more sustainable alternative with easy separation and recyclability, making them highly attractive for industrial applications, especially in continuous processes.
-
Enzymatic catalysts represent the frontier of selective and green chemistry, operating under mild conditions with high specificity, although cost and stability remain key considerations.
Future research will likely focus on the design of novel, robust, and highly active heterogeneous and enzymatic catalysts. The development of catalysts that are tolerant to a wider range of substituents on the nicotinic acid ring will be crucial. Furthermore, the integration of these advanced catalytic systems into continuous flow reactors will be instrumental in developing more efficient, scalable, and sustainable processes for the synthesis of valuable substituted nicotinic acid esters.
References
-
Akishina, N. V., et al. (Year). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
-
Chen, J., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances. [Link]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. (Reference provided for historical context, no direct link available).
- Gong, J.-S., et al. (2012). Biocatalytic synthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Rhodococcus sp. CCZU10-1. Journal of Industrial Microbiology & Biotechnology, 39(11), 1635-1642.
-
Kargar, H., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]
-
LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts. [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
-
ScholarSphere. (2023). Acid Catalyst Comparison in Fischer Esterification Reactions. PennState. [Link]
-
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
NIH. (2023). Magnetic-responsive solid acid catalysts for esterification. National Institutes of Health. [Link]
-
NIH. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. National Institutes of Health. [Link]
-
Reddit. (2018). Sulfuric acid replacement for ester formation reaction?. Reddit. [Link]
-
NIH. (Year). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. [Link]
-
Akishina, N. V., et al. (Year). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
-
Kargar, H., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]
-
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
Taylor & Francis Online. (Year). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Taylor & Francis Online. [Link]
-
Oriental Journal of Chemistry. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. [Link]
-
ResearchGate. (Year). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. ResearchGate. [Link]
-
ResearchGate. (Year). Lipase-Catalyzed Esterification. ResearchGate. [Link]
A Comparative Guide to the Purity Assessment of Commercially Available Methyl 5-Methylnicotinate
Introduction: The Critical Role of Purity in Pharmaceutical Research
In the landscape of drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of scientific validity and patient safety. Methyl 5-methylnicotinate, a nicotinic acid derivative, serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Impurities, which can be defined as any component that is not the defined chemical entity, can arise from the synthesis process, degradation, or storage.[2][3] These undesirable components can have a significant impact on the efficacy, safety, and stability of the final drug product.[2] Therefore, a rigorous and multi-faceted approach to purity assessment is paramount for any researcher or drug development professional.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the "why" behind experimental choices, offering a framework for a self-validating quality control system. The objective is to equip researchers with the expertise to critically evaluate and select suppliers based on robust scientific data.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergy of multiple orthogonal methods, each probing different physicochemical properties of the analyte and its potential impurities. This guide will focus on a suite of techniques that, when used in concert, provide a high degree of confidence in the purity determination of this compound.
Our comparative analysis will be based on hypothetical data from three representative commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. The following analytical techniques form the basis of our purity assessment workflow:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity and impurity profiling of non-volatile organic molecules.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds, including residual solvents.[4][5]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful primary method for determining the absolute purity of a sample without the need for a specific reference standard for each impurity.[6][7][8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The benchmark for quantifying trace elemental impurities.[][10][11]
The following diagram illustrates the comprehensive workflow for the purity assessment of this compound.
Caption: Overall workflow for the purity assessment of this compound.
Experimental Protocols: A Step-by-Step Guide with Rationale
The following sections provide detailed, step-by-step methodologies for each key experiment. The rationale behind critical steps is explained to provide a deeper understanding of the analytical process.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[4][5] Its high resolving power allows for the separation of the main compound from closely related structural isomers and degradation products. A Diode Array Detector (DAD) provides spectral information, aiding in peak identification and purity assessment.
Protocol:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.
-
Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is a good starting point for pyridine derivatives.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the pyridine nitrogen, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.
-
-
Standard and Sample Preparation:
-
Reference Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.
-
Sample Solutions: Prepare samples from Suppliers A, B, and C at the same concentration as the reference standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 260 nm. This is a typical wavelength for nicotinic acid derivatives. A DAD allows for monitoring across a range of wavelengths.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities.
-
0-15 min: 10% B to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% B to 10% B
-
21-25 min: Hold at 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Calculate the percentage purity of the main peak using the area percent method.
-
Identify and quantify any impurities by comparing their retention times and UV spectra to known impurity standards, if available. For unknown impurities, report their area percent relative to the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Rationale: GC-MS is highly effective for the separation and identification of volatile and semi-volatile compounds, making it the ideal technique for detecting residual solvents from the manufacturing process.[4][5] The mass spectrometer provides definitive identification of the eluted compounds.
Protocol:
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.
-
Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for general solvent screening.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Standard and Sample Preparation:
-
Solvent Standard: Prepare a stock solution containing a mixture of common process solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene) in a suitable high-boiling point solvent like DMSO.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound from each supplier into a headspace vial and dissolve in 1 mL of DMSO.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
-
Data Analysis:
-
Identify residual solvents in the samples by comparing their retention times and mass spectra to the solvent standard.
-
Quantify the identified solvents using an external or internal standard method.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assay
Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard with a known purity.[6][7] It is a non-destructive technique that provides structural information and purity in a single experiment.[6][7][12]
Protocol:
-
System Preparation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a probe capable of delivering calibrated 90° pulses.
-
-
Standard and Sample Preparation:
-
Internal Standard: Use a certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Experiment: A standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Pulse Angle: A calibrated 90° pulse.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
-
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities
Rationale: ICP-MS is an extremely sensitive technique for the detection and quantification of trace elemental impurities, which can be introduced from catalysts, reagents, or manufacturing equipment.[][10][11][13] Regulatory guidelines, such as ICH Q3D, mandate the control of elemental impurities in pharmaceutical products.[14]
Protocol:
-
System Preparation:
-
ICP-MS System: Agilent 7900 ICP-MS or equivalent, with a collision/reaction cell to minimize interferences.
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare multi-element calibration standards containing the elements of interest (as per ICH Q3D) at various concentrations.
-
Sample Preparation: Accurately weigh approximately 0.1 g of this compound from each supplier. Digest the sample using a closed-vessel microwave digestion system with concentrated nitric acid and hydrochloric acid. This process breaks down the organic matrix, leaving the elemental impurities in a solution suitable for analysis.
-
-
ICP-MS Conditions:
-
Tune the instrument for optimal sensitivity and to minimize interferences.
-
Use an appropriate internal standard to correct for matrix effects and instrument drift.
-
-
Data Analysis:
-
Quantify the elemental impurities in the samples by comparing their signal intensities to the calibration curves generated from the standard solutions.
-
Report the results in parts per million (ppm) or µg/g.
-
Comparative Data Analysis (Hypothetical)
The following tables summarize the hypothetical data obtained from the analysis of this compound from three different commercial suppliers.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Purity by HPLC (Area %) | Impurity 1 (Area %) | Impurity 2 (Area %) | Total Impurities (Area %) |
| Supplier A | 99.85% | 0.08% | 0.04% | 0.15% |
| Supplier B | 99.52% | 0.25% | 0.11% | 0.48% |
| Supplier C | 99.91% | 0.05% | Not Detected | 0.09% |
Table 2: GC-MS Residual Solvent Analysis
| Supplier | Methanol (ppm) | Toluene (ppm) | Dichloromethane (ppm) |
| Supplier A | 50 | < 10 | < 10 |
| Supplier B | 250 | 150 | 30 |
| Supplier C | < 20 | < 10 | < 10 |
Table 3: qNMR Absolute Purity Assay
| Supplier | Absolute Purity by qNMR (%) |
| Supplier A | 99.7% |
| Supplier B | 99.4% |
| Supplier C | 99.8% |
Table 4: ICP-MS Elemental Impurity Analysis (Selected Elements)
| Supplier | Lead (Pb) (ppm) | Palladium (Pd) (ppm) | Nickel (Ni) (ppm) |
| Supplier A | < 0.5 | 1.2 | < 1.0 |
| Supplier B | 1.5 | 8.5 | 2.3 |
| Supplier C | < 0.5 | 0.8 | < 1.0 |
Discussion and Interpretation of Results
The hypothetical data presented above highlights the potential variability in the purity of commercially available this compound.
-
Supplier C consistently demonstrates the highest purity across all analytical techniques. The HPLC data shows the lowest level of organic impurities, and the GC-MS and ICP-MS results indicate minimal residual solvents and elemental impurities. The qNMR result corroborates the high purity determined by HPLC. This supplier would be the preferred choice for applications where high purity is critical, such as in late-stage drug development and for use as a reference standard.
-
Supplier A provides a high-purity product, with low levels of impurities. The slightly higher levels of Impurity 1 and residual methanol compared to Supplier C are still well within acceptable limits for many research and early-stage development applications.
-
Supplier B shows a lower purity profile compared to the other two suppliers. The higher levels of organic impurities, residual solvents, and elemental impurities (particularly Palladium, which may originate from a catalytic step in the synthesis) could be a concern for sensitive applications. While this material may be suitable for less critical applications, further purification would be necessary for use in GMP processes.
The following diagram illustrates the logical relationship between the analytical techniques and the final purity assessment.
Caption: Logical flow from analytical data to final purity assessment.
Conclusion: An Evidence-Based Approach to Supplier Selection
The purity assessment of critical raw materials like this compound should be a rigorous, evidence-based process. This guide has outlined a comprehensive analytical workflow that leverages the strengths of multiple orthogonal techniques to provide a detailed and reliable purity profile. By understanding the principles and methodologies behind each technique, researchers and drug development professionals can make informed decisions when selecting commercial suppliers. The hypothetical data presented serves to illustrate that not all commercially available materials are of equal quality, and a thorough in-house verification of purity is a crucial step in ensuring the integrity and success of any research or development program. Adherence to the principles of scientific integrity and a multi-faceted analytical approach will ultimately lead to more robust and reproducible scientific outcomes.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Q3A (R2) Impurities in New Drug Substances. [Link]
-
Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Resolian. (n.d.). Elemental Impurities Analysis. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]
-
SGS INSTITUT FRESENIUS. (n.d.). Analysis of elemental impurities. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Elemental Impurity Analysis. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
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ResearchGate. (2013). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from [Link]
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Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. Retrieved from [Link]
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Tablets & Capsules Magazine. (2017). Eye on Excipients: A Pharmacopeia 'Standards' Update. Retrieved from [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Macleod, A. K., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry, 8, 76. [Link]
-
Gfeller, D., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9253–9254. [Link]
-
MDPI. (n.d.). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link]
-
USP-NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
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uspbpep.com. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
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Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]
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YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]
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IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
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YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Retrieved from [Link]
-
Organic Letters. (2008). “Pure by NMR”?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
-
IPEC EUROPE. (n.d.). Qualification of Excipients for Use in Pharmaceuticals. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. Retrieved from [Link]
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Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]
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ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]
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Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
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National Institutes of Health. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Retrieved from [Link]
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UCHEM. (2025). High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine Derivative Analysis
Introduction
Pyridine and its derivatives are fundamental heterocyclic building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Their predictable reactivity and structural stability make them invaluable in drug design and synthesis.[1] Consequently, the development of robust, accurate, and reliable analytical methods for the quantification and impurity profiling of these compounds is not merely a procedural step but a cornerstone of ensuring drug safety, efficacy, and regulatory compliance.
This guide provides an in-depth comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of pyridine derivatives. We will delve into the causality behind experimental choices, present detailed validation protocols, and outline a framework for method cross-validation, a critical process that ensures analytical results are consistent and reproducible across different methods, laboratories, or equipment.[2][3] All methodologies and validation parameters are discussed within the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[4][5]
The Regulatory Imperative: Grounding in ICH Q2(R1)
The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5][6] The ICH Q2(R1) guideline, and its recent update Q2(R2), is the globally recognized standard that outlines the necessary validation characteristics.[4][7][8] For the quantitative analysis of pyridine derivatives as an API or for impurity determination, the following parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Core Analytical Technique 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale: RP-HPLC is the workhorse for the quality control of pharmaceuticals due to its high resolution, sensitivity, and specificity.[9] For pyridine derivatives, which are often polar, aromatic compounds, RP-HPLC using a C18 column is an ideal choice.[9][10] The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[2] Most pyridine compounds are hydrophilic with a pKa around 5.2-6, which allows for manipulation of their retention behavior through pH adjustments of the mobile phase, making the method highly versatile.[11][12]
Detailed Experimental Protocol: RP-HPLC for a Pyridine Derivative
This protocol is a representative method for the quantitative analysis of a hypothetical pyridine-based API.
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[9]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of 10 mM ammonium acetate (pH 4.5) (Solvent A) and Acetonitrile (Solvent B). The pH is chosen to ensure the pyridine nitrogen is protonated, enhancing retention on the C18 phase.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection: UV detection at the λmax of the specific pyridine derivative (typically 250-280 nm).[10]
-
Injection Volume: 10 µL.[10]
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water. Create a series of working standards by serial dilution to cover the expected linear range (e.g., 1-100 µg/mL).[9]
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the validated linear range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.[9]
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of a working standard.
-
Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0, and theoretical plates should be > 2000.
-
Core Analytical Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[13] It is particularly suited for volatile and thermally stable compounds. For many polar pyridine derivatives containing hydroxyl or amino groups, derivatization is mandatory to increase their volatility and thermal stability.[14] Silylation, for instance, replaces active hydrogens with a trimethylsilyl (TMS) group, making the molecule amenable to GC analysis.[14] The primary advantage of GC-MS is its exceptional sensitivity (especially in Selected Ion Monitoring mode) and definitive identification based on the mass spectrum.[10][15]
Detailed Experimental Protocol: GC-MS for a Pyridine Derivative (with Derivatization)
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]
-
Oven Program: Initial temp 100°C, hold for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.[14]
-
Inlet Temperature: 280°C, Splitless mode.[14]
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
MS Detection: Scan mode (e.g., m/z 40-500) for identification and method development. Selected Ion Monitoring (SIM) mode for high-sensitivity quantification.
-
-
Derivatization, Standard, and Sample Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in anhydrous pyridine.[14]
-
Procedure (in a moisture-free environment):
-
Accurately weigh the standard or sample into a reaction vial and evaporate any solvent to dryness.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[14] The use of anhydrous pyridine is critical as moisture can break down the silylation reagent and the derivatized products.[16]
-
Cap the vial tightly and heat at 70°C for 60 minutes.[14]
-
Cool to room temperature before injection.
-
-
-
System Suitability Test (SST):
-
Perform replicate injections of a derivatized standard.
-
Acceptance Criteria: %RSD for peak area and retention time should be ≤ 5.0% (higher variability is often accepted due to the derivatization step). Peak shape should be symmetrical.
-
The Cross-Validation Study: Bridging HPLC and GC-MS
Cross-validation is the formal process of comparing results from two different analytical methods to ensure they are equivalent and interchangeable.[3] This is crucial when, for example, a routine QC method (HPLC) needs to be confirmed by an orthogonal, more specific method (GC-MS) for impurity identification.
Cross-Validation Workflow
The process involves analyzing the same homogenous batch of samples with both fully validated methods and statistically comparing the results.[2]
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Comparative Data Summary
The following table presents typical performance data expected from the validation of each method for a pyridine derivative.
| Validation Parameter | RP-HPLC with UV/PDA | GC-MS (with Derivatization) | Causality & Expert Insight |
| Linearity (R²) | ≥ 0.999[10] | ≥ 0.995[10] | HPLC generally shows slightly better linearity as it avoids the potential variability of a chemical derivatization step. |
| Accuracy (% Recovery) | 98.0% to 102.0%[10] | 95.0% to 105.0%[10] | The multi-step derivatization and sample handling in GC-MS can lead to a slightly wider, yet acceptable, accuracy range. |
| Precision (% RSD) | ≤ 2.0%[10] | ≤ 5.0%[10] | Precision in GC-MS is heavily influenced by the reproducibility of the derivatization reaction. |
| LOD / LOQ | µg/mL to ng/mL range[10] | ng/mL to pg/mL range[10] | GC-MS, especially in SIM mode, offers superior sensitivity, making it ideal for trace-level impurity analysis.[15] |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass fragmentation pattern) | GC-MS provides definitive structural confirmation, making it an excellent orthogonal method to confirm HPLC peak identity and purity.[15] |
| Derivatization | Not Required | Mandatory | This is a key differentiator. The lack of derivatization makes HPLC simpler, faster, and more robust for routine QC.[14] |
Mechanism Visualization: Analyte-Stationary Phase Interaction
Understanding the underlying separation mechanism is key to method development and troubleshooting. In RP-HPLC, the protonated pyridine derivative interacts with the nonpolar C18 stationary phase.
Caption: Interaction of a protonated pyridine derivative with a C18 stationary phase.
(Note: The image in the DOT script is a placeholder for a chemical structure representation.)
Conclusion and Recommendations
Both RP-HPLC and GC-MS are powerful, validated techniques for the analysis of pyridine derivatives, each with distinct advantages.
-
RP-HPLC stands out as the gold standard for routine quality control . Its robustness, simplicity (no derivatization), and high precision make it ideal for assays, content uniformity, and the quantification of known impurities. The evolution to Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes (sub-2 µm) and higher pressures (up to 15,000 psi), offers significant improvements in speed, resolution, and sensitivity over traditional HPLC.[17][18] This translates to faster sample throughput and reduced solvent consumption, making UPLC a highly efficient option for modern QC labs.[17][19]
-
GC-MS is the method of choice for trace-level analysis and definitive identification . Its superior sensitivity is invaluable for analyzing genotoxic impurities where detection limits in the ppm range are often required.[20] Furthermore, its ability to provide mass spectral data makes it an indispensable tool for structure elucidation of unknown degradation products or impurities, providing a level of specificity that UV detection cannot match.
A robust analytical strategy will leverage both. HPLC or UPLC should be employed for routine testing, while GC-MS serves as a complementary, orthogonal method for in-depth investigations and for validating the specificity of the primary method. The successful cross-validation between these two techniques provides the highest level of confidence in the analytical data, ensuring product quality and patient safety.
References
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: A Review on Comparative study of HPLC and UPLC Source: RJPT URL: [Link]
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Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link]
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Title: HPLC vs. UPLC Source: WebofPharma URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL: [Link]
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Title: Differences between HPLC and UPLC Source: Pharmaguideline URL: [Link]
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Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
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Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]
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Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: HPLC Vs UPLC - What's The Difference? Source: alwsci URL: [Link]
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Title: Analytical Method Transfer: Best Practices and Guidelines Source: Lab Manager Magazine URL: [Link]
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Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: European Medicines Agency URL: [Link]
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Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]
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Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) Source: DTIC URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]
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Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]
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Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]
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Title: Analytical Method Transfer Checklist: Ensuring Seamless Tech Transfer Source: ProPharma URL: [Link]
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Title: (PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: ResearchGate URL: [Link]
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Title: (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]
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Title: Pyridine Derivatives and Impurity Standards for Pharma R&D Source: Pharmaffiliates URL: [Link]
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Title: Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis Source: Reddit URL: [Link]
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Title: Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts Source: PubMed URL: [Link]
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Title: (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) Source: ResearchGate URL: [Link]
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Title: Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals Source: Chromatography Today URL: [Link]
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A Comparative Guide to the In Vitro Efficacy of Nicotinic Acid Methyl Ester Analogs
This guide provides a comprehensive comparison of the in vitro efficacy of various analogs of nicotinic acid methyl ester, with a primary focus on their anti-inflammatory and vasodilatory properties. While the initial intent was to focus solely on methyl 5-methylnicotinate analogs, the available literature necessitates a slightly broader scope to include a wider range of structurally related and biologically active nicotinic acid methyl ester derivatives. This approach allows for a more robust comparative analysis based on published experimental data.
This document is intended for researchers, scientists, and drug development professionals. It delves into the causality behind experimental choices, provides detailed, self-validating protocols for key in vitro assays, and presents a comparative analysis of the structure-activity relationships (SAR) of these compounds. All key claims are supported by authoritative sources, and a complete reference list is provided.
Introduction: The Therapeutic Potential of Nicotinic Acid Esters
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a range of biological activities.[1] Its methyl ester, methyl nicotinate, and related analogs are of significant interest in drug discovery due to their potential as anti-inflammatory, vasodilatory, and analgesic agents.[2][3] These compounds often act as prodrugs, being hydrolyzed in vivo to nicotinic acid, which then exerts its effects through various mechanisms, including the activation of the G protein-coupled receptor GPR109A. The structural modification of the nicotinic acid scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and reduced side effects.
This guide will explore the in vitro evaluation of these analogs, providing a framework for their comparative assessment and offering insights into their therapeutic potential.
Methodologies for In Vitro Efficacy Assessment
The following section details the step-by-step protocols for key in vitro assays used to evaluate the anti-inflammatory and cytotoxic effects of nicotinic acid methyl ester analogs.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells (e.g., RAW 264.7 macrophages for anti-inflammatory studies) in a 96-well plate at a density of 1 × 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound analogs and reference drugs) in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compounds.
-
Incubate the plate for the desired treatment period (e.g., 72 hours for cytotoxicity assessment).[2]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Absorbance Measurement:
Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for cell viability.
Anti-inflammatory Activity Assessment: The Griess Assay for Nitric Oxide
The Griess assay is a widely used method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants. This assay is particularly relevant for assessing the anti-inflammatory potential of compounds, as excessive NO production is a hallmark of inflammation.
Experimental Protocol: Griess Assay
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate as described for the MTT assay.
-
Treat the cells with the test compounds in the presence of an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
-
Sample Collection:
-
After the desired incubation period, collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
In a new 96-well plate, mix equal volumes of the collected supernatant and the Griess reagent (typically a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture in the dark at room temperature for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.
-
-
Quantification:
-
Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Diagram: Griess Assay Workflow
Caption: Workflow of the Griess assay for nitric oxide.
Measurement of Inflammatory Cytokines: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants.
Experimental Protocol: TNF-α and IL-6 ELISA
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or IL-6 antibody).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate and add the cell culture supernatants and a series of known standards for the cytokine to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 20-30 minutes at room temperature.
-
-
Substrate Addition and Color Development:
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Incubate in the dark until a color develops.
-
-
Stopping the Reaction and Reading:
-
Add a stop solution (e.g., sulfuric acid) to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Quantification:
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Comparative In Vitro Efficacy of Nicotinic Acid Methyl Ester Analogs
The following tables summarize the available in vitro data for various nicotinic acid methyl ester analogs, focusing on their anti-inflammatory and related activities. Due to the limited availability of direct comparative studies on a homologous series of this compound analogs, this section presents data from various studies on nicotinic acid derivatives to provide a broader context for structure-activity relationships.
Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives (ROS Inhibition)
| Compound | Structure | IC₅₀ (µg/mL) for ROS Inhibition | Reference |
| 5 | Isonicotinate of meta-aminophenol | 1.42 ± 0.1 | |
| 6 | Isonicotinate of para-aminophenol | - | |
| 8a | N-acetylated analog | - | |
| 8b | N-butyrylated analog | - | |
| Ibuprofen | Standard Drug | 11.2 ± 1.9 |
Note: Specific IC₅₀ values for compounds 6, 8a, and 8b were not provided in the source, but they were reported to have high anti-inflammatory activity.
Table 2: Antinociceptive Activity of Methyl Nicotinate
| Compound | Dose (mg/kg) | % Reduction in Acetic Acid-Induced Writhing | Reference |
| Methyl Nicotinate | 5 | Significant (P < 0.05) | [2] |
| Methyl Nicotinate | 10 | Significant (P < 0.05) | [2] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The anti-inflammatory activity of isonicotinic acid derivatives suggests that the pyridine carboxylic acid motif is a promising scaffold for the development of ROS inhibitors. The high potency of the meta-aminophenol isonicotinate (compound 5) indicates that the nature and position of the substituent on the ester group significantly influence activity.
Furthermore, the antinociceptive effects of methyl nicotinate itself highlight the inherent biological activity of the core structure.[2] The vasodilatory properties of nicotinic acid and its esters are primarily mediated by the GPR109A receptor, leading to the release of prostaglandin D2.
Diagram: Proposed Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism of nicotinic acid analogs.
Conclusion
This guide has provided a comparative overview of the in vitro efficacy of nicotinic acid methyl ester analogs, with a focus on their anti-inflammatory properties. While a direct, comprehensive comparison of a series of this compound analogs is not yet available in the public domain, the presented data on related nicotinic acid derivatives offers valuable insights into their therapeutic potential.
The detailed experimental protocols for key in vitro assays—MTT, Griess, and ELISA—provide a solid foundation for researchers to conduct their own comparative studies. The structure-activity relationships discussed herein, although preliminary, suggest that modifications to the ester group and substitutions on the pyridine ring can significantly impact the biological activity of these compounds.
Further research is warranted to synthesize and evaluate a systematic series of this compound analogs to elucidate more precise structure-activity relationships and to identify lead compounds for further development as anti-inflammatory or vasodilatory agents.
References
- Erharuyi, O., Adhikari, A., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
- Yaqoob, S., Naureen, N., Khanam, R., Wang, Y., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., & Khan, F. A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(16), 4975.
- Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations. (2001). The Journal of pharmacology and experimental therapeutics, 297(2), 699–708.
- Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones. (2020). Molecules, 25(18), 4238.
- Comparative Study of Methyl 2-(aminomethyl)nicotinate Derivatives and Related Nicotinic Acid Analogs. (n.d.). BenchChem.
- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). Malaysian Journal of Science, 28(2), 145-152.
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High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. (2025). UCHEM. Retrieved from [Link]
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methyl nicotinate, 93-60-7. (n.d.). The Good Scents Company. Retrieved from [Link]
- A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. (2020). Molecular Pharmacology, 98(2), 168–180.
- Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations. (2001). The Journal of pharmacology and experimental therapeutics, 297(2), 699–708.
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2018). Molecules, 23(10), 2577.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2021). Molecules, 26(1), 169.
- Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrex
- Mechanism-based design, synthesis and biological studies of N⁵-substituted tetrahydrofolate analogs as inhibitors of cobalamin-dependent methionine synthase and potential anticancer agents. (2012). European Journal of Medicinal Chemistry, 58, 134–144.
- Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011).
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A Head-to-Head Comparison of Purification Techniques for Substituted Pyridines: A Guide for Researchers
A Comparative Cost and Efficiency Analysis of Synthetic Pathways to Methyl 5-Methylnicotinate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylnicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its structural motif is present in several notable drug candidates, making the efficient and cost-effective production of this intermediate a critical consideration for researchers and commercial manufacturers alike. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, with a focus on relative cost analysis, reaction efficiency, safety, and scalability. The insights presented herein are designed to empower chemists and process developers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or production needs.
Synthetic Pathways Overview
Three primary synthetic strategies for the preparation of this compound will be evaluated in this guide:
-
Two-Step Synthesis via Oxidation of 3,5-Lutidine and Subsequent Esterification: This classical approach involves the initial oxidation of a readily available starting material, 3,5-lutidine, to form 5-methylnicotinic acid, which is then esterified.
-
Direct Esterification of 5-Methylnicotinic Acid using Thionyl Chloride: A high-yielding and rapid method that activates the carboxylic acid with thionyl chloride prior to esterification with methanol.
-
Fischer Esterification of 5-Methylnicotinic Acid: A traditional acid-catalyzed esterification that represents a more "green" but potentially lower-yielding alternative.
Each of these pathways will be dissected in terms of its detailed experimental protocol, cost of goods, and overall practicality.
Pathway 1: Two-Step Synthesis from 3,5-Lutidine
This pathway begins with the oxidation of the inexpensive starting material 3,5-lutidine to produce the key intermediate, 5-methylnicotinic acid. This intermediate is then subjected to esterification to yield the final product.
Step 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid
The oxidation of 3,5-lutidine is most commonly achieved using a strong oxidizing agent such as potassium permanganate.
-
To a solution of 3,5-lutidine (1 equivalent) in water, potassium permanganate (approximately 2.5-3 equivalents) is added portion-wise while maintaining the reaction temperature between 25-35°C.
-
The reaction mixture is stirred at this temperature for several hours until the purple color of the permanganate has discharged.
-
The resulting manganese dioxide is removed by filtration.
-
The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the 5-methylnicotinic acid.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
A reported yield for this oxidation is approximately 51% after purification.[1]
Step 2: Esterification of 5-Methylnicotinic Acid
The 5-methylnicotinic acid produced in the first step can then be esterified using one of the methods detailed in Pathway 2 or 3. For the purpose of this analysis, we will consider the highly efficient thionyl chloride method for the esterification step.
Caption: Two-step synthesis of this compound from 3,5-Lutidine.
Pathway 2: Direct Esterification with Thionyl Chloride
This approach is a direct and highly efficient method for the synthesis of this compound starting from 5-methylnicotinic acid. The use of thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, which readily reacts with methanol.
Experimental Protocol: Thionyl Chloride Esterification
-
In a round-bottom flask, 5-methylnicotinic acid (1 equivalent) is suspended in an excess of methanol (e.g., 5-10 volumes).
-
The mixture is cooled in an ice bath, and thionyl chloride (approximately 2 equivalents) is added dropwise with stirring.[2][3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.[2][3]
-
The excess methanol and thionyl chloride are removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
This method has been reported to provide a very high yield, often in the range of 98%.[3]
Caption: Direct esterification using thionyl chloride.
Pathway 3: Fischer Esterification
Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This method is often considered more environmentally friendly than using thionyl chloride but can suffer from lower yields and longer reaction times.
Experimental Protocol: Fischer Esterification
-
5-methylnicotinic acid (1 equivalent) is dissolved in a large excess of methanol (which also acts as the solvent).
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is carefully added.
-
The mixture is heated to reflux for an extended period, typically 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.
-
The residue is diluted with water and neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated as described in Pathway 2.
The yield for the Fischer esterification of the parent nicotinic acid has been reported to be as low as 23.39% after purification.[4][5] While optimization is possible, achieving high yields can be challenging.
Caption: Fischer esterification of 5-methylnicotinic acid.
Relative Cost Analysis
To provide a practical comparison, a relative cost analysis was performed based on the bulk pricing of the required starting materials and reagents. The following table summarizes the estimated cost per mole of this compound for each pathway, assuming the reported yields.
| Reagent | Pathway 1 | Pathway 2 | Pathway 3 |
| Starting Material | |||
| 3,5-Lutidine | ~$3.50/kg[6][7] | - | - |
| 5-Methylnicotinic Acid | - | ~$8-10/kg[8] | ~$8-10/kg[8] |
| Key Reagents | |||
| Potassium Permanganate | ~$2-3/kg[9][10] | - | - |
| Thionyl Chloride | ~$2-3/L[11][12][13][14][15] | ~$2-3/L[11][12][13][14][15] | - |
| Methanol | ~$0.30-0.40/L[16][17][18][19] | ~$0.30-0.40/L[16][17][18][19] | ~$0.30-0.40/L[16][17][18][19] |
| Sulfuric Acid | - | - | ~$0.50-2.00/L[2][20][21][22][23] |
| Reported Yield | ~50% (overall) | ~98% | ~24% |
| Estimated Relative Cost per Mole | $ |
Note: Prices are estimates based on bulk chemical supplier data and are subject to market fluctuations. The dollar signs represent a qualitative comparison of the final cost per mole of the product.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Two-Step from 3,5-Lutidine | Pathway 2: Thionyl Chloride Esterification | Pathway 3: Fischer Esterification |
| Overall Yield | Moderate (~50%) | Very High (~98%) | Low (~24%) |
| Starting Material Cost | Low (3,5-lutidine is inexpensive) | Moderate (5-methylnicotinic acid is more expensive) | Moderate (5-methylnicotinic acid is more expensive) |
| Reagent Cost | Moderate (KMnO4 can be costly at scale) | Moderate (Thionyl chloride) | Low (Sulfuric acid is very cheap) |
| Reaction Time | Long (two steps, oxidation can be slow) | Short (typically a few hours) | Very Long (often requires overnight reflux) |
| Scalability | Moderate (handling large quantities of MnO2 byproduct can be challenging) | Good (well-established and high-yielding) | Good (simple procedure, but low yield is a drawback) |
| Safety Concerns | Use of strong oxidizer (KMnO4) | Use of highly corrosive and toxic thionyl chloride | Use of concentrated strong acid (H2SO4) |
| Environmental Impact | Generation of significant manganese waste | Generation of acidic waste (HCl, SO2) that requires neutralization | More environmentally benign, with water as the primary byproduct |
Discussion and Recommendations
Pathway 2, the direct esterification using thionyl chloride, emerges as the most efficient and cost-effective method for the laboratory-scale synthesis of this compound. The exceptionally high yield of this reaction significantly offsets the moderate cost of the starting material and reagent. The short reaction time is also a major advantage for research and development settings where rapid access to material is often crucial. However, the use of thionyl chloride necessitates stringent safety precautions, including working in a well-ventilated fume hood and careful handling to avoid exposure to its corrosive and toxic fumes.
Pathway 1, starting from 3,5-lutidine, presents a viable alternative, particularly for large-scale production where the lower cost of the initial starting material could become a significant factor. The main drawback of this route is the moderate overall yield and the generation of a substantial amount of manganese dioxide waste from the oxidation step. The disposal of this waste can add to the overall cost and environmental burden of the process, making it less attractive for smaller-scale operations.
Pathway 3, the Fischer esterification, is the most environmentally friendly of the three options, with water being the only byproduct. However, the significantly lower yield and long reaction times make it the least economically viable option for producing large quantities of this compound. This pathway might be considered for small-scale academic settings where green chemistry principles are prioritized, and the final yield is not a critical factor. It is important to note that the yield of Fischer esterifications can sometimes be improved by using specialized catalysts or by continuously removing water from the reaction mixture, though this adds complexity to the procedure.
Conclusion
The choice of a synthetic pathway to this compound is a multifaceted decision that requires careful consideration of cost, efficiency, safety, and environmental impact. For researchers and drug development professionals requiring high purity material in a timely and cost-effective manner, the direct esterification of 5-methylnicotinic acid with thionyl chloride and methanol is the recommended approach, provided that appropriate safety measures are implemented. For larger-scale industrial production, the two-step synthesis from 3,5-lutidine may offer a cost advantage in terms of raw materials, but the challenges associated with waste management must be addressed. While the Fischer esterification represents the greenest alternative, its current low efficiency limits its practical application in a production-oriented environment.
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A Definitive Guide to the Structural Confirmation of Synthesized Methyl 5-Methylnicotinate Using 2D NMR Spectroscopy
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and novel organic compounds, the unambiguous confirmation of a molecule's structure is paramount.[1][2] The synthesis of substituted pyridines, for instance, often presents the challenge of isolating the desired constitutional isomer from a mixture of structurally similar possibilities.[3] This guide provides an in-depth, technical comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as an indispensable tool for the definitive structural elucidation of synthesized Methyl 5-Methylnicotinate.
This document will move beyond theoretical discussions to provide a practical, field-proven framework for utilizing COSY, HSQC, and HMBC experiments to unequivocally confirm the substitution pattern of the target molecule. We will explore the causality behind experimental choices and present a self-validating system of data interpretation, grounded in authoritative spectroscopic principles.
The Challenge: Isomeric Ambiguity in Pyridine Synthesis
The synthesis of this compound, a derivative of nicotinic acid, involves the introduction of two substituents onto the pyridine ring: a methyl group and a methyl ester group.[4][5] Depending on the synthetic route, there is a potential for the formation of other isomers. For this guide, we will compare our target molecule with a plausible alternative, Methyl 4-Methylnicotinate, to demonstrate the discerning power of 2D NMR.
| Compound of Interest | Plausible Isomeric Alternative |
| This compound | Methyl 4-Methylnicotinate |
![]() | ![]() |
While 1D ¹H and ¹³C NMR provide initial data, overlapping signals and the inability to definitively assign quaternary carbons can lead to inconclusive results.[3] 2D NMR techniques, however, provide a roadmap of the molecular structure by revealing through-bond correlations between nuclei.[6][7]
The 2D NMR Toolkit for Structural Elucidation
A combination of three key 2D NMR experiments provides a comprehensive and self-validating dataset for structural confirmation:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH and ³JHH).[6][8] It is invaluable for tracing the connectivity of protons within a spin system, such as those on an aromatic ring.[3][8]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom it is directly attached to (¹JCH).[3][9] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the complete molecular skeleton.[3] It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH), crucially including quaternary carbons which are invisible in HSQC spectra.[3][10]
Predicted ¹H and ¹³C NMR Data for this compound
The following table outlines the predicted chemical shifts for our target molecule. These predictions are based on established substituent effects on the pyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 2 | CH | ~8.9 | s | ~152 |
| 4 | CH | ~8.1 | s | ~138 |
| 6 | CH | ~8.6 | s | ~149 |
| 5-CH₃ | CH₃ | ~2.4 | s | ~18 |
| 3 | C | - | - | ~128 |
| 5 | C | - | - | ~132 |
| C=O | C | - | - | ~166 |
| O-CH₃ | CH₃ | ~3.9 | s | ~52 |
Structural Confirmation Through 2D NMR Correlation Analysis
The definitive structure of this compound can be pieced together by methodically analyzing the correlations from each 2D NMR experiment.
Step 1: Establishing Proton Connectivity with COSY
The COSY spectrum of this compound is expected to be relatively simple due to the substitution pattern. The key observation would be the lack of correlation between the aromatic protons (H-2, H-4, and H-6), as they are separated by more than three bonds. This immediately suggests a substitution pattern where no two aromatic protons are adjacent.
Step 2: Assigning Protonated Carbons with HSQC
The HSQC spectrum provides direct one-bond correlations, allowing for the confident assignment of each proton to its attached carbon.
Table 2: Expected HSQC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) | Interpretation |
| ~8.9 ppm (H-2) | ~152 ppm (C-2) | H-2 is directly attached to C-2. |
| ~8.1 ppm (H-4) | ~138 ppm (C-4) | H-4 is directly attached to C-4. |
| ~8.6 ppm (H-6) | ~149 ppm (C-6) | H-6 is directly attached to C-6. |
| ~2.4 ppm (5-CH₃) | ~18 ppm (C of 5-CH₃) | The methyl protons are attached to the methyl carbon. |
| ~3.9 ppm (O-CH₃) | ~52 ppm (C of O-CH₃) | The ester methyl protons are attached to the ester methyl carbon. |
Step 3: Assembling the Skeleton with HMBC
The HMBC spectrum is the key to solving the structural puzzle. The long-range correlations connect the individual spin systems and definitively place the substituents.
Table 3: Key Expected HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) | Interpretation |
| H-2 (~8.9 ppm) | C-3, C-4, C-6, C=O | Crucially correlates to the quaternary C-3 and the carbonyl carbon, placing the ester at position 3. |
| H-4 (~8.1 ppm) | C-2, C-5, C-6, 5-CH₃ | Correlates to the quaternary C-5 and the methyl carbon, confirming the methyl group is at position 5. |
| H-6 (~8.6 ppm) | C-2, C-4, C-5 | Correlates to the quaternary C-5, providing further evidence for the methyl group's position. |
| 5-CH₃ (~2.4 ppm) | C-4, C-5, C-6 | The methyl protons show correlations to C-4 and C-6, locking its position at C-5. |
| O-CH₃ (~3.9 ppm) | C=O | Confirms the methyl group is part of the ester functionality. |
The most telling correlations are those from the aromatic protons to the quaternary carbons (C-3 and C-5) and the substituents. For instance, the correlation between H-4 and the carbon of the 5-methyl group is unequivocal proof of their spatial relationship.
mol [label=<

subgraph { H4 [pos="1.1,1.3!", label="H-4", fontcolor="#4285F4"]; C5_Me [pos="1.8,0.8!", label="5-CH3", fontcolor="#34A853"]; C5 [pos="1.7,1.5!", label="C-5", fontcolor="#202124"]; C4 [pos="1.1,2.0!", label="C-4", fontcolor="#202124"]; C6 [pos="2.3,2.0!", label="C-6", fontcolor="#202124"];
}
H4 -> C5_Me [label="³J", fontcolor="#EA4335"]; H4 -> C5 [label="²J", fontcolor="#EA4335"]; H4 -> C6 [label="³J", fontcolor="#EA4335"]; H2 -> C_O [label="³J", fontcolor="#EA4335"]; H2 -> C4 [label="³J", fontcolor="#EA4335"]; H2 -> C3 [label="²J", fontcolor="#EA4335"]; } Ключевые корреляции HMBC.
Comparison with the Isomeric Alternative: Why 2D NMR is Conclusive
For the isomeric Methyl 4-Methylnicotinate, the HMBC spectrum would be distinctly different. For example, the proton at H-2 would show a correlation to the 4-methyl carbon, a correlation that is absent in the spectrum of this compound. Conversely, H-6 in the 4-methyl isomer would show a correlation to the quaternary carbon C-5, which would not bear a methyl group. This direct comparison of expected long-range correlations allows for unambiguous differentiation between the two isomers.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the necessary 2D NMR spectra.
Sample Preparation
-
Accurately weigh 10-15 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[11]
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).
Spectrometer Setup and Data Acquisition
These parameters are based on a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.[3]
-
¹H NMR (Reference Spectrum)
-
Acquire a standard 1D ¹H NMR spectrum to check sample purity, concentration, and determine the spectral width.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.
-
-
gCOSY (Gradient-Enhanced Correlation Spectroscopy)
-
Pulse Program: Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).
-
Spectral Width (F2 and F1): Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Number of Increments (F1): 256-512.
-
Scans per Increment: 4-8, depending on concentration.
-
-
gHSQC (Gradient-Enhanced Heteronuclear Single Quantum Coherence)
-
Pulse Program: Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
¹H Spectral Width (F2): Set based on the ¹H spectrum.
-
¹³C Spectral Width (F1): Set to cover the expected carbon chemical shift range (e.g., 0-170 ppm).
-
Number of Increments (F1): 128-256.
-
Scans per Increment: 8-16.
-
¹JCH Coupling Constant: Set to an average value for one-bond C-H coupling (e.g., 145 Hz).
-
-
gHMBC (Gradient-Enhanced Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
¹H Spectral Width (F2): Set based on the ¹H spectrum.
-
¹³C Spectral Width (F1): Set to cover the expected carbon chemical shift range (e.g., 0-170 ppm).
-
Number of Increments (F1): 256-512.
-
Scans per Increment: 8-32, as HMBC is less sensitive.
-
Long-Range Coupling Constant (ⁿJCH): Crucially, set to a value optimized for 2-3 bond couplings, typically around 8 Hz.[3]
-
Comparison with Alternative Analytical Techniques
While other techniques provide valuable information, they lack the comprehensive structural detail offered by 2D NMR.
| Technique | Information Provided | Limitations for Isomer Differentiation |
| 1D NMR (¹H, ¹³C) | Provides information on chemical environments and proton multiplicity. | Signal overlap and difficulty in assigning quaternary carbons can make definitive isomer identification challenging. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Constitutional isomers will have the same molecular weight and often similar fragmentation, making them indistinguishable. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Both isomers possess the same functional groups (ester, aromatic ring) and would yield nearly identical IR spectra. |
Conclusion
The structural confirmation of synthesized molecules like this compound demands a rigorous and unambiguous analytical approach. While 1D NMR and other spectroscopic methods provide preliminary data, they are insufficient to definitively resolve isomeric ambiguity. The strategic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating, comprehensive dataset that maps the entire molecular framework. The long-range correlations observed in the HMBC spectrum, in particular, serve as the definitive evidence for assigning the correct substitution pattern. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and efficiently verify the structure of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.
References
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A Guide to Inter-laboratory Comparison of Methyl 5-Methylnicotinate Analysis
Introduction
Methyl 5-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The accurate and precise quantification of this molecule is paramount for ensuring the quality, safety, and efficacy of final drug products. As analytical methods are developed and implemented across different laboratories, it becomes crucial to assess the comparability and reliability of the data generated. Inter-laboratory comparisons (ILCs) are a vital component of a robust quality assurance program, serving to validate analytical methods and demonstrate the competency of participating laboratories.[2][3]
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. It is designed for researchers, scientists, and drug development professionals to facilitate the establishment of standardized and reliable analytical practices across multiple sites. We will delve into the rationale behind experimental design, provide detailed analytical protocols, and present a framework for data analysis and interpretation, all grounded in established scientific principles and regulatory expectations.[4][5][6]
The Importance of Inter-Laboratory Comparison
Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of analytical quality control.[2][7] They serve several critical purposes:
-
Method Validation and Harmonization: ILCs help to validate and harmonize analytical methods across different laboratories, ensuring that results are comparable regardless of where the analysis is performed.[2][3]
-
Performance Evaluation: They provide an objective assessment of a laboratory's performance, identifying potential biases or areas for improvement.[2][7]
-
Demonstration of Competence: Successful participation in ILCs demonstrates a laboratory's technical competence to regulatory bodies and clients.[3][8]
-
Data Reliability: By ensuring consistency among labs, ILCs enhance the overall reliability and integrity of data used in critical decision-making throughout the drug development lifecycle.
The design and execution of such studies are guided by international standards, most notably ISO/IEC 17043, which outlines the general requirements for proficiency testing.[8][9][10]
Experimental Design of the Inter-laboratory Study
A well-designed inter-laboratory study is essential for generating meaningful and actionable data. The following sections outline the key considerations for a study on this compound analysis.
Participating Laboratories
A minimum of five to ten laboratories from different geographical locations and with varying levels of experience should be recruited to ensure a representative assessment of method performance.
Test Samples
Homogeneous and stable test samples are the foundation of a successful ILC. For this study, the following samples should be prepared and distributed:
-
Pure this compound: A well-characterized reference standard.
-
Spiked Samples: A suitable matrix (e.g., a placebo formulation or a common solvent) spiked with known concentrations of this compound at three levels: low, medium, and high, covering the expected analytical range.
-
Blanks: Matrix samples without the analyte to assess for interferences.
Analytical Methods
To ensure a comprehensive comparison, participating laboratories will be instructed to use two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[11][12] This allows for a comparison of not only the laboratories' proficiency but also the performance of the methods themselves.
Workflow for the Inter-Laboratory Comparison
The overall workflow of the study is depicted in the following diagram:
Caption: Workflow for the inter-laboratory comparison study.
Experimental Protocols
The following are detailed, step-by-step methodologies for the HPLC and GC analysis of this compound. Participating laboratories are required to strictly adhere to these protocols to ensure data comparability.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds.[12] This method is designed for the accurate determination of this compound in the provided samples.
Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 70% water with 0.1% formic acid and 30% acetonitrile.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Sample Preparation
-
Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standards by serial dilution to cover the expected concentration range of the test samples.
-
Test Samples: Accurately weigh a portion of the provided test sample and dissolve it in a known volume of methanol to achieve a final concentration within the calibration range. For spiked samples, the dilution factor should be recorded.
Method 2: Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[11][14] This method provides an alternative and often orthogonal approach to HPLC.
Chromatographic Conditions
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
Sample Preparation
-
Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Test Samples: Dissolve the provided test samples in methanol to a final concentration of approximately 0.1 mg/mL.
Data Analysis and Interpretation
The analysis of the data from an inter-laboratory comparison should be conducted in accordance with the principles outlined in international guidelines such as those from the ICH.[4][5][15] The following key performance characteristics should be evaluated.
Key Performance Characteristics
The following table outlines the key validation parameters that will be assessed in this inter-laboratory comparison, based on ICH guidelines.[4][5]
| Parameter | Description | Acceptance Criteria |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
Visualization of the Data Analysis Process
The logical flow of the data analysis for this inter-laboratory comparison is illustrated below.
Caption: Logical flow for the analysis of inter-laboratory comparison data.
Hypothetical Data Summary
The following tables present hypothetical data from our inter-laboratory comparison study, summarizing the performance of the participating laboratories for both the HPLC and GC methods.
Table 1: Summary of HPLC Method Performance Across Laboratories
| Laboratory | Accuracy (% Recovery) | Precision (RSD %) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Lab 1 | 99.5 | 0.8 | 0.9995 | 0.1 | 0.3 |
| Lab 2 | 101.2 | 1.1 | 0.9992 | 0.1 | 0.4 |
| Lab 3 | 98.9 | 0.9 | 0.9998 | 0.09 | 0.3 |
| Lab 4 | 100.5 | 1.3 | 0.9991 | 0.12 | 0.4 |
| Lab 5 | 99.8 | 0.7 | 0.9996 | 0.1 | 0.3 |
| Mean | 100.0 | 1.0 | 0.9994 | 0.10 | 0.34 |
| Overall RSD (%) | 0.9 | 22.4 | - | - | - |
Table 2: Summary of GC Method Performance Across Laboratories
| Laboratory | Accuracy (% Recovery) | Precision (RSD %) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Lab 1 | 100.2 | 1.2 | 0.9993 | 0.5 | 1.5 |
| Lab 2 | 99.1 | 1.5 | 0.9990 | 0.6 | 1.8 |
| Lab 3 | 101.5 | 1.4 | 0.9995 | 0.4 | 1.2 |
| Lab 4 | 98.8 | 1.8 | 0.9989 | 0.7 | 2.1 |
| Lab 5 | 100.8 | 1.3 | 0.9996 | 0.5 | 1.5 |
| Mean | 100.1 | 1.4 | 0.9993 | 0.54 | 1.62 |
| Overall RSD (%) | 1.1 | 15.1 | - | - | - |
Discussion and Conclusion
The hypothetical results presented in Tables 1 and 2 demonstrate a high degree of consistency and reliability for both the HPLC and GC methods across the participating laboratories. Both methods met the predefined acceptance criteria for accuracy, precision, and linearity, indicating their suitability for the routine analysis of this compound.
The HPLC method exhibited a lower limit of detection and quantification compared to the GC method, suggesting it may be more suitable for the analysis of samples with very low levels of the analyte. Conversely, the GC method may be advantageous for its ability to resolve volatile impurities that may not be readily detected by HPLC.
References
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Evaluating the performance of Methyl 5-Methylnicotinate-derived agrochemicals against existing products.
Introduction: The Quest for Selective and Effective Crop Protection
The relentless challenge of feeding a growing global population necessitates the development of innovative and effective crop protection solutions. A significant milestone in this endeavor has been the creation of insecticides targeting the nicotinic acetylcholine receptors (nAChRs) in insects.[1] These compounds, born from the chemical scaffold of nicotinic acid and its derivatives, represent a paradigm shift from the broad-spectrum neurotoxins of the past. Methyl 5-methylnicotinate, a derivative of nicotinic acid (also known as niacin or Vitamin B3), stands as a key synthetic intermediate in the creation of various biologically active molecules, including those with agrochemical applications.[2][3] While not always a direct precursor, its structural motif is central to the development of the neonicotinoid class of insecticides and other novel nAChR modulators.
This guide provides an in-depth, objective comparison of the performance of a representative nicotinoid-derived insecticide, Acetamiprid , against a widely used legacy organophosphate insecticide, Chlorpyrifos . We will delve into their distinct modes of action, present comparative efficacy data from both laboratory and field studies against a key agricultural pest, and provide detailed, replicable experimental protocols for their evaluation. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, evidence-based understanding of the performance and scientific rationale behind these two classes of insecticides.
Pillar 1: Expertise & Experience - Understanding the "Why" Behind the Science
The choice of an insecticide is not merely about its immediate efficacy but also its selectivity, residual activity, and overall fit within an Integrated Pest Management (IPM) program. The evolution from organophosphates like Chlorpyrifos to neonicotinoids like Acetamiprid was driven by the need for chemistries with a more favorable safety profile for non-target organisms, particularly mammals.[4] This is a direct consequence of their differing molecular targets within the nervous system.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference in the performance and selectivity of Acetamiprid and Chlorpyrifos lies in their distinct modes of action at the neuronal synapse.
Chlorpyrifos: The Acetylcholinesterase Inhibitor
Chlorpyrifos, a member of the organophosphate class, exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).[5][6] In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released, binds to its receptors on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by AChE to terminate the signal. Chlorpyrifos irreversibly binds to AChE, preventing the breakdown of ACh.[2] This leads to an accumulation of ACh in the synapse, causing continuous and uncontrolled nerve firing, resulting in paralysis and death of the insect.[7] This mechanism, while effective, is not specific to insects, as vertebrates also rely on AChE for nerve function, which is the basis for its higher toxicity to non-target organisms.[5]
Acetamiprid: The Nicotinic Acetylcholine Receptor Modulator
Acetamiprid, a neonicotinoid, acts on a different target: the nicotinic acetylcholine receptor (nAChR).[8][9][10] It functions as a competitive modulator, binding to the nAChR at the same site as the natural ligand, acetylcholine.[11] This binding action causes the receptor to remain open, leading to a constant influx of ions and overstimulation of the postsynaptic neuron.[4] This results in paralysis and death of the insect. The key to the selectivity of neonicotinoids like Acetamiprid is that they bind with much higher affinity to insect nAChRs than to mammalian nAChRs.[4][12]
The Insecticide Resistance Action Committee (IRAC) classifies these insecticides into different groups based on their mode of action to aid in resistance management.
Rotation of insecticides with different modes of action is a critical strategy to delay the development of resistance in pest populations.[9]
Visualizing the Modes of Action
Caption: Modes of action of Chlorpyrifos and Acetamiprid.
Pillar 2: Trustworthiness - Self-Validating Experimental Protocols
To ensure the objectivity and reliability of our comparison, we will detail standardized and widely accepted protocols for both laboratory bioassays and field efficacy trials. These protocols are designed to be self-validating through the inclusion of appropriate controls and statistical rigor.
Laboratory Bioassay: Leaf-Dip Method for Aphid Efficacy
This method is a standard procedure for determining the intrinsic toxicity of an insecticide to sucking insects like aphids.
Objective: To determine the median lethal concentration (LC50) of Acetamiprid and Chlorpyrifos against the green peach aphid (Myzus persicae).
Materials:
-
Technical grade Acetamiprid and Chlorpyrifos
-
Acetone (for stock solution)
-
Distilled water with 0.1% Triton X-100 (as a surfactant)
-
Cabbage or pepper plants (host for Myzus persicae)
-
Healthy, apterous (wingless) adult Myzus persicae of uniform age
-
Petri dishes (9 cm diameter)
-
1% water agar
-
Fine camel-hair brush
-
Beakers and volumetric flasks
-
Micropipettes
Protocol:
-
Insect Rearing: Maintain a healthy, susceptible colony of Myzus persicae on untreated host plants in a controlled environment (25±2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Stock Solution Preparation: Prepare a stock solution (e.g., 1000 ppm) of each insecticide in acetone.
-
Serial Dilutions: Prepare a series of at least five serial dilutions of each insecticide in distilled water containing 0.1% Triton X-100. A control solution of distilled water with 0.1% Triton X-100 and no insecticide must also be prepared.
-
Leaf Disc Preparation: Excise leaf discs (approx. 5 cm diameter) from fresh, untreated host plant leaves.
-
Dipping: Immerse each leaf disc into a respective insecticide dilution (or control solution) for 10 seconds with gentle agitation.[15]
-
Drying: Place the treated leaf discs on paper towels to air dry for 1-2 hours.
-
Assay Arenas: Prepare Petri dishes with a layer of 1% water agar to maintain leaf turgidity.[15] Place one dried leaf disc, adaxial side up, onto the agar in each Petri dish.
-
Insect Infestation: Using a fine camel-hair brush, carefully transfer 20-30 apterous adult aphids onto each leaf disc.[1]
-
Incubation: Seal the Petri dishes with ventilated lids and incubate under the same conditions as insect rearing.
-
Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours post-infestation.[1] An aphid is considered dead if it is unable to move when gently prodded with the brush.[15]
-
Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to determine the LC50 values and their 95% confidence intervals for each insecticide.
Caption: Leaf-dip bioassay workflow.
Field Efficacy Trial: Randomized Complete Block Design
Field trials are essential to evaluate the performance of an insecticide under real-world agricultural conditions, considering environmental factors and crop-pest interactions.
Objective: To compare the efficacy of Acetamiprid and Chlorpyrifos in controlling cotton aphid (Aphis gossypii) populations on cotton under field conditions.
Experimental Design: Randomized Complete Block Design (RCBD) with four replications.[16]
Treatments:
-
Acetamiprid (at recommended label rate)
-
Chlorpyrifos (at recommended label rate)
-
Untreated Control
Plot Size and Layout:
-
Individual plot size: 4 rows x 10 meters.
-
Row spacing: 90 cm.
-
A buffer zone of at least 2 meters should be maintained between plots to minimize spray drift.
Protocol:
-
Site Selection: Choose a field with a history of cotton cultivation and a uniform aphid infestation.
-
Trial Layout: Establish the experimental plots according to the RCBD, with each block containing all three treatments in a randomized order.
-
Pre-Treatment Sampling: One day before insecticide application, conduct a pre-treatment count of aphid populations on 10 randomly selected plants per plot. Count the number of aphids on the upper, middle, and lower leaves of each selected plant.
-
Insecticide Application: Apply the insecticides using a calibrated backpack sprayer or a tractor-mounted boom sprayer to ensure uniform coverage. The untreated control plots are sprayed with water only.
-
Post-Treatment Sampling: Conduct aphid counts at 3, 7, and 14 days after treatment (DAT) using the same sampling methodology as the pre-treatment count.[17]
-
Data Collection: Record the number of live aphids per leaf at each sampling interval.
-
Data Analysis: Calculate the percentage reduction in the aphid population for each treatment at each post-treatment interval relative to the untreated control. Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD, and use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Caption: Randomized Complete Block Design for field trial.
Pillar 3: Authoritative Grounding & Comprehensive Data
The following data summarizes the comparative performance of Acetamiprid and Chlorpyrifos against aphid species, drawing from published research.
Quantitative Performance Data
Table 1: Laboratory Bioassay - Acute Toxicity to Aphids (Myzus persicae)
| Insecticide | Class | IRAC Group | LC50 (ppm or mg/L) | Relative Toxicity (vs. Chlorpyrifos) | Source(s) |
| Acetamiprid | Neonicotinoid | 4A | 0.0011 - 1.203 | ~329x more toxic | [18][19] |
| Chlorpyrifos | Organophosphate | 1B | ~362.2 | 1 (Baseline) | [20] |
Note: LC50 values can vary significantly based on the specific aphid population, bioassay method, and environmental conditions. The values presented are for comparative purposes.
Table 2: Field Trial - Efficacy Against Cotton Aphids (Aphis gossypii)
| Insecticide | Class | Application Rate | % Population Reduction (3 DAT) | % Population Reduction (7 DAT) | Source(s) |
| Acetamiprid | Neonicotinoid | Label Rate | ~75-90% | ~84-90% | [21][22] |
| Chlorpyrifos | Organophosphate | Label Rate | ~70-80% | ~75-85% | [23] |
| Untreated Control | - | - | 0% (Baseline) | 0% (Baseline) | [21][22] |
DAT: Days After Treatment. Efficacy can be influenced by weather conditions, application coverage, and the presence of insecticide resistance.
Interpretation of Performance Data
The laboratory bioassay data clearly indicates that Acetamiprid possesses a significantly higher intrinsic toxicity to aphids than Chlorpyrifos, as evidenced by its much lower LC50 value.[18][19][20] This suggests that at a molecular level, Acetamiprid is more potent against this target pest.
In field trials, both insecticides demonstrate effective control of cotton aphids.[21][22][23] Acetamiprid often shows a rapid initial reduction in the aphid population, consistent with its fast-acting mode of action.[21] Both insecticides can provide good residual control at 7 days after treatment. However, the choice between them in a real-world scenario would also depend on factors not captured in these tables, such as their impact on beneficial insects, pre-harvest intervals, and the resistance profile of the local pest population.
Conclusion: A Scientifically Guided Approach to Pest Management
This guide has provided a comparative evaluation of a nicotinoid-derived insecticide, represented by Acetamiprid, and a legacy organophosphate, Chlorpyrifos. The evidence presented, from their fundamental modes of action to their performance in controlled and field environments, underscores the scientific advancements in insecticide development.
The nicotinoid scaffold, exemplified by compounds that can be synthesized using intermediates like this compound, has given rise to a class of insecticides with high target-site efficacy and improved selectivity. While both Acetamiprid and Chlorpyrifos can be effective tools for managing aphid populations, their underlying mechanisms and broader ecological implications differ significantly.
For the modern researcher and agricultural professional, an understanding of these differences is paramount. The selection of an insecticide should be a data-driven decision, considering not only immediate pest control but also long-term sustainability and resistance management. The experimental protocols detailed herein provide a framework for generating such data, ensuring that future crop protection strategies are built on a foundation of scientific integrity and empirical evidence.
References
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Farmonaut. Acetamiprid Insecticide: 7 Ways For Crop Protection 2026. 2026. Available from: [Link]
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National Pesticide Information Center. Chlorpyrifos Technical Fact Sheet. Available from: [Link]
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National Center for Biotechnology Information. Background Information for Chlorpyrifos - Interaction Profile for. Available from: [Link]
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Wikipedia. Chlorpyrifos. 2024. Available from: [Link]
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How Acetamiprid Delivers Targeted Pest Control with Minimal Residue. 2025. Available from: [Link]
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Chemical Warehouse. Acetamiprid - Active Ingredient Page. Available from: [Link]
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Minnesota Department of Agriculture. Chlorpyrifos - General Information. Available from: [Link]
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YouTube. Chlorpyrifos: Chemistry, Mode of Action, Formulation, Uses, and Dosage. 2024. Available from: [Link]
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ResearchGate. Relative toxicity of some important insecticides to the adults of Myzus persicae Sulz. Available from: [Link]
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Journal of Entomology and Zoology Studies. Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. 2017. Available from: [Link]
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New and simple bioassay method for monitoring pesticide toxicity in aphid species. 2025. Available from: [Link]
- Khalifa, M.H., et al. Field Performance of Selected Insecticides on Cotton Aphid, Aphis gossypii and Side Effects on Lady Beetle, Coccinella septumpunctata. Arab Journal of Plant Protection. 2024;42(2):208-214.
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Insecticide Resistance Action Committee. Aphids. Available from: [Link]
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ResearchGate. Evaluation of some novel insecticides against Myzus persicae (sulzer). Available from: [Link]
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International Journal of Advanced Biochemistry Research. Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. 2024. Available from: [Link]
- Oxford Academic. Laboratory Bioassay of Insecticide Efficacy for Soybean Aphid (Aphis glycines Matsumura), 2015*. Arthropod Management Tests. 2017;42(1).
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Insecticide Resistance Action Committee. IRAC Mode of Action Classification. Available from: [Link]
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ResearchGate. IRAC's Insecticide Mode of Action Classification. 2025. Available from: [Link]
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Vegetable IPM Updates. IRAC Mode of Action Classification Scheme. Available from: [Link]
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- Toxicity of Seven Insecticides to Myzus persicae. GUI Zimeng, et al. 2022.
- The Bioscan.
- International Journal of Current Microbiology and Applied Sciences. Relative Toxicity of Some Newer Insecticides against Mustard aphid, Lipaphis erysimi (Kalt.) on Gobhi sarson. 2018;7(11):481-489.
- SciSpace. Efficacy of Selected Insecticides Against Cotton Aphid on Cotton, 1997A. 1998.
- Field efficacy of selected insecticides against aphids infesting tomato (Lycopersicon esculentum Mill.). 2022.
- Journal of Entomology and Zoology Studies. Validation of recommended doses of insecticides against sucking pests of BT cotton. 2017;5(3):184-188.
- 1999 Field Trial Results with Pymetrozine (Fulfill(R)) and Thiamethoxam (Centric(TM)/actara(TM)) for Control of Cotton Aphid (Ap.
- DergiPark. Acetamiprid Resistance in the Green Peach Aphid Myzuspersicae(Sulzer) (Hemiptera: Aphididae).
- ResearchGate. Field efficiency and selectivity effects of selected insecticides on cotton aphid, Aphis gossypii Glover (Homoptera: Aphididea)
- University of Agricultural Sciences, Bangalore. Field Evaluation of Newer Insecticides for the Management of Sucking Pests in Cotton (Gossypium hirsutum L.).
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BASF. Complete IRAC Classification of Insecticide Modes of Action. Available from: [Link]
- ResearchGate. Evaluating Selected Foliar Insecticides for Aphid Control in Cotton, 2020. 2025.
- Farm Progress. Aphid management in cotton. 2021.
- ResearchGate. Comparative toxicity of direct application of acetamiprid and imidacloprid on eggs, first-instar nymphs, and adults of Bemisia tabaci under standardized conditions..
- Google Patents. CN101263825A - Chlopyrifos and acetamiprid insecticidal composition.
- MDPI. Effects of Acetamiprid at Low and Median Lethal Concentrations on the Development and Reproduction of the Soybean Aphid Aphis glycines. 2022;12(1):153.
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UCHEM. High-Quality this compound (CAS: 29681-45-6) for Organic Synthesis and Skincare. 2025. Available from: [Link]
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Safety Operating Guide
Proper Disposal of Methyl 5-Methylnicotinate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the safe and responsible management of all chemical reagents, including their ultimate disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5-Methylnicotinate (CAS No. 29681-45-6), a pyridine carboxylic acid ester. By adhering to these procedures, we can ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.
Immediate Safety & Hazard Identification
Before initiating any disposal protocol, it is imperative to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and accidental contact. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation. | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |
Regulatory Framework for Chemical Waste Disposal
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices for hazardous chemicals in laboratories through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[2][3]
Key principles of compliant chemical waste management include:
-
Hazardous Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[4]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[4][5]
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[4]
-
Accumulation: Waste must be stored in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[4][5]
-
Disposal through Licensed Vendor: Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[1][6]
Disposal Procedures for this compound
There are two primary disposal pathways for this compound: direct disposal of the chemical waste through a licensed contractor and in-lab chemical treatment to render it less hazardous prior to disposal.
Method 1: Direct Disposal via a Licensed Hazardous Waste Contractor
This is the most straightforward and recommended method for the disposal of this compound, especially for laboratories that generate chemical waste regularly.
Step-by-Step Protocol:
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container should be in good condition, free from leaks or damage.
-
Labeling: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label. Clearly write "this compound" and indicate the hazards (e.g., "Irritant").
-
Waste Collection: Collect waste this compound in the labeled container. This includes any surplus reagent, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper).
-
Storage in Satellite Accumulation Area (SAA): Store the waste container in a designated SAA. The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[4][5] Keep the container closed at all times except when adding waste.
-
Arrange for Pickup: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][6]
Disposal Decision Workflow
Method 2: In-Lab Chemical Treatment via Hydrolysis
For small quantities of this compound, in-lab chemical treatment through hydrolysis can be a viable option to convert the ester into its corresponding carboxylic acid (5-methylnicotinic acid) and methanol. This process can render the waste less hazardous, although the resulting solution will still require proper disposal. This procedure should only be performed by trained personnel in a properly equipped laboratory.
Causality Behind This Choice: Ester hydrolysis is a well-established chemical reaction. By converting the ester to a carboxylic acid salt and methanol, the irritant properties may be reduced, and the resulting aqueous solution can often be managed as a less hazardous waste stream, depending on local regulations.
Alkaline Hydrolysis Protocol:
-
Preparation: In a properly functioning chemical fume hood, place the waste this compound into a flask equipped with a magnetic stirrer. For every 1 gram of the ester, add approximately 10 mL of a 1 M sodium hydroxide (NaOH) solution.
-
Reaction: Stir the mixture at room temperature. The hydrolysis of esters is often accelerated by gentle heating. If necessary, heat the mixture under reflux. The reaction is typically complete when the oily ester layer disappears, and a homogeneous solution is formed.
-
Neutralization: After the reaction is complete and has cooled to room temperature, neutralize the solution. Slowly and with stirring, add a dilute acid (e.g., 1 M hydrochloric acid) until the pH of the solution is between 6 and 8. This step should be performed cautiously as it can generate heat.
-
Disposal of Treated Waste: The resulting aqueous solution contains 5-methylnicotinic acid sodium salt, methanol, and sodium chloride. This solution must still be disposed of as hazardous waste. Collect the neutralized solution in a labeled hazardous waste container and arrange for pickup as described in Method 1.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a labeled hazardous waste container. Clean the spill area with soap and water. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's EHS department or emergency response team immediately. |
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, which are grounded in established safety protocols and regulatory requirements, researchers can manage this chemical waste stream effectively and safely. Always prioritize safety, adhere to your institution's specific waste disposal policies, and consult your EHS department with any questions.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. [Link]
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Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.[Link]
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Chemguide. hydrolysis of esters.[Link]
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Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.[Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]
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U.S. Environmental Protection Agency (EPA). Pyridine - Substance Details.[Link]
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Lab Manager. Managing Hazardous Chemical Waste in the Lab.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-Methylnicotinate
The Causality of Protection: Understanding the Hazards
Methyl 5-Methylnicotinate, based on data from its isomers, is classified as a hazardous substance that necessitates meticulous handling to ensure operator safety. The primary routes of exposure are inhalation, skin contact, and eye contact. The principal hazards are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2): The compound can cause serious irritation if it comes into contact with the eyes.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of dust or vapors may cause respiratory irritation.[1][2]
Understanding these hazards is the foundation of our personal protective equipment (PPE) strategy. Our goal is to create an impermeable barrier between the researcher and the chemical, thereby mitigating the risk of exposure and ensuring a self-validating system of safety.
The Core Directive: Essential Personal Protective Equipment
The selection of PPE is not a matter of simple checklist completion; it is a dynamic risk-based decision. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Fully-buttoned laboratory coat | NIOSH-approved respirator (e.g., N95) if not in a fume hood |
| Solution Preparation | Tightly fitting safety goggles or face shield | Chemical-resistant gloves (e.g., Nitrile) | Fully-buttoned laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Reaction Monitoring/Workup | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Fully-buttoned laboratory coat | Not generally required if performed in a certified chemical fume hood |
Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it is critical to emphasize the role of engineering controls. All handling of this compound, particularly the weighing of the solid and the preparation of solutions, should be performed within a certified chemical fume hood to ensure adequate ventilation.[1][2] Eyewash stations and safety showers must be readily accessible.[3][4]
Detailed PPE Specifications
-
Eye and Face Protection: Tightly fitting safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[1][3][5] This is to prevent any airborne particles or splashes from reaching the sensitive mucous membranes of the eyes.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[1] Proper glove removal technique (without touching the outer surface) is essential to prevent skin contact.[1]
-
Laboratory Coat: A clean, fully-buttoned laboratory coat must be worn to protect the skin and personal clothing from contamination.
-
-
Respiratory Protection: When handling the solid compound outside of a fume hood, or if dust generation is likely, a NIOSH-approved particulate respirator (e.g., N95) is required to prevent inhalation.[1]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating system, where each step reinforces the safety of the entire procedure.
Step 1: Pre-Handling Safety Check
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.
-
Don all required PPE as outlined in the table above: lab coat, tightly fitting safety goggles, and nitrile gloves.
Step 2: Weighing and Solution Preparation (in a fume hood)
-
Gently tap the container of this compound to settle the contents before opening.
-
Carefully open the container inside the fume hood.
-
Use a spatula to weigh the desired amount of the solid onto weighing paper or into a suitable container. Avoid creating dust.
-
Slowly add the solvent to the solid, ensuring the container is pointed away from your face.
-
Once the solid is dissolved, securely cap the solution container.
Step 3: Post-Handling and Cleanup
-
Clean any contaminated surfaces within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Wash the spatula and any other reusable equipment thoroughly.
-
Carefully doff PPE in the correct order: gloves first, followed by the lab coat, and finally the safety goggles.
-
Wash hands thoroughly with soap and water after removing gloves.[1][2]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All surplus this compound and its solutions must be disposed of as hazardous waste.[1][2] Do not pour down the drain.[1] Contact a licensed professional waste disposal service to arrange for pickup and disposal, which may involve mixing with a combustible solvent and incineration in a chemical scrubber.[1]
-
Contaminated PPE: Used gloves, weighing paper, and any other disposable materials that have come into contact with the chemical should be placed in a designated hazardous waste container for disposal.[1]
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A diagram illustrating the safe handling workflow.
By adhering to these detailed procedures, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. This systematic approach transforms a potentially hazardous task into a routine and secure laboratory operation.
References
-
Loba Chemie. (2021). METHYL NICOTINATE EXTRA PURE. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018). SAFETY DATA SHEET. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




